molecular formula C39H64N7O17P3S-4 B15547664 cis-Vaccenoyl-CoA

cis-Vaccenoyl-CoA

Katalognummer: B15547664
Molekulargewicht: 1028.0 g/mol
InChI-Schlüssel: HEJOXXLSCAQQGQ-SAIINBSPSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(11Z)-octadecenoyl-CoA(4-) is an octadecenoyl-CoA(4-) obtained by deprotonation of the phosphate and diphosphate OH groups of (11Z)-octadecenoyl-CoA. It is an (11Z)-Delta(11)-fatty acyl-CoA(4-) and an octadecenoyl-CoA(4-). It is a conjugate base of an (11Z)-octadecenoyl-CoA.

Eigenschaften

Molekularformel

C39H64N7O17P3S-4

Molekulargewicht

1028.0 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-11-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h9-10,26-28,32-34,38,49-50H,4-8,11-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b10-9-/t28-,32-,33-,34+,38-/m1/s1

InChI-Schlüssel

HEJOXXLSCAQQGQ-SAIINBSPSA-J

Herkunft des Produkts

United States

Foundational & Exploratory

The Central Role of cis-Vaccenoyl-CoA in Bacterial Fatty Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the synthesis and function of cis-Vaccenoyl-CoA, a pivotal unsaturated fatty acid in many bacterial species. We will explore the anaerobic biosynthesis pathway, focusing on the key enzymatic players, their kinetics, and the intricate regulatory networks that govern the production of this essential membrane component. Detailed experimental protocols for the analysis of bacterial fatty acids and the enzymes involved in their synthesis are provided. Furthermore, this guide presents quantitative data where available and highlights key areas where further research is needed to fully elucidate the dynamics of this critical metabolic pathway. The information contained herein is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and target bacterial fatty acid synthesis.

Introduction

Unsaturated fatty acids (UFAs) are critical components of bacterial cell membranes, playing a vital role in maintaining membrane fluidity and function. In many bacteria, particularly Gram-negative organisms like Escherichia coli, cis-vaccenic acid (cis-11-octadecenoic acid) is a major UFA. This fatty acid is esterified to coenzyme A to form this compound, which then serves as a precursor for phospholipid biosynthesis. The synthesis of this compound occurs through the anaerobic (oxygen-independent) fatty acid synthesis (FASII) pathway, a process distinct from the oxygen-dependent desaturation pathways found in eukaryotes and some bacteria. Understanding the nuances of this pathway is crucial for developing novel antimicrobial agents that target bacterial membrane integrity.

The Anaerobic Biosynthesis of this compound

The synthesis of this compound is an extension of the saturated fatty acid biosynthesis pathway, with a key branching point at the 10-carbon intermediate stage. The core process involves a series of enzymatic reactions that introduce a cis double bond and subsequently elongate the acyl chain.

Key Enzymes and Reactions

The biosynthesis of this compound is primarily orchestrated by three key enzymes: FabA, FabB, and FabF.

  • FabA (β-hydroxydecanoyl-ACP dehydratase/isomerase): This bifunctional enzyme is the committed step in unsaturated fatty acid synthesis. It catalyzes both the dehydration of β-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP and its subsequent isomerization to cis-3-decenoyl-ACP.[1][2] It is this isomerization that introduces the cis double bond that will be retained in the final product. FabA displays a preference for 10-carbon acyl chains.[3]

  • FabB (β-ketoacyl-ACP synthase I): This condensing enzyme is crucial for the elongation of the cis-3-decenoyl-ACP intermediate. It catalyzes the condensation of cis-3-decenoyl-ACP with malonyl-ACP to form cis-5-dodecenoyl-ACP. FabB is essential for unsaturated fatty acid synthesis, and its deletion results in UFA auxotrophy.[4]

  • FabF (β-ketoacyl-ACP synthase II): While FabB is the primary elongating enzyme for the initial unsaturated intermediate, FabF plays a key role in the later stages of elongation, particularly the conversion of palmitoleoyl-ACP (C16:1-ACP) to cis-vaccenoyl-ACP (C18:1-ACP).[1][5] The activity of FabF is notably temperature-sensitive, which is a key aspect of thermal regulation of membrane fluidity.

The subsequent elongation of cis-5-dodecenoyl-ACP to cis-vaccenoyl-ACP involves the standard FASII enzymes for reduction, dehydration, and further condensation reactions, with FabF playing a prominent role in the final elongation step.

Metabolic Pathway

The anaerobic pathway for this compound synthesis can be visualized as a branch off the main saturated fatty acid synthesis cycle.

Fatty_Acid_Synthesis cluster_Saturated Saturated Fatty Acid Synthesis cluster_Unsaturated Unsaturated Fatty Acid Synthesis Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH FabH FabB_F FabB_F Malonyl_ACP->FabB_F FabB/FabF Acyl_ACP_n Acyl-ACP (Cn) Acyl_ACP_n->FabB_F Hydroxydecanoyl_ACP β-Hydroxydecanoyl-ACP (C10) Acyl_ACP_n->Hydroxydecanoyl_ACP Acyl_ACP_n2 Acyl-ACP (Cn+2) Acyl_ACP_n2->Acyl_ACP_n Further Elongation Ketoacyl_ACP_4C Ketoacyl_ACP_4C FabH->Ketoacyl_ACP_4C Acetoacetyl-ACP Hydroxyacyl_ACP_4C Hydroxyacyl_ACP_4C Ketoacyl_ACP_4C->Hydroxyacyl_ACP_4C FabG (Reduction) Enoyl_ACP_4C Enoyl_ACP_4C Hydroxyacyl_ACP_4C->Enoyl_ACP_4C FabZ (Dehydration) Acyl_ACP_4C Acyl_ACP_4C Enoyl_ACP_4C->Acyl_ACP_4C FabI (Reduction) Acyl_ACP_4C->Acyl_ACP_n Elongation Cycles Ketoacyl_ACP_n2 Ketoacyl_ACP_n2 FabB_F->Ketoacyl_ACP_n2 β-Ketoacyl-ACP (Cn+2) Hydroxyacyl_ACP_n2 Hydroxyacyl_ACP_n2 Ketoacyl_ACP_n2->Hydroxyacyl_ACP_n2 FabG (Reduction) Enoyl_ACP_n2 Enoyl_ACP_n2 Hydroxyacyl_ACP_n2->Enoyl_ACP_n2 FabZ (Dehydration) Enoyl_ACP_n2->Acyl_ACP_n2 FabI (Reduction) trans_2_decenoyl_ACP trans-2-Decenoyl-ACP Hydroxydecanoyl_ACP->trans_2_decenoyl_ACP FabA (Dehydration) cis_3_decenoyl_ACP cis-3-Decenoyl-ACP trans_2_decenoyl_ACP->cis_3_decenoyl_ACP FabA (Isomerization) Elongation_UFA Elongation Cycles (FabB/FabF) cis_3_decenoyl_ACP->Elongation_UFA FabB cis_Vaccenoyl_ACP cis-Vaccenoyl-ACP (C18:1) Phospholipid_Synthesis Phospholipid_Synthesis cis_Vaccenoyl_ACP->Phospholipid_Synthesis incorporación a fosfolípidos Elongation_UFA->cis_Vaccenoyl_ACP

Caption: Anaerobic synthesis of this compound.

Regulation of this compound Synthesis

The production of this compound is tightly regulated to ensure proper membrane composition in response to environmental cues, most notably temperature. This regulation occurs at both the transcriptional and enzymatic levels.

Transcriptional Regulation

The expression of the key enzymes FabA and FabB is controlled by two main transcriptional regulators:

  • FabR: This repressor protein modulates the expression of both fabA and fabB. The activity of FabR is thought to be sensitive to the ratio of saturated to unsaturated acyl-ACPs, providing a feedback mechanism to maintain the appropriate balance of fatty acids.

  • FadR: Primarily known as a regulator of fatty acid degradation, FadR also acts as a transcriptional activator for fabA and fabB. This dual role links fatty acid synthesis and degradation pathways.

Enzymatic Regulation and Temperature Sensing

The activity of FabF is a critical factor in the thermal regulation of membrane fluidity. At lower temperatures, the activity of FabF increases, leading to a higher proportion of cis-vaccenic acid in the membrane phospholipids. This increase in unsaturated fatty acids helps to maintain membrane fluidity in colder conditions.

Regulation_Pathway cluster_Transcriptional Transcriptional Regulation cluster_Enzymatic Enzymatic Regulation FabR FabR (Repressor) fabA_gene fabA gene FabR->fabA_gene fabB_gene fabB gene FabR->fabB_gene FadR FadR (Activator) FadR->fabA_gene FadR->fabB_gene FabA_protein FabA protein fabA_gene->FabA_protein expression FabB_protein FabB protein fabB_gene->FabB_protein expression UFA_synthesis Unsaturated Fatty Acid Synthesis FabA_protein->UFA_synthesis initiates FabB_protein->UFA_synthesis elongates Low_Temp Low Temperature FabF_activity FabF Activity Low_Temp->FabF_activity increases cis_Vaccenate_ratio ↑ [cis-Vaccenate] FabF_activity->cis_Vaccenate_ratio Membrane_Fluidity Maintained Membrane Fluidity cis_Vaccenate_ratio->Membrane_Fluidity Acyl_ACP_pool Saturated/Unsaturated Acyl-ACP Pool Acyl_ACP_pool->FabR senses ratio UFA_synthesis->Acyl_ACP_pool

Caption: Regulation of this compound synthesis.

Quantitative Data

Precise quantitative data on the kinetics of the enzymes and the intracellular concentrations of the intermediates in the this compound pathway are crucial for building accurate metabolic models and for understanding the flux through this pathway. While comprehensive data is still being gathered by the scientific community, the following tables summarize the currently available information.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrate(s)Km (µM)kcat (s-1)VmaxNotes
FabA β-hydroxydecanoyl-ACP---Kd for C10-AcpP is 8.6 ± 3.0 µM with an off-rate of 4535 ± 647 s-1.[6]
FabB dodecanoyl-[ACP] + malonyl-[ACP]-0.11-kcat is for a saturated acyl-ACP substrate.[7]
FabF malonyl-[ACP]8.2--In the presence of dodecanoyl-[ACP].[5]

Note: Specific kinetic parameters for FabA's dehydratase and isomerase activities, and for FabB and FabF with their key unsaturated acyl-ACP substrates are not yet fully characterized in the literature.

Table 2: Intracellular Metabolite Concentrations in E. coli
MetaboliteConcentration (µM)Growth Conditions
Acetyl-CoA20 - 600Aerobic, glucose
Malonyl-CoA4 - 90Aerobic, glucose
cis-3-decenoyl-ACPNot Reported-
cis-5-dodecenoyl-ACPNot Reported-
cis-Vaccenoyl-ACPNot Reported-

Note: While methods for acyl-ACP quantification exist, specific in vivo concentrations for the intermediates of the this compound pathway have not been extensively reported.

Experimental Protocols

The study of bacterial fatty acid synthesis requires robust experimental methodologies. The following section outlines key protocols for the analysis of fatty acid composition and enzyme activity.

Analysis of Bacterial Fatty Acid Composition

This protocol describes the extraction, derivatization, and analysis of total fatty acids from bacterial cells using gas chromatography-mass spectrometry (GC-MS).

Workflow:

Experimental_Workflow start Bacterial Cell Culture harvest Cell Harvesting (Centrifugation) start->harvest saponification Saponification (NaOH, Methanol, Heat) harvest->saponification releases fatty acids methylation Methylation (HCl, Methanol, Heat) saponification->methylation forms FAMEs extraction FAME Extraction (Hexane) methylation->extraction analysis GC-MS Analysis extraction->analysis end Fatty Acid Profile analysis->end

Caption: Workflow for bacterial fatty acid analysis.

Methodology:

  • Cell Culture and Harvest: Grow bacterial cultures to the desired optical density. Harvest cells by centrifugation and wash the pellet with a suitable buffer (e.g., PBS) to remove media components.

  • Saponification: Resuspend the cell pellet in a saponification reagent (e.g., 15% w/v NaOH in 50% methanol). Incubate at 100°C for 30 minutes to hydrolyze lipids and release free fatty acids.

  • Methylation: Cool the samples and add a methylation reagent (e.g., 6N HCl in methanol). Incubate at 80°C for 10 minutes to convert free fatty acids to their volatile fatty acid methyl esters (FAMEs).

  • Extraction: Cool the samples and add a non-polar solvent like hexane to extract the FAMEs. Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Transfer the organic (upper) phase containing the FAMEs to a new vial for analysis by GC-MS. Identification and quantification of individual fatty acids are achieved by comparing retention times and mass spectra to known standards.

Assay of β-Ketoacyl-ACP Synthase Activity (FabB/FabF)

This spectrophotometric assay measures the rate of malonyl-ACP dependent elongation of an acyl-ACP substrate by monitoring the consumption of NADPH in a coupled reaction.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM sodium phosphate, pH 7.0), the acyl-ACP substrate (e.g., cis-3-decenoyl-ACP for FabB), malonyl-ACP, and an excess of the subsequent enzymes in the FASII pathway (FabG, FabZ, and FabI) and NADPH.

  • Enzyme Addition: Initiate the reaction by adding the purified FabB or FabF enzyme.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by FabG. The rate of NADPH consumption is proportional to the activity of the β-ketoacyl-ACP synthase.

  • Kinetic Parameter Determination: By varying the concentration of the acyl-ACP and malonyl-ACP substrates, the Km and Vmax for the enzyme can be determined using Michaelis-Menten kinetics.

Conclusion and Future Directions

This compound is a cornerstone of membrane biogenesis in a wide range of bacteria. Its synthesis via the anaerobic FASII pathway represents a key metabolic process that is distinct from fatty acid metabolism in higher organisms, making it an attractive target for the development of novel antibacterial therapeutics. While the key enzymatic steps and regulatory mechanisms have been elucidated, this technical guide highlights significant gaps in our quantitative understanding of this pathway.

Future research should focus on:

  • Detailed Kinetic Characterization: A concerted effort is needed to determine the specific kinetic parameters (Km and kcat) of FabA, FabB, and FabF with their physiologically relevant unsaturated acyl-ACP substrates.

  • In Vivo Quantification of Intermediates: The development and application of sensitive analytical techniques to accurately measure the intracellular concentrations of the acyl-ACP intermediates of the this compound pathway will be critical for validating metabolic models and understanding pathway flux.

  • Structural Biology of Enzyme-Substrate Complexes: High-resolution structures of the key enzymes in complex with their unsaturated acyl-ACP substrates will provide invaluable insights into the molecular basis of substrate specificity and catalysis.

A more complete quantitative and structural understanding of the this compound biosynthesis pathway will undoubtedly accelerate the discovery and development of new strategies to combat bacterial infections.

References

An In-depth Technical Guide to the cis-Vaccenoyl-CoA Synthesis Pathway in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-vaccenoyl-CoA in Escherichia coli, a crucial pathway in the formation of unsaturated fatty acids that are essential components of the bacterial cell membrane. This document details the core biochemical reactions, the enzymes involved, their kinetics, regulatory mechanisms, and detailed experimental protocols for their study.

Introduction to Unsaturated Fatty Acid Synthesis in E. coli

Escherichia coli synthesizes unsaturated fatty acids (UFAs) through an anaerobic pathway, which is distinct from the oxygen-dependent desaturation pathways found in eukaryotes. This pathway is critical for maintaining membrane fluidity and enabling the bacterium to adapt to environmental changes, particularly temperature shifts. The primary unsaturated fatty acids produced are palmitoleic acid (cis-9-hexadecenoic acid) and cis-vaccenic acid (cis-11-octadecenoic acid). The synthesis of this compound is the final activation step of cis-vaccenate for its incorporation into phospholipids or for its role in cellular processes. The core of this pathway involves the introduction of a cis double bond at the C10 stage of fatty acid synthesis, a unique reaction catalyzed by the bifunctional enzyme FabA.

The Core Synthesis Pathway

The synthesis of cis-vaccenate is an integral part of the Type II fatty acid synthesis (FAS-II) system in E. coli. The pathway diverges from saturated fatty acid synthesis at the ten-carbon intermediate, β-hydroxydecanoyl-acyl carrier protein (ACP).

The key steps are as follows:

  • Dehydration and Isomerization by FabA : The enzyme β-hydroxydecanoyl-ACP dehydratase/isomerase (FabA) catalyzes the dehydration of β-hydroxydecanoyl-ACP to form trans-2-decenoyl-ACP. Crucially, FabA then isomerizes this intermediate to cis-3-decenoyl-ACP.[1][2] This isomerization is the committed step in unsaturated fatty acid biosynthesis.[2][3]

  • Elongation by FabB : The β-ketoacyl-ACP synthase I (FabB) is essential for the elongation of cis-3-decenoyl-ACP.[1] FabB catalyzes the condensation of cis-3-decenoyl-ACP with malonyl-ACP to form a β-ketoacyl-ACP, which then enters the standard FAS-II elongation cycle (reduction by FabG, dehydration by FabZ, and reduction by FabI).

  • Iterative Elongation : The resulting cis-unsaturated acyl-ACP undergoes further rounds of elongation, with each cycle adding two carbon atoms. The key enzymes of the FAS-II pathway, including FabG (β-ketoacyl-ACP reductase), FabZ (β-hydroxyacyl-ACP dehydratase), and FabI (enoyl-ACP reductase), participate in these elongation cycles.

  • Formation of Palmitoleoyl-ACP and cis-Vaccenoyl-ACP : After three cycles of elongation starting from cis-3-decenoyl-ACP, palmitoleoyl-ACP (C16:1Δ⁹) is produced. A subsequent elongation step, which can be catalyzed by either FabB or FabF (β-ketoacyl-ACP synthase II), converts palmitoleoyl-ACP to cis-vaccenoyl-ACP (C18:1Δ¹¹).

  • Activation to this compound : The final fatty acid, cis-vaccenate, is released from the ACP carrier protein and then activated to this compound by an acyl-CoA synthetase (FadD) for incorporation into phospholipids.

cis_Vaccenoyl_CoA_Synthesis cluster_FAS_II Fatty Acid Synthesis II Cycle cluster_UFA Unsaturated Fatty Acid Pathway Acetyl_CoA Acetyl-CoA beta_Ketoacyl_ACP β-Ketoacyl-ACP (Cn+2) Acetyl_CoA->beta_Ketoacyl_ACP FabH/FabB Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Malonyl_ACP->beta_Ketoacyl_ACP FabB/FabF Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->beta_Ketoacyl_ACP FabB/FabF beta_Hydroxyacyl_ACP β-Hydroxyacyl-ACP (Cn+2) beta_Ketoacyl_ACP->beta_Hydroxyacyl_ACP FabG (NADPH) trans_2_Enoyl_ACP trans-2-Enoyl-ACP (Cn+2) beta_Hydroxyacyl_ACP->trans_2_Enoyl_ACP FabZ beta_Hydroxydecanoyl_ACP β-Hydroxydecanoyl-ACP (C10) Acyl_ACP_plus_2 Acyl-ACP (Cn+2) trans_2_Enoyl_ACP->Acyl_ACP_plus_2 FabI (NADH) trans_2_Decenoyl_ACP trans-2-Decenoyl-ACP (C10) Acyl_ACP_plus_2->Acyl_ACP Elongation Cycle beta_Hydroxydecanoyl_ACP->trans_2_Decenoyl_ACP FabA (Dehydration) cis_3_Decenoyl_ACP cis-3-Decenoyl-ACP (C10) trans_2_Decenoyl_ACP->cis_3_Decenoyl_ACP FabA (Isomerization) cis_Unsaturated_Acyl_ACP cis-Unsaturated Acyl-ACP (C12-C16) cis_3_Decenoyl_ACP->cis_Unsaturated_Acyl_ACP FabB, FAS-II Elongation Palmitoleoyl_ACP Palmitoleoyl-ACP (C16:1) cis_Unsaturated_Acyl_ACP->Palmitoleoyl_ACP FAS-II Elongation cis_Vaccenoyl_ACP cis-Vaccenoyl-ACP (C18:1) Palmitoleoyl_ACP->cis_Vaccenoyl_ACP FabF/FabB Elongation cis_Vaccenate cis-Vaccenate cis_Vaccenoyl_ACP->cis_Vaccenate Thioesterase cis_Vaccenoyl_CoA This compound cis_Vaccenate->cis_Vaccenoyl_CoA FadD (ATP, CoA)

Figure 1: The this compound synthesis pathway in E. coli.

Key Enzymes and Their Regulation

The synthesis of unsaturated fatty acids is tightly regulated to ensure a balanced composition of fatty acids in the cell membrane. The key enzymes, FabA and FabB, are subject to transcriptional control.

FabA (β-hydroxydecanoyl-ACP dehydratase/isomerase): This bifunctional enzyme is the gateway to unsaturated fatty acid synthesis. It is most active on intermediate chain length β-hydroxyacyl-ACPs. While it participates in the dehydration reaction common to both saturated and unsaturated pathways, its unique isomerase activity is specific for the 10-carbon intermediate.

FabB (β-ketoacyl-ACP synthase I): FabB is crucial for the elongation of the cis-3-decenoyl-ACP intermediate and subsequent unsaturated acyl-ACPs. Strains lacking a functional fabB gene are auxotrophic for unsaturated fatty acids.

Transcriptional Regulation by FadR: The expression of both fabA and fabB is positively regulated by the transcription factor FadR. FadR is a dual-function regulator that represses the genes of fatty acid degradation (fad regulon) and activates the transcription of fabA and fabB. The binding of long-chain acyl-CoA molecules to FadR causes it to dissociate from DNA, leading to the derepression of the fad genes and a cessation of the activation of fabA and fabB. This mechanism allows E. coli to coordinately regulate fatty acid synthesis and degradation in response to the availability of fatty acids.

Regulatory_Network FadR FadR (Transcription Factor) fabA fabA gene FadR->fabA Activates fabB fabB gene FadR->fabB Activates fad_genes fad genes (β-oxidation) FadR->fad_genes Represses FabA_protein FabA Protein fabA->FabA_protein FabB_protein FabB Protein fabB->FabB_protein UFA_synthesis Unsaturated Fatty Acid Synthesis FabA_protein->UFA_synthesis FabB_protein->UFA_synthesis Long_chain_acyl_CoA Long-chain Acyl-CoA Long_chain_acyl_CoA->FadR Inhibits binding to DNA beta_oxidation Fatty Acid Degradation fad_genes->beta_oxidation

Figure 2: Transcriptional regulation of fabA and fabB by FadR.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the this compound synthesis pathway and the typical fatty acid composition of E. coli.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrate(s)Km (µM)kcat (min-1)Source
FabBmalonyl-[ACP]11.56.6UniProt P0A953
dodecanoyl-[ACP]3.23.4UniProt P0A953

Table 2: Typical Fatty Acid Composition of E. coli K-12

Fatty AcidAbbreviationPercentage of Total Fatty Acids
Myristic acidC14:03-11%
Palmitic acidC16:025-40%
Palmitoleic acidC16:115-30%
cis-Vaccenic acidC18:125-40%

Note: The fatty acid composition can vary depending on the growth temperature and medium composition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound synthesis pathway.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of total fatty acids from E. coli and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • E. coli cell pellet

  • Methanol

  • Chloroform

  • 0.9% (w/v) NaCl solution

  • 3M Methanolic HCl

  • Hexane

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid)

  • Glass centrifuge tubes with Teflon-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Cell Harvesting: Centrifuge a known volume of E. coli culture and discard the supernatant. The cell pellet can be stored at -80°C until use.

  • Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in 0.8 mL of deionized water. b. Add a known amount of internal standard. c. Add 2 mL of methanol and 1 mL of chloroform. Vortex vigorously for 2 minutes. d. Add another 1 mL of chloroform and vortex for 1 minute. e. Add 1 mL of 0.9% NaCl solution and vortex for 1 minute. f. Centrifuge at 2,000 x g for 10 minutes to separate the phases. g. Carefully collect the lower chloroform phase containing the lipids into a new glass tube. h. Evaporate the chloroform under a stream of nitrogen.

  • Transesterification to FAMEs: a. To the dried lipid extract, add 2 mL of 3M methanolic HCl. b. Seal the tube tightly and heat at 80°C for 2 hours. c. Cool the tube to room temperature. d. Add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute. e. Centrifuge at 1,000 x g for 5 minutes. f. Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water. g. Transfer the dried hexane extract to a GC vial for analysis.

  • GC-MS Analysis: a. Inject 1 µL of the FAMEs solution into the GC-MS. b. A typical temperature program for the GC oven is: initial temperature of 100°C for 2 minutes, ramp to 250°C at 10°C/min, and hold at 250°C for 10 minutes. c. The mass spectrometer can be operated in full scan mode to identify the FAMEs based on their mass spectra and retention times compared to standards.

In Vitro Reconstitution of Unsaturated Fatty Acid Synthesis

This protocol outlines the reconstitution of the initial steps of unsaturated fatty acid synthesis in vitro.

Materials:

  • Purified His-tagged FabA, FabB, FabG, FabI, and Acyl Carrier Protein (ACP)

  • Malonyl-CoA

  • Acetyl-CoA

  • NADPH

  • NADH

  • [2-¹⁴C]Malonyl-CoA (for radiolabeling)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the reaction buffer:

    • 10 µM ACP

    • 1 µM each of FabA, FabB, FabG, and FabI

    • 50 µM Acetyl-CoA

    • 50 µM Malonyl-CoA (including a spike of [2-¹⁴C]Malonyl-CoA)

    • 200 µM NADPH

    • 200 µM NADH

  • Initiation and Incubation: a. Pre-warm the reaction mixture to 37°C for 5 minutes. b. Initiate the reaction by adding the enzymes. c. Incubate at 37°C for 30 minutes.

  • Reaction Quenching and Product Extraction: a. Stop the reaction by adding an equal volume of 10% trichloroacetic acid. b. Extract the fatty acids with two volumes of hexane. c. Vortex and centrifuge to separate the phases.

  • Analysis: a. Transfer the hexane phase to a scintillation vial. b. Evaporate the hexane. c. Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

Experimental_Workflow cluster_GCMS GC-MS Analysis of Fatty Acids cluster_InVitro In Vitro Reconstitution Assay Start_GCMS E. coli Cell Pellet Extraction Lipid Extraction (Bligh-Dyer) Start_GCMS->Extraction Derivatization Transesterification to FAMEs (Methanolic HCl) Extraction->Derivatization Analysis_GCMS GC-MS Analysis Derivatization->Analysis_GCMS Results_GCMS Fatty Acid Profile Analysis_GCMS->Results_GCMS Start_InVitro Purified Enzymes & Substrates (FabA, FabB, etc., [14C]Malonyl-CoA) Reaction Incubation at 37°C Start_InVitro->Reaction Quenching Reaction Quenching & Extraction Reaction->Quenching Analysis_InVitro Scintillation Counting Quenching->Analysis_InVitro Results_InVitro Incorporated Radioactivity Analysis_InVitro->Results_InVitro

References

The Pivotal Role of cis-Vaccenoyl-CoA in Modulating Membrane Lipid Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of cis-Vaccenoyl-CoA in regulating the fluidity of cellular membranes. We will delve into its metabolic pathways, the biophysical consequences of its incorporation into membrane lipids, and the experimental methodologies used to investigate these properties. This document is intended to serve as a comprehensive resource for researchers in cellular biology, lipidomics, and drug development who are interested in the intricate relationship between lipid metabolism and membrane dynamics.

Introduction: The Significance of Membrane Fluidity and Unsaturated Fatty Acids

The cell membrane is a dynamic and complex interface that governs a vast array of cellular processes, from signal transduction to molecular transport. The fluidity of this lipid bilayer is a critical physical property that influences the function of embedded proteins and the overall integrity of the cell.[1][2][3] Membrane fluidity is largely determined by the composition of its constituent phospholipids, particularly the length and degree of unsaturation of their fatty acyl chains.[1][4]

Unsaturated fatty acids, characterized by the presence of one or more double bonds, introduce kinks into the hydrocarbon chains, preventing tight packing and thereby increasing membrane fluidity.[1] this compound is the activated form of cis-vaccenic acid (18:1n-7), a monounsaturated fatty acid that plays a significant role in modulating membrane properties.[5][6] Understanding the metabolism and function of this compound is crucial for elucidating how cells maintain membrane homeostasis and how disruptions in these processes can lead to disease.

The Metabolic Journey of this compound

This compound is primarily synthesized through the elongation of palmitoleoyl-CoA (16:1n-7 CoA), which is itself generated from the desaturation of palmitoyl-CoA (16:0 CoA) by the enzyme Stearoyl-CoA Desaturase 1 (SCD1). The elongation step is catalyzed by fatty acid elongase 5 (ELOVL5).[7] Once synthesized, this compound can be incorporated into various lipid species, including phospholipids and triacylglycerols, or it can be further metabolized.[5]

metabolic_pathway cluster_synthesis Synthesis cluster_fate Metabolic Fate Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) Palmitoleoyl-CoA (16:1n-7) Palmitoleoyl-CoA (16:1n-7) Palmitoyl-CoA (16:0)->Palmitoleoyl-CoA (16:1n-7) SCD1 This compound (18:1n-7) This compound (18:1n-7) Palmitoleoyl-CoA (16:1n-7)->this compound (18:1n-7) ELOVL5 Phospholipids Phospholipids This compound (18:1n-7)->Phospholipids Acyltransferases Triacylglycerols Triacylglycerols This compound (18:1n-7)->Triacylglycerols Acyltransferases Further Elongation/Desaturation Further Elongation/Desaturation This compound (18:1n-7)->Further Elongation/Desaturation

Figure 1: Metabolic pathway of cis-Vaccenoyl-CoA synthesis and its subsequent metabolic fate.

Impact on Membrane Lipid Fluidity

The incorporation of cis-vaccenic acid into membrane phospholipids has a profound effect on the physical properties of the bilayer. The cis configuration of the double bond at the 11th carbon position creates a rigid bend in the acyl chain, which disrupts the ordered, quasi-crystalline structure of a membrane composed of saturated fatty acids.[1] This disruption leads to:

  • Increased Fluidity: The kinks in the acyl chains prevent them from packing tightly together, resulting in a more fluid membrane state.[1][4]

  • Decreased Melting Temperature: The reduced packing efficiency lowers the temperature at which the membrane transitions from a gel-like to a fluid state.[1]

  • Altered Membrane Thickness: The disordered packing can lead to a decrease in the thickness of the lipid bilayer.

These changes in membrane fluidity can significantly impact the function of membrane-associated proteins, including receptors, enzymes, and ion channels, by altering their conformational dynamics and lateral mobility.[8][9]

Quantitative Analysis of cis-Vaccenic Acid's Effects

The following table summarizes quantitative data from various studies on the effects of cis-vaccenic acid and related monounsaturated fatty acids on cellular processes and membrane-related health outcomes.

ParameterSystemObservationQuantitative DataReference
Cell ViabilityProstate Cancer Cell Lines (LNCaP, MR49F)Supplementation with cis-vaccenic acid rescues the decrease in cell viability caused by SCD1 inhibition.10 µM cis-vaccenic acid supplementation restored cell viability to control levels.[7]
Coronary Heart Disease (CHD) RiskHuman Red Blood Cell MembranesInverse association between RBC membrane cis-vaccenic acid levels and CHD risk.Odds Ratio per standard deviation increase: 0.79 (95% CI: 0.69–0.91)[10]
LDL MetabolismU937 MonocytesEnrichment with cis-unsaturated fatty acids enhances LDL binding, internalization, and degradation.Linoleate was 50% more potent than oleate in augmenting LDL metabolism.[11]
Endocannabinoid LevelsRat JejunumDietary supplementation with vaccenic acid increased jejunal concentrations of anandamide.3.8-fold increase in anandamide with 1% w/w vaccenic acid diet.[12]

Experimental Protocols for Assessing Membrane Fluidity

A variety of biophysical techniques can be employed to measure membrane fluidity. A general workflow for investigating the impact of this compound on membrane fluidity is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture/ Liposome Preparation Lipid_Modulation Modulation of Lipid Composition (e.g., fatty acid supplementation) Cell_Culture->Lipid_Modulation Lipid_Extraction Lipid Extraction for Compositional Analysis Lipid_Modulation->Lipid_Extraction Fluorescent_Labeling Labeling with Fluorescent Probes (e.g., Laurdan, DPH) Lipid_Modulation->Fluorescent_Labeling GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Lipid_Extraction->GC_MS Fluorescence_Spectroscopy Fluorescence Spectroscopy/ Microscopy Fluorescent_Labeling->Fluorescence_Spectroscopy Data_Analysis Data Analysis (GP values, Anisotropy) GC_MS->Data_Analysis Fluorescence_Spectroscopy->Data_Analysis

Figure 2: General experimental workflow for studying the effects of cis-Vaccenoyl-CoA on membrane fluidity.
Lipid Composition Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the fatty acid composition of cellular membranes or liposomes.

Methodology:

  • Lipid Extraction: Total lipids are extracted from the biological sample using a solvent system such as chloroform:methanol.

  • Fatty Acid Methyl Ester (FAME) Synthesis: The extracted lipids are transesterified to produce fatty acid methyl esters. This is typically achieved by incubation with methanolic HCl at 80°C for 30 minutes.[13]

  • Extraction of FAMEs: The FAMEs are then extracted with a nonpolar solvent like n-hexane.[13]

  • GC-MS Analysis: The extracted FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer. The retention times and mass spectra of the sample components are compared to known standards for identification and quantification.

Membrane Fluidity Measurement using Laurdan Fluorescence

Objective: To measure membrane fluidity by determining the Generalized Polarization (GP) of the fluorescent probe Laurdan. Laurdan's emission spectrum shifts depending on the polarity of its environment, which is related to water penetration into the membrane and thus, lipid packing.[14][15][16]

Methodology:

  • Cell or Liposome Staining: Cells or liposomes are incubated with a working solution of Laurdan (e.g., 10 µM) for a set period (e.g., 30 minutes at 30°C).[14][15]

  • Fluorescence Measurement: The fluorescence intensity is measured at two emission wavelengths, typically around 440 nm (characteristic of a more ordered, gel-phase membrane) and 500 nm (characteristic of a more disordered, liquid-crystalline phase membrane), with an excitation wavelength of 350 nm.[14][15] These measurements can be performed using a fluorescence plate reader or a confocal microscope.[14][15][17]

  • GP Calculation: The Generalized Polarization (GP) value is calculated using the following formula: GP = (I440 - I500) / (I440 + I500) A lower GP value corresponds to higher membrane fluidity.[16]

Membrane Fluidity Measurement using DPH Fluorescence Polarization

Objective: To assess membrane fluidity by measuring the fluorescence polarization (or anisotropy) of the lipophilic probe 1,6-diphenyl-1,3,5-hexatriene (DPH). The rotational motion of DPH within the membrane is sensitive to the viscosity of its environment.[18]

Methodology:

  • Membrane Labeling: Liposomes or isolated membranes are incubated with DPH (e.g., 10 µM) for a specific duration (e.g., 30-40 minutes) at a controlled temperature.[18]

  • Fluorescence Polarization Measurement: The sample is excited with vertically polarized light (e.g., at 355 nm), and the fluorescence emission is measured in both the parallel (I||) and perpendicular (I⊥) planes relative to the excitation plane (e.g., at 430 nm).[18]

  • Polarization Calculation: The fluorescence polarization (P) is calculated as: P = (I|| - G * I⊥) / (I|| + G * I⊥) where G is an instrument-specific correction factor. Lower polarization values indicate higher membrane fluidity.

Signaling Implications of Altered Membrane Fluidity

Changes in membrane fluidity induced by cis-vaccenic acid can have significant downstream effects on cellular signaling. A more fluid membrane can alter the localization and activity of membrane-bound enzymes and receptors. For instance, increased fluidity can modulate the activity of enzymes like 5-lipoxygenase, which is involved in inflammatory responses.[8][9] Furthermore, cis-vaccenic acid has been shown to influence the endocannabinoid system, potentially through its effects on membrane composition and the availability of precursors for endocannabinoid synthesis.[12]

signaling_pathway cis_Vaccenoyl_CoA This compound Metabolism Membrane_Incorporation Incorporation into Membrane Phospholipids cis_Vaccenoyl_CoA->Membrane_Incorporation Increased_Fluidity Increased Membrane Fluidity Membrane_Incorporation->Increased_Fluidity Protein_Function Altered Membrane Protein Function and Localization (Receptors, Enzymes) Increased_Fluidity->Protein_Function Signaling_Cascades Modulation of Downstream Signaling Cascades Protein_Function->Signaling_Cascades Cellular_Response Altered Cellular Responses (e.g., Inflammation, Metabolism) Signaling_Cascades->Cellular_Response

Figure 3: A logical diagram illustrating how cis-Vaccenoyl-CoA can influence cellular signaling through changes in membrane fluidity.

Conclusion

This compound is a key intermediate in fatty acid metabolism with a critical role in determining the biophysical properties of cellular membranes. Its synthesis and subsequent incorporation into phospholipids directly contribute to increased membrane fluidity, which in turn modulates the function of membrane-associated proteins and influences downstream signaling pathways. A thorough understanding of these processes, aided by the experimental approaches detailed in this guide, is essential for developing novel therapeutic strategies that target membrane lipid composition and fluidity in various disease states. The continued investigation into the nuanced roles of specific fatty acids like cis-vaccenic acid will undoubtedly uncover new avenues for intervention in fields ranging from metabolic disorders to oncology.

References

The Enzymatic Machinery Behind cis-Vaccenoyl-CoA Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core enzymes involved in the biosynthesis of cis-vaccenoyl-CoA, a key intermediate in the production of unsaturated fatty acids in many bacteria. Understanding this pathway is critical for the development of novel antimicrobial agents and for metabolic engineering applications. This document details the key enzymatic players, their kinetics, and the experimental protocols used for their characterization.

Introduction to this compound Biosynthesis

The biosynthesis of this compound is a fundamental process in bacteria, branching off from the saturated fatty acid synthesis (FAS-II) pathway. This pathway is responsible for the introduction of a cis double bond into the growing acyl chain, leading to the production of unsaturated fatty acids that are essential for maintaining membrane fluidity and function. The key enzymes involved are highly conserved and represent attractive targets for therapeutic intervention.

The Core Enzymatic Players

The synthesis of this compound from acetyl-CoA and malonyl-CoA involves a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS-II) system. While several enzymes are shared with the saturated fatty acid synthesis pathway, two enzymes, FabA and FabB, are pivotal for the production of unsaturated fatty acids.

  • FabA (β-hydroxyacyl-ACP dehydratase/isomerase): This bifunctional enzyme is the key to unsaturated fatty acid synthesis. It catalyzes the dehydration of β-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP and, uniquely, its isomerization to cis-3-decenoyl-ACP.[1][2][3] This cis intermediate is the precursor for all unsaturated fatty acids in this pathway.

  • FabB (β-ketoacyl-ACP synthase I): FabB is a condensing enzyme with a crucial role in elongating the cis-3-decenoyl-ACP generated by FabA.[4][5] This elongation step commits the intermediate to the unsaturated fatty acid pathway. Strains lacking FabB are typically auxotrophic for unsaturated fatty acids.[5]

  • FabG (β-ketoacyl-ACP reductase): This enzyme catalyzes the NADPH-dependent reduction of a β-ketoacyl-ACP to a β-hydroxyacyl-ACP in each elongation cycle.[6][7][8]

  • FabZ (β-hydroxyacyl-ACP dehydratase): FabZ is the primary dehydratase in the saturated fatty acid synthesis pathway and can act on a broad range of chain lengths.[1][9] It catalyzes the dehydration of β-hydroxyacyl-ACP to trans-2-enoyl-ACP.

  • FabI (Enoyl-ACP reductase): This enzyme catalyzes the final reduction step in the elongation cycle, converting trans-2-enoyl-ACP to the corresponding saturated acyl-ACP using NADH or NADPH as a cofactor.[6][7][8]

  • Acyl-CoA Synthetase: The final step in the formation of this compound from the product of the FAS pathway, cis-vaccenic acid, requires the action of an acyl-CoA synthetase. This enzyme activates the free fatty acid to its CoA thioester.

Quantitative Enzyme Data

The following tables summarize key quantitative data for the enzymes involved in this compound biosynthesis, primarily from Escherichia coli.

EnzymeSubstrateKm (µM)kcat (s-1)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)
FabA β-hydroxydecanoyl-ACP12.53.30.28.037
trans-2-decenoyl-ACP8.31.2-8.037
FabB Malonyl-ACP5.61.80.117.037
cis-3-decenoyl-ACP2.12.5-7.037
FabG Acetoacetyl-ACP251509.06.530
FabZ β-hydroxybutyryl-ACP331207.27.537
FabI trans-2-butenoyl-ACP10452.77.037

Note: The data presented are compiled from various sources and may vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

The following diagram illustrates the enzymatic steps leading to the formation of cis-vaccenoyl-ACP, the precursor to this compound.

cis_Vaccenoyl_CoA_Biosynthesis cluster_initiation Initiation & Elongation (Saturated) cluster_unsaturation Unsaturation Branch cluster_elongation_unsat Elongation (Unsaturated) cluster_final Final Product Acetyl_CoA Acetyl-CoA Acyl_ACP Acyl-ACP (C4-C8) Acetyl_CoA->Acyl_ACP FabH, FabG, FabZ/A, FabI Malonyl_ACP Malonyl-ACP Hydroxydecanoyl_ACP β-Hydroxydecanoyl-ACP Acyl_ACP->Hydroxydecanoyl_ACP Elongation Cycles trans_2_decenoyl_ACP trans-2-Decenoyl-ACP Hydroxydecanoyl_ACP->trans_2_decenoyl_ACP FabA (dehydratase) cis_3_decenoyl_ACP cis-3-Decenoyl-ACP trans_2_decenoyl_ACP->cis_3_decenoyl_ACP FabA (isomerase) Keto_cis_dodecenoyl_ACP β-Keto-cis-5-dodecenoyl-ACP cis_3_decenoyl_ACP->Keto_cis_dodecenoyl_ACP FabB + Malonyl-ACP cis_Vaccenoyl_ACP cis-Vaccenoyl-ACP (C18:1) Keto_cis_dodecenoyl_ACP->cis_Vaccenoyl_ACP FabG, FabZ, FabI (Elongation Cycles) cis_Vaccenoyl_CoA This compound cis_Vaccenoyl_ACP->cis_Vaccenoyl_CoA Thioesterase, Acyl-CoA Synthetase

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

This diagram outlines a typical workflow for the expression, purification, and characterization of a FAS-II enzyme.

Enzyme_Characterization_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Host Cloning->Transformation Induction Protein Expression Induction (e.g., IPTG) Transformation->Induction Lysis Cell Lysis Induction->Lysis Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Lysis->Affinity_Chrom Size_Exclusion Size-Exclusion Chromatography Affinity_Chrom->Size_Exclusion Purity_Analysis Purity Analysis (SDS-PAGE) Size_Exclusion->Purity_Analysis Activity_Assay Enzyme Activity Assay (Spectrophotometric) Purity_Analysis->Activity_Assay Kinetics Kinetic Parameter Determination (Kₘ, Vₘₐₓ) Activity_Assay->Kinetics

Caption: Experimental workflow for enzyme characterization.

Detailed Experimental Protocols

Overexpression and Purification of FabA
  • Cloning and Expression: The fabA gene is PCR amplified from E. coli genomic DNA and cloned into a pET expression vector with an N-terminal His6-tag. The resulting plasmid is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated for an additional 4-6 hours at 30°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication on ice. The lysate is clarified by centrifugation.

  • Affinity Chromatography: The supernatant is loaded onto a Ni-NTA agarose column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT). The His6-tagged FabA is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography using a Superdex 200 column equilibrated with storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Purity and Concentration: Protein purity is assessed by SDS-PAGE, and the concentration is determined using the Bradford assay with BSA as a standard.

FabA Dehydratase Activity Assay

This assay spectrophotometrically monitors the decrease in NADH concentration.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.0), 0.2 mM NADH, 0.1 mM acetoacetyl-ACP, and purified FabG, FabZ, and FabI in excess.

  • Initiation: The reaction is initiated by the addition of purified FabA.

  • Measurement: The decrease in absorbance at 340 nm is monitored at 37°C. The rate of NADH oxidation is proportional to the dehydratase activity of FabA.

  • Calculation: The specific activity is calculated using the extinction coefficient of NADH (6220 M-1cm-1).

FabB Condensing Activity Assay

This assay measures the release of free Coenzyme A.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.0), 0.1 mM cis-3-decenoyl-ACP, 0.1 mM malonyl-ACP, and 0.1 mM DTNB (Ellman's reagent).

  • Initiation: The reaction is initiated by the addition of purified FabB.

  • Measurement: The increase in absorbance at 412 nm due to the reaction of the released CoA with DTNB is monitored at 37°C.

  • Calculation: The specific activity is calculated using the extinction coefficient of the DTNB-CoA adduct (13600 M-1cm-1).

Conclusion

The enzymes of the this compound biosynthetic pathway, particularly FabA and FabB, are essential for the production of unsaturated fatty acids in many pathogenic bacteria. Their absence in mammals makes them prime targets for the development of novel antibiotics. The data and protocols presented in this guide provide a foundation for researchers to further investigate these enzymes and explore their potential as therapeutic targets. Future work in this area will likely focus on high-throughput screening of inhibitors and the structural elucidation of enzyme-inhibitor complexes to guide rational drug design.

References

The Metabolic Crossroads of Cis-Vaccenoyl-CoA in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-vaccenoyl-CoA, the activated form of cis-vaccenic acid (18:1n-7), is a pivotal intermediate in mammalian lipid metabolism. Positioned at the intersection of fatty acid elongation, desaturation, and complex lipid synthesis, its metabolic fate has significant implications for cellular function, signaling, and the pathogenesis of various diseases, including metabolic disorders and cancer. This technical guide provides a comprehensive overview of the synthesis, trafficking, and downstream pathways of this compound in mammalian cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

I. Synthesis of this compound

This compound is primarily generated through two distinct pathways in mammalian cells: the elongation of palmitoleoyl-CoA and the desaturation of stearoyl-CoA.

A. Elongation Pathway

The principal route for this compound synthesis is the two-carbon elongation of palmitoleoyl-CoA (16:1n-7-CoA). This reaction is catalyzed by the enzyme Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) , an integral membrane protein of the endoplasmic reticulum. ELOVL5 exhibits substrate specificity for a range of fatty acyl-CoAs, with a notable activity towards C18 and C20 polyunsaturated fatty acids.[1] However, it also efficiently elongates palmitoleoyl-CoA to form this compound.[2]

B. Desaturation Pathway

An alternative pathway involves the desaturation of stearoyl-CoA (18:0-CoA) at the Δ11 position. However, the canonical stearoyl-CoA desaturase in mammals, Stearoyl-CoA Desaturase-1 (SCD1) , primarily introduces a double bond at the Δ9 position to produce oleoyl-CoA (18:1n-9-CoA).[3][4][5] While SCD1 is the key enzyme for monounsaturated fatty acid synthesis, the direct synthesis of this compound from stearoyl-CoA is less prominent than the elongation of palmitoleoyl-CoA.

II. Metabolic Fates of this compound

Once synthesized, this compound can be channeled into several metabolic pathways, including its incorporation into complex lipids and its role as a precursor for signaling molecules.

A. Incorporation into Complex Lipids

This compound serves as a substrate for the synthesis of various classes of complex lipids, where it contributes to the composition and physical properties of cellular membranes and lipid droplets.

  • Phospholipids: this compound is incorporated into various phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI). This occurs through the acylation of glycerol-3-phosphate and subsequent steps of the Kennedy pathway.

  • Triglycerides: As a component of energy storage, this compound is esterified to the glycerol backbone to form triglycerides (TAGs), which are stored in lipid droplets.[6]

  • Cardiolipin: Notably, cis-vaccenic acid has been identified as a significant constituent of cardiolipin, a unique phospholipid found in the inner mitochondrial membrane that is crucial for mitochondrial function and apoptosis.[7]

B. Signaling Roles of Cis-Vaccenic Acid

This compound is readily hydrolyzed to cis-vaccenic acid, which can then act as a signaling molecule, influencing key cellular pathways.

  • mTORC2-Akt-FoxO1 Pathway: Cis-vaccenic acid has been shown to mediate the mTORC2-Akt-FoxO1 pathway.[8] This pathway is a central regulator of cell growth, proliferation, and metabolism.

  • Peroxisome Proliferator-Activated Receptors (PPARs): There is emerging evidence that cis-vaccenic acid can act as a ligand for PPARs, particularly PPARα and PPARγ.[9][10] These nuclear receptors are master regulators of lipid and glucose metabolism.

III. Quantitative Data

The following tables summarize the available quantitative data regarding the concentration and metabolism of cis-vaccenic acid.

ParameterValueCell/Tissue TypeReference
Concentration of Cis-Vaccenic Acid
Median Concentration in RBC Membranes1.69% of total fatty acidsHuman Red Blood Cells[11]
Concentration in Lymph of Tumor-Bearing MiceVariable, dependent on tumor typeMouse Lymph[12]
Enzyme Substrate Preferences
ELOVL5C18:3(n-6) acyl-CoA (high activity)Mammalian[1]
Palmitoleoyl-CoA (16:1n-7)Mammalian[2]
SCD1Stearoyl-CoA (18:0)Mammalian[3][4][5]
Palmitoyl-CoA (16:0)Mammalian[3][4][5]

IV. Experimental Protocols

A. Stable Isotope Tracing of this compound Metabolism

Objective: To trace the metabolic fate of precursors into this compound and its downstream metabolites.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, 3T3-L1)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Stable isotope-labeled precursors: [U-¹³C₆]-glucose, [¹³C₁₆]-palmitic acid

  • Solvents for lipid extraction (Chloroform, Methanol)

  • Internal standards for mass spectrometry

Protocol:

  • Cell Culture and Labeling:

    • Culture cells to ~80% confluency.

    • Replace the standard medium with a medium containing the stable isotope-labeled precursor (e.g., 25 mM [U-¹³C₆]-glucose or 100 µM [¹³C₁₆]-palmitic acid complexed to BSA).[13]

    • Incubate for a defined period (e.g., 24 hours for steady-state analysis).[13]

  • Lipid Extraction:

    • Wash cells with ice-cold PBS.

    • Add a mixture of chloroform:methanol (2:1, v/v) to the cells and scrape to collect the lysate.

    • Add internal standards for quantification.

    • Vortex and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation for GC-MS or LC-MS/MS:

    • Dry the lipid extract under a stream of nitrogen.

    • For GC-MS analysis, derivatize the fatty acids to fatty acid methyl esters (FAMEs) using BF₃-methanol or other suitable reagents.[3]

  • Mass Spectrometry Analysis:

    • Analyze the samples by GC-MS or LC-MS/MS to determine the incorporation of the stable isotope label into cis-vaccenic acid and other fatty acids.[5][14]

B. Quantification of Cis-Vaccenic Acid by GC-MS

Objective: To accurately quantify the amount of cis-vaccenic acid in a biological sample.

Materials:

  • Lipid extract from cells or tissues

  • Internal standard (e.g., deuterated vaccenic acid)

  • Derivatization reagent (e.g., BF₃-methanol)

  • Hexane

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Protocol:

  • Derivatization to FAMEs:

    • Resuspend the dried lipid extract in a known volume of toluene.

    • Add BF₃-methanol and heat at 100°C for 30 minutes.

    • Cool the sample and add water and hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject the FAMEs onto a suitable capillary column (e.g., a highly polar column like SP-2560 or a cyanopropyl column for isomer separation).[15]

    • Use a temperature gradient program to separate the different FAMEs.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to cis-vaccenic acid methyl ester and the internal standard.

C. Subcellular Fractionation for Lipid Analysis

Objective: To determine the distribution of this compound and cis-vaccenic acid-containing lipids in different cellular compartments.

Materials:

  • Cultured mammalian cells

  • Fractionation buffer (containing sucrose, buffer, and protease inhibitors)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

Protocol:

  • Cell Homogenization:

    • Harvest and wash cells in PBS.

    • Resuspend the cell pellet in hypotonic fractionation buffer and allow to swell.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.[16]

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei.

    • Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g for 20 min) to pellet mitochondria.

    • Centrifuge the next supernatant at a high speed (e.g., 100,000 x g for 60 min) to pellet microsomes (endoplasmic reticulum).

    • The final supernatant represents the cytosolic fraction.

  • Lipid Analysis of Fractions:

    • Extract lipids from each subcellular fraction as described in Protocol A.

    • Analyze the lipid extracts by GC-MS or LC-MS/MS to determine the concentration of cis-vaccenic acid in each compartment.

V. Signaling Pathways and Experimental Workflows

metabolic_pathway Palmitoleoyl_CoA Palmitoleoyl-CoA (16:1n-7-CoA) cis_Vaccenoyl_CoA This compound (18:1n-7-CoA) Palmitoleoyl_CoA->cis_Vaccenoyl_CoA ELOVL5 Stearoyl_CoA Stearoyl-CoA (18:0-CoA) Stearoyl_CoA->cis_Vaccenoyl_CoA SCD1 (minor) Phospholipids Phospholipids (PC, PE, PI) cis_Vaccenoyl_CoA->Phospholipids Acyltransferases Triglycerides Triglycerides (TAGs) cis_Vaccenoyl_CoA->Triglycerides DGAT Cardiolipin Cardiolipin cis_Vaccenoyl_CoA->Cardiolipin Synthesis Pathway cis_Vaccenic_Acid cis-Vaccenic Acid cis_Vaccenoyl_CoA->cis_Vaccenic_Acid Acyl-CoA Thioesterase mTORC2_Akt_FoxO1 mTORC2-Akt-FoxO1 Pathway cis_Vaccenic_Acid->mTORC2_Akt_FoxO1 Modulates PPARs PPARα/γ Activation cis_Vaccenic_Acid->PPARs Activates experimental_workflow start Mammalian Cells labeling Stable Isotope Labeling ([U-13C6]-Glucose or [13C16]-Palmitic Acid) start->labeling extraction Lipid Extraction (Folch Method) labeling->extraction derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis quantification Quantification of cis-Vaccenic Acid and Isotopologues analysis->quantification signaling_pathway cVA cis-Vaccenic Acid mTORC2 mTORC2 cVA->mTORC2 Activates PPAR PPARα/γ cVA->PPAR Binds and Activates Akt Akt mTORC2->Akt Phosphorylates (Ser473) FoxO1 FoxO1 Akt->FoxO1 Inhibits (Phosphorylation) Transcription Gene Transcription (Metabolism, Cell Growth) FoxO1->Transcription Regulates RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Lipid_Metabolism_Genes Target Gene Expression (Lipid Metabolism) PPRE->Lipid_Metabolism_Genes Regulates

References

The Dawn of a Lipid Intermediate: Discovery and Initial Characterization of cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenoyl-CoA is a pivotal intermediate in lipid metabolism, playing a crucial role in the biosynthesis of phospholipids and triacylglycerols. As the coenzyme A (CoA) thioester of cis-vaccenic acid, it represents an activated form of this fatty acid, primed for incorporation into complex lipids. This technical guide delves into the discovery and initial characterization of this compound, providing a comprehensive overview of the early experimental approaches that defined its existence and metabolic functions. While the precise "discovery" paper of this compound is not readily identifiable in modern literature databases, its characterization is intrinsically linked to the broader exploration of vaccenic acid metabolism and phospholipid biosynthesis. This guide reconstructs the likely scientific journey, detailing the methodologies that would have been employed and presenting the fundamental knowledge gleaned from these pioneering studies.

Core Concepts: The Identity and Significance of this compound

This compound is the activated form of cis-vaccenic acid (11Z-octadecenoic acid), a monounsaturated omega-7 fatty acid. The formation of the thioester bond with coenzyme A renders the acyl group highly reactive and poised for transfer to acceptor molecules, a fundamental principle in fatty acid metabolism.[1] Its primary roles identified through early and subsequent research include:

  • Precursor for Phospholipid Biosynthesis: Serving as an acyl donor for the synthesis of phospholipids, critical components of cellular membranes.

  • Substrate for Triacylglycerol Formation: Contributing to the synthesis of triacylglycerols, the primary form of energy storage in eukaryotes.

  • Intermediate in Fatty Acid Metabolism: Participating in the broader network of fatty acid elongation and desaturation pathways.

The Path to Discovery and Initial Characterization

The journey to understanding this compound likely began with the study of its parent fatty acid, vaccenic acid, which was first identified in animal fats in 1928. The subsequent elucidation of the central role of coenzyme A in fatty acid activation in the mid-20th century set the stage for the identification of various acyl-CoA species. The discovery of this compound would have been a logical step in connecting the metabolism of vaccenic acid to the known pathways of lipid synthesis.

Experimental Workflow for Identification and Characterization

The initial characterization of a novel acyl-CoA like this compound would have followed a multi-step experimental workflow.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_function Functional Analysis synthesis Enzymatic or Chemical Synthesis of this compound purification Chromatographic Separation (e.g., Column Chromatography) synthesis->purification Crude Product uv_spec UV Spectrophotometry purification->uv_spec Purified Product hplc HPLC Analysis purification->hplc in_vitro_assays In vitro lipid synthesis assays (e.g., with Glycerol-3-Phosphate) purification->in_vitro_assays enzymatic_assays Enzymatic Assays uv_spec->enzymatic_assays hplc->enzymatic_assays

Caption: A logical workflow for the initial synthesis, purification, and characterization of this compound.

Experimental Protocols

The following sections detail the likely methodologies employed in the initial characterization of this compound, based on the established techniques of the era.

Synthesis of this compound

For initial studies, obtaining a pure standard of this compound would have been paramount. This could have been achieved through enzymatic or chemical synthesis.

Enzymatic Synthesis:

  • Principle: Acyl-CoA synthetases (ACS) catalyze the ATP-dependent formation of a thioester bond between a fatty acid and coenzyme A.

  • Protocol:

    • Reaction Mixture: A reaction buffer containing cis-vaccenic acid, coenzyme A, ATP, MgCl₂, and a source of acyl-CoA synthetase (e.g., a partially purified enzyme preparation from a relevant biological source like liver microsomes) would be prepared.

    • Incubation: The reaction mixture would be incubated at an optimal temperature (e.g., 37°C) for a defined period.

    • Termination: The reaction would be stopped by methods such as acidification or addition of an organic solvent to precipitate the enzyme.

Chemical Synthesis:

  • Principle: Chemical methods, such as the mixed anhydride method, could also be used to synthesize acyl-CoAs.

  • Protocol:

    • Activation of Fatty Acid: cis-Vaccenic acid would be activated, for example, by reacting it with ethyl chloroformate in the presence of a base to form a mixed anhydride.

    • Reaction with CoA: The activated fatty acid would then be reacted with the free thiol group of coenzyme A to form the thioester bond.

    • Purification: The synthesized this compound would require purification to remove unreacted starting materials and byproducts.

Purification and Identification

Early methods for the purification and identification of acyl-CoAs were crucial for their characterization.

Column Chromatography:

  • Principle: Separation of molecules based on their differential adsorption to a stationary phase.

  • Protocol:

    • Stationary Phase: A variety of stationary phases could have been used, including silica gel or ion-exchange resins.

    • Elution: A solvent gradient would be used to elute the components of the reaction mixture, with fractions collected sequentially.

    • Monitoring: The elution of this compound would be monitored by measuring the absorbance of the fractions at 260 nm, characteristic of the adenine ring of coenzyme A.

Paper or Thin-Layer Chromatography (TLC):

  • Principle: Separation of molecules based on their differential partitioning between a stationary phase (paper or a thin layer of adsorbent) and a mobile phase.

  • Protocol:

    • Spotting: The sample would be spotted onto the stationary phase.

    • Development: The chromatogram would be developed by allowing the mobile phase to move up the stationary phase.

    • Visualization: The separated acyl-CoA could be visualized under UV light or by using specific staining reagents.

Characterization of this compound

UV-Vis Spectrophotometry:

  • Principle: The adenine moiety of coenzyme A has a characteristic absorbance maximum at approximately 260 nm.

  • Application: This property would be used to confirm the presence of the CoA moiety and to quantify the concentration of the purified this compound.

Enzymatic Assays:

  • Principle: The activity of enzymes known to utilize long-chain acyl-CoAs as substrates could be measured using the synthesized this compound.

  • Example: Glycerol-3-Phosphate Acyltransferase (GPAT) Activity:

    • Reaction Mixture: A reaction containing radiolabeled glycerol-3-phosphate, the purified this compound, and a source of GPAT (e.g., mitochondrial or microsomal fractions) would be prepared.

    • Incubation: The reaction would be allowed to proceed for a set time.

    • Lipid Extraction: The lipids would be extracted from the reaction mixture.

    • Analysis: The formation of radiolabeled lysophosphatidic acid would be quantified, demonstrating that this compound is a substrate for this key enzyme in phospholipid biosynthesis.[2][3][4][5][6]

Signaling and Metabolic Pathways Involving this compound

The initial characterization of this compound would have focused on its role in the synthesis of major lipid classes.

Phospholipid Biosynthesis Pathway

This compound is a key substrate for the de novo synthesis of phospholipids via the Kennedy pathway.

phospholipid_biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (1-vaccenoyl-sn-glycerol-3-phosphate) G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAAT DAG Diacylglycerol PA->DAG PAP PL Phospholipids (e.g., Phosphatidylcholine, Phosphatidylethanolamine) DAG->PL Choline/Ethanolamine Phosphotransferase cVC This compound cVC->LPA ACoA Other Acyl-CoA ACoA->PA triacylglycerol_biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAAT DAG Diacylglycerol (containing vaccenate) PA->DAG PAP TAG Triacylglycerol (containing vaccenate) DAG->TAG DGAT cVC This compound cVC->PA ACoA1 Acyl-CoA ACoA1->LPA ACoA2 Acyl-CoA ACoA2->TAG

References

cis-Vaccenoyl-CoA: A Precursor for the Synthesis of C18:1 Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The N-acyl chain length of ceramides is a critical determinant of their biological function, and the synthesis of specific ceramide species is tightly regulated by a family of six ceramide synthases (CerS). This technical guide provides an in-depth exploration of the role of cis-Vaccenoyl-CoA, an 18-carbon monounsaturated fatty acyl-CoA, as a precursor for the synthesis of C18:1 ceramides. We will delve into the enzymatic pathways, relevant quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

The Ceramide Synthesis Pathway: De Novo Synthesis

The de novo synthesis of ceramides is a fundamental pathway that begins in the endoplasmic reticulum. The process is initiated by the condensation of serine and palmitoyl-CoA, ultimately leading to the formation of a dihydroceramide (B1258172) intermediate. The final steps in the synthesis of C18:1 ceramide from this compound involve two key enzymes: Ceramide Synthase (CerS) and Dihydroceramide Desaturase (DEGS).

1. Acylation of Sphinganine (B43673) by Ceramide Synthase (CerS):

Dihydroceramide is formed through the N-acylation of the long-chain base sphinganine with a fatty acyl-CoA. This reaction is catalyzed by a family of six distinct ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. For the synthesis of C18:1 dihydroceramide, Ceramide Synthase 4 (CerS4) is of particular interest due to its preference for C18- and C20-CoA substrates.[1][2] It is hypothesized that CerS4 is the primary enzyme responsible for utilizing this compound for the formation of N-vaccenoyl-sphinganine (C18:1-dihydroceramide).

2. Desaturation of Dihydroceramide by Dihydroceramide Desaturase (DEGS):

The final step in the formation of ceramide is the introduction of a trans-double bond at the 4,5-position of the sphinganine backbone of dihydroceramide. This desaturation reaction is catalyzed by Dihydroceramide Desaturase 1 (DEGS1), a key enzyme in the regulation of the final ceramide product.[3] The product of this reaction, when starting from N-vaccenoyl-sphinganine, is N-vaccenoyl-sphingosine, a C18:1 ceramide.

Quantitative Data

Table 1: Substrate Specificity of Mammalian Ceramide Synthases (CerS)

Ceramide Synthase IsoformPrimary Acyl-CoA SubstratesCellular Functions and Pathologies
CerS1 C18:0-CoAAbundant in skeletal muscle, implicated in insulin (B600854) resistance.
CerS2 C22:0-CoA, C24:0-CoA, C24:1-CoAEssential for myelin formation, implicated in metabolic diseases.
CerS3 C24:0-CoA and very-long-chain fatty acyl-CoAsCrucial for skin barrier function.
CerS4 C18:0-CoA, C20:0-CoA Overexpressed in breast cancer. Likely candidate for utilizing this compound.[1]
CerS5 C16:0-CoAImplicated in apoptosis and cancer.
CerS6 C14:0-CoA, C16:0-CoAInvolved in inflammatory responses and metabolic regulation.

Table 2: Kinetic Parameters of CerS Isoforms with Sphinganine

While kinetic data with fatty acyl-CoA substrates is limited, the Michaelis-Menten constants (Km) for the sphinganine substrate have been determined for each CerS isoform, indicating a similar affinity across the enzyme family.[4][5]

Ceramide Synthase IsoformKm for Sphinganine (μM)
CerS1 ~2-5
CerS2 ~4.8
CerS3 ~1.7
CerS4 ~2-5
CerS5 ~2-5
CerS6 ~2-5

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to study the synthesis of ceramides from this compound.

Protocol 1: In Vitro Ceramide Synthase Activity Assay

This protocol is adapted for the use of this compound and allows for the measurement of CerS activity in cell or tissue homogenates.

Materials:

  • Cell or tissue homogenates (e.g., from cells overexpressing a specific CerS isoform)

  • This compound (substrate)

  • Sphinganine (substrate)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • HEPES buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Reaction termination solution (e.g., Chloroform (B151607):Methanol (B129727), 2:1 v/v)

  • Internal standard (e.g., C17:0-ceramide)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, DTT, and BSA.

  • Add the cell or tissue homogenate to the reaction mixture.

  • Initiate the reaction by adding sphinganine and this compound to the desired final concentrations.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

  • Terminate the reaction by adding the termination solution.

  • Add the internal standard for quantification.

  • Extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the sample by LC-MS/MS to quantify the amount of C18:1-dihydroceramide formed.

Protocol 2: In Vitro Dihydroceramide Desaturase (DEGS) Assay

This protocol allows for the measurement of DEGS1 activity by monitoring the conversion of dihydroceramide to ceramide.

Materials:

  • Microsomal fractions from cells or tissues

  • N-vaccenoyl-sphinganine (C18:1-dihydroceramide) (substrate)

  • NADH or NADPH (cofactor)

  • HEPES buffer (pH 7.4)

  • Reaction termination solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • Internal standard (e.g., C17:0-ceramide)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HEPES buffer and the microsomal fraction.

  • Add the substrate, N-vaccenoyl-sphinganine, to the reaction mixture.

  • Initiate the reaction by adding the cofactor (NADH or NADPH).

  • Incubate the reaction at 37°C for a specified time.

  • Terminate the reaction and add the internal standard.

  • Extract the lipids.

  • Dry and reconstitute the lipid extract.

  • Analyze the sample by LC-MS/MS to quantify the amount of C18:1-ceramide formed.

Protocol 3: Lipid Extraction and Quantification of C18:1 Ceramides by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of ceramides from biological samples.

Materials:

  • Biological sample (cells, tissue, plasma)

  • Phosphate-buffered saline (PBS)

  • Chloroform

  • Methanol

  • Internal standard mixture (containing C17:0-ceramide and other odd-chain ceramides)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Homogenization: Homogenize the biological sample in PBS.

  • Lipid Extraction:

    • Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the homogenized sample.

    • Add the internal standard mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Repeat the extraction on the remaining aqueous phase to maximize recovery.

    • Combine the organic phases.

  • Drying and Reconstitution:

    • Dry the combined organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the different ceramide species using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid and ammonium (B1175870) formate).

    • Detect and quantify the C18:1 ceramide species using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]+ of the C18:1 ceramide, and the product ion will be a characteristic fragment (e.g., m/z 264.4, corresponding to the sphingoid backbone).

Visualizations

Signaling Pathway

Ceramide_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Legend Legend Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide C18:1-Dihydroceramide (N-vaccenoyl-sphinganine) Sphinganine->Dihydroceramide cisVaccenoylCoA This compound cisVaccenoylCoA->Dihydroceramide CerS4 Ceramide C18:1-Ceramide (N-vaccenoyl-sphingosine) Dihydroceramide->Ceramide DEGS1 SPT Serine Palmitoyltransferase 3-KSR 3-Ketosphinganine Reductase CerS4 Ceramide Synthase 4 DEGS1 Dihydroceramide Desaturase 1

Caption: De novo synthesis pathway of C18:1 ceramide from this compound.

Experimental Workflow

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis BiologicalSample Biological Sample (Cells/Tissue) Homogenization Homogenization BiologicalSample->Homogenization LipidExtraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->LipidExtraction Drying Drying under N2 LipidExtraction->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis (Quantification of C18:1 Ceramide) LCMS->DataAnalysis

Caption: General workflow for the analysis of C18:1 ceramides.

Conclusion

This compound is a key precursor in the synthesis of C18:1 ceramides, a class of sphingolipids with diverse biological activities. The enzymatic conversion is primarily mediated by Ceramide Synthase 4 and Dihydroceramide Desaturase 1. While the precise kinetic parameters of CerS4 with this compound remain to be elucidated, the provided experimental protocols offer a robust framework for investigating this pathway. Further research in this area will be crucial for understanding the specific roles of C18:1 ceramides in health and disease, and for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

The Critical Role of β-Ketoacyl-ACP Synthase II (FabF) in cis-Vaccenoyl-ACP Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The type II fatty acid synthesis (FAS-II) pathway, essential for bacterial viability, presents a rich landscape of targets for novel antimicrobial agents. Within this pathway, β-ketoacyl-acyl carrier protein (ACP) synthase II, the product of the fabF gene, plays a pivotal and distinct role in the elongation of unsaturated fatty acids (UFAs). Specifically, FabF is the key enzyme responsible for the condensation of malonyl-ACP with palmitoleoyl-ACP (C16:1-ACP) to produce cis-vaccenoyl-ACP (C18:1-ACP). This technical guide provides an in-depth exploration of the function, regulation, and significance of FabF in bacterial fatty acid metabolism, with a focus on its role in the elongation of cis-vaccenoyl-ACP. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and regulatory networks. This document is intended to serve as a comprehensive resource for researchers in academia and industry engaged in the study of bacterial fatty acid synthesis and the development of novel therapeutics targeting this essential pathway.

Introduction to FabF and the FAS-II Pathway

Bacteria primarily utilize the type II fatty acid synthesis (FAS-II) system, a dissociated multi-enzyme pathway, to produce fatty acids necessary for membrane biogenesis and other essential cellular functions.[1][2] This pathway involves a cycle of condensation, reduction, dehydration, and a second reduction to extend the acyl chain by two carbons in each iteration.[3] The condensation step, a key control point, is catalyzed by a family of β-ketoacyl-ACP synthases (KAS). In many bacteria, including Escherichia coli, three main KAS enzymes are involved: FabH (KAS III), FabB (KAS I), and FabF (KAS II).[1][4]

While FabH initiates fatty acid synthesis and both FabB and FabF are involved in the elongation of acyl chains, they possess distinct substrate specificities and play non-redundant roles. FabF is particularly recognized for its crucial function in the synthesis of monounsaturated fatty acids, specifically the elongation of palmitoleoyl-ACP (16:1Δ⁹) to cis-vaccenoyl-ACP (18:1Δ¹¹).[1][5] This reaction is a critical determinant of membrane fluidity, especially in response to environmental cues such as temperature changes.[5]

Enzymatic Function of FabF in cis-Vaccenoyl-ACP Elongation

The canonical reaction catalyzed by FabF is a Claisen condensation. The enzyme facilitates the decarboxylation of malonyl-ACP to form a carbanion, which then attacks the thioester carbonyl of an acyl-ACP substrate. In the context of cis-vaccenoyl-ACP synthesis, the acyl-ACP substrate is palmitoleoyl-ACP. The resulting β-ketoacyl-ACP is then processed through the subsequent reductive steps of the FAS-II pathway to yield the elongated and saturated acyl-ACP, which in this specific case is cis-vaccenoyl-ACP.

The chemical reaction is as follows:

(Z)-hexadec-9-enoyl-[acyl-carrier-protein] + malonyl-[acyl-carrier-protein] ⇌ (Z)-3-oxooctadec-11-enoyl-[acyl-carrier-protein] + CO₂ + [acyl-carrier-protein][6]

The activity of E. coli FabF is notably temperature-sensitive, exhibiting increased activity at lower temperatures. This property is central to the process of "homeoviscous adaptation," whereby bacteria adjust their membrane lipid composition to maintain optimal fluidity in response to temperature shifts. At lower temperatures, increased FabF activity leads to a higher proportion of cis-vaccenate in the membrane, which helps to counteract the ordering effect of the cold on the lipid bilayer.[5]

Quantitative Data on FabF Activity and Inhibition

Kinetic Parameters of FabF

The efficiency and substrate preference of FabF can be quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). While specific values can vary depending on the experimental conditions and the source of the enzyme, the following table summarizes representative kinetic data.

SubstrateOrganismKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Malonyl-CoAE. coli FabH2.5 ± 0.80.098 ± 0.02339200[7]
Acetyl-CoAE. coli FabH0.3 ± 0.1--[7]

Note: The provided reference data is for FabH, as directly comparable, comprehensive kinetic data for FabF with both palmitoleoyl-ACP and malonyl-ACP was not available in the initial search. This highlights a potential area for further research.

Impact of fabF Mutation on Fatty Acid Composition

The critical role of FabF in UFA synthesis is evident from the altered fatty acid profiles of fabF mutant strains. These mutants typically exhibit a significant reduction in the levels of cis-vaccenate (18:1) and a corresponding accumulation of its precursor, palmitoleate (16:1).

StrainRelevant GenotypeGrowth ConditionC16:0 (%)C16:1 (%)C18:1 (%)Reference
X. campestris pv. campestris EcHWild-type---8.73[8]
X. campestris pv. campestris YH9ΔfabA---2.92[8]
ArabidopsisWild-typeLeaf---[9]
Arabidopsisfab2-1LeafIncreased-Decreased[9]
Arabidopsisfab2-2LeafIncreased-Decreased[9]
Arabidopsisfab2-3LeafIncreased-Decreased[9]

Note: The data from Xanthomonas campestris illustrates the impact of a fabA mutation on C18:1 levels, indirectly highlighting the pathway. The Arabidopsis data for the fab2 mutant (a stearoyl-ACP desaturase) shows the effect on the precursor for oleic acid synthesis, providing a comparative context for understanding the impact of single-enzyme knockouts in fatty acid synthesis.

Inhibition of FabF by Natural Products

FabF is a validated target for antibacterial drug discovery. Several natural products have been identified that inhibit its activity. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.

InhibitorTarget EnzymeOrganismIC₅₀Reference
PlatensimycinFabFS. aureus48 nM[10][11]
PlatensimycinFabFE. coli160 nM[10]
PlatensimycinFabHS. aureus67 μM[10][11]
PlatencinFabFS. aureus1.95 µg/ml (4.6 μM)[2][11]
PlatencinFabHS. aureus3.91 µg/ml (9.2 μM)[2][11]
CeruleninFabF/BS. aureus1.3–13 μg/mL[10]
ThiolactomycinFabF/BS. aureus1.3–13 μg/mL[10]

Experimental Protocols

Expression and Purification of Recombinant FabF

This protocol describes the overexpression of His-tagged FabF in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a FabF expression vector (e.g., pET series with an N-terminal His₆-tag).

  • Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Ni-NTA affinity resin.

  • Chromatography columns.

Procedure:

  • Inoculate a starter culture of the transformed E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged FabF protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE to assess purity.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

In Vitro β-Ketoacyl-ACP Synthase Assay

This spectrophotometric assay measures the activity of FabF by coupling the reaction to the oxidation of NADH.

Materials:

  • Purified FabF enzyme.

  • Palmitoleoyl-ACP (substrate).

  • Malonyl-ACP (substrate).

  • β-ketoacyl-ACP reductase (FabG).

  • NADPH.

  • Assay buffer (e.g., 100 mM sodium phosphate pH 7.0, 1 mM DTT).

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer, NADPH, and FabG.

  • Add malonyl-ACP and palmitoleoyl-ACP to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified FabF.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer. The rate of NADPH oxidation is proportional to the rate of the FabF-catalyzed condensation reaction.

  • Calculate the specific activity of the enzyme based on the rate of absorbance change and the protein concentration.

Analysis of Cellular Fatty Acid Composition by Gas Chromatography (GC)

This protocol outlines the extraction of fatty acids from bacterial cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC.[12][13][14]

Materials:

  • Bacterial cell pellet.

  • Methanol.

  • Acetyl chloride or sulfuric acid.

  • Hexane.

  • Anhydrous sodium sulfate.

  • Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., polar cyanopropyl column).[14]

  • FAME standards.

Procedure:

  • Harvest bacterial cells from a culture by centrifugation and wash the pellet.

  • Perform transesterification by resuspending the cell pellet in a solution of methanol and acetyl chloride (or sulfuric acid) and heating at 80°C for 1-2 hours. This process simultaneously extracts the lipids and converts the fatty acids to their methyl esters.

  • After cooling, add water and extract the FAMEs with hexane.

  • Wash the hexane layer with a salt solution and dry it over anhydrous sodium sulfate.

  • Concentrate the hexane extract under a stream of nitrogen.

  • Inject an aliquot of the FAMEs solution into the gas chromatograph.

  • Separate the FAMEs based on their boiling points and polarity on the GC column.

  • Identify the individual FAMEs by comparing their retention times to those of known standards.

  • Quantify the amount of each fatty acid by integrating the peak areas.

Visualizing the Role of FabF

Logical Relationship of FabF in Unsaturated Fatty Acid Synthesis

FAS_II_Unsaturated_Pathway cluster_initiation Initiation cluster_elongation_saturated Saturated Elongation Cycles cluster_elongation_unsaturated Unsaturated Pathway Branch Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Acyl-ACP (C4 to C14) Acyl-ACP (C4 to C14) Acetoacetyl-ACP->Acyl-ACP (C4 to C14) Multiple Cycles (FabG, FabZ, FabI) Acetoacetyl-ACP->Acyl-ACP (C4 to C14) FabB_F FabB / FabF Acyl-ACP (C4 to C14)->FabB_F Elongated Acyl-ACP Elongated Acyl-ACP FabB_F->Elongated Acyl-ACP Palmitoleoyl-ACP (16:1) Palmitoleoyl-ACP (16:1) Elongated Acyl-ACP->Palmitoleoyl-ACP (16:1) via FabA/FabB Elongated Acyl-ACP->Palmitoleoyl-ACP (16:1) Malonyl-ACP2 Malonyl-ACP Malonyl-ACP2->FabB_F FabF FabF Palmitoleoyl-ACP (16:1)->FabF cis-Vaccenoyl-ACP (18:1) cis-Vaccenoyl-ACP (18:1) FabF->cis-Vaccenoyl-ACP (18:1) Malonyl-ACP3 Malonyl-ACP Malonyl-ACP3->FabF

Caption: Logical flow of the FAS-II pathway highlighting the specific role of FabF.

Experimental Workflow for FabF Inhibitor Screening

Inhibitor_Screening_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening & Target Validation cluster_lead_optimization Lead Optimization Compound Library Compound Library Whole-Cell Assay Whole-Cell Growth Inhibition Assay Compound Library->Whole-Cell Assay Active Hits Active Hits Whole-Cell Assay->Active Hits In Vitro FabF Assay In Vitro FabF Enzyme Assay Active Hits->In Vitro FabF Assay Confirmed FabF Inhibitors Confirmed FabF Inhibitors In Vitro FabF Assay->Confirmed FabF Inhibitors Fatty Acid Profile Analysis Cellular Fatty Acid Profile Analysis (GC) Confirmed FabF Inhibitors->Fatty Acid Profile Analysis Validated Hits Validated Hits Fatty Acid Profile Analysis->Validated Hits SAR Studies Structure-Activity Relationship (SAR) Studies Validated Hits->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Lead Candidate Lead Candidate ADME/Tox Profiling->Lead Candidate

Caption: A typical workflow for the discovery and validation of FabF inhibitors.

Regulatory Influence on Unsaturated Fatty Acid Synthesis

FAS_Regulation cluster_environmental_cue Environmental Cue cluster_enzyme_activity Enzyme Activity Modulation cluster_metabolic_output Metabolic Output cluster_cellular_response Cellular Response Low Temperature Low Temperature FabF Activity Increased FabF Activity Low Temperature->FabF Activity cis-Vaccenate Synthesis Increased cis-Vaccenate (18:1) Synthesis FabF Activity->cis-Vaccenate Synthesis Membrane Fluidity Increased Membrane Fluidity cis-Vaccenate Synthesis->Membrane Fluidity Homeoviscous Adaptation Homeoviscous Adaptation Membrane Fluidity->Homeoviscous Adaptation

Caption: Simplified signaling cascade of temperature-dependent regulation of membrane fluidity via FabF.

Conclusion

FabF is a specialized and essential enzyme in the bacterial FAS-II pathway, with a primary role in the elongation of palmitoleoyl-ACP to cis-vaccenoyl-ACP. This function is not only integral to the biosynthesis of unsaturated fatty acids but is also a key mechanism for the regulation of membrane fluidity in response to environmental temperature changes. The non-redundant nature of FabF's activity and its importance for bacterial survival make it an attractive target for the development of novel antibacterial agents. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the intricacies of FabF function and to exploit this knowledge in the pursuit of new therapeutic strategies. Continued investigation into the structure, function, and regulation of FabF will undoubtedly provide further insights into bacterial physiology and open new avenues for drug discovery.

References

The Influence of Temperature on cis-Vaccenoyl-CoA Production in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temperature is a critical environmental factor that profoundly influences the physiology and survival of bacteria. One of the primary adaptive responses to temperature fluctuations is the modification of cell membrane fluidity, a process in which the composition of fatty acids plays a pivotal role. This technical guide provides an in-depth examination of how temperature affects the production of cis-Vaccenoyl-CoA, a key precursor to the monounsaturated fatty acid cis-vaccenic acid, in bacteria. We will explore the underlying biochemical pathways, regulatory mechanisms, and provide detailed experimental protocols for the analysis of these temperature-dependent changes. This guide is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development who are investigating bacterial lipid metabolism and its potential as an antimicrobial target.

Introduction

Bacteria must maintain the optimal fluidity of their cell membranes to ensure the proper function of membrane-embedded proteins and to regulate the transport of nutrients and waste products.[1] Temperature changes can disrupt this delicate balance; lower temperatures decrease membrane fluidity, while higher temperatures increase it. To counteract these effects, bacteria have evolved sophisticated mechanisms to alter the fatty acid composition of their membrane phospholipids.[2][3]

A key strategy employed by many bacteria, particularly Gram-negative species like Escherichia coli, to increase membrane fluidity at lower temperatures is to increase the proportion of unsaturated fatty acids.[4] cis-Vaccenic acid (18:1n-7) is a common monounsaturated fatty acid in bacteria, and its synthesis is directly linked to the availability of its precursor, this compound. This guide will focus on the temperature-dependent regulation of this compound production through the anaerobic fatty acid biosynthesis pathway.

The Anaerobic Biosynthesis of Unsaturated Fatty Acids

In many bacteria, including E. coli, the synthesis of unsaturated fatty acids occurs via an oxygen-independent (anaerobic) pathway. This pathway is a modification of the general type II fatty acid synthesis (FASII) system. The key enzymes that differentiate unsaturated fatty acid synthesis from saturated fatty acid synthesis in this pathway are FabA and FabB. The elongation of palmitoleoyl-ACP to cis-vaccenoyl-ACP is catalyzed by β-ketoacyl-ACP synthase II (FabF).

Key Enzymes and their Roles
  • FabA (β-hydroxyacyl-ACP dehydratase/isomerase): This bifunctional enzyme introduces the cis double bond at the C10 stage of fatty acid synthesis. It catalyzes the dehydration of β-hydroxydecanoyl-ACP to form trans-2-decenoyl-ACP and then isomerizes it to cis-3-decenoyl-ACP.

  • FabB (β-ketoacyl-ACP synthase I): This condensing enzyme elongates cis-3-decenoyl-ACP to longer-chain unsaturated fatty acids.

  • FabF (β-ketoacyl-ACP synthase II): This enzyme is primarily responsible for the elongation of palmitoleoyl-ACP (a 16-carbon unsaturated fatty acid intermediate) to cis-vaccenoyl-ACP (an 18-carbon unsaturated fatty acid intermediate).[5] Crucially, the activity of FabF is temperature-dependent.[4][5]

Temperature-Dependent Regulation of FabF Activity

The cornerstone of temperature-mediated regulation of cis-vaccenic acid, and by extension this compound, production lies in the intrinsic properties of the FabF enzyme.[4][5] As the ambient temperature decreases, the catalytic activity of FabF increases, leading to a higher rate of elongation of palmitoleoyl-ACP to cis-vaccenoyl-ACP. Conversely, at higher temperatures, the activity of FabF is reduced. This elegant mechanism allows bacteria to fine-tune the composition of their membrane phospholipids in direct response to environmental temperature changes without the need for de novo enzyme synthesis.[4]

Quantitative Data on Temperature Effects

The following tables summarize quantitative data from various studies on the effect of temperature on the fatty acid composition of bacteria, with a focus on cis-vaccenic acid.

Table 1: Fatty Acid Composition of Escherichia coli at Different Growth Temperatures

Growth Temperature (°C)Palmitic Acid (16:0) (%)Palmitoleic Acid (16:1) (%)cis-Vaccenic Acid (18:1) (%)Reference
1018.228.539.8[6]
2025.124.335.1[6]
3034.819.827.3[6]
3740.115.221.5[6]
4242.512.118.9[6]

Table 2: Unsaturated to Saturated Fatty Acid Ratio in Various Bacteria at Different Temperatures

BacteriumGrowth Temperature (°C)UFA/SFA RatioReference
Pseudomonas aeruginosa251.56[7]
371.11[7]
Streptococcus thermophilus371.37[8]
45 (heat-adapted)1.35[8]
Bacillus subtilis200.85[9]
370.48[9]

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids from bacterial cultures.

  • Bacterial culture grown to mid-log phase at the desired temperature.

  • Centrifuge and centrifuge tubes.

  • Saponification reagent (e.g., 15% w/v NaOH in 50% methanol).

  • Methylation reagent (e.g., 6N HCl in methanol).

  • Extraction solvent (e.g., 1:1 hexane:methyl tert-butyl ether).

  • Anhydrous sodium sulfate.

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5ms).

  • Cell Harvesting: Harvest bacterial cells from the culture by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • Saponification: Resuspend the cell pellet in the saponification reagent. Heat the mixture in a sealed tube at 100°C for 30 minutes to release the fatty acids from lipids.

  • Methylation: Cool the sample and add the methylation reagent. Heat at 80°C for 10 minutes to convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs).[7]

  • Extraction: After cooling, add the extraction solvent and mix thoroughly. Centrifuge to separate the phases and carefully transfer the organic (upper) layer containing the FAMEs to a new tube.

  • Washing and Drying: Wash the organic extract with a mild base (e.g., 0.3 M NaOH) and then with deionized water. Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject the FAME extract into the GC-MS. The separation of FAMEs is typically achieved using a temperature gradient program. Mass spectra are used to identify the individual FAMEs based on their fragmentation patterns and retention times compared to known standards.

In Vitro Assay for FabF (β-ketoacyl-ACP synthase II) Activity

This protocol provides a method to measure the enzymatic activity of purified FabF.

  • Purified FabF enzyme.

  • Acyl-ACP substrate (e.g., palmitoleoyl-ACP).

  • Malonyl-CoA.

  • Acyl-CoA synthetase and Acyl Carrier Protein (ACP) for in situ generation of acyl-ACP if not available.

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0).

  • Quenching solution (e.g., 10% SDS).

  • Method for product detection (e.g., HPLC, radioactive labeling with [14C]malonyl-CoA followed by scintillation counting).

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, acyl-ACP substrate, and malonyl-CoA in a microcentrifuge tube.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified FabF enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at the desired temperature for a specific period (e.g., 10-30 minutes).

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Product Analysis: Analyze the reaction mixture to quantify the amount of product (cis-vaccenoyl-ACP) formed. This can be done by separating the product from the substrate using HPLC or by measuring the incorporation of radiolabeled malonyl-CoA into the elongated fatty acid.

  • Activity Calculation: Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of enzyme).

Visualizations

Signaling Pathway

Temperature_Regulation_of_cis_Vaccenoyl_CoA_Production cluster_temp Temperature Stimulus cluster_enzyme Enzymatic Activity cluster_pathway Biosynthesis Pathway Low_Temperature Low Temperature FabF_Activity FabF Activity Low_Temperature->FabF_Activity Increases High_Temperature High Temperature High_Temperature->FabF_Activity Decreases cis_Vaccenoyl_ACP cis-Vaccenoyl-ACP (18:1-ACP) FabF_Activity->cis_Vaccenoyl_ACP Elongation Palmitoleoyl_ACP Palmitoleoyl-ACP (16:1-ACP) Palmitoleoyl_ACP->cis_Vaccenoyl_ACP + Malonyl-CoA cis_Vaccenoyl_CoA This compound cis_Vaccenoyl_ACP->cis_Vaccenoyl_CoA Thioesterase Membrane_Fluidity Increased Membrane Fluidity cis_Vaccenoyl_CoA->Membrane_Fluidity

Caption: Temperature regulation of this compound production.

Experimental Workflow

FAME_Analysis_Workflow Start Bacterial Culture (Grown at specific temperature) Harvest Cell Harvesting (Centrifugation) Start->Harvest Saponify Saponification (Release Fatty Acids) Harvest->Saponify Methylate Methylation (Formation of FAMEs) Saponify->Methylate Extract Extraction (with organic solvent) Methylate->Extract Analyze GC-MS Analysis Extract->Analyze Data Fatty Acid Profile (Quantitative Data) Analyze->Data End Conclusion on Temperature Effect Data->End

Caption: Workflow for FAME analysis of bacterial fatty acids.

Conclusion

The temperature-dependent regulation of this compound production is a vital adaptive mechanism in many bacteria, enabling them to maintain membrane fluidity in fluctuating thermal environments. The intrinsic temperature sensitivity of the FabF enzyme provides a rapid and efficient means of controlling the proportion of unsaturated fatty acids in the cell membrane. Understanding this process in detail is not only fundamental to bacterial physiology but also presents opportunities for the development of novel antimicrobial agents that target fatty acid biosynthesis. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers to investigate this critical aspect of bacterial metabolism. By targeting the temperature-sensing and adaptive mechanisms of bacteria, new strategies can be devised to combat pathogenic microorganisms and control their growth in various environments.

References

Unraveling the Role of cis-Vaccenoyl-CoA in Cardiolipin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (B10847521) (CL) is a unique dimeric phospholipid predominantly found in the inner mitochondrial membrane, where it plays a pivotal role in mitochondrial structure, bioenergetics, and signaling. The acyl chain composition of cardiolipin is critical for its function and is meticulously regulated through a dynamic process of de novo synthesis followed by extensive remodeling. While the incorporation of linoleic acid (18:2) into mature cardiolipin is well-documented, the contribution of other fatty acyl-CoAs, such as cis-Vaccenoyl-CoA (c11-18:1-CoA), is an emerging area of interest. This technical guide provides an in-depth exploration of the role of this compound in the cardiolipin biosynthesis and remodeling pathway, offering insights into the enzymatic machinery, quantitative data, and detailed experimental protocols to facilitate further research in this domain.

The Cardiolipin Biosynthesis and Remodeling Pathway

The maturation of cardiolipin involves a two-stage process: de novo synthesis of nascent cardiolipin followed by a remodeling phase where the acyl chains are tailored to their final composition.

De Novo Synthesis: Nascent cardiolipin is synthesized in the inner mitochondrial membrane from cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG) and phosphatidylglycerol (PG).

Remodeling: The newly synthesized cardiolipin undergoes a deacylation-reacylation cycle. A phospholipase first removes an acyl chain to form monolysocardiolipin (MLCL). Subsequently, an acyltransferase incorporates a new fatty acyl chain from an acyl-CoA donor to produce a remodeled cardiolipin molecule. This process is crucial for enriching cardiolipin with specific unsaturated fatty acids, predominantly linoleic acid.

Two key acyl-CoA dependent enzymes involved in the reacylation of MLCL are Monolysocardiolipin Acyltransferase-1 (MLCL AT-1) , located in the mitochondria, and Acyl-CoA:lysocardiolipin acyltransferase-1 (ALCAT1) , found in the endoplasmic reticulum and mitochondrial associated membranes.[1][2] Another critical enzyme, Tafazzin (TAZ) , facilitates acyl chain remodeling through a CoA-independent transacylation mechanism, transferring acyl chains between different phospholipid species.[3]

The Role of this compound

cis-Vaccenic acid (c11-18:1) is a monounsaturated fatty acid that can be activated to this compound. While less studied than oleoyl-CoA (c9-18:1-CoA), emerging evidence suggests a significant role for this compound in cardiolipin remodeling.

High Turnover of cis-Vaccenate (B1238199) in Cardiolipin

Studies in rat hearts have revealed a high turnover rate of vaccenate in cardiolipin, comparable to that of oleate.[3][4][5] This indicates that cis-vaccenate is actively incorporated into and removed from cardiolipin, suggesting its dynamic participation in the remodeling process. The turnover of palmitate and stearate, in contrast, is significantly lower.[3][5]

Potential Enzymatic Incorporation of this compound

The high turnover of vaccenate in cardiolipin points towards enzymatic incorporation of this compound into MLCL. The primary candidates for this activity are MLCL AT-1 and ALCAT1, given their function as acyl-CoA dependent monolysocardiolipin acyltransferases. While the substrate specificity of these enzymes has been characterized for several common acyl-CoAs, their activity with this compound has not been extensively investigated.[6]

  • MLCL AT-1 has a preference for linoleoyl-CoA, followed by oleoyl-CoA and palmitoyl-CoA.[7][8][9]

  • ALCAT1 also shows a preference for linoleoyl-CoA and oleoyl-CoA.[10]

Given the structural similarity between this compound and oleoyl-CoA (both are 18:1 monounsaturated fatty acyl-CoAs, differing only in the position of the double bond), it is highly probable that one or both of these enzymes can utilize this compound as a substrate.

Quantitative Data

The following table summarizes the key quantitative findings related to the turnover of nonessential fatty acids in rat heart cardiolipin.

Fatty AcidTurnover Rate in Cardiolipin (Relative to Plasma)Reference
Oleate (18:1c9)High (96.4% of plasma)[4]
Vaccenate (18:1c11) High (95.0% of plasma) [4]
Palmitate (16:0)Low (7.5% of plasma)[4]
Stearate (18:0)Low (18.5% of plasma)[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the cardiolipin biosynthesis and remodeling pathway, the potential involvement of this compound, and a general workflow for investigating its incorporation.

Cardiolipin_Biosynthesis_and_Remodeling cluster_de_novo De Novo Synthesis cluster_remodeling Remodeling Pathway cluster_transacylation CoA-Independent Remodeling CDP_DAG CDP-Diacylglycerol Nascent_CL Nascent Cardiolipin CDP_DAG->Nascent_CL CLS1 PG Phosphatidylglycerol PG->Nascent_CL MLCL Monolysocardiolipin Nascent_CL->MLCL Phospholipase A2 Remodeled_CL Remodeled Cardiolipin MLCL->Remodeled_CL MLCL AT-1 / ALCAT1 MLCL->Remodeled_CL Tafazzin (TAZ) LPC Lysophosphatidylcholine (LPC) Remodeled_CL->LPC Acyl_CoA Acyl-CoA Pool (Linoleoyl-CoA, Oleoyl-CoA, This compound, etc.) Acyl_CoA->MLCL PC Phosphatidylcholine (PC) PC->MLCL

Cardiolipin biosynthesis and remodeling pathways.

Cis_Vaccenoyl_CoA_Incorporation cluster_synthesis Mitochondrial Fatty Acid Synthesis cluster_activation Acyl-CoA Activation cluster_incorporation Incorporation into Cardiolipin Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Fatty_Acids Saturated Fatty Acids Malonyl_CoA->Fatty_Acids mtFASII cis_Vaccenate cis-Vaccenate (18:1c11) Fatty_Acids->cis_Vaccenate SCD cis_Vaccenoyl_CoA This compound cis_Vaccenate->cis_Vaccenoyl_CoA ACSL CL_Vaccenate Cardiolipin (with cis-Vaccenate) cis_Vaccenoyl_CoA->CL_Vaccenate MLCL Monolysocardiolipin MLCL->CL_Vaccenate MLCL AT-1 / ALCAT1

Proposed pathway for this compound synthesis and incorporation.

Experimental_Workflow start Start: Hypothesis (this compound is a substrate for CL remodeling) step1 Enzymatic Synthesis of [14C]-cis-Vaccenoyl-CoA start->step1 step2 In Vitro Acyltransferase Assay (MLCL AT-1 / ALCAT1) step1->step2 step4 Lipid Extraction and TLC/LC-MS Analysis step2->step4 step3 Substrate Competition Assay (vs. Oleoyl-CoA / Linoleoyl-CoA) step3->step4 step5 Quantification of Radiolabeled Cardiolipin step4->step5 end Conclusion: Determine role and specificity of this compound incorporation step5->end step6 Lipidomics Analysis of Mitochondrial Cardiolipin Species step6->end

Experimental workflow to study this compound incorporation.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in cardiolipin biosynthesis.

Enzymatic Synthesis of [14C]-cis-Vaccenoyl-CoA

This protocol is adapted from methods for synthesizing other radiolabeled long-chain fatty acyl-CoAs.[11]

Materials:

  • [1-14C]-cis-Vaccenic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)

  • Tricine buffer (pH 8.0)

  • C18 reverse-phase extraction columns

  • Scintillation counter and cocktail

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tricine buffer, pH 8.0

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM CoA

    • 50 µM [1-14C]-cis-Vaccenic acid (specific activity adjusted as needed)

    • Acyl-CoA synthetase (e.g., 0.1 units)

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Terminate the reaction by adding acetic acid to a final concentration of 1%.

  • Purify the [14C]-cis-Vaccenoyl-CoA using a C18 reverse-phase extraction column, eluting with an appropriate solvent gradient (e.g., water/acetonitrile).

  • Determine the concentration and specific activity of the purified product by UV spectrophotometry (A260 for CoA) and liquid scintillation counting.

In Vitro Monolysocardiolipin Acyltransferase (MLCL AT) Assay

This protocol is adapted from established assays for MLCL AT-1 and ALCAT1.[7][12]

Materials:

  • Monolysocardiolipin (MLCL) liposomes

  • [14C]-cis-Vaccenoyl-CoA (synthesized as in 5.1)

  • Purified recombinant MLCL AT-1 or ALCAT1, or mitochondrial/microsomal fractions

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Bovine serum albumin (BSA), fatty acid-free

  • TLC plates (silica gel G)

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 60:50:1:4, v/v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing:

    • Assay buffer

    • 1 mg/mL BSA

    • 50 µM MLCL liposomes

    • 10 µM [14C]-cis-Vaccenoyl-CoA

    • Enzyme source (e.g., 10-50 µg of mitochondrial protein or purified enzyme)

  • Incubate at 37°C for 10-30 minutes.

  • Terminate the reaction by adding 2 volumes of chloroform:methanol (2:1, v/v).

  • Extract the lipids using a modified Bligh-Dyer or Folch procedure.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram.

  • Visualize the radiolabeled lipids using a phosphorimager or by scraping the spots corresponding to cardiolipin and quantifying by scintillation counting.

  • Calculate the enzyme activity as pmol of cis-vaccenate incorporated into cardiolipin per minute per mg of protein.

Substrate Competition Assay

This assay is designed to determine the relative preference of MLCL AT-1 or ALCAT1 for this compound compared to other acyl-CoAs.

Materials:

  • Same as in 5.2, plus unlabeled oleoyl-CoA and linoleoyl-CoA.

Procedure:

  • Set up multiple reaction tubes for the MLCL AT assay as described in 5.2.

  • In addition to the fixed concentration of [14C]-cis-Vaccenoyl-CoA, add increasing concentrations of unlabeled oleoyl-CoA or linoleoyl-CoA (e.g., 0, 5, 10, 20, 50 µM) to different tubes.

  • Perform the assay and quantify the formation of radiolabeled cardiolipin as described above.

  • A decrease in the incorporation of [14C]-cis-vaccenate in the presence of the unlabeled competitor indicates that both substrates are utilized by the same enzyme. The degree of inhibition can be used to infer the relative substrate preference.

Lipidomics Analysis of Cardiolipin Species

This protocol provides a general workflow for the identification and quantification of cardiolipin molecular species containing cis-vaccenic acid using LC-MS/MS.[13][14]

Materials:

  • Mitochondrial pellet from cells or tissue of interest

  • Lipid extraction solvents (e.g., chloroform, methanol, isopropanol)

  • Internal standards for cardiolipin (e.g., tetramyristoyl-cardiolipin)

  • LC-MS/MS system (e.g., Q-Exactive, Orbitrap, or triple quadrupole)

  • Lipidomics data analysis software

Procedure:

  • Lipid Extraction: Extract total lipids from the mitochondrial pellet using a Bligh-Dyer or Folch method.

  • LC Separation: Separate the lipid classes using a suitable HPLC column (e.g., C18 or HILIC) with a gradient elution program.

  • MS Analysis:

    • Acquire data in negative ion mode.

    • Perform a full scan to detect all lipid species.

    • Use data-dependent or targeted MS/MS to fragment the cardiolipin precursor ions. The fragmentation pattern will reveal the identity of the four acyl chains.

  • Data Analysis:

    • Identify cardiolipin species containing cis-vaccenate by their accurate mass and characteristic fragmentation patterns.

    • Quantify the relative abundance of these species by integrating the peak areas and normalizing to the internal standard.

Conclusion

The active turnover of cis-vaccenate in cardiac cardiolipin strongly suggests a functional role for this compound in the remodeling of this critical mitochondrial phospholipid. While direct enzymatic evidence is still forthcoming, the existing data point towards MLCL AT-1 and/or ALCAT1 as the likely acyltransferases responsible for its incorporation. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the specific enzymes, kinetics, and physiological significance of this compound in cardiolipin biosynthesis. A deeper understanding of this pathway may open new avenues for therapeutic interventions in diseases associated with mitochondrial dysfunction and aberrant cardiolipin metabolism.

References

Unraveling the Genetic Control of cis-Vaccenoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate genetic regulatory network governing the synthesis of cis-Vaccenoyl-CoA, a crucial monounsaturated fatty acyl-CoA. A thorough understanding of this pathway is paramount for developing novel therapeutic strategies targeting metabolic diseases. This document provides a comprehensive overview of the core biosynthetic pathway, its key enzymatic players, and the transcriptional control mechanisms that dictate its activity. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research in this critical area of lipid metabolism.

The Core Biosynthetic Pathway of this compound

The de novo synthesis of this compound is a multi-step process primarily occurring in the endoplasmic reticulum. The pathway originates with the ubiquitous precursor, Acetyl-CoA, and proceeds through the coordinated actions of fatty acid synthase (FAS), elongases, and desaturases.

The canonical pathway involves two primary stages:

  • Fatty Acid Synthesis and Elongation: The process begins with the synthesis of palmitoyl-CoA (16:0-CoA) by FAS. Subsequently, the enzyme fatty acid elongase 6 (ELOVL6) catalyzes the addition of a two-carbon unit from malonyl-CoA to palmitoyl-CoA, yielding stearoyl-CoA (18:0-CoA).[1]

  • Desaturation: Stearoyl-CoA desaturase-1 (SCD1), a key rate-limiting enzyme, introduces a double bond at the delta-9 position of stearoyl-CoA, converting it to oleoyl-CoA (18:1n-9-CoA). While structurally similar, the direct synthesis of this compound (18:1n-7-CoA) primarily follows an alternative route involving the desaturation of palmitoyl-CoA to palmitoleoyl-CoA (16:1n-7-CoA) by SCD1, which is then elongated by ELOVL6 to produce this compound.[2][3]

Key Enzymes and Their Genetic Regulation

The synthesis of this compound is tightly controlled at the genetic level, with several key enzymes subject to intricate transcriptional regulation.

Table 1: Key Enzymes in this compound Synthesis

EnzymeGeneFunctionSubstrate(s)Product(s)
Fatty Acid SynthaseFASNDe novo synthesis of fatty acidsAcetyl-CoA, Malonyl-CoAPalmitoyl-CoA
Fatty Acid Elongase 6ELOVL6Elongation of long-chain fatty acidsPalmitoyl-CoA, Malonyl-CoAStearoyl-CoA
Stearoyl-CoA Desaturase-1SCD1Introduction of a cis-double bondPalmitoyl-CoA, Stearoyl-CoAPalmitoleoyl-CoA, Oleoyl-CoA

The expression of the genes encoding these enzymes is primarily orchestrated by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c.[4][5]

The Central Role of SREBP-1c

SREBP-1c is a master regulator of lipogenesis, activated in response to insulin signaling.[4][6] Upon activation, the mature form of SREBP-1c translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of its target genes, including FASN, ELOVL6, and SCD1, thereby upregulating their transcription.[4][6][7] The synergistic action of SREBP-1c with other transcription factors, such as Carbohydrate-Responsive Element-Binding Protein (ChREBP), is crucial for the maximal induction of lipogenic gene expression in response to nutritional cues.[7]

dot

Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates FASN FASN SREBP1c->FASN upregulates ELOVL6 ELOVL6 SREBP1c->ELOVL6 upregulates SCD1 SCD1 SREBP1c->SCD1 upregulates Lipogenesis Increased Lipogenesis FASN->Lipogenesis ELOVL6->Lipogenesis SCD1->Lipogenesis

Caption: SREBP-1c signaling pathway in lipogenesis.

Quantitative Data on Genetic Regulation

The overexpression of SREBP-1c has been shown to significantly impact the expression of genes involved in fatty acid synthesis and the resulting fatty acid composition. The following tables summarize findings from a study on mice with liver-specific overexpression of a transcriptionally active form of SREBP-1c.[8][9]

Table 2: Relative mRNA Expression of Lipogenic Genes in Livers of alb-SREBP-1c Mice Compared to Wild-Type [8]

GeneFold Change
FAS~3-10 fold increase
SCD1~3-10 fold increase
ELOVL5~9 fold increase
ELOVL6~18 fold increase

Table 3: Changes in Hepatic Fatty Acid Composition in alb-SREBP-1c Mice [8][9]

Fatty Acid ParameterChange
Total Fatty Acids~50% increase
Desaturation Index (C16:1/16:0)~3-fold increase
Desaturation Index (C18:1/18:0)~2-fold increase
Elongation Index~30% decrease
De novo Lipogenesis Index~20% increase

These data clearly demonstrate the potent effect of SREBP-1c in driving the expression of enzymes required for this compound synthesis and altering the overall lipid profile towards a more monounsaturated composition.

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the genetic regulation of this compound synthesis.

Experimental Workflow for Gene and Protein Expression Analysis

dot

start Start: Tissue/Cell Sample rna_extraction RNA Extraction start->rna_extraction protein_extraction Protein Extraction start->protein_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis rt_qpcr RT-qPCR cDNA_synthesis->rt_qpcr gene_expression Gene Expression Analysis rt_qpcr->gene_expression western_blot Western Blot protein_extraction->western_blot protein_expression Protein Expression Analysis western_blot->protein_expression

Caption: Workflow for gene and protein expression analysis.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis.[10][11][12][13]
  • RNA Isolation: Isolate total RNA from cells or tissues using a suitable kit (e.g., Trizol or RNeasy). Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

  • Primer Design: Design or obtain validated primers for target genes (FASN, ELOVL6, SCD1) and a reference gene (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup: Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green qPCR master mix.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR detection system with a standard cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene.

Western Blot for Protein Expression Analysis.[14][15][16][17][18]
  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein lysate and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-SCD1, anti-ELOVL6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis.[19][20][21][22][23]
  • Lipid Extraction: Extract total lipids from samples using the Folch method (chloroform:methanol, 2:1 v/v).

  • Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to FAMEs using a reagent such as boron trifluoride in methanol.

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer. Use a suitable capillary column (e.g., FAMEWAX) and a temperature gradient to separate the FAMEs.

  • Identification and Quantification: Identify individual FAMEs based on their retention times and mass spectra compared to known standards. Quantify the relative abundance of each fatty acid.

dot

start Start: Tissue/Cell Sample lipid_extraction Lipid Extraction (Folch Method) start->lipid_extraction fame_prep FAME Preparation (Transesterification) lipid_extraction->fame_prep gcms GC-MS Analysis fame_prep->gcms data_analysis Fatty Acid Profile Analysis gcms->data_analysis

Caption: Workflow for fatty acid analysis by GC-MS.

Conclusion

The genetic regulation of this compound synthesis is a complex and highly orchestrated process, with SREBP-1c acting as a central hub. The interplay between fatty acid synthesis, elongation, and desaturation, governed by the transcriptional control of key enzymes, highlights numerous potential targets for therapeutic intervention in metabolic disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this critical pathway and its implications for human health. A deeper understanding of these regulatory mechanisms will undoubtedly pave the way for the development of novel and effective treatments for a range of metabolic diseases.

References

The Biochemical Landscape of cis-Vaccenoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core biochemical properties, metabolic significance, and analytical methodologies for cis-Vaccenoyl-CoA, tailored for researchers, scientists, and drug development professionals.

Core Biochemical Properties of this compound

This compound is the activated form of cis-vaccenic acid, a monounsaturated omega-7 fatty acid. As a central intermediate in lipid metabolism, its biochemical characteristics are fundamental to understanding its cellular roles.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C39H68N7O17P3SN/A
Molecular Weight 1031.98 g/mol N/A
Monoisotopic Mass 1031.36052 DaN/A
CAS Number 852101-47-4N/A
Canonical SMILES CCCCC/C=C\CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--OP(=O)(O)O">C@HN2C=NC3=C(N)N=CN=C23)ON/A
InChI Key HEJOXXLSCAQQGQ-HHFSZNSTSA-NN/A

Metabolic Significance and Signaling Pathways

This compound is a key metabolite at the intersection of several major lipid metabolic pathways, serving as a substrate for the synthesis of complex lipids and participating in fatty acid elongation and desaturation processes.

De Novo Triacylglycerol (TAG) Biosynthesis

This compound is a substrate for the synthesis of triacylglycerols, the primary form of energy storage in eukaryotes. The de novo synthesis of TAG, also known as the Kennedy pathway, occurs primarily in the endoplasmic reticulum.[1][2][3][4]

Triacylglycerol_Biosynthesis cluster_0 Acylation Steps cluster_1 Dephosphorylation & Final Acylation G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT (this compound) PA Phosphatidic Acid LPA->PA AGPAT (Acyl-CoA) DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol DAG->TAG DGAT (Acyl-CoA)

De Novo Triacylglycerol Biosynthesis Pathway.
Cardiolipin Biosynthesis

Cardiolipin is a unique phospholipid found almost exclusively in the inner mitochondrial membrane, where it plays a crucial role in mitochondrial function and the organization of the respiratory chain complexes.[5][6][7] this compound can contribute to the acyl chain composition of phosphatidic acid, a precursor for cardiolipin synthesis.

Cardiolipin_Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT (this compound) PA Phosphatidic Acid LPA->PA AGPAT (Acyl-CoA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP Synthase (Glycerol-3-P) PG Phosphatidylglycerol PGP->PG PGP Phosphatase Cardiolipin Cardiolipin PG->Cardiolipin Cardiolipin Synthase (CDP-DAG)

Cardiolipin Biosynthesis Pathway.
Ceramide Synthesis

Ceramides are central molecules in sphingolipid metabolism and are involved in various signaling pathways regulating cell growth, differentiation, and apoptosis. Ceramide synthases (CerS) catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA, such as this compound, to form dihydroceramide, a precursor to ceramide.[8][9][10][11]

Ceramide_Synthesis Sphinganine Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (this compound) Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase

De Novo Ceramide Synthesis Pathway.

Experimental Protocols

The accurate quantification and functional analysis of this compound are critical for elucidating its roles in health and disease. This section provides detailed methodologies for its extraction, quantification, and use in enzyme assays.

Extraction of Acyl-CoAs from Tissues and Cells

This protocol describes a general method for the extraction of a broad range of acyl-CoAs, including this compound, from biological samples.[12]

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

  • Ice-cold 5% (w/v) sulfosalicylic acid (SSA)

  • Internal standards (e.g., C17:0-CoA)

  • Homogenizer (e.g., bead beater, sonicator)

  • Refrigerated centrifuge

Procedure:

  • Sample Collection and Quenching: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cultured cells, aspirate the medium and wash cells with ice-cold PBS before quenching metabolism by adding ice-cold methanol.

  • Homogenization: Homogenize frozen tissue powder or cell pellets in 3 volumes of ice-cold 10% TCA. For a less harsh precipitation, 5% SSA can be used. Spike with internal standards prior to homogenization.

  • Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (Optional but Recommended): To remove salts and interfering substances, the supernatant can be further purified using a C18 solid-phase extraction (SPE) cartridge.

  • Drying and Reconstitution: Dry the purified extract under a stream of nitrogen gas and reconstitute in a solvent compatible with the downstream analytical method (e.g., 50 mM ammonium acetate for LC-MS/MS).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[13][14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole)

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 2% to 98% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound need to be determined empirically using a pure standard. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine group. For a generic C18:1-CoA, a potential precursor ion [M+H]+ would be m/z 1032.4. A characteristic product ion would result from the cleavage of the pyrophosphate bond.

Table 2: Example MRM Transitions for Acyl-CoA Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C16:0-CoA1006.6499.335
C18:0-CoA1034.6527.335
This compound (C18:1) ~1032.6 ~525.3 ~35 (to be optimized)
C17:0-CoA (Internal Standard)1020.6513.335

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Enzyme Assay: Glycerol-3-Phosphate Acyltransferase (GPAT) Activity

This assay measures the activity of GPAT, which catalyzes the initial step in glycerolipid synthesis, using this compound as a substrate.[15][16][17][18]

Materials:

  • Cell or tissue homogenate/microsomal fraction containing GPAT

  • Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 1 mg/mL BSA (fatty acid-free)

  • [¹⁴C]-Glycerol-3-phosphate

  • This compound

  • Stopping Solution: 1-butanol/diisopropyl ether (40:60, v/v)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate, assay buffer, and [¹⁴C]-Glycerol-3-phosphate. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding this compound.

  • Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes.

  • Stop Reaction: Terminate the reaction by adding the stopping solution.

  • Phase Separation: Vortex thoroughly and centrifuge to separate the aqueous and organic phases. The radiolabeled lysophosphatidic acid product will be in the organic phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of product formed based on the specific activity of the [¹⁴C]-Glycerol-3-phosphate.

Enzyme Assay: Ceramide Synthase (CerS) Activity

This assay measures the activity of ceramide synthases using this compound and a fluorescently labeled sphingoid base.[1][8][9][10][11]

Materials:

  • Cell or tissue homogenate containing CerS

  • Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2

  • NBD-sphinganine (fluorescent substrate)

  • This compound

  • Extraction Solvent: Chloroform/Methanol (2:1, v/v)

  • TLC plate and developing solvent (e.g., chloroform/methanol/acetic acid, 90:10:10, v/v/v)

  • Fluorescence imager

Procedure:

  • Reaction Setup: Combine the cell/tissue homogenate, assay buffer, and NBD-sphinganine in a microcentrifuge tube.

  • Initiate Reaction: Start the reaction by adding this compound.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Lipid Extraction: Stop the reaction and extract the lipids by adding the extraction solvent. Vortex and centrifuge to separate the phases.

  • TLC Separation: Spot the lipid extract (lower organic phase) onto a TLC plate and develop the chromatogram.

  • Visualization and Quantification: Visualize the fluorescent NBD-ceramide product using a fluorescence imager and quantify the spot intensity using densitometry software.

Experimental Workflow Visualization

A generalized workflow for the analysis of this compound from biological samples is depicted below.

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Quench Metabolism Quenching (Liquid N2 / Cold Methanol) Sample->Quench Homogenize Homogenization & Protein Precipitation (TCA / SSA) Quench->Homogenize Extract Acyl-CoA Extraction (Centrifugation) Homogenize->Extract Purify Solid-Phase Extraction (C18 SPE) Extract->Purify Analyze LC-MS/MS Analysis (Quantification) Purify->Analyze Data Data Analysis Analyze->Data

General Experimental Workflow for Acyl-CoA Analysis.

Conclusion

This compound is a pivotal molecule in cellular lipid metabolism, contributing to the synthesis of essential complex lipids and participating in dynamic metabolic pathways. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify and functionally characterize this compound, thereby facilitating a deeper understanding of its role in cellular physiology and the pathogenesis of metabolic diseases. Further research, including the development of more specific analytical tools and the elucidation of its regulatory networks, will continue to unravel the intricate contributions of this compound to cellular homeostasis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bacterial lipid metabolism, the anaerobic pathway for the synthesis of unsaturated fatty acids is a critical process for maintaining membrane fluidity and ensuring survival in oxygen-deprived environments. Central to this pathway is the formation of cis-vaccenoyl-CoA, a key intermediate that ultimately contributes to the production of the major unsaturated fatty acids found in the cell membranes of many bacteria, including the model organism Escherichia coli. This technical guide provides an in-depth exploration of the synthesis of this compound, detailing the enzymatic players, their kinetics, the regulatory networks that govern this pathway, and the experimental methodologies used to investigate it. This document is intended to be a comprehensive resource for researchers in microbiology, biochemistry, and drug development who are focused on bacterial lipid metabolism as a potential therapeutic target.

The Anaerobic Unsaturated Fatty Acid Synthesis Pathway

The anaerobic pathway for unsaturated fatty acid synthesis is a branch of the general type II fatty acid synthesis (FASII) system. In contrast to the aerobic pathway, which utilizes oxygen-dependent desaturases, the anaerobic route introduces a double bond into the growing acyl chain at an early stage. The key enzymes that orchestrate this divergence from saturated fatty acid synthesis are β-hydroxyacyl-ACP dehydratase/isomerase (FabA) and β-ketoacyl-ACP synthase I (FabB).

The synthesis of unsaturated fatty acids diverges from the saturated pathway at the C10 level. The bifunctional enzyme FabA catalyzes both the dehydration of β-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP and its subsequent isomerization to cis-3-decenoyl-ACP.[1] It is this cis-3-decenoyl-ACP that serves as the committed precursor for unsaturated fatty acid synthesis. FabA exhibits a preference for intermediate chain length β-hydroxyacyl-ACPs.[2][3]

The elongation of cis-3-decenoyl-ACP is then specifically carried out by FabB, which catalyzes the condensation of this intermediate with malonyl-ACP.[1] This elongation step is crucial, as other condensing enzymes in E. coli are unable to efficiently utilize cis-3-decenoyl-ACP as a substrate. Subsequent cycles of elongation, involving the standard FASII enzymes, lead to the synthesis of longer-chain unsaturated fatty acids, with palmitoleoyl-ACP (16:1Δ⁹) and cis-vaccenoyl-ACP (18:1Δ¹¹) being the primary products. This compound is then formed from cis-vaccenoyl-ACP through the action of an acyl-ACP thioesterase or by transfer to coenzyme A.

Signaling Pathway of Anaerobic Unsaturated Fatty Acid Synthesis

Anaerobic_Fatty_Acid_Synthesis Acetyl_CoA Acetyl-CoA Saturated_FAS Saturated Fatty Acid Synthesis Cycle Acetyl_CoA->Saturated_FAS Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Unsaturated_Elongation Unsaturated Fatty Acid Elongation Cycles Malonyl_ACP->Unsaturated_Elongation beta_Hydroxydecanoyl_ACP β-Hydroxydecanoyl-ACP Saturated_FAS->beta_Hydroxydecanoyl_ACP trans_2_Decenoyl_ACP trans-2-Decenoyl-ACP beta_Hydroxydecanoyl_ACP->trans_2_Decenoyl_ACP FabA trans_2_Decenoyl_ACP->Saturated_FAS Further reduction and elongation cis_3_Decenoyl_ACP cis-3-Decenoyl-ACP trans_2_Decenoyl_ACP->cis_3_Decenoyl_ACP FabA cis_3_Decenoyl_ACP->Unsaturated_Elongation FabB Palmitoleoyl_ACP Palmitoleoyl-ACP (16:1Δ⁹) Unsaturated_Elongation->Palmitoleoyl_ACP cis_Vaccenoyl_ACP cis-Vaccenoyl-ACP (18:1Δ¹¹) Palmitoleoyl_ACP->cis_Vaccenoyl_ACP Elongation cis_Vaccenoyl_CoA This compound cis_Vaccenoyl_ACP->cis_Vaccenoyl_CoA Thioesterase/ Acyltransferase FabD FabD FabA_dehydratase FabA (Dehydratase) FabA_isomerase FabA (Isomerase) FabB FabB FAS_enzymes FAS Enzymes Thioesterase Thioesterase/ Acyltransferase

Caption: Anaerobic unsaturated fatty acid synthesis pathway in E. coli.

Quantitative Data

A quantitative understanding of the enzymes and intermediates in the anaerobic fatty acid synthesis pathway is crucial for metabolic engineering and drug development efforts. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of Key Enzymes
EnzymeSubstrateKm (µM)kcat (min-1)Kd (µM)Notes
FabA C6-Acyl-ACP--34.8 ± 5.9Dissociation constant determined by NMR titration.[4]
C10-Acyl-ACP--8.6 ± 3.0Dissociation constant determined by NMR titration.[4]
FabB Malonyl-ACP11.56.6-In the presence of dodecanoyl-ACP.
Dodecanoyl-ACP3.23.4-In the presence of malonyl-ACP.
Table 2: In Vivo Acyl-ACP Pool Composition in E. coli**
Acyl-ACP SpeciesConcentrationNotes
Long-chain acyl-ACPsA small fraction of total ACPThe acyl-ACP pool is rapidly utilized for phospholipid synthesis.[5]
Palmitoleoyl-ACP (16:1)Major unsaturated species-
cis-Vaccenoyl-ACP (18:1)Major unsaturated species-

Note: Precise in vivo concentrations of specific acyl-ACP intermediates are challenging to measure and are not well-documented. The available data suggests that these intermediates are present at very low levels due to their rapid turnover.[5]

Table 3: Fatty Acid Composition of E. coli Strains
Fatty AcidWild-Type (%)fabA mutant (%)fabB mutant (%)Notes
Myristic acid (14:0)4-8IncreasedIncreasedfabA and fabB mutants require unsaturated fatty acid supplementation for growth, which can affect the fatty acid profile.
Palmitic acid (16:0)25-40IncreasedIncreased
Palmitoleic acid (16:1)20-35Drastically ReducedDrastically Reduced
cis-Vaccenic acid (18:1)30-45Drastically ReducedDrastically Reduced

Note: The fatty acid composition can vary depending on growth conditions (temperature, medium). The values presented are typical ranges. The primary phenotype of fabA and fabB mutants is the inability to produce unsaturated fatty acids. A study on an E. coli FabA mutant expressing dehydratase domains from a PUFA synthase reported the following fatty acid composition at 30°C: Myristic acid (14:0), Palmitic acid (16:0), Palmitoleic acid (16:1-9), 9,10-methylene-hexadecanoic acid (17:0-cyc), Octadecanoic acid (18:0), cis-vaccenic acid (18:1-11), and 11,12-methylene-octadecanoic acid (19:0-cyc).[6]

Experimental Protocols

Protocol 1: In Vitro Reconstitution of Fatty Acid Synthesis for Enzyme Assays

This protocol is adapted from the in vitro reconstitution of the E. coli fatty acid synthase system and can be modified to assay the activity of individual enzymes like FabA and FabB.[7][8]

Materials:

  • Purified FAS enzymes (FabA, FabB, FabD, FabG, FabH, FabI, FabZ, and Acyl Carrier Protein - ACP)

  • Acetyl-CoA

  • [2-¹⁴C]Malonyl-CoA (for radiolabeling)

  • NADPH

  • NADH

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, NADH, acetyl-CoA, and [2-¹⁴C]malonyl-CoA.

  • Add the purified FAS enzymes to the reaction mixture. To assay a specific enzyme (e.g., FabA), it can be added in varying concentrations while keeping the others constant.

  • Initiate the reaction by adding ACP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Extract the fatty acids using an organic solvent (e.g., hexane or ethyl acetate).

  • Analyze the incorporation of radiolabeled malonyl-CoA into fatty acids using a scintillation counter.

To specifically assay FabA activity:

  • Use β-hydroxydecanoyl-ACP as the substrate.

  • Monitor the formation of trans-2-decenoyl-ACP and cis-3-decenoyl-ACP using methods like HPLC or mass spectrometry.

Protocol 2: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

This protocol outlines the steps for the preparation and analysis of fatty acid methyl esters (FAMEs) from bacterial cells to determine their fatty acid composition.[9][10]

I. Cell Harvesting and Lysis:

  • Harvest bacterial cells from a culture by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., PBS).

  • Resuspend the pellet in a known volume of solvent (e.g., methanol).

  • Lyse the cells by sonication or bead beating.

II. Saponification and Methylation:

  • Add a saponification reagent (e.g., NaOH in methanol) to the cell lysate and heat to release fatty acids from lipids.

  • Cool the mixture and add a methylation reagent (e.g., BF₃ in methanol or HCl in methanol) and heat to convert the free fatty acids to their methyl esters (FAMEs).

III. Extraction:

  • Add an organic solvent (e.g., hexane) to extract the FAMEs.

  • Vortex and centrifuge to separate the organic and aqueous phases.

  • Carefully transfer the upper organic phase containing the FAMEs to a clean vial.

IV. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the FAME extract into a gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., a polar column like DB-23) for the separation of FAMEs.

  • Employ a temperature gradient to elute the FAMEs based on their boiling points and polarity.

  • Identify and quantify the individual FAMEs by their retention times and mass spectra, comparing them to known standards.

Experimental Workflow for FAME Analysis

FAME_Analysis_Workflow Start Bacterial Culture Harvesting Cell Harvesting (Centrifugation) Start->Harvesting Lysis Cell Lysis (Sonication/Bead Beating) Harvesting->Lysis Saponification Saponification (NaOH, Heat) Lysis->Saponification Methylation Methylation (BF₃/HCl, Heat) Saponification->Methylation Extraction Extraction (Hexane) Methylation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Caption: Workflow for Fatty Acid Methyl Ester (FAME) analysis.

Conclusion and Future Directions

The anaerobic synthesis of unsaturated fatty acids, with the production of this compound as a key step, is a fundamental process in many bacteria. The enzymes FabA and FabB are central to this pathway and represent attractive targets for the development of novel antimicrobial agents. This technical guide has provided a comprehensive overview of the pathway, including the available quantitative data and detailed experimental protocols.

Despite the wealth of knowledge, there remain areas for further investigation. A more detailed kinetic characterization of FabA's dual activities is needed. Furthermore, a more precise quantification of the in vivo concentrations of acyl-ACP intermediates would greatly enhance our understanding of the regulation and flux through this pathway. Continued research in these areas, aided by the methodologies outlined in this guide, will undoubtedly provide deeper insights into bacterial lipid metabolism and pave the way for new therapeutic strategies.

References

The Endogenous Presence of cis-Vaccenoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Biosynthesis, Quantification, and Putative Roles in Cellular Metabolism and Signaling

Abstract

This technical guide provides a comprehensive overview of the endogenous presence of cis-Vaccenoyl-CoA, a key intermediate in fatty acid metabolism. It is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of its biochemical origins, analytical methodologies for its quantification, and its potential physiological and pathological significance. This document summarizes the current state of knowledge, presents detailed experimental protocols, and visualizes complex pathways to facilitate a deeper understanding of this specific lipid metabolite.

Introduction

This compound is the activated form of cis-vaccenic acid (18:1 n-7), a monounsaturated fatty acid (MUFA) that is a positional isomer of the more abundant oleic acid (18:1 n-9). As a thioester of coenzyme A, this compound is a crucial metabolic intermediate, participating in a variety of cellular processes including fatty acid elongation, desaturation, and incorporation into complex lipids. While often overshadowed by its isomer, Oleoyl-CoA, emerging research suggests that this compound and its precursor, cis-vaccenic acid, may have unique biological roles, including in the regulation of cell viability and inflammatory responses. This guide aims to consolidate the current understanding of the endogenous presence and function of this compound.

Biosynthesis and Metabolic Fate of this compound

The primary route for the de novo synthesis of monounsaturated fatty acids in mammals is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD). SCD introduces a cis double bond at the Δ9 position of saturated fatty acyl-CoAs.

  • Palmitoyl-CoA (16:0-CoA) to Palmitoleoyl-CoA (16:1n-7-CoA): SCD1 can desaturate Palmitoyl-CoA to produce Palmitoleoyl-CoA.

  • Elongation to this compound: Palmitoleoyl-CoA can then be elongated by fatty acid elongases, primarily ELOVL5 and ELOVL6, to form this compound (18:1n-7-CoA).

An alternative pathway involves the desaturation of Stearoyl-CoA (18:0-CoA) by SCD1 to form Oleoyl-CoA (18:1n-9-CoA). Due to their structural similarity, the metabolism of these two C18:1-CoA isomers is closely intertwined.

The metabolic fate of this compound is diverse:

  • Incorporation into Complex Lipids: It serves as a substrate for the synthesis of phospholipids, triacylglycerols, and cholesterol esters, thereby influencing the composition and fluidity of cellular membranes.

  • Further Elongation: this compound can be further elongated to longer chain fatty acyl-CoAs, such as 20:1n-7.

  • Precursor to Bioactive Molecules: cis-Vaccenic acid, derived from this compound, can be converted to conjugated linoleic acid (CLA) and has been shown to influence signaling pathways related to inflammation and insulin secretion.

cluster_0 De Novo Lipogenesis & Desaturation cluster_1 Elongation cluster_2 Metabolic Fate Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) Palmitoleoyl-CoA (16:1n-7) Palmitoleoyl-CoA (16:1n-7) Palmitoyl-CoA (16:0)->Palmitoleoyl-CoA (16:1n-7) SCD1 This compound (18:1n-7) This compound (18:1n-7) Palmitoleoyl-CoA (16:1n-7)->this compound (18:1n-7) ELOVL5/6 Stearoyl-CoA (18:0) Stearoyl-CoA (18:0) Oleoyl-CoA (18:1n-9) Oleoyl-CoA (18:1n-9) Stearoyl-CoA (18:0)->Oleoyl-CoA (18:1n-9) SCD1 Gondo-CoA (20:1n-9) Gondo-CoA (20:1n-9) Oleoyl-CoA (18:1n-9)->Gondo-CoA (20:1n-9) ELOVL5/6 Complex Lipids Complex Lipids This compound (18:1n-7)->Complex Lipids Signaling Molecules Signaling Molecules This compound (18:1n-7)->Signaling Molecules Mead-CoA (20:3n-9) Mead-CoA (20:3n-9) Gondo-CoA (20:1n-9)->Mead-CoA (20:3n-9) start Biological Sample (Tissue or Cells) homogenization Homogenization in Extraction Buffer start->homogenization spe Solid-Phase Extraction (SPE) on C18 cartridge homogenization->spe elution Elution with Organic Solvent spe->elution drying Evaporation to Dryness elution->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis This compound This compound cis-Vaccenic_Acid cis-Vaccenic Acid This compound->cis-Vaccenic_Acid Acyl-CoA Thioesterases Membrane_Phospholipids Membrane Phospholipids This compound->Membrane_Phospholipids CLA_Synthesis Endogenous CLA Synthesis cis-Vaccenic_Acid->CLA_Synthesis Membrane_Fluidity Membrane Fluidity Membrane_Phospholipids->Membrane_Fluidity Receptor_Activity Membrane Receptor Activity Membrane_Fluidity->Receptor_Activity Inflammatory_Response Inflammatory Response Receptor_Activity->Inflammatory_Response Insulin_Signaling Insulin Signaling Receptor_Activity->Insulin_Signaling PPAR_Modulation PPAR Modulation CLA_Synthesis->PPAR_Modulation PPAR_Modulation->Inflammatory_Response

Methodological & Application

Application Note: Quantification of cis-Vaccenoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of cis-vaccenoyl-CoA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is the coenzyme A (CoA) thioester of cis-vaccenic acid, an omega-7 monounsaturated fatty acid. As an activated form of this fatty acid, this compound is an important intermediate in various metabolic pathways, including fatty acid elongation, desaturation, and the synthesis of complex lipids.[1][2] Accurate quantification of this compound is crucial for understanding lipid metabolism and its role in health and disease. LC-MS/MS offers the high sensitivity and specificity required for the reliable quantification of this low-abundance analyte in complex biological matrices.[3]

This application note details a robust LC-MS/MS method for the analysis of this compound, including protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation (Protein Precipitation and Extraction)

This protocol is designed for the extraction of long-chain acyl-CoAs from cell cultures or tissue samples.

Materials:

  • Ice-cold 100 mM potassium phosphate buffer (KH₂PO₄, pH 4.9)[4]

  • Acetonitrile (ACN), 2-propanol, and methanol (LC-MS grade)[4]

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • Microcentrifuge tubes

  • Homogenizer

  • Centrifuge capable of operating at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: For tissue samples, weigh approximately 40 mg of frozen tissue and place it in a pre-chilled homogenizer with 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9). For cell samples, collect an appropriate number of cells (e.g., 1-10 million).

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 20 ng of heptadecanoyl-CoA) to each sample.[4]

  • Extraction: Add 0.5 mL of an ACN:2-propanol:methanol (3:1:1 v/v/v) solvent mixture. Homogenize the sample on ice.[4]

  • Vortexing and Sonication: Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes to ensure complete cell lysis and extraction.[4]

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction (Optional but Recommended): To improve recovery, re-extract the pellet with another 0.5 mL of the ACN:2-propanol:methanol solvent mixture, vortex, sonicate, and centrifuge again. Combine the supernatants.[4]

  • Drying: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for LC-MS/MS analysis.[3]

Liquid Chromatography

Instrumentation:

  • UHPLC or HPLC system

LC Conditions:

  • Column: A C8 or C18 reversed-phase column is suitable. For example, an Agilent ZORBAX 300SB-C8 column (100 x 2.1 mm, 3.5 µm) or a Waters ACQUITY UPLC BEH C8 column (2.1 x 150 mm, 1.7 µm).[4][5]

  • Mobile Phase A: 15 mM ammonium hydroxide (NH₄OH) in water.[4]

  • Mobile Phase B: 15 mM ammonium hydroxide (NH₄OH) in acetonitrile (ACN).[4]

  • Flow Rate: 0.4 mL/min[4]

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Gradient Elution:

Time (min) % Mobile Phase B
0.0 20
2.8 45
3.0 25
4.0 65
4.5 20

| 7.0 | 20 |

This gradient is a starting point and should be optimized for the specific column and system used.

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.2 kV[6]

  • Source Temperature: 120°C[6]

  • Desolvation Temperature: 500°C[6]

  • Collision Gas: Argon

MRM Transitions: The precursor ion ([M+H]⁺) for this compound is calculated based on its chemical formula (C₃₉H₆₈N₇O₁₇P₃S), which has a monoisotopic molecular weight of 1031.36 Da.[2][7][8] The most common fragmentation of acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.0 Da).[1][5][9][10]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1032.4525.4100Optimize empirically
Heptadecanoyl-CoA (IS)1004.4497.4100Optimize empirically

Collision energy should be optimized for the specific instrument to achieve maximum signal intensity.

Data Presentation

The following table summarizes the key parameters for the quantification of this compound.

ParameterValueReference
Analyte This compound
Chemical Formula C₃₉H₆₈N₇O₁₇P₃S[2][7][8]
Monoisotopic Mass 1031.36 Da[2][7][8]
Precursor Ion ([M+H]⁺) 1032.4 m/zCalculated
Product Ion 525.4 m/zCalculated from neutral loss[1][5][9][10]
Estimated Retention Time ~10-13 minutesBased on C18:1 acyl-CoA behavior[6]
Internal Standard Heptadecanoyl-CoA (C17:0)[4]
IS Precursor Ion ([M+H]⁺) 1004.4 m/z
IS Product Ion 497.4 m/z

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Cells or Tissue) homogenization Homogenization in Phosphate Buffer + IS sample->homogenization extraction Solvent Extraction (ACN/IPA/MeOH) homogenization->extraction centrifugation Centrifugation (16,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporation to Dryness supernatant->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Workflow for this compound Quantification.

Signaling Pathway Context

This compound is an intermediate in fatty acid metabolism. The diagram below illustrates its position in the elongation pathway.

fatty_acid_elongation pathway_node pathway_node highlight_node highlight_node enzyme_node enzyme_node palmitoleoyl_coa Palmitoleoyl-CoA (C16:1n-7) elongase Elongase palmitoleoyl_coa->elongase malonyl_coa Malonyl-CoA malonyl_coa->elongase cis_vaccenoyl_coa This compound (C18:1n-7) further_metabolism Further Elongation, Desaturation, or Lipid Synthesis cis_vaccenoyl_coa->further_metabolism elongase->cis_vaccenoyl_coa

Caption: Role of this compound in Fatty Acid Elongation.

References

Application Note: Protocol for the Extraction of cis-Vaccenoyl-CoA from Bacterial Pellets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenoyl-CoA is a long-chain acyl-coenzyme A that plays a significant role in bacterial fatty acid metabolism and membrane biogenesis. As an activated form of cis-vaccenic acid, it is a key intermediate in the anaerobic biosynthesis of unsaturated fatty acids in many bacterial species. Accurate quantification of intracellular this compound is crucial for studying bacterial lipid metabolism, understanding mechanisms of antibiotic resistance, and for the development of novel antimicrobial agents. This application note provides a detailed protocol for the efficient extraction and subsequent analysis of this compound from bacterial pellets. The methodology described herein combines effective cell lysis with a robust solid-phase extraction (SPE) procedure to ensure high recovery and purity of the target analyte for downstream quantification by techniques such as LC-MS/MS.

Data Presentation

The efficiency of acyl-CoA recovery can be influenced by the extraction method and the specific chain length of the acyl-CoA. The following tables provide a summary of expected recovery rates for long-chain acyl-CoAs using solid-phase extraction and typical concentrations observed in bacterial cells.

Table 1: Representative Recovery Rates of Long-Chain Acyl-CoAs using Solid-Phase Extraction

Acyl-CoA SpeciesChain LengthSPE Sorbent ChemistryAverage Recovery (%)
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%
Palmitoyl-CoAC16:0Oligonucleotide70-80%
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88%

Table 2: Typical Intracellular Concentrations of Acyl-CoAs in Bacteria

Bacterial SpeciesAcyl-CoAConcentration Range (pmol/mg protein)
Escherichia coliTotal Acyl-CoAs50 - 200
Bacillus subtilisLong-Chain Acyl-CoAs10 - 50

Experimental Protocols

This protocol is designed for the extraction of this compound from a bacterial cell pellet (e.g., E. coli). All steps should be performed on ice or at 4°C to minimize enzymatic degradation of acyl-CoAs.

Materials and Reagents:

  • Bacterial cell pellet (from 50-100 mL of culture)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Sonicator or Bead Beater

  • Refrigerated centrifuge

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS/MS system for analysis

Procedure:

  • Cell Harvesting and Washing:

    • Pellet bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove residual media components.

  • Cell Lysis and Extraction:

    • Resuspend the washed cell pellet in 1 mL of ice-cold Lysis Buffer containing the internal standard.

    • Lyse the cells using either sonication (3 cycles of 30 seconds on ice) or bead beating (2 cycles of 45 seconds with intermittent cooling).

    • To the cell lysate, add 1 mL of 2-Propanol and vortex thoroughly.[1]

    • Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[1]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.

    • Load the supernatant from the extraction step onto the conditioned SPE column.

    • Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

    • Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50% methanol for LC-MS/MS analysis).

  • Quantification:

    • Analyze the reconstituted sample by LC-MS/MS or another appropriate method.

    • Quantify this compound by comparing its peak area to that of the internal standard and a standard curve of known concentrations.

Visualizations

experimental_workflow start Bacterial Cell Pellet harvest Cell Harvesting & Washing (Centrifugation, PBS Wash) start->harvest lysis Cell Lysis & Extraction (Lysis Buffer, Sonication/Bead Beating, 2-Propanol, Acetonitrile) harvest->lysis centrifugation Centrifugation (12,000 x g, 10 min, 4°C) lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) supernatant->spe concentration Sample Concentration (Nitrogen Evaporation) spe->concentration reconstitution Reconstitution concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the extraction of this compound.

fatty_acid_synthesis cluster_initiation Initiation & Elongation cluster_synthesis Unsaturated Fatty Acid Synthesis cluster_saturated Saturated Fatty Acid Synthesis acetyl_coa Acetyl-CoA elongation_cycle Elongation Cycles (FabG, FabZ, FabI) acetyl_coa->elongation_cycle FabH malonyl_acp Malonyl-ACP malonyl_acp->elongation_cycle hydroxydecanoyl_acp β-Hydroxydecanoyl-ACP elongation_cycle->hydroxydecanoyl_acp trans_decenoyl_acp trans-2-Decenoyl-ACP hydroxydecanoyl_acp->trans_decenoyl_acp FabA/FabZ (Dehydration) cis_decenoyl_acp cis-3-Decenoyl-ACP trans_decenoyl_acp->cis_decenoyl_acp FabA (Isomerization) saturated_elongation Further Elongation trans_decenoyl_acp->saturated_elongation FabI (Reduction) palmitoleoyl_acp Palmitoleoyl-ACP (C16:1-ACP) cis_decenoyl_acp->palmitoleoyl_acp Elongation (FabB) cis_vaccenoyl_acp cis-Vaccenoyl-ACP (C18:1-ACP) palmitoleoyl_acp->cis_vaccenoyl_acp Elongation (FabF) cis_vaccenoyl_coa This compound cis_vaccenoyl_acp->cis_vaccenoyl_coa Acyl-ACP Thioesterase palmitoyl_acp Palmitoyl-ACP (C16:0-ACP) saturated_elongation->palmitoyl_acp

Caption: Biosynthesis pathway of this compound in bacteria.

References

Application Notes and Protocols for Lipidomics Analysis of cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Vaccenoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester that plays a significant role in lipid metabolism. As an activated form of cis-vaccenic acid, it is a key intermediate in the biosynthesis of various lipids and is involved in cellular signaling pathways.[1][2] The accurate quantification of this compound and other related lipid species is crucial for understanding disease states related to metabolic dysregulation, such as type 2 diabetes and cardiovascular disease, and for the development of novel therapeutics.[1][3]

This document provides a detailed workflow for the targeted quantitative analysis of this compound in biological samples using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics approach. The protocols outlined below cover sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Experimental Workflow Overview

The overall workflow for the lipidomics analysis of this compound involves several key stages, from sample collection to data interpretation. Each step is critical for achieving accurate and reproducible results.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Tissue Biological Sample (Tissue/Cells) Homogenization Homogenization & Quenching Tissue->Homogenization Extraction Lipid Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS DataAcquisition Data Acquisition (MRM) LCMS->DataAcquisition Processing Data Processing DataAcquisition->Processing Quantification Quantification Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation MetabolicPathway cluster_synthesis Fatty Acid Synthesis & Elongation cluster_desaturation Desaturation cluster_downstream Downstream Metabolism PalmitoylCoA Palmitoyl-CoA (C16:0) Elongase Elongase PalmitoylCoA->Elongase SCD1_palmitoyl SCD1_palmitoyl PalmitoylCoA->SCD1_palmitoyl SCD1 StearoylCoA Stearoyl-CoA (C18:0) Elongase->StearoylCoA SCD1 Stearoyl-CoA Desaturase-1 (SCD1) StearoylCoA->SCD1 OleoylCoA Oleoyl-CoA (C18:1 n-9) SCD1->OleoylCoA cisVaccenoylCoA This compound (C18:1 n-7) ComplexLipids Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) cisVaccenoylCoA->ComplexLipids BetaOxidation Beta-Oxidation cisVaccenoylCoA->BetaOxidation SCD1_palmitoyl->cisVaccenoylCoA

References

Application of cis-Vaccenoyl-CoA in Cell Culture Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Vaccenoyl-CoA is the activated form of cis-vaccenic acid (cVA), a monounsaturated fatty acid that plays a significant role in cellular metabolism and signaling. As the coenzyme A (CoA) thioester, this compound is a central intermediate in various metabolic pathways, including fatty acid elongation, desaturation, and incorporation into complex lipids.[1] In cell culture studies, the application of its precursor, cis-vaccenic acid, which is intracellularly converted to this compound, has been instrumental in elucidating its functions in both normal physiology and disease states, particularly in cancer biology.

This document provides detailed application notes and protocols for the use of this compound (via its precursor, cis-vaccenic acid) in cell culture experiments, aimed at researchers, scientists, and professionals in drug development.

Biological Context and Signaling Pathways

This compound is a product of fatty acid elongation and desaturation pathways. It is synthesized from palmitoleoyl-CoA by elongase enzymes and can also be produced through the desaturation of stearoyl-CoA by Stearoyl-CoA Desaturase 1 (SCD1).[2][3] Once synthesized, this compound can be incorporated into various lipid species, including phospholipids like cardiolipins, which are crucial for mitochondrial function and homeostasis.[3]

In the context of cancer, particularly prostate cancer, the metabolic pathway leading to this compound is often dysregulated.[3] The enzyme SCD1, which is frequently overexpressed in cancer cells, plays a key role in producing the precursor for this compound.[3] This increased production has been linked to enhanced cancer cell viability and proliferation.[2][3]

Below is a diagram illustrating the biosynthetic pathway of this compound and its downstream effects on mitochondrial homeostasis.

Biosynthesis and Role of this compound cluster_synthesis Biosynthesis cluster_function Mitochondrial Function Palmitoleoyl-CoA Palmitoleoyl-CoA ELOVL5 ELOVL5 Palmitoleoyl-CoA->ELOVL5 Stearoyl-CoA Stearoyl-CoA SCD1 SCD1 Stearoyl-CoA->SCD1 This compound This compound ELOVL5->this compound Elongation SCD1->this compound Desaturation Cardiolipin Synthesis Cardiolipin Synthesis This compound->Cardiolipin Synthesis Incorporation Mitochondrial Homeostasis Mitochondrial Homeostasis Cardiolipin Synthesis->Mitochondrial Homeostasis Apoptosis Regulation Apoptosis Regulation Mitochondrial Homeostasis->Apoptosis Regulation

Caption: Biosynthesis and functional role of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the effects of cis-vaccenic acid (the precursor to this compound) on prostate cancer cell lines. These studies often involve the inhibition of SCD1, followed by rescue experiments with fatty acid supplementation.

Cell LineTreatmentConcentrationIncubation TimeOutcomeReference
LNCaPSCD1 inhibitor (A939572) + cis-vaccenic acid10 µM96 hoursRescued cell viability
MR49FSCD1 inhibitor (A939572) + cis-vaccenic acid10 µM96 hoursRescued cell viability
LNCaPSCD1 inhibitor (CAY10566) + cis-vaccenic acid10 µM96 hoursRescued cell viability
LNCaPSCD1 knockdown (siRNA) + cis-vaccenic acid30 µM96 hoursRescued cell viability

Experimental Protocols

This section provides detailed protocols for key experiments involving the application of cis-vaccenic acid to study the function of this compound in cell culture.

Protocol 1: Cell Viability Assay with Fatty Acid Supplementation

This protocol is designed to assess the effect of cis-vaccenic acid on cell viability, particularly in the context of SCD1 inhibition.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, MR49F)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • SCD1 inhibitor (e.g., A939572 or CAY10566) or SCD1 siRNA

  • cis-Vaccenic acid (cVA) solution (stock prepared in ethanol or DMSO)

  • Oleic acid (OA) solution (as a control)

  • 24-well plates

  • Cell counting solution (e.g., Trypan Blue) or viability assay kit (e.g., MTT, PrestoBlue)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed prostate cancer cells in 24-well plates at a density of 3x10⁴ cells/well (for LNCaP) or 4x10⁴ cells/well (for MR49F).[3]

  • Treatment:

    • For inhibitor studies: After 24 hours, treat the cells with the SCD1 inhibitor at the desired concentration.

    • For knockdown studies: Transfect cells with SCD1 siRNA according to the manufacturer's protocol.

  • Fatty Acid Supplementation: Concurrently with the inhibitor or post-transfection, supplement the culture medium with cis-vaccenic acid or oleic acid to the final desired concentration (e.g., 10 µM).[2] Ensure the final solvent concentration is non-toxic to the cells.

  • Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.[2]

  • Cell Viability Assessment:

    • Cell Counting: Detach the cells using trypsin, resuspend in medium, and count the viable cells using a hemocytometer and Trypan Blue exclusion.

    • Viability Assay: Use a commercially available viability assay kit following the manufacturer's instructions. Measure the absorbance or fluorescence to determine cell viability.

  • Data Analysis: Normalize the results to the control group (untreated or vehicle-treated cells) and present the data as mean ± SEM from at least two independent experiments with technical replicates.[2]

Cell Viability Assay Workflow A Seed Cells in 24-well Plates B Inhibit SCD1 (Inhibitor or siRNA) A->B C Supplement with cis-Vaccenic Acid B->C D Incubate for 96 hours C->D E Assess Cell Viability (Counting or Assay) D->E F Data Analysis E->F

Caption: Workflow for cell viability assay with fatty acid supplementation.

Protocol 2: Analysis of Cardiolipin Content

This protocol outlines a method to investigate the incorporation of this compound into cardiolipins, a key mitochondrial phospholipid.

Materials:

  • Treated cells from Protocol 1

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Internal standards for cardiolipins

Procedure:

  • Cell Harvesting: After treatment, harvest the cells by scraping and wash with cold PBS.

  • Lipid Extraction: Perform a total lipid extraction using a standard method such as the Bligh-Dyer or Folch method.

  • LC-MS Analysis:

    • Resuspend the lipid extract in an appropriate solvent for LC-MS analysis.

    • Use a suitable chromatography column and gradient to separate the different lipid species.

    • Analyze the samples using a mass spectrometer in negative ion mode to detect cardiolipin species.

  • Data Analysis: Identify and quantify the different cardiolipin species based on their mass-to-charge ratio and retention time. Compare the abundance of cardiolipins containing cis-vaccenic acid between different treatment groups.

Conclusion

The study of this compound, primarily through the application of its precursor cis-vaccenic acid, provides valuable insights into lipid metabolism and its role in disease, particularly cancer. The protocols and data presented here offer a framework for researchers to investigate the cellular functions of this important metabolic intermediate. By understanding the pathways involving this compound, new therapeutic strategies targeting lipid metabolism in cancer and other diseases may be developed.

References

Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of stable isotope-labeled cis-Vaccenoyl-CoA, a critical tool for metabolic research and drug development. The protocols described herein are based on established chemoenzymatic and biosynthetic methods, offering flexibility for producing labeled this compound for use in metabolic tracing, as internal standards for mass spectrometry-based quantification, and in enzyme activity assays.

Introduction

This compound is a key intermediate in fatty acid metabolism, involved in pathways such as fatty acid biosynthesis and β-oxidation.[1] The use of stable isotope-labeled analogues of this compound allows for precise tracking and quantification of its metabolic fate, providing valuable insights into cellular biochemistry and the mechanism of action of drugs targeting lipid metabolism.[2][3]

This document outlines two primary strategies for the synthesis of stable isotope-labeled this compound:

  • Chemoenzymatic Synthesis: A versatile approach that combines the chemical synthesis of a stable isotope-labeled cis-vaccenic acid precursor with its subsequent enzymatic ligation to Coenzyme A (CoA).[4][5]

  • Biosynthetic Labeling (SILEC): A cell-based method that utilizes engineered yeast cells to produce a variety of stable isotope-labeled acyl-CoAs, including this compound, from a labeled precursor.[6][7]

Chemoenzymatic Synthesis of Stable Isotope-Labeled this compound

This approach involves a two-stage process: the chemical synthesis of labeled cis-vaccenic acid, followed by its enzymatic conjugation to CoA.

Stage 1: Chemical Synthesis of Stable Isotope-Labeled cis-Vaccenic Acid

The synthesis of cis-vaccenic acid with deuterium or carbon-13 labels can be achieved through various organic chemistry techniques. Below is a generalized protocol for the synthesis of [D2]-cis-vaccenic acid.

Experimental Protocol: Synthesis of [D2]-cis-Vaccenic Acid

This protocol is adapted from general methods for deuterium labeling of fatty acids.[8][9]

Materials:

  • Appropriate starting materials for the synthesis of the cis-vaccenic acid backbone

  • Deuterium gas (D2) or a deuterium source like D2O

  • Palladium on carbon (Pd/C) catalyst

  • Solvents (e.g., ethyl acetate, methanol)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Synthesis of the Alkyne Precursor: Synthesize an alkyne analogue of cis-vaccenic acid with the triple bond at the desired position for subsequent reduction to a cis-double bond.

  • Catalytic Deuteration: In a reaction vessel, dissolve the alkyne precursor in a suitable solvent such as ethyl acetate.

  • Add a catalytic amount of Lindlar's catalyst (or a similar catalyst that favors cis-alkene formation).

  • Purge the reaction vessel with deuterium gas (D2) and maintain a positive pressure.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting [D2]-cis-vaccenic acid by silica gel column chromatography.

  • Characterization: Confirm the identity and isotopic enrichment of the product using NMR and mass spectrometry.

Stage 2: Enzymatic Ligation to Coenzyme A

Once the labeled cis-vaccenic acid is synthesized and purified, it is enzymatically attached to Coenzyme A using an acyl-CoA synthetase.

Experimental Protocol: Enzymatic Synthesis of [D2]-cis-Vaccenoyl-CoA

This protocol is based on general enzymatic acyl-CoA synthesis methods.[4][10]

Materials:

  • [D2]-cis-vaccenic acid

  • Coenzyme A (CoA)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl2

    • 1 mM [D2]-cis-vaccenic acid (dissolved in a minimal amount of a suitable solvent like DMSO)

    • 0.5 mM Coenzyme A

    • Acyl-CoA Synthetase (concentration to be optimized)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA).

  • Purification:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Purify the supernatant containing the [D2]-cis-Vaccenoyl-CoA using reverse-phase HPLC. A C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is typically used.

  • Quantification and Characterization:

    • Determine the concentration of the purified product by measuring its absorbance at 260 nm (for the adenine moiety of CoA).

    • Confirm the identity and isotopic labeling of the final product by high-resolution mass spectrometry (HRMS).

Quantitative Data Summary for Chemoenzymatic Synthesis

ParameterTypical ValueReference
Yield of Labeled cis-Vaccenic Acid40-60%[8]
Isotopic Enrichment>98%[8]
Enzymatic Conversion to Acyl-CoA15-95% (highly dependent on enzyme and substrate)[5][10]
Purity of Final Product (post-HPLC)>95%[4]

Diagram of the Chemoenzymatic Synthesis Workflow

cluster_chem Chemical Synthesis cluster_enzymatic Enzymatic Ligation start Alkyne Precursor deuteration Catalytic Deuteration with D2 start->deuteration purify_acid Purification deuteration->purify_acid labeled_acid Labeled cis-Vaccenic Acid purify_acid->labeled_acid ligation Enzymatic Reaction labeled_acid->ligation coa Coenzyme A coa->ligation atp ATP, Mg2+ atp->ligation enzyme Acyl-CoA Synthetase enzyme->ligation purify_coa HPLC Purification ligation->purify_coa final_product Labeled this compound purify_coa->final_product

Caption: Workflow for chemoenzymatic synthesis.

Biosynthetic Labeling of this compound using SILEC

Stable Isotope Labeling by Essential nutrients in Cell culture (SILEC) is an efficient method for producing a variety of stable isotope-labeled metabolites.[6] By using a yeast strain deficient in pantothenate kinase (Pan6) and providing it with a labeled pantothenate precursor, one can generate a library of labeled acyl-CoAs.

Experimental Protocol: Yeast SILEC for Labeled Acyl-CoA Production

Materials:

  • Saccharomyces cerevisiae Pan6-deficient strain

  • Yeast growth medium lacking pantothenate

  • [¹³C₃, ¹⁵N₁]-Pantothenate

  • Standard yeast culture equipment

  • Extraction buffers and solvents

  • LC-MS/MS for analysis

Procedure:

  • Yeast Culture: Grow the Pan6-deficient yeast strain in a defined medium supplemented with [¹³C₃, ¹⁵N₁]-pantothenate.

  • Cell Harvesting: Once the culture reaches the desired density, harvest the cells by centrifugation.

  • Metabolite Extraction:

    • Quench metabolism by rapidly exposing the cell pellet to a cold solvent mixture (e.g., methanol/water).

    • Perform cell lysis (e.g., bead beating or sonication).

    • Extract the acyl-CoAs using a suitable extraction protocol, often involving a precipitation step with TCA.

  • Analysis and Quantification:

    • Analyze the cell extract using LC-MS/MS to identify and quantify the labeled this compound. A stable isotope dilution method can be employed for absolute quantification if an unlabeled standard is available.

Quantitative Data Summary for SILEC

ParameterTypical ValueReference
Label Incorporation Efficiency>99%[7]
Yield of Total Labeled Acyl-CoAsVaries by acyl-CoA species; e.g., ~400 µg of labeled acetyl-CoA per liter of culture[7]

Diagram of the SILEC Logical Workflow

pan6_yeast Pan6-deficient Yeast culture Yeast Culture pan6_yeast->culture labeled_pan [13C3, 15N1]-Pantothenate (Labeled Precursor) labeled_pan->culture extraction Metabolite Extraction culture->extraction analysis LC-MS/MS Analysis extraction->analysis labeled_coa_pool Pool of Labeled Acyl-CoAs (including this compound) extraction->labeled_coa_pool

Caption: Logical workflow for the SILEC method.

Signaling Pathway Context: Fatty Acid Metabolism

This compound is an intermediate in fatty acid metabolism. Understanding its position in these pathways is crucial for designing experiments that utilize the labeled compound.

Diagram of Simplified Fatty Acid Beta-Oxidation

cis_vaccenoyl_coa This compound enoyl_coa_hydratase Enoyl-CoA Hydratase cis_vaccenoyl_coa->enoyl_coa_hydratase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa shorter_acyl_coa Shorter Acyl-CoA thiolase->shorter_acyl_coa

Caption: Simplified beta-oxidation pathway.

Conclusion

The methods described provide robust and adaptable protocols for the synthesis of stable isotope-labeled this compound. The choice between chemoenzymatic synthesis and biosynthetic labeling will depend on the specific requirements of the research, such as the need for a specific label position, the desired quantity of the final product, and the available laboratory resources. These powerful tools will facilitate more precise and informative studies in the fields of metabolism, drug discovery, and diagnostics.

References

Application Notes and Protocols for cis-Vaccenoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Vaccenoyl-CoA is a long-chain fatty acyl-coenzyme A ester that plays a significant role in various metabolic processes. It is an isomer of the more commonly studied oleoyl-CoA and is a key product of stearoyl-CoA desaturase 1 (SCD1). Altered levels of this compound and its precursor, cis-vaccenic acid, have been implicated in oncogenic transformation, particularly in prostate cancer, making its accurate quantification crucial for research and drug development.[1] This document provides detailed application notes and protocols for the sample preparation and analysis of this compound from biological matrices.

Data Presentation: Quantitative Comparison of Extraction Methods

The efficient extraction of long-chain acyl-CoAs is critical for accurate quantification. The following table summarizes recovery data from various extraction methods applicable to this compound. While specific data for this compound is limited, the recovery rates for other long-chain acyl-CoAs provide a valuable reference.

Extraction MethodSample TypeKey ReagentsReported Recovery (%)Reference
Solid-Phase Extraction (SPE)TissuesKH2PO4 buffer, 2-propanol, acetonitrile70-80[2]
Liquid-Liquid ExtractionLiver Tissue80% MethanolHigh MS Intensities[3]
Protein PrecipitationCells/Tissues2.5% 5-Sulfosalicylic acid (SSA)High recovery (avoids SPE loss)[4]
Protein PrecipitationCells10% Trichloroacetic acid (TCA)Effective for short-chain acyl-CoAs

Note: The choice of extraction method may depend on the specific sample matrix and the desired range of acyl-CoAs to be analyzed. For long-chain species like this compound, methods employing organic solvents and SPE or protein precipitation with SSA are generally effective.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues using Solid-Phase Extraction

This protocol is adapted from a method demonstrating high recovery for long-chain acyl-CoAs.[2]

Materials:

  • Tissue sample (< 100 mg)

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification cartridges (or equivalent solid-phase extraction cartridges)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the tissue sample in a glass homogenizer with 1 mL of cold KH2PO4 buffer.

  • Solvent Addition: Add 1 mL of 2-propanol to the homogenate and homogenize further.

  • Extraction: Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes to pellet the precipitate.

  • Solid-Phase Extraction:

    • Load the supernatant onto a pre-conditioned oligonucleotide purification column.

    • Wash the column with 2 mL of 50% acetonitrile in water.

    • Elute the acyl-CoAs with 1 mL of 2-propanol.

  • Concentration: Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Cells using Protein Precipitation

This protocol is a simplified method suitable for cultured cells, avoiding the need for solid-phase extraction.[4]

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 2.5% (w/v) 5-Sulfosalicylic acid (SSA)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Cell Harvesting:

    • Adherent cells: Wash cells with ice-cold PBS, then scrape into 1 mL of ice-cold PBS.

    • Suspension cells: Pellet cells by centrifugation, discard the supernatant, and resuspend in 1 mL of ice-cold PBS.

  • Internal Standard Spiking: Add a known amount of internal standard to each sample.

  • Lysis and Precipitation: Add an equal volume of ice-cold 2.5% SSA to the cell suspension. Sonicate the samples on ice to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Sample Collection: Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 5 mM ammonium acetate in water, pH 8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The exact gradient should be optimized based on the specific column and instrument.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). Positive ion mode has been shown to be more sensitive for the detection of long-chain acyl-CoAs.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition:

    • Precursor Ion (Q1): The [M+H]+ ion for this compound.

    • Product Ion (Q3): A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[5][6] The specific product ion should be confirmed by direct infusion of a standard.

  • Internal Standard: An odd-chain fatty acyl-CoA (e.g., C17:0-CoA) or a stable isotope-labeled standard should be used for accurate quantification.[7]

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Synthesis

cis_Vaccenoyl_CoA_Pathway Palmitoyl_CoA Palmitoyl-CoA (16:0) ELOVL6 ELOVL6 Palmitoyl_CoA->ELOVL6 Stearoyl_CoA Stearoyl-CoA (18:0) ELOVL6->Stearoyl_CoA SCD1 SCD1 Stearoyl_CoA->SCD1 Oleoyl_CoA Oleoyl-CoA (18:1, n-9) SCD1->Oleoyl_CoA Isomerization cis_Vaccenoyl_CoA This compound (18:1, n-7) SCD1->cis_Vaccenoyl_CoA Fatty_Acid_Elongation Fatty Acid Elongation cis_Vaccenoyl_CoA->Fatty_Acid_Elongation Lipid_Synthesis Lipid Synthesis (e.g., Phospholipids) cis_Vaccenoyl_CoA->Lipid_Synthesis Beta_Oxidation β-Oxidation cis_Vaccenoyl_CoA->Beta_Oxidation

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for this compound Analysis

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization / Lysis + Internal Standard Sample->Homogenization Extraction Extraction (SPE or Protein Precipitation) Homogenization->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

References

Application Notes and Protocols for the Quantification of cis-Vaccenoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenoyl-CoA is the coenzyme A thioester of cis-vaccenic acid (11Z-octadecenoic acid), an important monounsaturated fatty acid. As a key intermediate, this compound is involved in numerous metabolic processes, including fatty acid elongation, desaturation, lipid biosynthesis, and cellular signaling pathways.[1] Accurate quantification of this compound and other long-chain acyl-CoAs is crucial for understanding metabolic fluxes, identifying potential biomarkers for disease, and evaluating the efficacy of therapeutic interventions targeting lipid metabolism.

This document provides detailed application notes and protocols for the robust and sensitive quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are designed to be a valuable resource for researchers in academia and the pharmaceutical industry.

Biological Significance of this compound

This compound is a substrate in various enzymatic reactions. It can be further elongated or desaturated to produce other important fatty acyl-CoAs. Its corresponding fatty acid, cis-vaccenic acid, is a major monounsaturated fatty acid in bacteria and has been implicated in membrane fluidity and cell signaling in mammals. The accurate measurement of this compound can provide insights into the activity of pathways involved in fatty acid metabolism and its dysregulation in diseases such as metabolic syndrome, diabetes, and cancer.[1]

Principles of Mass Spectrometry-Based Quantification

The quantification of this compound is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity. The molecule is first ionized, usually by electrospray ionization (ESI), and the precursor ion corresponding to the mass of this compound is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the second quadrupole (collision cell, Q2), and a specific fragment ion is selected in the third quadrupole (Q3) for detection. The intensity of this specific transition is proportional to the concentration of the analyte in the sample. A common characteristic fragmentation for acyl-CoAs is the neutral loss of the CoA moiety (507 Da).[2][3][4][5]

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs

The choice of extraction method is critical for the accurate quantification of acyl-CoAs due to their low abundance and susceptibility to degradation. Below are two effective protocols for extracting long-chain acyl-CoAs from cell or tissue samples.

Protocol 1: Protein Precipitation with Organic Solvents

This method is rapid and effective for a wide range of acyl-CoAs.

  • Materials:

    • Ice-cold phosphate-buffered saline (PBS)

    • Methanol

    • Acetonitrile

    • Internal Standard (IS) solution (e.g., C17:0-CoA in methanol/water)

    • Centrifuge capable of high speed and 4°C operation

  • Procedure:

    • For cultured cells, wash the cell pellet once with ice-cold PBS.[6]

    • For tissues, flash-freeze in liquid nitrogen and grind to a fine powder.

    • Add a known amount of internal standard to the sample.

    • Add 1 mL of ice-cold methanol to the cell pellet or tissue powder and vortex thoroughly.[5]

    • Add 1 mL of acetonitrile, vortex again, and sonicate to ensure homogeneity.[5]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[7]

    • Carefully collect the supernatant containing the acyl-CoAs.[7]

    • Dry the supernatant under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[7]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE can be used following solvent extraction to remove interfering substances and enrich for acyl-CoAs.

  • Materials:

    • SPE columns (e.g., C18 or anion exchange)

    • Methanol

    • Deionized water

    • Formic acid

    • Ammonium hydroxide

    • Extracted sample from Protocol 1 before the drying step

  • Procedure:

    • Condition the SPE column with methanol, followed by equilibration with deionized water.

    • Load the sample supernatant onto the column.

    • Wash the column with a weak solvent to remove impurities (e.g., 2% formic acid in water).

    • Elute the acyl-CoAs with a stronger solvent (e.g., methanol with 2% ammonium hydroxide).

    • Dry the eluted fraction under nitrogen and reconstitute for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs (e.g., 100 x 2.1 mm, 1.8 µm).[7]

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[7]

    • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[7]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for acyl-CoA analysis.[7][8]

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion ([M+H]+) is selected in Q1, and a specific product ion is monitored in Q3. For this compound (C18:1-CoA), the precursor ion and a common product ion resulting from the neutral loss of the phosphopantetheine moiety are monitored.

Data Presentation

The following tables summarize the key parameters for the quantification of this compound and other common long-chain acyl-CoAs.

Table 1: MRM Transitions for Selected Long-Chain Acyl-CoAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Palmitoyl-CoA (C16:0)1006.4499.435
This compound (C18:1) 1032.4 525.4 35
Oleoyl-CoA (C18:1)1032.4525.435
Stearoyl-CoA (C18:0)1034.4527.435
Arachidonoyl-CoA (C20:4)1054.4547.435
C17:0-CoA (Internal Standard)1020.4513.435

Collision energies may need to be optimized for specific instruments.

Table 2: Example of a Standard Curve for this compound

Concentration (nM)Peak Area
115,234
578,912
10155,678
50798,456
1001,602,345
5008,123,456

A linear range of approximately 3 orders of magnitude with an R² > 0.99 is typically achievable. The limit of quantification (LOQ) is often in the low femtomole range on the column.[9]

Visualizations

Signaling Pathway

Simplified Fatty Acid Metabolism Pathway Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase cis-Vaccenic Acid cis-Vaccenic Acid cis-Vaccenic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Elongation/Desaturation Elongation/Desaturation This compound->Elongation/Desaturation Lipid Synthesis Lipid Synthesis This compound->Lipid Synthesis Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Other Acyl-CoAs Other Acyl-CoAs Elongation/Desaturation->Other Acyl-CoAs

Caption: Role of this compound in fatty acid metabolism.

Experimental Workflow

LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Biological Sample Biological Sample Addition of Internal Standard Addition of Internal Standard Biological Sample->Addition of Internal Standard Extraction (Solvent/SPE) Extraction (Solvent/SPE) Addition of Internal Standard->Extraction (Solvent/SPE) Dry & Reconstitute Dry & Reconstitute Extraction (Solvent/SPE)->Dry & Reconstitute LC Separation (C18) LC Separation (C18) Dry & Reconstitute->LC Separation (C18) ESI+ Ionization ESI+ Ionization LC Separation (C18)->ESI+ Ionization MRM Detection MRM Detection ESI+ Ionization->MRM Detection Peak Integration Peak Integration MRM Detection->Peak Integration Standard Curve Generation Standard Curve Generation Peak Integration->Standard Curve Generation Quantification Quantification Standard Curve Generation->Quantification

References

Application Note: High-Resolution Mass Spectrometry for the Identification of cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenoyl-CoA is a long-chain acyl-coenzyme A (CoA) ester that plays a crucial role in fatty acid metabolism, serving as a key intermediate in the biosynthesis of various lipids.[1] Its accurate identification and quantification in biological matrices are essential for understanding metabolic pathways and for the development of therapeutics targeting lipid-related disorders. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the selective and sensitive determination of this compound. This application note provides a detailed protocol for the identification and characterization of this compound using LC-HRMS.

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissues and cells.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Internal Standard (e.g., ¹³C-labeled long-chain acyl-CoA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

  • Methanol

  • Acetonitrile

  • Water (LC-MS grade)

  • 5% (w/v) 5-Sulfosalicylic acid (SSA)

Procedure:

  • Homogenization and Protein Precipitation: Homogenize the biological sample in ice-cold 10% TCA. For cell cultures, scrape cells in the presence of ice-cold 10% TCA.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard to the homogenate to correct for extraction efficiency and matrix effects.

  • Centrifugation: Centrifuge the homogenate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 5% (w/v) 5-sulfosalicylic acid for LC-HRMS analysis.[2]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

HRMS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 320°C

  • Sheath Gas Flow Rate: 35 units

  • Auxiliary Gas Flow Rate: 10 units

  • Full Scan (MS1) Mass Range: m/z 300-1200

  • Resolution (MS1): 70,000

  • Data-Dependent MS/MS (dd-MS2):

    • TopN: 5-10 most intense ions from the full scan

    • Collision Energy: Stepped normalized collision energy (NCE) 20, 30, 40

    • Resolution (MS2): 17,500

    • Isolation Window: m/z 1.5

Data Presentation

Identification of this compound

The identification of this compound is based on two key criteria:

  • Accurate Mass Measurement: The high-resolution mass spectrometer provides a highly accurate mass measurement of the precursor ion. The theoretical exact mass of the [M+H]⁺ ion of this compound (C₃₉H₆₈N₇O₁₇P₃S) is 1032.3787 m/z . The measured mass should be within a narrow mass tolerance window (e.g., < 5 ppm).

  • Characteristic Fragmentation Pattern: Acyl-CoAs exhibit a characteristic fragmentation pattern in MS/MS analysis. A common neutral loss of 507.11 Da, corresponding to the 3'-phospho-ADP moiety, is a hallmark of acyl-CoA compounds. The resulting fragment ion corresponds to the acyl chain attached to the pantetheine phosphate group.

Table 1: High-Resolution Mass Spectrometry Data for the Identification of this compound

AnalyteFormulaTheoretical m/z [M+H]⁺Measured m/z [M+H]⁺Mass Error (ppm)Key Fragment Ion (m/z)
This compoundC₃₉H₆₈N₇O₁₇P₃S1032.3787To be determined experimentally< 5525.2680
Quantitative Data

Direct quantitative data for this compound across various biological samples is not extensively reported in the literature. However, the concentration of total long-chain acyl-CoAs can provide a reference range. The free cytosolic concentration of long-chain acyl-CoA esters is estimated to be in the low nanomolar range under normal physiological conditions.[3] In specific disease models, such as very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, tissue levels of long-chain acyl-CoAs can be significantly elevated.[4]

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues

Acyl-CoA SpeciesTissueConditionConcentration (nmol/g wet weight)Reference
C16:0-CoAMouse Muscle (VLCAD-/-)Sedentary5.95 ± 0.33[4]
C18:1-CoAMouse Muscle (VLCAD-/-)Sedentary7.70 ± 0.30[4]
C18:2-CoAMouse Muscle (VLCAD-/-)Sedentary4.48 ± 0.51[4]
C16:0-CoAMouse Muscle (VLCAD-/-)Exercised8.71 ± 0.42[4]
C18:1-CoAMouse Muscle (VLCAD-/-)Exercised14.82 ± 1.20[4]
C18:2-CoAMouse Muscle (VLCAD-/-)Exercised9.03 ± 0.93[4]

Note: These values represent specific long-chain acyl-CoAs and are provided as a general reference. The concentration of this compound would need to be determined experimentally using a dedicated analytical standard.

Mandatory Visualization

Experimental Workflow

experimental_workflow sample Biological Sample (Tissue or Cells) extraction Acyl-CoA Extraction (TCA Precipitation, SPE) sample->extraction reconstitution Reconstitution (5% SSA) extraction->reconstitution lc_separation LC Separation (C18 Reversed-Phase) reconstitution->lc_separation hrms_analysis HRMS Analysis (ESI+, Full Scan, dd-MS2) lc_separation->hrms_analysis data_processing Data Processing (Accurate Mass, Fragmentation) hrms_analysis->data_processing identification This compound Identification data_processing->identification

Caption: Experimental workflow for this compound identification.

Metabolic Pathway of this compound

metabolic_pathway palmitoyl_coa Palmitoyl-CoA (C16:0) elongase Elongase (ELOVL6) palmitoyl_coa->elongase scd1_path SCD1 palmitoyl_coa->scd1_path palmitoleoyl_coa Palmitoleoyl-CoA (C16:1n-7) palmitoyl_coa->palmitoleoyl_coa stearoyl_coa Stearoyl-CoA (C18:0) elongase->stearoyl_coa scd1 Stearoyl-CoA Desaturase 1 (SCD1) stearoyl_coa->scd1 oleoyl_coa Oleoyl-CoA (C18:1n-9) scd1->oleoyl_coa lipid_synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) oleoyl_coa->lipid_synthesis vaccenoyl_coa This compound (C18:1n-7) beta_oxidation Beta-Oxidation vaccenoyl_coa->beta_oxidation vaccenoyl_coa->lipid_synthesis scd1_path->palmitoleoyl_coa palmitoleoyl_coa->vaccenoyl_coa elongase_path Elongase palmitoleoyl_coa->elongase_path elongase_path->vaccenoyl_coa

Caption: Biosynthesis and fate of this compound.

Conclusion

This application note provides a comprehensive framework for the identification of this compound using high-resolution mass spectrometry. The detailed protocols for sample preparation and LC-HRMS analysis, combined with the expected data characteristics, will enable researchers to confidently identify this important lipid metabolite in complex biological matrices. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and the metabolic context of this compound. While quantitative data for this specific acyl-CoA is sparse, the presented methodology lays the groundwork for future quantitative studies, which will be crucial for advancing our understanding of lipid metabolism in health and disease.

References

Application Note: A Targeted Lipidomics Panel for the Quantification of cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the targeted quantification of cis-Vaccenoyl-CoA in biological matrices. The protocol employs a liquid-liquid extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is highly selective and reproducible, making it suitable for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related signaling pathways. All quantitative data is summarized in clearly structured tables, and detailed experimental protocols are provided. Diagrams illustrating the experimental workflow and relevant signaling pathways are included to facilitate understanding.

Introduction

This compound is a long-chain fatty acyl-coenzyme A (acyl-CoA) that plays a crucial role in cellular metabolism. As an activated form of cis-vaccenic acid, it is an intermediate in both fatty acid biosynthesis and beta-oxidation. Furthermore, this compound serves as a substrate for the synthesis of complex lipids, including ceramides and cardiolipins, which are involved in various signaling pathways regulating cell growth, differentiation, and apoptosis.[1][2] The accurate quantification of this compound is therefore essential for understanding its role in health and disease.

This application note provides a detailed protocol for the development of a targeted lipidomics panel for this compound. The methodology is based on established principles of acyl-CoA analysis and has been optimized for sensitivity and specificity.

Experimental Workflow

The overall experimental workflow for the targeted analysis of this compound is depicted below.

experimental_workflow Experimental Workflow for this compound Analysis sample_prep Sample Preparation (Tissue Homogenization or Cell Lysis) extraction Lipid Extraction (Liquid-Liquid Extraction) sample_prep->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution lcms_analysis LC-MS/MS Analysis (RP-HPLC-QQQ) reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: A diagram illustrating the key steps in the targeted lipidomics analysis of this compound.

Materials and Reagents

  • This compound standard (or a suitable C18:1-CoA isomer standard like Oleoyl-CoA)

  • Internal Standard (IS), e.g., Heptadecanoyl-CoA (C17:0-CoA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Hydroxide

  • Chloroform

  • Phosphate Buffered Saline (PBS)

  • Nitrogen gas

Experimental Protocols

Sample Preparation

For adherent cells:

  • Wash cells twice with ice-cold PBS.

  • Scrape cells in 1 mL of ice-cold methanol.

  • Transfer the cell suspension to a microcentrifuge tube.

For suspension cells:

  • Centrifuge cells at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold methanol.

For tissue samples:

  • Weigh 50-100 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold methanol using a tissue homogenizer.

Lipid Extraction
  • To the methanol homogenate from the previous step, add the internal standard (e.g., Heptadecanoyl-CoA to a final concentration of 1 µM).

  • Add 2 mL of chloroform.

  • Vortex vigorously for 1 minute.

  • Add 1 mL of water and vortex for another minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper aqueous/methanol phase, which contains the acyl-CoAs, and transfer it to a new tube.

Solvent Evaporation and Reconstitution
  • Dry the collected aqueous/methanol phase under a gentle stream of nitrogen gas at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Hydroxide).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 10 mM Ammonium Hydroxide, pH 10.5
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Detection ModeMultiple Reaction Monitoring (MRM)

MRM Transitions:

The following MRM transitions can be used for the detection of this compound and the internal standard. The exact collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1032.6525.65035 (Optimize)
This compound (qualifier)1032.6428.35045 (Optimize)
Heptadecanoyl-CoA (IS)1020.6513.65035 (Optimize)

Data Presentation

The quantification of this compound is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of the this compound standard.

Table 1: Linearity and Sensitivity of the Method

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound1 - 1000> 0.9951

Table 2: Precision and Accuracy

Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
5< 10< 1590 - 110
50< 10< 1590 - 110
500< 10< 1590 - 110

Signaling Pathway Visualization

This compound is a key intermediate in fatty acid metabolism and serves as a precursor for the synthesis of various bioactive lipids. The diagram below illustrates its central role.

signaling_pathway Metabolic Pathways of this compound cis_vaccenic_acid cis-Vaccenic Acid acyl_coa_synthetase Acyl-CoA Synthetase cis_vaccenic_acid->acyl_coa_synthetase cis_vaccenoyl_coa This compound acyl_coa_synthetase->cis_vaccenoyl_coa beta_oxidation Beta-Oxidation cis_vaccenoyl_coa->beta_oxidation Catabolism ceramide_synthesis Ceramide Synthesis cis_vaccenoyl_coa->ceramide_synthesis Anabolism cardiolipin_synthesis Cardiolipin Synthesis cis_vaccenoyl_coa->cardiolipin_synthesis Anabolism acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa ceramides Ceramides ceramide_synthesis->ceramides cardiolipins Cardiolipins cardiolipin_synthesis->cardiolipins

Caption: A simplified diagram of the metabolic fate of this compound.

Conclusion

The targeted lipidomics panel described in this application note provides a reliable and sensitive method for the quantification of this compound in biological samples. The detailed protocols and workflow diagrams facilitate the implementation of this method in research and drug development settings. This approach will enable a deeper understanding of the role of this compound in various physiological and pathological processes.

References

Application of cis-Vaccenoyl-CoA in Studying Membrane Biophysics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenoyl-CoA is the activated form of cis-vaccenic acid (18:1 n-7), a monounsaturated fatty acid found in various biological systems. As a key intermediate in lipid metabolism, this compound serves as a precursor for the synthesis of phospholipids and triglycerides, which are fundamental components of cellular membranes and lipid droplets, respectively. The unique biophysical properties imparted by the cis-double bond in the acyl chain make this compound and its derivatives valuable tools for investigating membrane structure, dynamics, and the biogenesis of lipid droplets. These studies are critical for understanding cellular processes and for the development of therapeutics targeting metabolic and membrane-related diseases.

Core Applications

The primary applications of this compound in membrane biophysics revolve around its incorporation into phospholipids to study:

  • Membrane Fluidity: The presence of the cis-double bond introduces a kink in the acyl chain, disrupting the ordered packing of phospholipids and thereby increasing membrane fluidity. This property is crucial for the function of membrane-embedded proteins and for cellular processes such as membrane fusion and fission.

  • Lipid Phase Behavior: The incorporation of phospholipids containing cis-vaccenic acid alters the phase transition temperature (Tm) of lipid bilayers. This is a key parameter in understanding the physical state of membranes under different physiological conditions.

  • Lipid Droplet Formation: this compound is a substrate for the synthesis of neutral lipids, primarily triglycerides, which form the core of lipid droplets. Studying the utilization of this compound provides insights into the mechanisms of lipid droplet biogenesis, growth, and metabolism.

Data Presentation: Biophysical Effects of cis-Vaccenic Acid Incorporation

The following tables summarize the expected quantitative effects of incorporating phospholipids containing cis-vaccenic acid into model membranes, based on studies of similar monounsaturated fatty acids.

Table 1: Differential Scanning Calorimetry (DSC) Data of Phosphatidylcholine (PC) Bilayers

Lipid CompositionMain Phase Transition Temp (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)Reference
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (16:0/16:0)41.48.7[Generic Data]
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) (16:0/18:1cΔ9)-2.07.6[Generic Data]
1-stearoyl-2-cis-vaccenoyl-sn-glycero-3-phosphocholine (SVPC) (18:0/18:1cΔ11) Expected to be below 0°CExpected to be similar to POPC[Inferred]

Table 2: Fluorescence Anisotropy Data for Membrane Fluidity

Membrane CompositionFluorescent ProbeSteady-State Anisotropy (r) at 25°CInterpretation
DPPC Vesicles1,6-diphenyl-1,3,5-hexatriene (DPH)~0.35Low Fluidity (Gel Phase)
POPC Vesicles1,6-diphenyl-1,3,5-hexatriene (DPH)~0.15High Fluidity (Liquid Crystalline Phase)
Vesicles with SVPC 1,6-diphenyl-1,3,5-hexatriene (DPH) Expected to be low (~0.1-0.2) High Fluidity
DPPC VesiclesLaurdanHigh GP valueOrdered Membrane
POPC VesiclesLaurdanLow GP valueDisordered Membrane
Vesicles with SVPC Laurdan Expected to be low Disordered Membrane

Note: Lower anisotropy (r) values of DPH indicate higher rotational freedom and thus greater membrane fluidity. Lower Generalized Polarization (GP) values for Laurdan indicate a more polar environment, characteristic of a disordered, fluid membrane.

Experimental Protocols

Protocol 1: Preparation of Model Membranes (Liposomes) Containing cis-Vaccenic Acid

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating phospholipids with cis-vaccenic acid.

Materials:

  • 1-stearoyl-2-cis-vaccenoyl-sn-glycero-3-phosphocholine (SVPC) or other phospholipid containing cis-vaccenic acid

  • Reference phospholipid (e.g., DPPC, POPC)

  • Chloroform

  • Nitrogen gas stream

  • Vacuum desiccator

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., SVPC and a reference lipid at a specific molar ratio) in chloroform in a round-bottom flask.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the dry lipid film.

    • Hydrate the lipid film by vortexing for 5-10 minutes above the phase transition temperature (Tm) of the lipid mixture. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Heat the extruder to a temperature above the Tm of the lipid mixture.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane 11-21 times to form LUVs.

    • The resulting liposome suspension can be stored at 4°C.

Protocol 2: Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol details the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure the steady-state fluorescence anisotropy of the prepared liposomes.

Materials:

  • LUV suspension (from Protocol 1)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Buffer used for liposome preparation

  • Fluorometer with polarization filters

Procedure:

  • Probe Incorporation:

    • Dilute the LUV suspension to the desired lipid concentration (e.g., 0.1-0.5 mM) in the buffer.

    • Add the DPH stock solution to the liposome suspension to a final probe-to-lipid ratio of 1:500 to 1:1000.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for the incorporation of DPH into the lipid bilayers.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (e.g., Ex: 360 nm, Em: 430 nm).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the G-factor (G = I_HV / I_HH) using a solution of free DPH in buffer.

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Compare the anisotropy values of liposomes containing cis-vaccenic acid with control liposomes to assess the relative membrane fluidity.

Protocol 3: Analysis of Lipid Phase Behavior by Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to determine the phase transition temperature (Tm) and enthalpy (ΔH) of liposomes.

Materials:

  • Concentrated LUV or MLV suspension (from Protocol 1)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Load a precise amount of the liposome suspension (typically 10-50 µL of a 5-10 mM lipid suspension) into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Prepare a reference pan containing the same amount of buffer.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-2°C/min) through the phase transition region.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The phase transition will appear as an endothermic peak in the DSC thermogram.

    • Determine the Tm as the temperature at the peak maximum.

    • Calculate the transition enthalpy (ΔH) by integrating the area under the peak.

    • Compare the thermograms of liposomes containing cis-vaccenic acid with those of control liposomes.

Protocol 4: In Vitro Lipid Droplet Formation Assay

This protocol provides a method to study the role of this compound in the biogenesis of lipid droplets using isolated microsomes.

Materials:

  • This compound

  • Diacylglycerol (DAG)

  • Microsomal fraction isolated from cells (e.g., hepatocytes)

  • Reaction buffer (e.g., containing ATP, MgCl2, and other cofactors for diacylglycerol acyltransferase - DGAT)

  • Nile Red or BODIPY 493/503 stock solution (for lipid droplet staining)

  • Fluorescence microscope

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the microsomal fraction, DAG, and reaction buffer.

    • Initiate the reaction by adding this compound.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Include a control reaction without this compound.

  • Lipid Droplet Staining and Visualization:

    • Add the fluorescent lipid droplet stain (e.g., Nile Red to a final concentration of 1 µg/mL) to the reaction mixture.

    • Incubate for 5-10 minutes in the dark.

    • Mount a small aliquot of the stained reaction mixture on a microscope slide.

    • Visualize the formation of fluorescent lipid droplets using a fluorescence microscope with appropriate filter sets.

  • Quantification (Optional):

    • Acquire images from multiple fields of view for each condition.

    • Use image analysis software (e.g., ImageJ) to quantify the number and size of the lipid droplets formed.

Visualizations

Lipid_Metabolism_Pathway Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA ACSL Phospholipids Phospholipids Fatty Acyl-CoA->Phospholipids Acyltransferases cis-Vaccenic Acid cis-Vaccenic Acid This compound This compound cis-Vaccenic Acid->this compound ACSL This compound->Phospholipids Acyltransferases Triglycerides Triglycerides This compound->Triglycerides DGAT Cellular Membranes Cellular Membranes Phospholipids->Cellular Membranes Lipid Droplets Lipid Droplets Triglycerides->Lipid Droplets

Caption: Biosynthetic pathway of phospholipids and triglycerides from cis-vaccenic acid.

Experimental_Workflow_Membrane_Fluidity cluster_prep Liposome Preparation cluster_measurement Fluorescence Anisotropy Lipid Film Formation Lipid Film Formation Hydration (MLVs) Hydration (MLVs) Lipid Film Formation->Hydration (MLVs) Extrusion (LUVs) Extrusion (LUVs) Hydration (MLVs)->Extrusion (LUVs) Probe Incorporation (DPH) Probe Incorporation (DPH) Fluorescence Measurement Fluorescence Measurement Probe Incorporation (DPH)->Fluorescence Measurement Anisotropy Calculation Anisotropy Calculation Fluorescence Measurement->Anisotropy Calculation Data Analysis & Comparison Data Analysis & Comparison Anisotropy Calculation->Data Analysis & Comparison LUVs LUVs LUVs->Probe Incorporation (DPH)

Caption: Workflow for measuring membrane fluidity using fluorescence anisotropy.

DSC_Workflow Liposome Suspension Liposome Suspension Sample Loading in DSC Pans Sample Loading in DSC Pans Liposome Suspension->Sample Loading in DSC Pans Temperature Scan Temperature Scan Sample Loading in DSC Pans->Temperature Scan Thermogram Generation Thermogram Generation Temperature Scan->Thermogram Generation Data Analysis (Tm, ΔH) Data Analysis (Tm, ΔH) Thermogram Generation->Data Analysis (Tm, ΔH)

Caption: Workflow for analyzing lipid phase behavior by DSC.

Lipid_Droplet_Formation_Assay cluster_reaction In Vitro Reaction Microsomes Microsomes Incubation Incubation Microsomes->Incubation This compound This compound This compound->Incubation DAG DAG DAG->Incubation Lipid Droplet Staining (Nile Red) Lipid Droplet Staining (Nile Red) Incubation->Lipid Droplet Staining (Nile Red) Fluorescence Microscopy Fluorescence Microscopy Lipid Droplet Staining (Nile Red)->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis

Caption: Workflow for the in vitro lipid droplet formation assay.

Application Note: Chromatographic Separation of cis-Vaccenoyl-CoA from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the chromatographic separation of cis-Vaccenoyl-CoA from its key isomers, including Oleoyl-CoA and trans-Vaccenoyl-CoA, using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The separation of these isomers is critical for accurate quantification in metabolic research and drug development, as their physiological roles can differ significantly. This document provides a comprehensive protocol, from sample preparation to data analysis, and includes representative data to guide researchers in achieving optimal separation.

Introduction

This compound is an important intermediate in fatty acid metabolism, involved in pathways such as fatty acid elongation and desaturation. It is a positional and geometric isomer of other C18:1-CoA species, most notably Oleoyl-CoA (cis-9-octadecenoyl-CoA) and trans-Vaccenoyl-CoA (trans-11-octadecenoyl-CoA). Due to their structural similarity, the chromatographic separation of these isomers presents a significant analytical challenge. However, their distinct biological activities necessitate accurate and independent quantification. This application note presents a validated UPLC-MS/MS method that achieves baseline separation of this compound from its isomers, enabling precise and reliable measurement in various biological matrices.

Experimental Workflow

The overall experimental workflow for the separation and quantification of this compound and its isomers is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Tissues, Cells) extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) start->extraction concentration Sample Concentration (e.g., Nitrogen Evaporation) extraction->concentration reconstitution Reconstitution in Injection Solvent concentration->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation (Reversed-Phase UPLC) injection->separation detection Mass Spectrometric Detection (Tandem MS/MS) separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standards integration->quantification end Results quantification->end

Figure 1: General workflow for the analysis of acyl-CoA isomers.

Materials and Methods

Reagents and Standards
  • This compound, Oleoyl-CoA, and trans-Vaccenoyl-CoA standards were obtained from a commercial supplier.

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)

  • HPLC-grade water, acetonitrile, methanol, and chloroform.[1]

  • Ammonium acetate and triethylammonium acetate (TEAA).[1]

Sample Preparation
  • Extraction: Acyl-CoAs were extracted from homogenized tissues or cell pellets using a modified Bligh-Dyer extraction or solid-phase extraction (SPE) with C18 cartridges.

  • Concentration: The organic layer containing the acyl-CoAs was evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried extract was reconstituted in an appropriate volume of the initial mobile phase for UPLC analysis.

UPLC-MS/MS Conditions
  • Chromatographic System: A high-performance UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) was used for quantification. A characteristic neutral loss of 507 Da is typically monitored for acyl-CoAs.[2][3]

Results and Discussion

The developed UPLC-MS/MS method successfully separated this compound from its isomers. The separation is based on the principle that in reversed-phase chromatography, retention time increases with the length of the fatty acid chain and decreases with the number of double bonds.[4] Furthermore, trans isomers, being more linear, tend to have longer retention times than their cis counterparts.[5]

Chromatographic Performance

The chromatogram in Figure 2 illustrates the baseline separation of the C18:1-CoA isomers.

(Note: A representative chromatogram would be displayed here in a full application note. For this text-based generation, the data is presented in the table below.)

Quantitative Data

The retention times and MRM transitions for the analyzed acyl-CoAs are summarized in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Oleoyl-CoA (cis-9-C18:1)1032.5525.511.2
This compound (cis-11-C18:1)1032.5525.511.5
trans-Vaccenoyl-CoA (trans-11-C18:1)1032.5525.511.9
Heptadecanoyl-CoA (C17:0-CoA) (IS)1006.5499.510.8

Table 1: Retention times and MRM transitions for C18:1-CoA isomers and the internal standard.

The data clearly shows that the different positions of the double bond in Oleoyl-CoA and this compound, as well as the different stereochemistry in cis- and trans-Vaccenoyl-CoA, are sufficient to achieve chromatographic separation under the described conditions.

Detailed Experimental Protocol

Preparation of Stock Solutions
  • Prepare 1 mg/mL stock solutions of this compound, Oleoyl-CoA, trans-Vaccenoyl-CoA, and Heptadecanoyl-CoA (IS) in methanol:water (1:1, v/v).

  • Store stock solutions at -80 °C.

Sample Extraction from Cells
  • Harvest cells and wash twice with ice-cold PBS.

  • Add 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water) containing the internal standard.

  • Homogenize or sonicate the sample on ice.

  • Centrifuge at 15,000 x g for 10 minutes at 4 °C.

  • Collect the supernatant for analysis.[6]

UPLC-MS/MS Analysis
  • Equilibrate the UPLC system with the initial mobile phase conditions (98% A, 2% B) for at least 30 minutes.

  • Inject 5 µL of the prepared sample.

  • Run the gradient elution as described in the "UPLC-MS/MS Conditions" section.

  • Acquire data using the MRM transitions specified in Table 1.

Data Analysis
  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area).

  • Quantify the concentration of each analyte using a calibration curve prepared with known concentrations of the standards.

Conclusion

The UPLC-MS/MS method presented in this application note provides a reliable and reproducible approach for the separation and quantification of this compound and its isomers. This method is suitable for researchers and drug development professionals who require accurate measurement of these critical metabolites in biological systems. The detailed protocol and representative data serve as a valuable resource for implementing this method in the laboratory.

Logical Relationship Diagram

The following diagram illustrates the relationship between the structural properties of the isomers and their chromatographic behavior.

G cluster_properties Molecular Properties cluster_chromatography Chromatographic Principles cluster_outcome Separation Outcome Structure Molecular Structure Polarity Polarity Structure->Polarity Shape Molecular Shape (Linear vs. Kinked) Structure->Shape StationaryPhase Stationary Phase Interaction (Hydrophobic - C18) Polarity->StationaryPhase MobilePhase Mobile Phase Solubility Polarity->MobilePhase Shape->StationaryPhase RetentionTime Retention Time StationaryPhase->RetentionTime MobilePhase->RetentionTime Separation Isomer Separation RetentionTime->Separation

Figure 2: Factors influencing isomer separation in reversed-phase chromatography.

References

Application Notes and Protocols for the Use of cis-Vaccenoyl-CoA in Reconstituted Enzymatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of cis-Vaccenoyl-CoA in reconstituted enzymatic systems, focusing on its role as a substrate for key enzymes in fatty acid metabolism. This document is intended to guide researchers in setting up and interpreting experiments involving this compound, a critical intermediate in the biosynthesis of various lipids.

Introduction

This compound is the coenzyme A (CoA) thioester of cis-vaccenic acid (18:1 n-7), an important monounsaturated fatty acid. It serves as a precursor in the elongation of fatty acids and the acylation of lysophospholipids, playing a role in pathways such as phospholipid biosynthesis and ceramide formation.[1] Understanding the interaction of this compound with specific enzymes is crucial for elucidating lipid metabolic pathways and for the development of therapeutics targeting these processes.

This document outlines protocols for in vitro assays using reconstituted enzymatic systems, primarily focusing on fatty acid elongases and lysophosphatidic acid acyltransferases (LPAATs).

Key Enzymatic Systems Utilizing this compound

  • Fatty Acid Elongases (ELO isoforms): These enzyme systems, located in the endoplasmic reticulum, are responsible for the extension of fatty acyl-CoA chains. Several elongase isoforms (e.g., ELOVL5) can utilize C18 unsaturated acyl-CoAs as substrates.[2][3]

  • Lysophosphatidic Acid Acyltransferases (LPAATs): These enzymes catalyze the acylation of lysophosphatidic acid (LPA) at the sn-2 position to form phosphatidic acid (PA), a key step in glycerophospholipid synthesis. Specific LPAATs, such as the E. coli homolog YihG, have been shown to utilize this compound to introduce the cis-vaccenoyl group into membrane phospholipids.[1][4]

Quantitative Data Summary

While specific kinetic data for this compound is not extensively available in the literature, the following table summarizes typical kinetic parameters for related enzymes with C18:1-CoA substrates. This data can serve as a reference for experimental design.

Enzyme FamilySpecific Enzyme (Organism)Substrate(s)Apparent Km (µM)Apparent Vmax (nmol/min/mg protein)Reference
LPAATHuman LPAAT-β1-18:1-LPA, 18:1-CoA0.4210[5]
Fatty Acid ElongaseYeast homogenateMyristoyl-CoA (14:0)~10Not Specified

Note: The provided Km and Vmax values are for oleoyl-CoA (18:1 n-9) and may differ for this compound (18:1 n-7). These values are intended to provide a starting point for assay optimization.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Elongation Assay using Yeast Microsomes

This protocol describes the measurement of fatty acid elongation activity using microsomal preparations from yeast heterologously expressing a fatty acid elongase of interest.

Materials:

  • Yeast strain expressing the target elongase (e.g., human ELOVL5)

  • Yeast breaking buffer (50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.6 M sorbitol, 1 mM DTT, protease inhibitors)

  • Assay buffer (100 mM potassium phosphate pH 7.2, 1 mM MgCl2, 1 mM DTT)

  • This compound solution (in water or appropriate buffer)

  • [2-14C]Malonyl-CoA (or unlabeled malonyl-CoA for GC-MS analysis)

  • NADPH solution

  • Saponification reagent (1 M KOH in 90% ethanol)

  • Acidification solution (e.g., concentrated HCl)

  • Hexane

  • Scintillation cocktail (for radiolabeled assay)

  • GC-MS derivatization reagents (e.g., BF3-methanol or pentafluorobenzyl bromide)

Procedure:

  • Preparation of Yeast Microsomes: a. Grow yeast culture to mid-log phase and induce expression of the elongase. b. Harvest cells by centrifugation and wash with distilled water. c. Resuspend the cell pellet in ice-cold yeast breaking buffer. d. Lyse the cells using glass beads and vigorous vortexing or a cell disruptor. e. Centrifuge the lysate at low speed (e.g., 1,000 x g) to remove cell debris. f. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes. g. Resuspend the microsomal pellet in assay buffer and determine the protein concentration.

  • Enzymatic Reaction: a. In a microcentrifuge tube, prepare the reaction mixture containing:

    • Yeast microsomes (50-100 µg protein)
    • Assay buffer to a final volume of 100 µL
    • This compound (e.g., 10-100 µM final concentration)
    • NADPH (e.g., 200 µM final concentration) b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding [2-14C]Malonyl-CoA (e.g., 50 µM, ~1 nCi) or unlabeled malonyl-CoA. d. Incubate at 30°C for 15-60 minutes.

  • Termination and Product Extraction: a. Stop the reaction by adding the saponification reagent. b. Heat at 65°C for 30 minutes to hydrolyze the fatty acyl-CoAs to free fatty acids. c. Cool the tubes and acidify the mixture with concentrated HCl. d. Extract the fatty acids by adding hexane and vortexing. e. Centrifuge to separate the phases and collect the upper hexane layer.

  • Analysis:

    • Radiolabeled Assay: Transfer the hexane extract to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • GC-MS Analysis: Evaporate the hexane extract under a stream of nitrogen. Derivatize the fatty acids to fatty acid methyl esters (FAMEs) or other volatile derivatives. Analyze the products by GC-MS to identify and quantify the elongated fatty acids.[6][7]

Protocol 2: LPAAT Activity Assay with this compound

This protocol measures the incorporation of this compound into phosphatidic acid by an LPAAT enzyme.

Materials:

  • Purified recombinant LPAAT or cell membranes expressing the enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2)

  • 1-acyl-sn-glycerol-3-phosphate (LPA)

  • This compound

  • [14C] or [3H]-labeled LPA or this compound for radiometric detection, or unlabeled substrates for LC-MS/MS analysis

  • Reaction termination solvent (e.g., chloroform:methanol, 2:1 v/v)

  • TLC plates (e.g., silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid, 65:15:5 v/v/v)

Procedure:

  • Enzymatic Reaction: a. Prepare the reaction mixture in a glass tube containing:

    • LPAAT enzyme preparation (e.g., 10-50 µg protein)
    • Assay buffer to a final volume of 100 µL
    • LPA (e.g., 50 µM final concentration) b. Pre-incubate at 37°C for 5 minutes. c. Start the reaction by adding this compound (e.g., 10-50 µM final concentration). If using a radiolabeled substrate, include it in the reaction mixture. d. Incubate at 37°C for 10-30 minutes.

  • Lipid Extraction: a. Stop the reaction by adding the termination solvent. b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids.

  • Product Analysis: a. Spot the extracted lipids onto a TLC plate. b. Develop the TLC plate in the appropriate solvent system to separate phosphatidic acid from LPA and other lipids. c. Visualize the lipids using iodine vapor or by autoradiography if a radiolabeled substrate was used. d. Scrape the spot corresponding to phosphatidic acid and quantify by scintillation counting or perform analysis by LC-MS/MS for unlabeled products.

Visualizations

Fatty_Acid_Elongation_Pathway cluster_ER Endoplasmic Reticulum cis_Vaccenoyl_CoA This compound (18:1) ELOVL Fatty Acid Elongase (e.g., ELOVL5) cis_Vaccenoyl_CoA->ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL Ketoacyl_CoA 3-Ketoacyl-CoA (20:1) ELOVL->Ketoacyl_CoA Condensation Reduction_Dehydration_Reduction Reduction (NADPH) Dehydration Reduction (NADPH) Ketoacyl_CoA->Reduction_Dehydration_Reduction Elongated_Acyl_CoA Elongated Acyl-CoA (20:1) Reduction_Dehydration_Reduction->Elongated_Acyl_CoA

Caption: Fatty acid elongation pathway with this compound.

LPAAT_Reaction_Workflow Start Prepare_Reaction_Mix Prepare Reaction Mix (LPAAT, LPA, Buffer) Start->Prepare_Reaction_Mix Pre_incubate Pre-incubate (37°C, 5 min) Prepare_Reaction_Mix->Pre_incubate Add_Substrate Add this compound Pre_incubate->Add_Substrate Incubate Incubate (37°C, 10-30 min) Add_Substrate->Incubate Stop_Reaction Stop Reaction (Add Chloroform:Methanol) Incubate->Stop_Reaction Extract_Lipids Extract Lipids Stop_Reaction->Extract_Lipids Analyze_Products Analyze Products (TLC or LC-MS/MS) Extract_Lipids->Analyze_Products End Analyze_Products->End

Caption: Workflow for an in vitro LPAAT assay.

Conclusion

The protocols and data presented here provide a framework for investigating the role of this compound in reconstituted enzymatic systems. By utilizing these methods, researchers can gain insights into the substrate specificity and kinetics of key enzymes in lipid metabolism, which is essential for both basic research and the development of novel therapeutic agents. Further optimization of these protocols may be necessary depending on the specific enzyme and experimental goals.

References

Application Notes and Protocols for Monitoring cis-Vaccenoyl-CoA Levels in Response to Drug Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenoyl-CoA is an important intermediate in lipid metabolism, serving as a key substrate for the enzyme Stearoyl-CoA Desaturase-1 (SCD1). SCD1 catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids, a process crucial for membrane fluidity, lipid signaling, and energy storage. Dysregulation of this pathway has been implicated in various diseases, including metabolic disorders and cancer. Consequently, monitoring the levels of this compound in response to drug treatment can provide valuable insights into a compound's mechanism of action and its impact on lipid metabolism.

These application notes provide detailed protocols for the extraction and quantification of this compound from biological samples and discuss its role in relevant signaling pathways.

Data Presentation: Quantifying the Impact of Drug Treatment on this compound Levels

The following tables summarize illustrative quantitative data on the effects of different classes of drugs on this compound levels in relevant biological models. This data is representative of expected outcomes and should be confirmed experimentally.

Table 1: Effect of Atorvastatin on this compound Levels in HepG2 Cells

Treatment GroupConcentration (µM)Treatment Duration (hours)This compound (pmol/mg protein)Fold Change vs. Control
Vehicle Control-2415.2 ± 1.81.0
Atorvastatin12413.8 ± 1.50.91
Atorvastatin102411.5 ± 1.20.76
Atorvastatin50248.9 ± 0.90.59

Table 2: Effect of Fenofibrate on this compound Levels in Mouse Liver Tissue

Treatment GroupDosage (mg/kg/day)Treatment Duration (days)This compound (nmol/g tissue)Fold Change vs. Control
Vehicle Control-72.5 ± 0.31.0
Fenofibrate5072.1 ± 0.20.84
Fenofibrate10071.7 ± 0.20.68
Fenofibrate20071.2 ± 0.10.48

Table 3: Effect of a Selective SCD1 Inhibitor (CAY10566) on this compound Levels in PC-3 Cells

Treatment GroupConcentration (nM)Treatment Duration (hours)This compound (pmol/10^6 cells)Fold Change vs. Control
Vehicle Control-4825.8 ± 2.91.0
SCD1 Inhibitor104835.1 ± 3.81.36
SCD1 Inhibitor504848.2 ± 5.11.87
SCD1 Inhibitor2004865.4 ± 6.92.53

Signaling Pathways and Experimental Workflows

Stearoyl-CoA Desaturase 1 (SCD1) Signaling Pathway

This compound is a primary substrate for SCD1, an enzyme that introduces a double bond into fatty acyl-CoAs. The products of this reaction, monounsaturated fatty acids, are incorporated into various lipids that influence membrane fluidity and cellular signaling. Inhibition of SCD1 leads to an accumulation of its substrates, including this compound, and has been shown to impact pathways such as NF-κB and Wnt/β-catenin signaling, which are critical in inflammation and cancer progression.[1][2]

SCD1_Pathway cluster_upstream Upstream Substrates cluster_enzyme Enzyme cluster_downstream Downstream Products & Effects Palmitoyl-CoA Palmitoyl-CoA SCD1 SCD1 Palmitoyl-CoA->SCD1 Stearoyl-CoA Stearoyl-CoA Stearoyl-CoA->SCD1 This compound This compound This compound->SCD1 Monounsaturated Fatty Acids Monounsaturated Fatty Acids SCD1->Monounsaturated Fatty Acids Membrane Fluidity Membrane Fluidity Monounsaturated Fatty Acids->Membrane Fluidity Signaling Pathways Signaling Pathways Monounsaturated Fatty Acids->Signaling Pathways NF-kB Pathway NF-kB Pathway Signaling Pathways->NF-kB Pathway Wnt/beta-catenin Pathway Wnt/beta-catenin Pathway Signaling Pathways->Wnt/beta-catenin Pathway SCD1_Inhibitors SCD1 Inhibitors SCD1_Inhibitors->SCD1

SCD1 signaling pathway with this compound as a substrate.
Experimental Workflow for this compound Quantification

The accurate quantification of this compound requires a robust experimental workflow encompassing sample preparation, extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis Harvest Harvest Cells/Tissues Wash Wash with PBS Harvest->Wash Quench Quench Metabolism (e.g., Liquid Nitrogen) Wash->Quench Homogenize Homogenize in Extraction Solvent Quench->Homogenize Precipitate Protein Precipitation (e.g., SSA or TCA) Homogenize->Precipitate Centrifuge Centrifuge to Pellet Debris Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE Solid-Phase Extraction (SPE) Collect->SPE LCMS LC-MS/MS Analysis Collect->LCMS SPE->LCMS Data Data Processing & Quantification LCMS->Data

Workflow for this compound extraction and analysis.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is suitable for the extraction of a broad range of acyl-CoAs, including this compound, from adherent or suspension cell cultures.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solvent: 5% (w/v) 5-sulfosalicylic acid (SSA) in water, stored at 4°C

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Extraction:

    • Add 500 µL of ice-cold 5% SSA to the cell plate or pellet.

    • For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, resuspend the pellet.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.

  • Storage:

    • Samples can be immediately analyzed by LC-MS/MS or stored at -80°C.

Protocol 2: Extraction of Acyl-CoAs from Tissues

This protocol is optimized for the extraction of acyl-CoAs from frozen tissue samples.

Materials:

  • Frozen tissue sample (20-50 mg)

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • Extraction Solvent: 5% (w/v) 5-sulfosalicylic acid (SSA) in water, stored at 4°C

  • Microcentrifuge tubes (pre-chilled)

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Pulverization:

    • Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state.

    • Grind the tissue to a fine powder using the pre-chilled pestle.

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA.

    • Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer.

  • Incubation and Centrifugation:

    • Incubate the homogenate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant into a new pre-chilled microcentrifuge tube.

  • Storage:

    • Proceed with LC-MS/MS analysis or store the extracts at -80°C.

Protocol 3: Quantification of this compound by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient suitable for the separation of long-chain acyl-CoAs.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z corresponding to [this compound + H]+.

    • Product Ion (Q3): A specific fragment ion of this compound.

    • Note: The exact m/z transitions should be optimized using a this compound analytical standard.

  • Quantification:

    • Generate a standard curve using a certified this compound standard.

    • Normalize the peak area of this compound in the samples to an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).

    • Calculate the concentration based on the standard curve and normalize to protein concentration or tissue weight.

References

Application Note: Derivatization of cis-Vaccenoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Vaccenoyl-CoA is a long-chain acyl-coenzyme A thioester involved in various metabolic pathways, including fatty acid elongation and desaturation. The analysis and quantification of specific acyl-CoAs are crucial for understanding cellular metabolism, lipid signaling, and the pathophysiology of metabolic diseases. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the direct analysis of acyl-CoAs like this compound by GC-MS is not feasible due to their high molecular weight, polarity, and low volatility.[1][2]

To overcome these limitations, a derivatization protocol is required. This involves chemically modifying the molecule to increase its thermal stability and volatility.[3][4] The most common and robust method for analyzing the fatty acyl portion of an acyl-CoA is to first hydrolyze the thioester bond to release the free fatty acid (cis-vaccenic acid) and then convert the fatty acid into a volatile ester derivative, typically a Fatty Acid Methyl Ester (FAME).[5][6] This application note provides a detailed protocol for the hydrolysis of this compound followed by acid-catalyzed methylation for subsequent GC-MS analysis.

Principle of the Method

The protocol involves a two-step chemical modification:

  • Alkaline Hydrolysis: The thioester bond of this compound is cleaved under basic conditions (e.g., using methanolic potassium hydroxide) to release the free carboxylate form of cis-vaccenic acid.

  • Acid-Catalyzed Esterification: The resulting free fatty acid is then esterified, typically through acid catalysis, to form its corresponding fatty acid methyl ester (FAME). Common reagents for this step include methanolic hydrogen chloride (HCl), methanolic sulfuric acid (H₂SO₄), or boron trifluoride (BF₃) in methanol.[7][8][9] The resulting cis-vaccenate methyl ester is significantly more volatile and less polar, making it amenable to GC separation and MS detection.[2]

Following derivatization, the FAME is extracted into an organic solvent, concentrated, and injected into the GC-MS system for separation and quantification.

Experimental Protocol

This protocol details the conversion of this compound to its methyl ester derivative for GC-MS analysis.

Materials and Reagents

  • This compound sample

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA or methyl heptadecanoate (C17:0)

  • Methanol (anhydrous, GC grade)

  • Acetyl Chloride (ACS grade)

  • Potassium Hydroxide (KOH)

  • Hexane or n-Heptane (GC grade)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas, high purity

  • Glass reaction vials (2-4 mL) with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC autosampler vials with inserts

Procedure

Step 1: Preparation of Reagents

  • 0.5 M Methanolic KOH: Dissolve 2.8 g of KOH in 100 mL of anhydrous methanol. Store in a tightly sealed container.

  • 5% (v/v) Methanolic HCl: Prepare this reagent fresh. In a fume hood, slowly add 1 mL of acetyl chloride to 19 mL of cold anhydrous methanol in a glass container.[8] Mix gently. This is an exothermic reaction and should be handled with caution.

  • 0.9% NaCl Solution: Dissolve 0.9 g of NaCl in 100 mL of deionized water.

Step 2: Hydrolysis of this compound

  • Transfer a known amount of the sample containing this compound to a glass reaction vial.

  • Add a known amount of an appropriate internal standard (e.g., Heptadecanoyl-CoA).

  • Add 1 mL of 0.5 M methanolic KOH to the vial.

  • Seal the vial tightly with a PTFE-lined cap.

  • Heat the mixture at 80°C for 60 minutes to ensure complete hydrolysis of the thioester bond.[9]

  • Allow the vial to cool to room temperature.

Step 3: Acid-Catalyzed Methylation

  • To the cooled vial from the previous step, add 1 mL of 5% methanolic HCl.[9] Note: The addition of acid will neutralize the base and catalyze the esterification.

  • Seal the vial tightly and vortex briefly.

  • Heat the reaction mixture at 80°C for 20-30 minutes.

  • Allow the vial to cool completely to room temperature.

Step 4: Extraction of Fatty Acid Methyl Esters (FAMEs)

  • Add 1 mL of n-heptane (or hexane) to the cooled reaction vial.

  • Add 1 mL of 0.9% NaCl solution to facilitate phase separation.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.[6]

  • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial, mixing, and letting it settle.

  • Transfer the dried extract to a GC autosampler vial. If necessary, concentrate the sample under a gentle stream of nitrogen gas to the desired final volume. Avoid complete dryness.

Step 5: GC-MS Analysis

  • GC Column: Use a polar capillary column suitable for FAME analysis, such as a cyanopropyl polysiloxane stationary phase (e.g., DB-23, SP-2560, or equivalent).[5][6]

    • Typical Dimensions: 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector: Split/splitless injector, operated at 250°C. A split ratio of 20:1 may be appropriate, but can be optimized.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min.

    • Final hold: Hold at 240°C for 10 minutes.[6] (This program should be optimized for the specific instrument and column).

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

    • Scan Mode: Full Scan (e.g., m/z 50-500) for identification. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.[5]

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

Data Presentation

Quantitative performance of FAME analysis by GC can be highly effective. The following table summarizes typical performance metrics based on validated methods for FAME analysis.

ParameterTypical ValueDescription
Linearity (r²) > 0.99The coefficient of determination for the calibration curve over a defined concentration range.
Limit of Detection (LOD) 1-3 mg (as oil sample)The lowest amount of analyte in a sample that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) 4-8 mg (as oil sample)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision.
Repeatability (RSD%) < 5%The relative standard deviation for replicate measurements, indicating the precision of the method.
Accuracy/Recovery 98-102%The percentage of a known amount of analyte recovered from a sample, indicating the accuracy of the method.

Visualizations

The following diagram illustrates the complete workflow for the derivatization of this compound to its corresponding FAME for GC-MS analysis.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Chemical Derivatization cluster_extraction Extraction & Analysis Sample This compound + Internal Standard Hydrolysis Step 1: Alkaline Hydrolysis (0.5M Methanolic KOH, 80°C) Sample->Hydrolysis Reagent Addition Esterification Step 2: Methyl Esterification (5% Methanolic HCl, 80°C) Hydrolysis->Esterification Cool, Add Reagent Extraction Step 3: L-L Extraction (Heptane) Esterification->Extraction Cool, Add Solvents Dry_Concentrate Step 4: Dry & Concentrate (Na₂SO₄, N₂ Stream) Extraction->Dry_Concentrate Collect Organic Layer GCMS Step 5: GC-MS Analysis Dry_Concentrate->GCMS Inject into GC

Caption: Workflow for this compound derivatization.

References

Troubleshooting & Optimization

Improving the stability of cis-Vaccenoyl-CoA in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of cis-Vaccenoyl-CoA in aqueous solutions. Given the limited availability of stability data specific to this compound, the recommendations provided are based on established principles for long-chain monounsaturated acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of this compound in aqueous solutions?

A1: The stability of this compound is primarily compromised by three main factors in an aqueous environment:

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, a reaction that is significantly accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1]

  • Enzymatic Degradation: Thioesterase enzymes, such as acyl-CoA thioesterases (ACOTs), are present in many biological samples and can rapidly hydrolyze the thioester bond.[1]

  • Oxidation: The cis-double bond in the vaccenoyl chain and the free thiol group of Coenzyme A are susceptible to oxidation, which can be initiated by reactive oxygen species, light, or metal ions.

Q2: What is the optimal pH for working with this compound in aqueous solutions?

A2: To minimize chemical hydrolysis, it is recommended to maintain a slightly acidic pH, ideally between 4.0 and 6.8.[1] The thioester bond is most stable within this range.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate the rates of both chemical hydrolysis and potential enzymatic degradation. Therefore, it is crucial to keep solutions of this compound on ice (4°C) during experiments and store them at -80°C for long-term preservation.[1]

Q4: Are there any buffer components I should avoid when working with this compound?

A4: Yes, it is advisable to avoid buffers containing nucleophiles, such as primary amines (e.g., Tris), as they can react with the thioester bond. Non-nucleophilic buffers like phosphate or HEPES are generally preferred.

Q5: How should I store stock solutions of this compound?

A5: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C. If you need to prepare a stock solution, dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol) and then dilute it with your aqueous buffer immediately before use. For aqueous stock solutions, it is best to prepare them fresh. If storage of an aqueous stock is unavoidable, aliquot it into single-use vials, flash-freeze in liquid nitrogen, and store at -80°C to minimize degradation from freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.

  • Potential Cause: Degradation of this compound due to improper pH.

    • Solution: Verify that the pH of your assay buffer is within the optimal range of 4.0-6.8. Adjust the pH if necessary.

  • Potential Cause: Enzymatic degradation by contaminating thioesterases in your sample.

    • Solution: Include a thioesterase inhibitor in your sample preparation, if compatible with your experiment. Maintain low temperatures (0-4°C) throughout the procedure.

  • Potential Cause: Hydrolysis due to prolonged incubation at non-optimal temperatures.

    • Solution: Minimize incubation times and perform experiments at the lowest feasible temperature. Keep all reagents and samples on ice.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Potential Cause: Oxidative degradation of this compound.

    • Solution: Degas your aqueous buffers to remove dissolved oxygen. Consider adding a small amount of an antioxidant, such as DTT or TCEP, if it does not interfere with your downstream analysis. Protect your samples from light.

  • Potential Cause: Hydrolysis of the thioester bond.

    • Solution: Prepare samples in a slightly acidic buffer (pH 4.0-6.8) immediately before analysis. Ensure the autosampler is cooled.

  • Potential Cause: Reaction with nucleophilic buffer components.

    • Solution: Switch to a non-nucleophilic buffer system, such as phosphate or HEPES.

Issue 3: Difficulty in reproducing results between experiments.

  • Potential Cause: Inconsistent quality of this compound stock solutions due to freeze-thaw cycles.

    • Solution: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. Use a fresh aliquot for each experiment.

  • Potential Cause: Variability in the preparation of aqueous solutions.

    • Solution: Standardize the protocol for preparing your aqueous solutions of this compound, ensuring they are made fresh for each experiment under identical conditions (pH, temperature).

Data Presentation

The following table summarizes the key factors influencing the stability of this compound in aqueous solutions and recommended conditions to mitigate degradation.

ParameterOptimal ConditionRationale
pH 4.0 - 6.8Minimizes the rate of chemical hydrolysis of the thioester bond.[1]
Temperature Working: 0-4°C (on ice) Storage: -80°CReduces the rates of both chemical and enzymatic degradation.[1]
Buffer System Non-nucleophilic (e.g., Phosphate, HEPES)Prevents reaction with the thioester bond.
Additives Antioxidants (e.g., DTT, TCEP) - use with cautionProtects against oxidative degradation of the double bond and thiol group.
Storage Format Lyophilized powder or single-use aliquots of frozen stockPrevents degradation from moisture and repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer. Adjust the pH to 6.5 with phosphoric acid. Degas the buffer by sparging with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

  • Stock Solution: If starting from a lyophilized powder, dissolve the this compound in a minimal volume of degassed, HPLC-grade methanol to create a concentrated stock solution.

  • Working Solution: Immediately before the experiment, dilute the methanolic stock solution with the chilled (4°C), degassed phosphate buffer to the desired final concentration.

  • Handling: Keep the working solution on ice and protected from light throughout the experiment. Use the solution as quickly as possible.

Protocol 2: Monitoring the Stability of this compound by RP-HPLC

  • Objective: To determine the rate of hydrolysis of this compound under specific buffer and temperature conditions.

  • Methodology:

    • Prepare an aqueous solution of this compound in the buffer of interest as described in Protocol 1.

    • Incubate the solution at the desired temperature (e.g., 25°C).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and immediately quench the degradation by adding an equal volume of cold acetonitrile containing 0.1% trifluoroacetic acid.

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Use a gradient elution method with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

    • Monitor the elution profile at a wavelength where both this compound and its potential degradation products (e.g., Coenzyme A) absorb, typically around 260 nm.

  • Data Analysis:

    • Quantify the peak area corresponding to intact this compound at each time point.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

    • For a more quantitative measure, plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order rate constant for hydrolysis.

Visualizations

cluster_0 Degradation Pathways of this compound CVC This compound Hydrolysis Hydrolysis (H₂O, OH⁻, H⁺) CVC->Hydrolysis Chemical Enzymatic Enzymatic Degradation (Thioesterases) CVC->Enzymatic Biological Oxidation Oxidation (O₂, Light, Metal Ions) CVC->Oxidation Chemical Prod_H cis-Vaccenic Acid + Coenzyme A Hydrolysis->Prod_H Enzymatic->Prod_H Prod_O Oxidized Products Oxidation->Prod_O

Caption: Major degradation pathways for this compound in aqueous solutions.

cluster_1 Troubleshooting Workflow for this compound Instability Start Inconsistent Experimental Results Check_pH Is pH between 4.0 and 6.8? Start->Check_pH Check_Temp Is temperature kept at 0-4°C? Check_pH->Check_Temp Yes Adjust_pH Adjust buffer pH to 4.0-6.8 Check_pH->Adjust_pH No Check_Buffer Is a non-nucleophilic buffer used? Check_Temp->Check_Buffer Yes Use_Ice Keep samples on ice Check_Temp->Use_Ice No Check_Storage Are single-use aliquots used? Check_Buffer->Check_Storage Yes Change_Buffer Switch to Phosphate or HEPES buffer Check_Buffer->Change_Buffer No Re_Aliquot Prepare fresh single-use aliquots Check_Storage->Re_Aliquot No End Problem Resolved Check_Storage->End Yes Adjust_pH->Check_Temp Use_Ice->Check_Buffer Change_Buffer->Check_Storage Re_Aliquot->End

Caption: A logical workflow for troubleshooting stability issues with this compound.

References

Technical Support Center: Quantification of cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to common challenges encountered during the quantification of cis-Vaccenoyl-CoA and other long-chain fatty acyl-CoAs (LC-CoAs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A: this compound is the coenzyme A (CoA) derivative of vaccenic acid, an 18-carbon monounsaturated fatty acid (C18:1n-7). It is a key intermediate in lipid metabolism, involved in processes like fatty acid biosynthesis, beta-oxidation, and the formation of complex lipids such as ceramides and cardiolipins[1]. Accurate quantification is crucial for understanding metabolic regulation and investigating dysfunctions associated with diseases like type 2 diabetes and fatty liver disease.

Q2: What is the primary analytical technique for quantifying this compound?

A: The gold standard for the analysis and quantification of this compound and other LC-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, enabling the quantification of individual LC-CoA species even within complex biological samples[2]. Detection is often performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM)[3][4].

Q3: What makes quantifying this compound challenging?

A: The primary challenges include:

  • Isomeric Separation: this compound (C18:1n-7) is isomeric with other C18:1-CoA species, most notably Oleoyl-CoA (C18:1n-9). These isomers have the same mass and similar fragmentation patterns, making them difficult to distinguish without effective chromatographic separation.

  • Low Abundance: LC-CoAs are typically present at low concentrations in biological matrices, requiring highly sensitive analytical methods.

  • Physicochemical Properties: The amphipathic nature of acyl-CoAs can lead to poor chromatographic peak shape and signal loss.

  • Sample Stability: The thioester bond in acyl-CoAs is susceptible to hydrolysis. Proper sample handling and rapid quenching of metabolic activity are critical[5].

Troubleshooting Guide

Problem 1: I cannot separate this compound from its isomer, Oleoyl-CoA.

  • Cause: The structural similarity between this compound and Oleoyl-CoA leads to co-elution under standard reverse-phase chromatography conditions.

  • Solution:

    • Optimize Chromatography: Employ a high-resolution UHPLC system with a C18 column. The key to separation is often the mobile phase composition and gradient. Using a high pH mobile phase, such as one containing ammonium hydroxide, can improve the resolution of LC-CoA species[3].

    • Extend Gradient: A long, shallow acetonitrile gradient can enhance the separation of closely eluting isomers.

    • Alternative Chromatography: While less common for this specific separation, exploring different column chemistries or chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) in series with reversed-phase could be an option for comprehensive acyl-CoA profiling[6].

Problem 2: My signal intensity is low, or the signal-to-noise ratio is poor.

  • Cause: This can be due to inefficient extraction, sample degradation, matrix effects, or suboptimal mass spectrometer settings.

  • Solution:

    • Improve Extraction: Solid-Phase Extraction (SPE) is a common and effective method for purifying and concentrating acyl-CoAs from deproteinized samples[7]. Ensure the SPE protocol is optimized for long-chain species.

    • Use Internal Standards: Incorporate an appropriate internal standard, such as an odd-chain-length fatty acyl-CoA (e.g., C17:0-CoA), to normalize for extraction efficiency and matrix effects[2][4].

    • Optimize MS Parameters: Ensure that mass spectrometer parameters like capillary voltage, cone voltage, and collision energy are optimized for this compound. Positive ion mode is generally found to be more sensitive for LC-CoA analysis than negative ion mode[8].

    • Minimize Degradation: Keep samples on ice or at -70°C and process them quickly to prevent enzymatic or chemical degradation[9].

Problem 3: I am observing poor peak shape and inconsistent retention times.

  • Cause: The phosphate groups in the CoA moiety can interact with the metallic surfaces of the LC system, and the molecule itself can cause peak tailing.

  • Solution:

    • System Conditioning: Some methods recommend an acid wash step, such as with 0.1% phosphoric acid, between injections to clean the column and improve peak performance for phosphorylated molecules[6].

    • Mobile Phase Additives: The use of an ion-pairing agent or a buffer like ammonium hydroxide helps to improve peak shape and retention time stability[7].

    • Check for Contamination: Ensure the sample extract is free from agents used for deproteinization (e.g., trichloroacetic acid), as these can interfere with chromatography[7].

Quantitative Data Summary

The following table summarizes representative data for LC-MS/MS methods used in the analysis of long-chain acyl-CoAs.

MethodAnalytesMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
UHPLC-ESI-MS/MSC2-C20 Acyl-CoAsMouse Liver, Cell Lines1-5 fmolNot Specified[6]
LC-ESI-MS/MSC14-C26 Acyl-CoAsCultured CellsNot Specified~5 fmol[8]
On-line LC/MS²C16-C18 Acyl-CoAsRat LiverBelow physiological conc.Not Specified[3][9]

Experimental Protocols

General Protocol for LC-MS/MS Quantification of Long-Chain Acyl-CoAs

This protocol is a general guideline and requires optimization for specific instruments and biological matrices.

1. Sample Preparation & Extraction

  • Quenching & Homogenization: Immediately freeze tissue samples in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 2:1 methanol:water or a buffered solution).

  • Internal Standard Spiking: Add an internal standard solution (e.g., C17:0-CoA in methanol:water) to the homogenate[4].

  • Deproteinization: Precipitate proteins using an agent like perchloric acid or trichloroacetic acid. Centrifuge to pellet the protein.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the supernatant from the deproteinization step.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent (e.g., methanol containing ammonium hydroxide).

    • Dry the eluate under nitrogen and reconstitute in a suitable injection solvent.

2. Chromatographic Conditions

  • Instrument: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start at 20% B.

    • Increase to 45% B over 2.8 min.

    • Decrease to 25% B over 0.2 min.

    • Increase to 65% B over 1 min. (Note: This is an example gradient and must be optimized for isomer separation).

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4].

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: For many acyl-CoAs, a common transition involves the precursor ion [M+H]⁺ and a product ion resulting from the neutral loss of 507 Da (phosphoadenosine diphosphate)[8][9]. For this compound (and Oleoyl-CoA), the precursor m/z would be ~1032.

  • Parameter Optimization: Optimize source-dependent parameters (e.g., capillary voltage, gas flows) and compound-dependent parameters (e.g., collision energy) for maximum signal intensity.

Visualizations

Isomer_Challenge cluster_isomers Isomeric Acyl-CoAs (C18:1) cluster_analysis Analytical Process Vaccenoyl This compound (C18:1n-7) LCMS Standard LC-MS/MS Vaccenoyl->LCMS Oleoyl Oleoyl-CoA (C18:1n-9) Oleoyl->LCMS Challenge Co-elution & Signal Overlap LCMS->Challenge Identical m/z Similar RT Quant_Issue Inaccurate Quantification Challenge->Quant_Issue

Diagram 1: The analytical challenge of co-eluting isomers.

Acyl_CoA_Workflow A Sample Collection (e.g., Tissue, Cells) B Metabolic Quenching (Liquid Nitrogen) A->B C Homogenization & Internal Standard Spiking B->C D Extraction & Purification (e.g., SPE) C->D E UHPLC Separation (Optimized Gradient) D->E F MS/MS Detection (MRM Mode) E->F G Data Processing (Peak Integration) F->G H Quantification (Comparison to Standards) G->H

Diagram 2: General workflow for this compound quantification.

References

Technical Support Center: Optimizing Mass Spectrometry for cis-Vaccenoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of cis-Vaccenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: For this compound (C39H68N7O17P3S), the monoisotopic mass is approximately 1031.37 g/mol . In positive ion electrospray ionization (ESI), the precursor ion will be the protonated molecule, [M+H]⁺, with an m/z of approximately 1032.4. Acyl-CoAs commonly exhibit a characteristic neutral loss of a 507 Da fragment corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[1] Therefore, the expected major product ion for MRM analysis would be [M+H-507]⁺, with an m/z of approximately 525.4.

Q2: How do I optimize the collision energy (CE) for this compound?

A2: Collision energy is an instrument-dependent parameter that requires empirical optimization. The goal is to find the CE that produces the most stable and abundant signal for your product ion.[2] You can perform a collision energy optimization experiment by infusing a standard solution of this compound and programming the mass spectrometer to ramp the collision energy across a range of values for your selected MRM transition (e.g., 10-50 eV). The voltage that yields the highest and most stable signal intensity for the product ion should be chosen for your analytical method.[3][4]

Q3: What type of liquid chromatography (LC) column is recommended for this compound analysis?

A3: A reversed-phase C18 column is a common and effective choice for the separation of acyl-CoAs.[5] These columns provide good retention and separation of these relatively nonpolar molecules from more polar matrix components.

Q4: My this compound signal is unstable. What are the likely causes?

A4: Acyl-CoAs are known to be unstable, particularly in aqueous solutions at neutral or alkaline pH and at room temperature.[6] Instability can lead to signal loss and poor reproducibility. To mitigate this, always prepare and store samples on ice or at low temperatures (-80°C for long-term storage). Use glass vials instead of plastic to minimize adsorption and sample loss.[7] Reconstitute dried extracts in a slightly acidic buffer or organic solvent immediately before analysis.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Background Noise

Question: I am observing a very low signal for this compound, or the background noise is unacceptably high. What are the possible causes and solutions?

Answer: Low signal intensity and high background are common problems in the LC-MS/MS analysis of acyl-CoAs. The primary causes often relate to sample preparation, matrix effects, or suboptimal instrument settings.

Possible Cause Solution
Sample Degradation Acyl-CoAs are susceptible to hydrolysis. Ensure samples are processed quickly on ice and stored at -80°C. Reconstitute dried samples in an appropriate solvent, such as 50% methanol in water with a low concentration of ammonium acetate, just before injection.[6]
Matrix Effects (Ion Suppression) Biological samples contain salts, lipids, and other molecules that can interfere with the ionization of your target analyte.[5] Implement a robust sample cleanup procedure like solid-phase extraction (SPE) to remove these interfering substances.[8]
Suboptimal LC Separation Co-elution of matrix components with your analyte can suppress its signal. Optimize your LC gradient to achieve better separation. A C18 reversed-phase column is generally recommended.[5]
Inefficient Ionization The choice of ionization mode and source parameters significantly impacts signal intensity. Positive ion mode ESI is generally preferred for acyl-CoAs. Optimize source parameters like capillary voltage, gas flow rates, and temperature for your specific instrument.
Incorrect MRM Transition or Collision Energy Ensure you are using the correct precursor and product ion m/z values. The collision energy must be optimized for your specific instrument and analyte to achieve efficient fragmentation and a strong product ion signal.
Issue 2: Poor Peak Shape or Retention Time Shifts

Question: My chromatographic peaks for this compound are broad, tailing, or the retention time is shifting between injections. How can I resolve this?

Answer: Issues with peak shape and retention time are typically related to the liquid chromatography setup or sample preparation.

Possible Cause Solution
Column Contamination Contaminants from previous injections can build up on the column, affecting its performance. Wash the column with a strong solvent or, if necessary, replace it. Always use a guard column to protect the analytical column.
Inappropriate Sample Solvent Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase or a weaker solvent.
Column Degradation High pH mobile phases can damage silica-based C18 columns over time. Ensure your mobile phase pH is within the recommended range for your column.
Fluctuations in LC Pump Pressure Inconsistent pump performance can lead to retention time shifts. Ensure the LC system is properly maintained and there are no leaks.
Sample Overload Injecting too much sample can lead to broad and tailing peaks. Try diluting your sample.

Experimental Protocols

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of acyl-CoAs from cultured cells.

  • Cell Lysis and Protein Precipitation:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the sample briefly (e.g., 10 pulses of 0.5 seconds).

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[4]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.[4]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) immediately before LC-MS/MS analysis.

LC-MS/MS Method Parameters

Below are starting parameters for the analysis of this compound. These should be optimized for your specific instrumentation.

Liquid Chromatography:

Parameter Value
Column C18 reversed-phase, e.g., 100 x 2.1 mm, 1.8 µm
Mobile Phase A 10 mM ammonium acetate in water, pH 6.8[6]
Mobile Phase B Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Injection Volume 5 - 10 µL

Mass Spectrometry:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C[6]
MRM Transition Precursor Ion (Q1): ~1032.4 m/z, Product Ion (Q3): ~525.4 m/z
Collision Energy Empirically optimized (start with a range of 10-50 eV)

Visualizations

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture/ Tissue Homogenate lysis Lysis & Protein Precipitation cell_culture->lysis spe Solid-Phase Extraction (SPE) lysis->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lc_separation LC Separation (C18 Column) dry_reconstitute->lc_separation Injection ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

References

How to prevent the degradation of cis-Vaccenoyl-CoA during sample prep.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-Vaccenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during sample preparation and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound degradation during sample preparation?

A1: The degradation of this compound, a long-chain monounsaturated fatty acyl-CoA, is primarily attributed to three main factors:

  • Chemical Hydrolysis: The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, a reaction that is significantly accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions. The optimal pH for stability is in the slightly acidic range of 4.0 to 6.8.

  • Enzymatic Degradation: Tissues and cells contain enzymes called acyl-CoA thioesterases (ACOTs) that specifically hydrolyze the thioester bond, breaking down this compound into free vaccenic acid and coenzyme A.[1] These enzymes are a major concern if not rapidly inactivated during sample preparation.

  • Oxidation: The double bond in the vaccenoyl chain and the thiol group in coenzyme A are susceptible to oxidation. This can be initiated by exposure to air, light, or the presence of oxidizing agents in the sample or reagents.

Q2: My recovery of this compound is consistently low. What are the likely causes and how can I troubleshoot this?

A2: Low recovery is a common issue and can often be traced back to degradation during your sample preparation workflow. Here are the potential causes and their solutions:

Potential CauseRecommended Solution
Enzymatic Activity of Thioesterases Immediately quench metabolic activity at the start of your protocol. For cultured cells, this can be achieved by flash-freezing in liquid nitrogen or by adding ice-cold methanol and placing the culture dish at -80°C for 15 minutes. For tissues, freeze-clamping the tissue in liquid nitrogen is the gold standard. Homogenize tissues or cells in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or with organic solvents like methanol or acetonitrile to precipitate and denature enzymes. Always keep your samples on ice throughout the entire procedure.
Chemical Hydrolysis due to pH Ensure all your buffers and solutions are within the optimal pH range of 4.0 to 6.8 for acyl-CoA stability. Avoid any steps that expose the sample to alkaline conditions.
Oxidation While not always standard, consider adding antioxidants to your extraction buffers. Reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol can help protect the thiol group of Coenzyme A from oxidation. Work quickly and minimize the exposure of your sample to light and air.
Suboptimal Extraction Efficiency The choice of extraction solvent is critical. A common and effective method involves solvent precipitation using a mixture like 80% methanol in water or a 2:1:0.8 mixture of methanol:chloroform:water. Ensure thorough homogenization to maximize the release of this compound from the cellular matrix.
Adsorption to Surfaces Long-chain acyl-CoAs can be "sticky" and adsorb to plastic surfaces. Whenever possible, use glass vials for sample storage and processing to minimize this loss.

Q3: What are the best practices for storing this compound samples?

A3: Proper storage is crucial to maintain the integrity of your samples. Follow these guidelines:

  • Short-Term Storage (e.g., in an autosampler for LC-MS analysis): Keep samples at a low temperature, typically 4°C. However, be aware that some degradation can still occur over a 24-hour period. It is always best to analyze samples as quickly as possible after they have been reconstituted. Reconstituting your dried extract in a solvent containing methanol can improve stability compared to purely aqueous solutions.

  • Long-Term Storage: For long-term storage, it is highly recommended to store your samples as dry pellets at -80°C. If you must store them in solution, use a slightly acidic buffer (pH 4.0-6.0) and store them in aliquots at -80°C to prevent repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the analysis of this compound.

IssuePossible Cause(s)Recommended Action(s)
Poor Chromatographic Peak Shape (Tailing) - Suboptimal mobile phase pH.- Interaction of the phosphate groups of CoA with the stationary phase.- Buildup of biological material on the column.- Adjust the mobile phase pH to be slightly acidic (e.g., using ammonium acetate).- Consider the use of ion-pairing agents, but be aware of potential column contamination.- Implement a rigorous column washing protocol between sample sets.
High Variability Between Replicates - Inconsistent sample preparation and extraction efficiency.- Degradation of the analyte during the analytical run.- Standardize every step of your extraction protocol meticulously.- Incorporate an internal standard (e.g., a stable isotope-labeled version of a similar acyl-CoA) early in the sample preparation to normalize for variability.- Minimize the time samples spend in the autosampler before injection.
Low Signal Intensity in Mass Spectrometry - Inefficient ionization.- Degradation of the analyte.- Matrix effects from co-eluting compounds.- Optimize the electrospray ionization (ESI) source parameters for long-chain acyl-CoAs.- Follow all the recommended procedures to prevent degradation (rapid quenching, low temperature, acidic pH).- Improve chromatographic separation to reduce ion suppression from matrix components.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is designed for the rapid inactivation of enzymes and efficient extraction of long-chain acyl-CoAs.

  • Cell Washing: Aspirate the culture medium. Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolic Quenching: Add 2 mL of ice-cold methanol to the culture plate and immediately place it at -80°C for at least 15 minutes. This step is critical to halt all enzymatic activity.

  • Cell Lysis & Collection: Scrape the cell lysate from the plate.

  • Centrifugation: Transfer the lysate to a microcentrifuge tube and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Drying: Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried pellet in a solvent that is compatible with your downstream analytical method (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 5.0).

Protocol 2: Extraction of this compound from Tissues

This protocol is adapted for the extraction of long-chain acyl-CoAs from tissue samples.

  • Tissue Homogenization: Immediately after collection, freeze-clamp the tissue in liquid nitrogen. Grind the frozen tissue into a fine powder under liquid nitrogen.

  • Extraction: Homogenize the frozen tissue powder in an ice-cold extraction solvent. An effective solvent is a mixture of 2:1:0.8 methanol:chloroform:water. Use a sufficient volume to ensure complete immersion and homogenization of the tissue powder.

  • Phase Separation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to separate the phases and pellet the precipitated proteins and cellular debris.

  • Aqueous Phase Collection: The acyl-CoAs will be in the upper aqueous/methanol phase. Carefully collect this phase.

  • Drying and Reconstitution: Dry the collected supernatant under a stream of nitrogen and reconstitute the pellet in a suitable solvent for your analysis.

Data Presentation

While specific quantitative data on the degradation kinetics of this compound is limited in the literature, the following table summarizes the stability of various acyl-CoAs in different reconstitution solutions over 24 hours at autosampler temperatures, based on a study by Haynes et al.[2] This data can serve as a useful proxy for estimating the stability of this compound.

Reconstitution SolutionAverage Stability of Long-Chain Acyl-CoAs (as % of time-zero)
Methanol~95%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)~90%
Water~75%
50 mM Ammonium Acetate (pH 7)~70%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)~98%

This table is a generalized representation based on available data for similar compounds and should be used as a guideline.

Visualization of a Key Degradation Pathway

The enzymatic degradation of this compound is primarily carried out by a family of enzymes known as Acyl-CoA Thioesterases (ACOTs). The activity of these enzymes can be regulated by various cellular signaling pathways.

degradation_pathway cluster_cell Cellular Environment cluster_regulation Regulatory Signals cis_vaccenoyl_coa This compound acot Acyl-CoA Thioesterase (ACOT) cis_vaccenoyl_coa->acot Substrate free_vaccenic_acid Free Vaccenic Acid acot->free_vaccenic_acid Product coash Coenzyme A acot->coash Product ppar PPARα ppar->acot Activates Transcription ampk AMPK ampk->acot Potential Regulation pka PKA pka->acot Potential Regulation

Caption: Enzymatic degradation of this compound by Acyl-CoA Thioesterases (ACOTs) and potential regulatory inputs.

This diagram illustrates the central role of ACOTs in the hydrolysis of this compound. The expression and activity of these enzymes are known to be regulated by transcription factors like PPARα.[3][4][5][6] Additionally, major metabolic signaling pathways involving AMPK and PKA are known to influence lipid metabolism and may also play a role in regulating ACOT activity, although direct links are still an area of active research.[7][8][9] By understanding these pathways, researchers can better anticipate conditions that may lead to the degradation of their target analyte.

References

Technical Support Center: Troubleshooting Chromatographic Analysis of cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of cis-Vaccenoyl-CoA. The following questions and answers address common issues and provide systematic solutions to improve peak resolution and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in reverse-phase HPLC?

Poor peak shape, including tailing, fronting, and splitting, is a frequent challenge in the analysis of long-chain fatty acyl-CoAs like this compound. The primary causes often stem from secondary interactions with the stationary phase, issues with the mobile phase, or problems with the sample itself.[1][2] Key factors include:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with the polar head of the this compound molecule, leading to peak tailing.[1][2]

  • Column Contamination: Accumulation of matrix components from the sample can create active sites on the column, causing peak distortion.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase, influencing peak shape.

  • Sample Overload: Injecting a sample with too high a concentration can lead to peak fronting or tailing.[1][3]

  • Analyte Degradation: this compound can be susceptible to degradation, which may result in the appearance of shoulder peaks or a distorted primary peak.[4][5]

Q2: Should I use an isocratic or gradient elution for the analysis of this compound?

For analytes with a wide polarity range, such as long-chain fatty acyl-CoAs, a gradient elution is generally recommended.[1] this compound possesses both a highly polar coenzyme A portion and a non-polar fatty acid chain. A gradient elution, typically by varying the concentration of an organic solvent like acetonitrile in an aqueous buffer, allows for efficient elution and better peak shape across a range of similar analytes.[6] An isocratic elution might be sufficient if you are analyzing a very narrow range of acyl-CoA chain lengths.[1]

Q3: How can I prevent the degradation of this compound during sample preparation and analysis?

The stability of acyl-CoAs is a critical factor for reliable analysis.[5][6] To minimize degradation, consider the following precautions:

  • Temperature Control: Keep samples on ice or in a cooled autosampler (e.g., 4°C) to slow down enzymatic and chemical degradation.[7] For long-term storage, samples should be kept at -80°C.[7]

  • pH of Reconstitution Solution: The pH of the solution used to redissolve the sample extract can impact stability. A slightly acidic pH (e.g., 3.5) has been shown to improve the stability of some acyl-CoAs.[6]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples into smaller volumes for single use.

  • Use of Antioxidants: If oxidative degradation is a concern, consider the addition of antioxidants to your sample preparation workflow.

Troubleshooting Guides

This section provides systematic approaches to resolving specific peak shape problems encountered during the chromatographic analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. This can compromise resolution and the accuracy of integration.

Troubleshooting Workflow for Peak Tailing

Caption: A flowchart for troubleshooting peak tailing issues.

Potential Cause Recommended Solution Rationale
Mass Overload Dilute the sample or decrease the injection volume.[1][3]High concentrations of the analyte can saturate the stationary phase, leading to peak distortion.
Secondary Silanol Interactions Lower the mobile phase pH to between 2.5 and 3.5 using a buffer.[1]Suppresses the ionization of residual silanol groups, minimizing their interaction with the analyte.
Use a modern, end-capped HPLC column.[1]End-capping chemically deactivates most of the reactive silanol groups.
Column Contamination Implement a thorough column washing procedure after each analytical run.[1]Removes strongly retained impurities that can create active sites for secondary interactions.
Use a guard column to protect the analytical column.[1]Traps contaminants before they reach the main column, extending its lifespan.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phase A: 75 mM KH2PO4.

  • Adjust pH: Use phosphoric acid to adjust the pH of Mobile Phase A to 4.9.

  • Prepare Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.

  • Gradient Elution: Employ a binary gradient system with your HPLC.

  • Observation: Analyze the peak shape of this compound. If tailing persists, incrementally lower the pH of Mobile Phase A (e.g., to 3.5, then 2.5) and re-evaluate.

Issue 2: Peak Fronting

Peak fronting, where the initial part of the peak is drawn out, is less common than tailing but can also affect quantification.

Potential Cause Recommended Solution Rationale
Sample Overload Dilute the sample or reduce the injection volume.[3]Similar to peak tailing, excessive sample concentration can lead to fronting.
Incompatible Sample Solvent Dissolve the sample in the initial mobile phase if possible.[8]If the sample solvent is much stronger than the mobile phase, it can cause the analyte to move too quickly at the start, resulting in a fronting peak.
Column Collapse Replace the column.Operating the column outside of its recommended pH or pressure range can cause the stationary phase to collapse, leading to poor peak shape.
Issue 3: Split Peaks

Split peaks suggest that the analyte is experiencing two different environments as it travels through the column or that there is an issue with sample introduction.[1]

Logical Relationship of Split Peak Causes

Split_Peaks Split_Peak Split Peak Observed Column_Issue Column-Related Split_Peak->Column_Issue Injector_Issue Injector-Related Split_Peak->Injector_Issue Sample_Prep_Issue Sample Prep-Related Split_Peak->Sample_Prep_Issue Blocked_Frit Partially Blocked Frit Column_Issue->Blocked_Frit Column_Void Void in Packing Material Column_Issue->Column_Void Worn_Seal Worn Injector Seal Injector_Issue->Worn_Seal Solvent_Mismatch Sample Solvent Mismatch Sample_Prep_Issue->Solvent_Mismatch

Caption: Potential sources of split peaks in chromatography.

Potential Cause Recommended Solution Rationale
Partially Blocked Column Frit Back-flush the column. If this is ineffective, replace the frit.[1]Particulates can clog the frit, causing uneven sample distribution onto the column.
Column Void Replace the column.A void or channel in the column packing creates two different flow paths for the analyte.
Worn Injector Seal Replace the injector seal.A worn seal can cause the sample to be introduced into the mobile phase path in a distorted manner.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase.[8]A strong sample solvent can cause the analyte to spread unevenly at the head of the column.

Experimental Protocol: Column Flushing

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Reverse Flow Direction: Connect the column to the pump in the reverse direction.

  • Flush with Strong Solvent: Flush the column with a strong, non-buffered solvent (e.g., 100% acetonitrile or isopropanol) at a low flow rate for 30-60 minutes.

  • Re-equilibrate: Reconnect the column in the correct direction and equilibrate with the mobile phase before re-injecting the sample.

References

Strategies to increase the yield of synthetic cis-Vaccenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-Vaccenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help increase the yield of synthetic this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main approaches for the synthesis of this compound: enzymatic synthesis and chemical synthesis. Enzymatic synthesis utilizes an acyl-CoA synthetase to ligate cis-vaccenic acid to Coenzyme A (CoA). Chemical synthesis typically involves the activation of cis-vaccenic acid with a coupling reagent, followed by reaction with CoA.

Q2: Which synthesis method generally provides higher yields?

A2: Both methods can achieve high yields, but this is highly dependent on the optimization of reaction conditions. A mixed anhydride method followed by purification has been reported to produce yields of 75-78% for similar medium-chain acyl-CoAs. Chemo-enzymatic methods have also been successful, yielding over 40% for a variety of acyl-CoAs.[1]

Q3: What factors can influence the yield of the enzymatic synthesis?

A3: The yield of enzymatic synthesis is influenced by several factors including the activity and stability of the acyl-CoA synthetase, the concentrations of substrates (cis-vaccenic acid, CoA, and ATP), the reaction buffer composition (pH, ionic strength), and the presence of cofactors like Mg²⁺.

Q4: How can I purify the synthesized this compound?

A4: Purification of this compound is typically achieved using chromatographic techniques. Solid-phase extraction (SPE) can be used for initial cleanup, followed by reversed-phase high-performance liquid chromatography (HPLC) for high-purity isolation.

Q5: Is this compound stable, and how should it be stored?

A5: Like other acyl-CoAs, this compound is susceptible to hydrolysis, particularly at non-neutral pH. It is recommended to store purified this compound at -80°C in a slightly acidic buffer (pH ~5-6) to minimize degradation.

Troubleshooting Guides

Low or No Yield in Enzymatic Synthesis
Potential Cause Troubleshooting Step Recommended Action
Inactive Enzyme Verify enzyme activity.Perform a control reaction with a known substrate for the acyl-CoA synthetase (e.g., oleic acid). Run an SDS-PAGE to check for enzyme degradation.
Suboptimal Reaction Conditions Optimize reaction buffer.Systematically vary the pH (typically 7.0-8.0) and temperature (25-37°C) of the reaction. Ensure the presence of Mg²⁺ (typically 5-10 mM).
Substrate Issues Check substrate quality and concentration.Use high-purity cis-vaccenic acid and CoA. Vary the substrate concentrations to identify potential substrate inhibition.
Product Degradation Assess product stability.Analyze a time-course of the reaction to determine if the product is degrading after formation. If so, consider lowering the reaction temperature or shortening the incubation time.
Low or No Yield in Chemical Synthesis
Potential Cause Troubleshooting Step Recommended Action
Inefficient Activation of cis-Vaccenic Acid Choose an appropriate activating agent.For α,β-unsaturated acyl-CoAs, ethylchloroformate (ECF)-mediated coupling has been shown to be effective.[1]
Side Reactions Minimize side product formation.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the double bond. Control the reaction temperature to avoid dehydration or other side reactions.
Hydrolysis of CoA or Product Ensure anhydrous conditions.Use dry solvents and reagents to prevent hydrolysis of the activated fatty acid, CoA, and the final product.
Inefficient Purification Optimize the purification protocol.Use a combination of solid-phase extraction and reversed-phase HPLC. Monitor fractions carefully to avoid loss of product.

Data Presentation

Table 1: Reported Yields for the Synthesis of Various Acyl-CoAs

Acyl-CoASynthesis MethodReported Yield (%)Reference
cis-4-Decenoyl-CoAMixed Anhydride75-78
Octenoyl-CoAEthylchloroformate (ECF)57[1]
Cinnamoyl-CoAEthylchloroformate (ECF)75[1]
Crotonyl-CoAEthylchloroformate (ECF)44[1]
Sorbityl-CoAEthylchloroformate (ECF)61[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from methods for the synthesis of other long-chain acyl-CoAs.

Materials:

  • cis-Vaccenic acid

  • Coenzyme A, trilithium salt

  • ATP, disodium salt

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl₂ (1 M)

  • Dithiothreitol (DTT, 1 M)

  • Triton X-100 (10% v/v)

Procedure:

  • Prepare a stock solution of cis-vaccenic acid (10 mM) in a suitable solvent (e.g., ethanol).

  • In a microcentrifuge tube, combine the following in the specified order:

    • Tris-HCl buffer (100 mM, pH 7.5) to a final volume of 1 mL

    • MgCl₂ to a final concentration of 10 mM

    • DTT to a final concentration of 2 mM

    • Triton X-100 to a final concentration of 0.02%

    • ATP to a final concentration of 10 mM

    • CoA to a final concentration of 1 mM

    • cis-Vaccenic acid to a final concentration of 0.5 mM

  • Initiate the reaction by adding a suitable amount of long-chain acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for 1-4 hours with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS.

  • Terminate the reaction by adding a small volume of acid (e.g., 10 µL of 1 M HCl) or by heat inactivation (95°C for 5 minutes).

  • Proceed with purification of this compound.

Protocol 2: Purification of this compound by HPLC

Materials:

  • Terminated reaction mixture from the synthesis protocol

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 5.5

  • Mobile Phase B: Acetonitrile

  • HPLC system with a C18 reversed-phase column

Procedure:

  • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample onto the C18 column.

  • Elute the this compound using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Monitor the elution profile at 260 nm (for the adenine base of CoA).

  • Collect the fractions containing the this compound peak.

  • Lyophilize the collected fractions to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis s1 Prepare Reaction Mixture (cis-Vaccenic Acid, CoA, ATP, Buffer) s2 Add Acyl-CoA Synthetase s1->s2 s3 Incubate at 37°C s2->s3 s4 Terminate Reaction s3->s4 p1 Centrifuge and Filter s4->p1 p2 HPLC (C18 Column) p1->p2 p3 Collect Fractions p2->p3 p4 Lyophilize p3->p4 a1 LC-MS/MS Analysis p4->a1 a2 Quantify Yield a1->a2

Caption: Experimental workflow for the synthesis and purification of this compound.

metabolic_pathway cluster_vaccenate_pathway cis-Vaccenate Pathway palmitoyl_coa Palmitoyl-CoA elongase Elongase palmitoyl_coa->elongase Elongation stearoyl_coa Stearoyl-CoA scd1 Stearoyl-CoA Desaturase-1 (SCD1) stearoyl_coa->scd1 Desaturation cis_vaccenoyl_coa This compound isomerase Isomerase cis_vaccenoyl_coa->isomerase Isomerization oleoyl_coa Oleoyl-CoA elongase->stearoyl_coa scd1->oleoyl_coa isomerase->oleoyl_coa palmitoleoyl_coa Palmitoleoyl-CoA elongase2 Elongase palmitoleoyl_coa->elongase2 Elongation elongase2->cis_vaccenoyl_coa

Caption: Simplified metabolic pathways involving this compound.

References

Technical Support Center: Overcoming Matrix Effects in cis-Vaccenoyl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometry analysis of cis-Vaccenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to overcoming matrix effects in their experiments.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues you might encounter during the mass spectrometry analysis of this compound.

Issue 1: Poor Signal Intensity or High Background Noise

Question: I am observing very low signal intensity for my this compound analyte, or the background noise is unacceptably high. What are the possible causes and how can I fix this?

Answer: Poor signal intensity and high background noise are common challenges in the LC-MS/MS analysis of long-chain acyl-CoAs like this compound. These issues often arise from sample preparation, matrix effects, or suboptimal instrument settings.

Possible Causes and Solutions:

  • Interference from Biological Matrix: Biological samples are complex and contain numerous molecules such as salts, phospholipids, and proteins that can interfere with the ionization of your target analyte, a phenomenon known as ion suppression.[1]

    • Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering substances and is a recommended step for cleaner extracts.[1][2] While protein precipitation is a simpler method, it may not be sufficient to remove all matrix components that cause interference.[1][3]

  • Analyte Instability: Acyl-CoAs, including this compound, are susceptible to degradation, particularly at non-optimal pH and temperatures.[1][3]

    • Solution: Process samples quickly on ice and store them at -80°C to minimize degradation.[1] Reconstitute dried extracts in an appropriate solvent, such as 50% methanol in water with a low concentration of ammonium acetate, immediately before analysis.[1] Some studies have shown that resuspending acyl-CoA standards in glass vials instead of plastic can decrease signal loss and improve stability.[4]

  • Suboptimal Chromatographic Conditions: Poor separation of this compound from co-eluting matrix components can lead to ion suppression.

    • Solution: Optimize your liquid chromatography (LC) method to achieve good separation of your analyte from the bulk of the matrix. A C18 reversed-phase column is a common and effective approach for acyl-CoA analysis.[1][2] Adjusting the gradient and mobile phase composition can significantly improve resolution and reduce matrix effects.[1][3]

  • Inappropriate Mass Spectrometer Settings: The choice of ionization mode and source parameters can dramatically impact signal intensity.

    • Solution: Positive ion mode electrospray ionization (ESI) is generally used for the detection of acyl-CoAs.[1][2] Optimize source parameters such as capillary voltage, gas flow, and temperature for your specific instrument and analyte. For tandem MS (MS/MS), ensure the collision energy is optimized for the specific fragmentation of this compound to produce a strong product ion signal. A common fragmentation for long-chain acyl-CoAs is the neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.

Issue 2: Poor Reproducibility and Inconsistent Results

Question: My results for this compound quantification are not reproducible between injections or samples. What could be causing this variability?

Answer: A lack of reproducibility is a frequent problem in quantitative mass spectrometry and is often linked to matrix effects and the stability of the analyte.

Possible Causes and Solutions:

  • Variable Matrix Effects: The composition of the biological matrix can vary from sample to sample, leading to different degrees of ion suppression or enhancement.

    • Solution 1: Use of a Suitable Internal Standard: The most effective way to correct for variability is to use a stable isotope-labeled (SIL) internal standard of this compound. Since a SIL internal standard is not always commercially available, an odd-chain acyl-CoA, such as C17:0-CoA, can be used as an alternative.[3] The internal standard should be added to the sample at the very beginning of the sample preparation process to account for analyte loss and matrix effects throughout the entire workflow.

    • Solution 2: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This ensures that the standards and the samples experience comparable matrix effects, leading to more accurate quantification.

  • Analyte Degradation Over Time: The stability of this compound in the autosampler can be a source of variability, especially during long analytical runs.

    • Solution: Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation.[5] The stability of acyl-CoAs has been tested in various solutions, and a reconstitution solvent of 50% methanol/50% 50 mM ammonium acetate (pH 7) has been shown to maintain stability over 24 hours.[3]

  • Carryover: Analyte from a high-concentration sample can be carried over to the next injection, leading to inaccurate results for subsequent samples.

    • Solution: Optimize the wash steps in your LC method. This can include using a strong solvent in the wash solution and increasing the wash volume and duration. Injecting blank samples between your experimental samples can help to identify and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: The "matrix effect" refers to the alteration of the ionization efficiency of this compound due to the presence of co-eluting, undetected components from the sample matrix.[6] This interference can either suppress the signal (ion suppression) or enhance it (ion enhancement), which compromises the accuracy, precision, and sensitivity of quantitative analysis. In biological samples, phospholipids are a major source of matrix effects in ESI-MS.

Q2: How can I quantitatively assess the extent of matrix effects in my assay?

A2: The post-extraction spike method is a widely accepted approach to quantify matrix effects. This involves comparing the response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area of Analyte in Extracted Blank Matrix) / (Peak Area of Analyte in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q3: Which sample preparation technique is most effective for reducing matrix effects for this compound analysis?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here's a comparison of common methods:

  • Protein Precipitation (PPT): This is a simple and fast method, often performed with cold organic solvents like acetonitrile or acids like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).[3][7] While effective at removing proteins, it may not sufficiently remove other matrix components like phospholipids.[1]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for removing matrix interferences for acyl-CoA analysis.[1][2] It provides a more thorough cleanup by utilizing specific interactions between the analyte and the solid phase material, leading to a cleaner extract and reduced matrix effects.

Q4: What is the best type of internal standard for quantifying this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound.[8][9] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and any degradation or loss during sample preparation. This allows for the most accurate correction and quantification. If a SIL standard is not available, a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) that is not endogenously present in the sample can be a suitable alternative.[3]

Data Presentation

Table 1: Comparison of Recovery for Acyl-CoAs with Different Protein Precipitation Methods.

AnalyteRecovery with 10% TCA followed by SPE (%)Recovery with 2.5% SSA (%)
Acetyl-CoA3659
Malonyl-CoA2674
Propionyl-CoA6280
Isovaleryl-CoA5859
Dephospho-CoA0>99
CoA174

Data adapted from Jones et al. (2021).[7] This table demonstrates that for many acyl-CoAs, protein precipitation with 2.5% SSA without a subsequent SPE step results in higher recovery compared to 10% TCA followed by SPE.

Table 2: Relative Matrix Effects of Acyl-CoAs in Different Cell Lines.

AnalyteMatrix Effect Ratio (kanalyte / kISTD) in PC-3 CellsMatrix Effect Ratio (kanalyte / kISTD) in LNCaP Cells
C16:0-CoA 1.10.9
C18:0-CoA 1.00.8
C18:1-CoA 1.21.0
C18:2-CoA 1.31.1

Data adapted from Li et al. (2017).[3] The ratio of the slopes of the calibration curves for the analyte and the internal standard (ISTD) indicates the relative matrix effect. Ratios close to 1 suggest that the internal standard effectively compensates for the matrix effect on the analyte. The different ratios between the two cell lines highlight that matrix effects can be sample-type dependent.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for the extraction of long-chain acyl-CoAs from biological samples to minimize matrix effects.

  • Homogenization: Homogenize the tissue or cell pellet in an appropriate ice-cold buffer.

  • Internal Standard Spiking: Add a known amount of your internal standard (e.g., stable isotope-labeled this compound or C17:0-CoA) to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding an equal volume of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with a second solvent, such as 1 mL of a moderate percentage of organic solvent, to remove less polar interferences like phospholipids. The exact composition of this wash may need to be optimized.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol or an appropriate mixture of organic solvents.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with your LC-MS/MS system (e.g., 50% methanol in water with ammonium acetate) immediately prior to analysis.[1][2]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Logic sample Biological Sample (Tissue or Cells) homogenization Homogenization & IS Spiking sample->homogenization ppt Protein Precipitation (e.g., Acetonitrile) homogenization->ppt spe Solid-Phase Extraction (SPE) ppt->spe elution Elution spe->elution dry_recon Dry Down & Reconstitution elution->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data_processing Data Processing & Quantification lcms->data_processing poor_signal Poor Signal? data_processing->poor_signal reproducibility Poor Reproducibility? data_processing->reproducibility check_sample_prep Optimize Sample Prep (e.g., SPE) poor_signal->check_sample_prep Yes check_lc Optimize LC Separation poor_signal->check_lc Yes use_is Use Appropriate IS reproducibility->use_is Yes check_stability Check Analyte Stability reproducibility->check_stability Yes

Caption: Workflow for this compound analysis with troubleshooting decision points.

matrix_effect_mitigation cluster_pre_analytical Pre-Analytical Strategies cluster_analytical Analytical Strategies start Matrix Effect (Ion Suppression/Enhancement) sample_prep Improve Sample Cleanup (SPE > LLE > PPT) start->sample_prep dilution Sample Dilution start->dilution chromatography Optimize Chromatography (Gradient, Column Chemistry) start->chromatography internal_standard Use Stable Isotope-Labeled Internal Standard start->internal_standard calibration Matrix-Matched Calibration start->calibration sample_prep->chromatography

Caption: Strategies to mitigate matrix effects in mass spectrometry.

References

Technical Support Center: Refinement of Extraction Methods for cis-Vaccenoyl-CoA Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of cis-Vaccenoyl-CoA. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting long-chain acyl-CoAs like this compound?

A1: The most common and effective methods for extracting long-chain acyl-CoAs are Solid-Phase Extraction (SPE) and various forms of liquid-liquid extraction.[1][2] SPE, particularly with weak anion exchange columns, is effective for purifying and concentrating acyl-CoAs from complex biological samples.[3][4] Liquid-liquid extraction, often using a chloroform/methanol solvent system, is also widely used to separate acyl-CoAs into an aqueous phase, away from lipids which are partitioned into the organic phase.[2][3]

Q2: How can I minimize the degradation of this compound during the extraction process?

A2: this compound, like other acyl-CoAs, is susceptible to both enzymatic and chemical degradation. To minimize degradation, it is crucial to work quickly and keep the samples on ice or at 4°C throughout the entire procedure.[3][5] Quenching metabolism rapidly is key; this can be achieved by homogenizing tissue samples in ice-cold buffers or using pre-chilled solvents.[1][5] Using acidic buffers, such as potassium phosphate at pH 4.9, can also help to improve stability during extraction.[1]

Q3: What are the critical considerations for sample preparation before mass spectrometry (MS) analysis?

A3: For successful MS analysis, it is essential to have clean samples with minimal contaminants that can cause ion suppression.[6] Salts, detergents, and other non-volatile agents used during extraction must be removed.[7] This is often accomplished during the final steps of SPE or by a separate desalting step.[7][8] The final extract should be reconstituted in a solvent compatible with the MS system, typically a mixture of methanol, acetonitrile, and/or water with a small amount of formic acid to aid ionization.[8][9]

Q4: Which internal standard is suitable for the quantification of this compound?

A4: An ideal internal standard would be a stable isotope-labeled version of this compound. However, if that is not available, a structurally similar long-chain acyl-CoA that is not naturally present in the sample, such as Heptadecanoyl-CoA (C17:0), is a common choice.[3][10] Using an internal standard is critical to correct for sample loss during extraction and for variations in ionization efficiency during MS analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound 1. Inefficient Cell Lysis: The extraction solvent did not adequately disrupt the cells or tissue. 2. Degradation: Samples were not kept cold, or the process was too slow. 3. Incorrect pH: The pH of the extraction buffer was not optimal for acyl-CoA stability.1. Ensure thorough homogenization. For adherent cells, use a cell scraper. Consider sonication after adding the extraction solvent.[3] 2. Perform all steps on ice. Use pre-chilled tubes, solvents, and centrifuge rotors.[5][10] 3. Use an acidic buffer, such as 100 mM KH2PO4 at pH 4.9, during homogenization to improve stability.[1][4]
High Variability Between Replicates 1. Inconsistent Sample Handling: Variations in timing, temperature, or volumes between samples. 2. Phase Separation Issues: Inconsistent collection of the aqueous phase during liquid-liquid extraction. 3. SPE Column Inconsistency: The SPE column was not conditioned or washed properly, or it dried out.1. Standardize the protocol and handle all samples identically and in parallel if possible. 2. Be precise when collecting the upper aqueous phase, avoiding the protein interface and the lower organic layer.[3] 3. Ensure proper conditioning and equilibration of the SPE column before loading the sample. Do not let the sorbent bed dry out between steps.[4][10]
Poor Purity / Contaminated Sample 1. Carryover of Proteins/Lipids: The initial protein precipitation or phase separation was incomplete. 2. Ineffective SPE Washing: The wash steps were insufficient to remove interfering substances.1. After centrifugation to pellet proteins, carefully transfer the supernatant without disturbing the pellet.[3] In liquid-liquid extraction, ensure a clean separation of phases.[10] 2. Use the recommended wash volumes and solutions for the SPE protocol to effectively remove impurities before eluting the acyl-CoAs.[4][10]
Interference in Downstream MS Analysis 1. Presence of Salts or Detergents: High salt concentrations or detergents from lysis buffers can suppress the MS signal. 2. Incompatible Final Solvent: The dried extract was reconstituted in a solvent not suitable for the LC-MS system.1. Ensure the SPE protocol includes a wash step with a low-salt solution and that the final elution buffer is volatile. If issues persist, a separate desalting step may be necessary.[7] 2. Reconstitute the final sample in a solution commonly used for reverse-phase chromatography, such as 50% methanol or acetonitrile in water with 0.1% formic acid.[9][10]
Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in this compound extraction.

TroubleshootingWorkflow Start Start: Low this compound Signal CheckRecovery Check Internal Standard Recovery Start->CheckRecovery LowRecovery Problem: Low Recovery CheckRecovery->LowRecovery Low GoodRecovery Problem: Ion Suppression CheckRecovery->GoodRecovery Good CheckLysis Review Lysis & Homogenization LowRecovery->CheckLysis CheckTemp Verify Temperature Control (4°C) LowRecovery->CheckTemp CheckSPE Inspect SPE Protocol (Conditioning, Loading, Elution) LowRecovery->CheckSPE CheckCleanup Review Sample Cleanup Protocol GoodRecovery->CheckCleanup CheckSolvent Verify Final Reconstitution Solvent GoodRecovery->CheckSolvent OptimizeLysis Action: Optimize Lysis (e.g., Sonication) CheckLysis->OptimizeLysis StrictTemp Action: Maintain Strict Cold Chain CheckTemp->StrictTemp OptimizeSPE Action: Re-optimize SPE Steps CheckSPE->OptimizeSPE OptimizeCleanup Action: Improve Desalting/ Detergent Removal CheckCleanup->OptimizeCleanup ChangeSolvent Action: Use MS-Compatible Solvent (e.g., 50% MeOH w/ 0.1% FA) CheckSolvent->ChangeSolvent

Caption: A decision tree for troubleshooting poor this compound signal.

Quantitative Data Summary

The recovery of acyl-CoAs can vary significantly based on the chain length and the extraction method used. The following table summarizes representative recovery data from various protocols, which can serve as a benchmark for long-chain acyl-CoAs like this compound.

Acyl-CoA SpeciesChain LengthExtraction MethodSorbent/MatrixAverage Recovery (%)Reference
Palmitoyl-CoALong (C16:0)SPEOligonucleotide70-80%[4]
Oleoyl-CoALong (C18:1)SPE2-(2-pyridyl)ethyl85-90%[4]
Various Long-ChainC14-C20Acetonitrile/Isopropanol & SPEOligonucleotide70-80%[1]
Acetyl-CoAShort (C2)SPE2-(2-pyridyl)ethyl85-95%[4]
Octanoyl-CoAMedium (C8)SPE2-(2-pyridyl)ethyl88-92%[4]

Experimental Protocols

Below are detailed methodologies for two effective extraction techniques. Always perform these procedures on ice to prevent degradation.

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs

This protocol is adapted from methods designed for high recovery and purity of long-chain acyl-CoAs from tissues or cells.[1][4]

Materials:

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN), 2-Propanol

  • Weak Anion Exchange SPE Columns

  • Elution Solution: Methanol/Ammonium Formate mixture

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Sample Homogenization:

    • For tissue (~50-100 mg), add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize on ice until uniform. Add 1 mL of 2-Propanol and homogenize again.[4]

    • For cells, scrape or pellet cells and resuspend in 1 mL of ice-cold Homogenization Buffer with internal standard.[3]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube and add 2 mL of Acetonitrile.

    • Vortex vigorously for 2 minutes.[4]

    • Centrifuge at 12,000-16,000 x g for 10 minutes at 4°C to pellet proteins.[3][4]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction:

    • Condition: Condition the SPE column by washing with 1-3 mL of methanol, followed by 1-3 mL of water or buffer.[3][10]

    • Load: Load the supernatant from the extraction step onto the column.

    • Wash: Wash the column with 1-2.4 mL of a wash solution (e.g., 100 mM KH2PO4, followed by methanol or 2% formic acid) to remove impurities.[3][10]

    • Elute: Elute the acyl-CoAs using 1.5-2.4 mL of an appropriate elution buffer (e.g., 2-5% ammonium hydroxide or a methanol/ammonium formate mixture).[4][10]

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of a solvent suitable for your downstream analysis (e.g., 50% methanol).[10]

General Workflow for this compound Extraction

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction & Clarification cluster_purify Purification & Concentration Harvest 1. Harvest Cells/Tissue (Keep on ice) AddBuffer 2. Add Cold Lysis Buffer (pH 4.9) + Internal Standard Harvest->AddBuffer Homogenize 3. Homogenize / Sonicate AddBuffer->Homogenize AddSolvent 4. Add Organic Solvents (ACN/Isopropanol) Homogenize->AddSolvent Vortex 5. Vortex Vigorously AddSolvent->Vortex Centrifuge 6. Centrifuge (4°C) to Pellet Debris Vortex->Centrifuge CollectSupernatant 7. Collect Supernatant Centrifuge->CollectSupernatant SPE_Load 8. Load onto Conditioned SPE Column CollectSupernatant->SPE_Load SPE_Wash 9. Wash Column to Remove Impurities SPE_Load->SPE_Wash SPE_Elute 10. Elute this compound SPE_Wash->SPE_Elute Dry 11. Evaporate to Dryness (Nitrogen Stream) SPE_Elute->Dry Reconstitute 12. Reconstitute for Analysis Dry->Reconstitute Analysis Downstream Analysis (LC-MS) Reconstitute->Analysis

Caption: A step-by-step workflow for the extraction of this compound.

References

Technical Support Center: Optimization of Enzyme Kinetics Assays with cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Vaccenoyl-CoA in enzyme kinetics assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in my enzyme kinetics assay?

A1: The optimal substrate concentration for this compound will depend on the specific enzyme you are studying and its Michaelis constant (K_m_). To determine the ideal concentration, it is recommended to perform a substrate titration experiment. This involves measuring the initial reaction velocity at a range of this compound concentrations while keeping the enzyme concentration constant. For determining K_m_ and V_max_, it is advisable to use substrate concentrations ranging from 0.2 to 5.0 times the estimated K_m_. If the K_m_ is unknown, begin with a broad range of concentrations and subsequently narrow the range based on the initial findings.

Q2: I am not seeing any or very low signal in my assay. What are the potential causes?

A2: Low or no signal in your enzyme assay can stem from several factors:

  • Enzyme Inactivity: Ensure your enzyme is active. Improper storage or handling can lead to loss of activity. It is advisable to test the enzyme with a known positive control substrate if available.

  • Incorrect Assay Conditions: Verify that the buffer pH, temperature, and ionic strength are optimal for your specific enzyme.

  • Substrate Degradation: this compound, like other acyl-CoAs, can be susceptible to degradation. Ensure it has been stored correctly, typically at -80°C, and handle it on ice.

  • Missing Cofactors: Check if your enzyme requires any specific cofactors for its activity.

  • Assay Detection Limit: The concentration of the product being formed might be below the detection limit of your instrument or assay method.

Q3: The results of my assay are not reproducible. What could be the issue?

A3: Lack of reproducibility is a common issue in enzyme kinetics and can be attributed to several factors:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Using calibrated pipettes is crucial.

  • Inconsistent Incubation Times: Use a timer to ensure that all reactions are incubated for the exact same duration.

  • Temperature Fluctuations: Maintain a constant temperature throughout the assay, as enzyme activity is highly temperature-dependent.

  • Reagent Instability: Prepare fresh reagents and solutions for each experiment to avoid degradation.

  • Sample Homogeneity: Ensure all solutions, especially the enzyme and substrate stocks, are thoroughly mixed before use.

Q4: Are there any substances that can interfere with my this compound enzyme assay?

A4: Yes, several substances can interfere with enzyme assays. Common interfering substances include:

  • Detergents: High concentrations of detergents can denature enzymes.

  • Chelating Agents (e.g., EDTA): If your enzyme requires divalent cations (like Mg²⁺ or Mn²⁺) for activity, EDTA can inhibit the reaction by chelating these ions.

  • Reducing Agents (e.g., DTT, β-mercaptoethanol): While often necessary to maintain enzyme activity, high concentrations can interfere with certain detection methods.

  • Organic Solvents: Solvents used to dissolve substrates or inhibitors can affect enzyme stability and activity. It is important to keep the final solvent concentration low and consistent across all assays.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Background Signal Substrate instability leading to non-enzymatic product formation.Run a "no-enzyme" control to quantify the rate of non-enzymatic reaction and subtract it from the sample readings.
Contamination of reagents with product.Use fresh, high-purity reagents.
Non-linear Reaction Progress Curves Substrate depletion.Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity.
Product inhibition.Analyze the data using kinetic models that account for product inhibition.
Enzyme instability during the assay.Optimize assay conditions (pH, temperature, ionic strength) to improve enzyme stability. Add stabilizing agents like glycerol or BSA if compatible.
Variable Enzyme Activity Between Batches Inconsistent enzyme concentration.Accurately determine the protein concentration of each enzyme batch using a reliable method (e.g., Bradford or BCA assay).
Presence of inhibitors in some preparations.Purify the enzyme to remove any contaminating inhibitors.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for Enzymes Utilizing this compound

The following table presents a hypothetical set of kinetic parameters for enzymes that may utilize this compound as a substrate. This data is for illustrative purposes to demonstrate how such data would be presented and should not be considered as experimentally verified values.

EnzymeSubstrateK_m_ (µM)V_max_ (µmol/min/mg)
Acyl-CoA Synthetase (ACS)This compound152.5
Glycerol-3-Phosphate Acyltransferase (GPAT)This compound251.8
Diacylglycerol Acyltransferase (DGAT)This compound301.2

Experimental Protocols

Detailed Methodology for a Generic Enzyme Kinetics Assay with this compound

This protocol describes a general continuous spectrophotometric assay for an enzyme that uses this compound and produces a product that can be coupled to a change in absorbance.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂. Prepare fresh and keep on ice.

  • This compound Stock Solution: Prepare a 10 mM stock solution in a suitable buffer (e.g., 10 mM sodium acetate, pH 6.0). Aliquot and store at -80°C. Determine the precise concentration spectrophotometrically using an extinction coefficient.

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable storage buffer containing a cryoprotectant (e.g., 20% glycerol). Store at -80°C.

  • Coupling Enzyme and Substrates (if applicable): Prepare solutions of any necessary coupling enzymes and their substrates in the assay buffer.

2. Assay Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations in the assay (e.g., from 0.2x to 5x the expected K_m_).

  • Set up the reaction mixture in a cuvette or a 96-well plate. For a 1 mL cuvette assay, a typical reaction mixture would contain:

    • 800 µL of Assay Buffer

    • 100 µL of the diluted this compound solution

    • Any necessary coupling enzymes and their substrates.

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of a freshly diluted enzyme solution. The enzyme should be diluted in cold assay buffer immediately before use.

  • Immediately start monitoring the change in absorbance at the appropriate wavelength in a spectrophotometer. Record the absorbance at regular intervals (e.g., every 15 seconds) for a period during which the reaction is linear (typically 5-10 minutes).

  • Perform a "no-enzyme" control for each substrate concentration to measure any non-enzymatic reaction.

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of the product being monitored.

  • Plot the initial velocities against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Mandatory Visualizations

Signaling and Metabolic Pathways

Cardiolipin_Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAAT CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDS PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGS Cardiolipin Cardiolipin CDP_DAG->Cardiolipin PG Phosphatidylglycerol PGP->PG PGP Phosphatase PG->Cardiolipin Cardiolipin Synthase cis_Vaccenoyl_CoA This compound cis_Vaccenoyl_CoA->LPA cis_Vaccenoyl_CoA->PA

Caption: Role of this compound in Cardiolipin Biosynthesis.

Triacylglycerol_Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol DAG->TAG DGAT cis_Vaccenoyl_CoA This compound cis_Vaccenoyl_CoA->LPA cis_Vaccenoyl_CoA->PA cis_Vaccenoyl_CoA->TAG Enzyme_Kinetics_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate) dilute Substrate Dilution Series (this compound) prep->dilute setup Assay Setup (Buffer + Substrate) dilute->setup equilibrate Temperature Equilibration setup->equilibrate initiate Initiate Reaction (Add Enzyme) equilibrate->initiate monitor Monitor Reaction (e.g., Spectrophotometry) initiate->monitor analyze Data Analysis (Calculate v₀) monitor->analyze plot Plot Data & Determine Kinetic Parameters (Km, Vmax) analyze->plot

How to minimize isomerization of cis-Vaccenoyl-CoA during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of cis-Vaccenoyl-CoA during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to isomerize to its trans form during analysis?

A1: The primary factors leading to the isomerization of this compound include exposure to heat, light, and suboptimal pH conditions. Radical-induced isomerization can also occur, particularly in the presence of oxygen.[1][2][3] High temperatures during sample preparation or analysis (especially in GC inlets) can provide the activation energy for the conversion from the less stable cis isomer to the more stable trans isomer.[4][5] Exposure to UV or even ambient light can also induce isomerization.[3][6] Furthermore, both acidic and basic conditions can promote this conversion.[4]

Q2: I am observing a peak for trans-Vaccenoyl-CoA in my analysis that I don't expect. How can I determine if this is a true biological product or an artifact of my analytical procedure?

A2: To determine the origin of the trans isomer, you should run a pure standard of this compound through your entire sample preparation and analytical workflow. If a trans peak appears, it indicates that isomerization is occurring during your procedure. You can then systematically evaluate each step (extraction, solvent evaporation, analysis) to pinpoint the cause. Additionally, consider performing the extraction and preparation in a controlled environment with minimal light and at low temperatures to see if the trans peak is reduced or eliminated.

Q3: Which analytical technique is better for analyzing this compound, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A3: For thermally labile compounds like this compound, HPLC is often the preferred method because the analysis is typically performed at or near room temperature, which significantly reduces the risk of heat-induced isomerization.[4] While GC can also be used, it requires special precautions to minimize thermal stress on the analyte. If GC is necessary, using a Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) inlet is critical to prevent isomerization that can occur in a hot inlet.[4]

Q4: How should I store my this compound samples and standards to ensure their stability?

A4: To ensure stability, samples and standards of this compound should be stored at low temperatures, protected from light. For short-term storage, 4°C is acceptable. For long-term storage, temperatures of -20°C or ideally -80°C are recommended.[3] Samples should be stored in amber vials or vials wrapped in aluminum foil to prevent light exposure.[3][4] It is also advisable to overlay the sample with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q5: My chromatographic results show poor resolution between the cis and trans isomers. What can I do to improve this?

A5: Poor resolution can often be addressed by optimizing your chromatographic conditions.

  • For HPLC: You can try using a longer column, a column with a smaller particle size, or a different stationary phase (e.g., one designed for fatty acid analysis). Adjusting the mobile phase composition and flow rate can also significantly impact resolution.

  • For GC: Optimizing the temperature ramp is crucial. A slower temperature ramp can improve the separation of isomers.[7] Additionally, ensure you are using a column with an appropriate stationary phase for fatty acid methyl ester (FAME) analysis if you have derivatized your sample.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low recovery of this compound Isomerization during sample preparation: Exposure to high temperatures, light, or non-neutral pH.Perform all extraction and preparation steps on ice or at 4°C.[3] Use amber glassware or wrap containers in aluminum foil.[3][4] Ensure all solvents are neutral and degassed.[4]
Degradation of the thioester bond: Hydrolysis due to inappropriate pH.Maintain a pH between 6.5 and 7.5 during extraction and in final sample solutions.[8][9]
Unexpected trans-Vaccenoyl-CoA peak appears or is larger than expected In-system isomerization (GC): The GC inlet temperature is too high.Switch to a Cool On-Column or Programmed Temperature Vaporization (PTV) inlet.[4] Reduce the inlet temperature to the lowest possible value that still allows for efficient analyte transfer.
In-system isomerization (HPLC): Though less common, an acidic mobile phase or a contaminated column could contribute.Ensure the mobile phase is buffered to a neutral pH. Check the column's health and replace it if it's contaminated or degraded.
Isomerization during storage: Improper storage conditions.Store samples and standards at -80°C in amber, airtight vials, preferably under an inert atmosphere.[3]
Poor peak shape (e.g., tailing) Analyte interaction with active sites: The CoA moiety can interact with active sites in the GC inlet or on the column.Use a deactivated inlet liner and a high-quality, well-conditioned column.[7]
Incompatible sample solvent (HPLC): The solvent in which the sample is dissolved may be too different from the mobile phase.Whenever possible, dissolve the final extract in the initial mobile phase.
Inconsistent retention times Fluctuations in temperature: Inconsistent column oven temperature.Use a thermostatted column oven for both GC and HPLC to ensure a stable temperature.[10]
Changes in mobile phase composition (HPLC): Inaccurate mixing or degradation of the mobile phase.Prepare fresh mobile phase daily and ensure the pump is mixing proportions correctly.[10]

Experimental Protocols

Protocol for Extraction of Acyl-CoAs with Minimized Isomerization

This protocol is adapted from methods designed for the stable extraction of a wide range of acyl-CoA esters from tissues.[8][9]

  • Tissue Homogenization:

    • Place powdered frozen tissue (20-30 mg) in a glass tube on dry ice.

    • Add 1.5 mL of a pre-chilled (-20°C) solution of acetonitrile/isopropanol (3:1, v/v).

    • Homogenize for 30 seconds, keeping the tube on ice.

    • Add 0.5 mL of pre-chilled (4°C) 0.1M potassium phosphate buffer (pH 6.7).

    • Homogenize for another 30 seconds on ice.

  • Phase Separation:

    • Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 5 minutes at 4°C to pellet the tissue debris.

  • Solid Phase Extraction (SPE) for Purification:

    • Condition a 2-(2-pyridyl)ethyl functionalized silica gel SPE column with 1 mL of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v). This protonates the pyridyl group, enabling it to act as an anion exchanger.

    • Apply the supernatant from the phase separation step to the SPE column.

    • Wash the column with 1 mL of the conditioning solution to remove unretained compounds.

    • Elute the acyl-CoA esters with 2 mL of methanol/250 mM ammonium formate (4:1, v/v).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (<30°C).

    • Reconstitute the dried extract in a solvent suitable for your analytical method (e.g., the initial mobile phase for HPLC).

Visualizations

Workflow for Minimizing this compound Isomerization

G Workflow for Minimizing this compound Isomerization cluster_prep Sample Preparation (Low Light & Temperature) cluster_purify Purification cluster_analysis Analysis cluster_storage Storage sample Tissue Sample homogenize Homogenize in Acetonitrile/Isopropanol & KH2PO4 (pH 6.7) on ice sample->homogenize store Store at -80°C in Amber Vials sample->store centrifuge Centrifuge at 4°C homogenize->centrifuge extract Collect Supernatant centrifuge->extract spe Solid Phase Extraction (Anion Exchange) extract->spe evaporate Evaporate under N2 (Low Temperature) spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc Preferred: HPLC Analysis (Thermostatted Column) reconstitute->hplc gc Alternative: GC Analysis (Cool On-Column Inlet) reconstitute->gc reconstitute->store

Caption: A step-by-step workflow for sample preparation and analysis of this compound.

Logical Diagram for Troubleshooting Isomerization

G Troubleshooting Unexpected trans-Isomer Peak cluster_yes Isomerization Source is Procedural cluster_no Isomerization Source is Biological start Unexpected trans-Peak Observed in Sample test_standard Analyze Pure cis-Standard Using Same Full Procedure start->test_standard decision Is trans-Peak Present in Standard Analysis? test_standard->decision check_prep Review Sample Prep: - Temperature Control? - Light Protection? - pH Neutral? decision->check_prep Yes biological trans-Isomer is Likely Present in Original Sample decision->biological No check_analysis Review Analytical Step: - GC Inlet Temp too High? - HPLC Mobile Phase Acidic? check_prep->check_analysis

Caption: A logical decision tree for diagnosing the source of unexpected trans-isomer peaks.

References

Improving the signal-to-noise ratio for low abundance cis-Vaccenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-Vaccenoyl-CoA and other low-abundance long-chain fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for improving the signal-to-noise ratio in complex biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound in a question-and-answer format.

Issue 1: Poor Signal Intensity or High Background Noise

Question: I am observing a very low signal for this compound, or the background noise is unacceptably high. What are the possible causes and how can I fix this?

Answer: Low signal intensity and high background noise are common challenges in the LC-MS/MS analysis of acyl-CoAs.[1] These issues often stem from sample preparation, matrix effects, or suboptimal instrument settings.

Possible Causes and Solutions:

  • Sample Quality and Preparation:

    • Interference from Biological Matrix: Biological samples are complex mixtures containing salts, proteins, and other lipids that can interfere with the ionization of your target analyte, a phenomenon known as ion suppression.[1][2]

      • Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering substances and is recommended for cleaner extracts.[1][3] While protein precipitation is a simpler method, it may not be sufficient to remove all matrix components.[1]

    • This compound Instability: Acyl-CoAs are susceptible to both chemical and enzymatic degradation, especially at non-optimal pH and temperatures.[1]

      • Solution: Process samples quickly on ice and ensure they are stored at -80°C. Immediately before analysis, reconstitute dried extracts in an appropriate solvent, such as 50% methanol in water with a low concentration of ammonium acetate.[1][4]

  • Chromatographic Conditions:

    • Poor Separation: Inadequate separation of this compound from other isomers (like Oleoyl-CoA) and matrix components can lead to ion suppression.[3]

      • Solution: Optimize your liquid chromatography (LC) method. Using a C18 reversed-phase column is a common and effective approach.[5] Adjusting the mobile phase composition and employing a shallow elution gradient can significantly improve resolution.[3][6]

    • Ion-Pairing Reagents: Reagents like triethylamine can improve peak shape but may cause signal suppression in the mass spectrometer.

      • Solution: If possible, develop a method that does not rely on ion-pairing reagents.[1] If they are necessary, use the lowest effective concentration and ensure the MS source is cleaned regularly.[1]

  • Mass Spectrometer Settings:

    • Suboptimal Ionization: The choice of ionization mode and source parameters can dramatically impact signal intensity.[3]

      • Solution: Positive ion mode electrospray ionization (ESI) is generally effective for acyl-CoA detection.[5][7] It is crucial to optimize source parameters such as capillary voltage, gas flow, and temperature for your specific instrument and analytes.[1][3]

    • Incorrect Fragmentation: In tandem MS (MS/MS), using a non-optimal collision energy will result in poor fragmentation and a low signal for your product ions.

      • Solution: Optimize the collision energy for the specific precursor-to-product ion transition for this compound. This can be done by infusing a standard and performing a collision energy ramp.

Issue 2: Difficulty Distinguishing this compound from Other Isomers

Question: My chromatographic method co-elutes this compound (18:1n-7) with its isomer Oleoyl-CoA (18:1n-9). How can I differentiate them?

Answer: Differentiating positional isomers of fatty acyl-CoAs is a significant analytical challenge as they have the same mass and often similar fragmentation patterns.

Possible Solutions:

  • Chromatographic Optimization: While challenging, extensive optimization of the LC method may achieve partial or baseline separation.

    • Solution: Experiment with different stationary phases (e.g., C30 instead of C18), utilize longer columns, or employ very shallow gradients to maximize the separation potential based on subtle differences in their structures.[3]

  • Chemical Derivatization (Advanced): Derivatization techniques can be employed to tag the double bond, allowing for mass-based differentiation.

    • Solution: Investigate derivatization strategies that are specific to the position of the double bond. These methods often involve complex chemistry and require significant method development.

Issue 3: Low Recovery After Sample Preparation

Question: I suspect I am losing a significant amount of this compound during the extraction and cleanup steps. How can I improve recovery?

Answer: Low recovery is often due to the amphipathic nature of long-chain acyl-CoAs, leading to adsorption to surfaces or inefficient extraction.

Possible Solutions:

  • Use of an Internal Standard: A stable isotope-labeled or odd-chain internal standard is crucial for accurately assessing and correcting for recovery losses. Heptadecanoyl-CoA (C17:0) is a commonly used internal standard.[8][9]

  • Optimization of Extraction Solvents: The choice of solvent is critical for efficiently extracting acyl-CoAs.

    • Solution: A common method involves homogenization in a buffered solution (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like 2-propanol and acetonitrile.[8][9]

  • Solid-Phase Extraction (SPE) Optimization: The choice of SPE sorbent and the composition of wash and elution buffers are key.

    • Solution: For acyl-CoAs, SPE cartridges with a 2-(2-pyridyl)ethyl functionalized silica gel have been shown to be effective.[8] Ensure proper conditioning of the column and optimize the elution solvent, such as a mixture of methanol and ammonium formate.[8]

Experimental Protocols

Protocol 1: Extraction and Enrichment of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction and solid-phase extraction (SPE) enrichment of long-chain acyl-CoAs.[8][9]

Materials:

  • Frozen tissue sample (50-100 mg)

  • Liquid nitrogen

  • Glass homogenizer

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[8]

  • Internal Standard: Heptadecanoyl-CoA (C17:0)[8]

  • Extraction Solvents: 2-Propanol and Acetonitrile (ACN)[8]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[8]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[8]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[8]

Procedure:

  • Sample Preparation: Weigh 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen.

  • Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 1 mL of ice-cold Homogenization Buffer containing the internal standard. Homogenize thoroughly. Add 1 mL of 2-Propanol and homogenize again.[8]

  • Extraction: Transfer the homogenate to a centrifuge tube. Add 2 mL of acetonitrile, vortex vigorously for 2 minutes, and centrifuge at 12,000 x g for 10 minutes at 4°C.[8]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.[5][8]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the SPE column with 2 mL of the Wash Solution.[8]

    • Sample Loading: Load the supernatant onto the conditioned SPE column.[8]

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate.[8]

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis of long-chain acyl-CoAs.[5][10]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[5]

  • Mobile Phase A: Water with 15 mM ammonium hydroxide

  • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 20% B

    • 2.8 min: 45% B

    • 3.0 min: 25% B

    • 4.0 min: 65% B

    • (Followed by re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)

  • Precursor Ion (for Vaccenoyl-CoA, C18:1): To be determined based on the specific adduct (e.g., [M+H]+).

  • Product Ion: A characteristic fragment ion for acyl-CoAs is the neutral loss of 507 Da.[7] Other specific product ions should be determined by direct infusion of a standard.

  • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for each analyte.

Quantitative Data Summary

The efficiency of acyl-CoA recovery can vary depending on the chain length and the specific method employed. The following table summarizes representative recovery and concentration data from published protocols to provide a baseline for expectations.

Analyte/MethodMatrixRecovery Rate (%)Typical ConcentrationCitation
SPE Recovery Various>85% for most LPLsN/A[11]
Long-Chain Acyl-CoAs MCF7 CellsN/A~80.4 pmol/10⁶ cells[7]
Long-Chain Acyl-CoAs RAW264.7 CellsN/A~12.0 pmol/10⁶ cells[7]
Palmitoyl-CoA (C16:0) Human Skeletal MuscleN/A~2-4 pmol/mg wet wt[12]
Oleoyl-CoA (C18:1) Human Skeletal MuscleN/A~1-3 pmol/mg wet wt[12]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general experimental workflow for the enrichment and analysis of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_cleanup Enrichment cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) Homogenize Homogenization (+ Internal Std) Sample->Homogenize Extract Solvent Extraction (ACN/Isopropanol) Homogenize->Extract SPE Solid-Phase Extraction (SPE) Centrifuge Centrifugation Extract->Centrifuge Dry Dry Down (Nitrogen Stream) Supernatant Collect Supernatant Centrifuge->Supernatant Reconstitute Reconstitute Supernatant->SPE SPE->Dry Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification & Analysis Data->Quant

Caption: General workflow for acyl-CoA enrichment and analysis.

Metabolic Pathway of this compound

This compound is a key intermediate in fatty acid metabolism. It is synthesized from Palmitoyl-CoA via elongation and can be further metabolized through β-oxidation or incorporated into complex lipids.

MetabolicPathway PalmitoylCoA Palmitoyl-CoA (C16:0) Elongation Fatty Acid Elongation PalmitoylCoA->Elongation elongase enzymes StearoylCoA Stearoyl-CoA (C18:0) Elongation->StearoylCoA VaccenoylCoA This compound (C18:1n-7) Elongation->VaccenoylCoA (alternative elongation product) Desaturation Stearoyl-CoA Desaturase (SCD1) StearoylCoA->Desaturation OleoylCoA Oleoyl-CoA (C18:1n-9) Desaturation->OleoylCoA BetaOx β-Oxidation OleoylCoA->BetaOx LipidSynth Complex Lipid Synthesis OleoylCoA->LipidSynth VaccenoylCoA->BetaOx VaccenoylCoA->LipidSynth Energy Energy Production (Acetyl-CoA) BetaOx->Energy Membranes Membrane Lipids, Triglycerides LipidSynth->Membranes

Caption: Simplified metabolic pathway for cis-Vaccenoyl-CoA.

References

Best practices for long-term storage of cis-Vaccenoyl-CoA standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of cis-Vaccenoyl-CoA standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound standards?

A: For long-term stability, it is highly recommended to store this compound standards at -80°C.[1] Storage at -20°C is suitable for short-term use, but for periods longer than a few weeks, -80°C is crucial to minimize degradation. Unsaturated fatty acyl-CoAs like this compound are susceptible to both hydrolysis of the thioester bond and oxidation of the double bond. Low temperatures significantly slow down these degradation processes. Studies on other fatty acid derivatives have shown that storage at -80°C effectively preserves their integrity for years.[2]

Q2: Can I store this compound in a solvent? If so, which one is best?

A: Yes, you can store this compound in a solvent. For stock solutions, it is advisable to use a high-purity organic solvent such as methanol or a mixture of methanol and water. Some studies have used 80% methanol for storing acyl-CoA standards at -80°C. It is crucial to use high-purity solvents to prevent the introduction of contaminants that could accelerate degradation. For working solutions in aqueous buffers, it is best to prepare them fresh before use. If short-term storage of aqueous solutions is necessary, use a slightly acidic buffer (pH ~6.0) to reduce the rate of hydrolysis of the thioester bond.

Q3: How many times can I freeze-thaw my this compound standard?

A: It is strongly recommended to minimize freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of degradation.[3][4] The best practice is to aliquot the stock solution into single-use vials after preparation. This ensures that the main stock remains at a constant low temperature and is not repeatedly exposed to temperature fluctuations.

Q4: My this compound standard has been stored at -20°C for a year. Is it still usable?

A: While storage at -20°C is not ideal for long-term stability, the standard may still be usable depending on the experimental requirements. However, its integrity should be verified before use. You can assess the purity by techniques such as HPLC or LC-MS to check for the presence of degradation products like free Coenzyme A and cis-vaccenic acid. For quantitative applications, it is highly recommended to use a fresh standard or one that has been consistently stored at -80°C.

Q5: What are the primary degradation products of this compound?

A: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The thioester bond is susceptible to cleavage, resulting in the formation of free Coenzyme A and cis-vaccenic acid. This process is accelerated in aqueous solutions, especially at neutral to alkaline pH.

  • Oxidation: The cis-double bond in the vaccenoyl chain is prone to oxidation, especially when exposed to air and light. This can lead to the formation of various oxidation products, including aldehydes and ketones, which can interfere with experimental results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no signal in enzymatic assay Degraded this compound standard.Verify the integrity of the standard using HPLC or LC-MS. Prepare fresh dilutions from a stock stored at -80°C.
Inactive enzyme.Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Run a positive control with a known active substrate.
Suboptimal assay conditions (pH, temperature).Optimize the assay buffer pH and temperature for your specific enzyme.
High background noise in mass spectrometry analysis Contaminants in the standard or solvent.Use high-purity solvents for all preparations. Filter solutions if necessary.
Oxidation of the standard.Handle the standard under an inert atmosphere (e.g., argon or nitrogen) if possible. Prepare solutions fresh and keep them on ice.
Poor peak shape or splitting in HPLC analysis Adsorption of the analyte to vials or tubing.Use low-binding microcentrifuge tubes and vials.
Inappropriate mobile phase.Optimize the mobile phase composition and pH to improve peak shape.
Inconsistent results between experiments Inconsistent concentration of the standard due to improper storage or handling.Aliquot the standard into single-use vials to avoid variability from freeze-thaw cycles and repeated handling of the main stock.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.

Quantitative Data on Storage Stability

Storage TemperatureRecommended DurationExpected Annual Degradation (Approximate)Key Considerations
-80°C > 2 years< 5%Optimal for long-term preservation of integrity. Minimize freeze-thaw cycles by aliquoting.
-20°C < 6 months5-15%Suitable for short-term storage. Increased risk of hydrolysis and oxidation over time.
4°C < 1 week> 20%Not recommended for storage. Only for temporary holding of working solutions during an experiment.
Room Temperature < 24 hoursHighSignificant degradation can occur within hours, especially in aqueous solutions.

Note: The expected annual degradation is an estimate for long-chain unsaturated acyl-CoAs and should be used as a general guideline. Actual degradation rates for this compound may vary.

Experimental Protocol: In Vitro Glycerol-3-Phosphate Acyltransferase (GPAT) Assay

This protocol provides a method for measuring the activity of GPAT using this compound as a substrate. GPAT catalyzes the acylation of glycerol-3-phosphate to form lysophosphatidic acid.

Materials:

  • This compound standard

  • Glycerol-3-phosphate (G3P)

  • GPAT enzyme preparation (e.g., microsomal fraction)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM MgCl2

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Stop Solution: 1 N HCl

  • Extraction Solvent: Chloroform:Methanol (2:1, v/v)

  • Scintillation cocktail

  • Radiolabeled [14C]-Glycerol-3-phosphate (for radiometric detection)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol or a suitable organic solvent and store it at -80°C in single-use aliquots.

    • On the day of the experiment, evaporate the solvent from an aliquot under a stream of nitrogen and resuspend the this compound in the assay buffer containing BSA to the desired working concentration. Keep on ice.

    • Prepare working solutions of G3P (containing a known amount of [14C]-G3P for radiometric detection) in assay buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, add the following in order:

      • Assay Buffer

      • GPAT enzyme preparation

      • G3P solution (containing [14C]-G3P)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound solution. The final reaction volume is typically 100-200 µL.

    • Incubate at 37°C for 10-30 minutes, ensuring the reaction is in the linear range.

  • Termination and Extraction:

    • Stop the reaction by adding the Stop Solution.

    • Add the Extraction Solvent, vortex thoroughly, and centrifuge to separate the phases.

    • The product, [14C]-lysophosphatidic acid, will be in the organic (lower) phase.

  • Quantification:

    • Carefully transfer a known volume of the organic phase to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed based on the specific activity of the [14C]-G3P and the measured radioactivity.

    • Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay cluster_quant Quantification prep_coa Prepare this compound working solution on ice start_reaction Initiate reaction with This compound prep_coa->start_reaction prep_g3p Prepare G3P solution (with [14C]-G3P) pre_incubate Pre-incubate enzyme and G3P at 37°C prep_g3p->pre_incubate prep_enzyme Prepare GPAT enzyme dilution prep_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction with acid incubate->stop_reaction extract Extract lipids with Chloroform:Methanol stop_reaction->extract measure Measure radioactivity of organic phase extract->measure analyze Calculate enzyme activity measure->analyze degradation_pathway cluster_products Degradation Products coa This compound hydrolysis Hydrolysis (H₂O, non-optimal pH) coa->hydrolysis oxidation Oxidation (O₂, light) coa->oxidation free_coa Coenzyme A hydrolysis->free_coa vaccenic_acid cis-Vaccenic Acid hydrolysis->vaccenic_acid oxidation_products Oxidation Products (e.g., aldehydes, ketones) oxidation->oxidation_products

References

Method refinement for separating cis-Vaccenoyl-CoA from other acyl-CoAs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions, with a special focus on the challenges of separating cis-Vaccenoyl-CoA from other acyl-CoA species, particularly its isomers.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the chromatographic separation of acyl-CoAs.

Problem Potential Cause Suggested Solution
Poor Resolution Between this compound and Other C18:1 Isomers (e.g., Oleoyl-CoA) Insufficient selectivity of the stationary phase.- Column Chemistry: Standard C18 columns may not resolve positional isomers. Consider a column with a different chemistry, such as a phenyl-hexyl phase, which can offer alternative selectivity based on aromatic interactions. - Chiral Stationary Phase: For resolving enantiomers, a chiral column would be necessary.[1]
Mobile phase composition is not optimal for isomer separation.- Optimize Gradient: Employ a shallower gradient to increase the separation window for closely eluting compounds.[1] - Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[2] - Ion-Pairing Reagents: These additives can improve peak shape and retention, which may enhance the resolution of isomers.[2] Common options include triethylamine (TEA) or heptafluorobutyric acid (HFBA).[1][3] - pH Adjustment: Modifying the pH of the aqueous mobile phase can alter the ionization state of the acyl-CoAs and their interaction with the stationary phase.[2]
Poor Peak Shape (Tailing) Secondary interactions between the negatively charged phosphate groups of CoA and residual silanol groups on the silica-based stationary phase.- Lower Mobile Phase pH: Operating at a lower pH (e.g., using formic acid or phosphoric acid) can protonate the silanol groups, reducing these secondary interactions.[1] - Use an End-Capped Column: These columns have fewer accessible silanol groups, minimizing tailing.[1]
Column overload.- Reduce Sample Load: Decrease the injection volume or the concentration of your sample.[1][2]
Poor Peak Shape (Fronting) The sample solvent is stronger than the initial mobile phase.- Solvent Matching: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions.[2]
Column overload.- Reduce Sample Load: As with tailing, injecting too much sample can also cause fronting.[2]
Retention Time Shifts Inconsistent mobile phase preparation.- Precise Preparation: Ensure accurate and consistent preparation of mobile phase components, including pH adjustment and the concentration of additives.
Fluctuations in column temperature.- Use a Column Oven: Maintain a stable column temperature to ensure reproducible retention times.
Column degradation.- Column Washing: Implement a robust column washing procedure after each analytical run. - Guard Column: Use a guard column to protect the analytical column from contaminants.[3]
Low Signal Intensity (LC-MS/MS) Ion suppression from co-eluting compounds.- Improve Chromatographic Resolution: Better separation of the analyte from matrix components will reduce ion suppression.[2] - Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering substances from the sample matrix.[3]
Inefficient ionization.- Optimize MS Parameters: Adjust parameters such as desolvation potential, collision energy, and collisionally activated dissociation gas to maximize sensitivity for each specific acyl-CoA.[4] - Choice of Ionization Mode: While both positive and negative ion modes can be used, the positive ion mode has been reported to be more sensitive for acyl-CoA analysis.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from other C18:1 acyl-CoA isomers like Oleoyl-CoA?

A1: The primary challenge lies in their structural similarity. This compound (an n-7 fatty acyl-CoA) and Oleoyl-CoA (an n-9 fatty acyl-CoA) are positional isomers, differing only in the location of the double bond along the acyl chain. Standard reversed-phase HPLC methods separate based on hydrophobicity, and the subtle difference in structure between these isomers results in very similar retention times, often leading to co-elution.[5][6] Achieving separation requires highly optimized chromatographic conditions that can exploit these minor structural differences.

Q2: Which type of HPLC column is best suited for separating long-chain acyl-CoAs?

A2: Reversed-phase columns are the most common choice. C18 columns are widely used due to their high hydrophobicity, which provides good retention for the long acyl chains.[3] For very long-chain acyl-CoAs that may be too strongly retained on a C18 column, a C8 column can be a suitable alternative, offering shorter retention times.[3]

Q3: Should I use an isocratic or gradient elution method?

A3: Due to the wide range of polarities within a typical acyl-CoA sample (from the polar CoA head to the non-polar acyl chain of varying lengths), a gradient elution is generally preferred.[3] A gradient allows for the elution of a broader range of analytes with better peak shape and resolution in a shorter amount of time compared to an isocratic method.[3]

Q4: How can I improve the sensitivity of my acyl-CoA analysis?

A4: For improved sensitivity, coupling your HPLC system to a mass spectrometer (LC-MS/MS) is highly recommended.[3] LC-MS/MS offers significantly higher sensitivity and specificity compared to UV detection.[7] Additionally, optimizing sample preparation, such as using solid-phase extraction (SPE) to concentrate the sample and remove interfering substances, can enhance sensitivity.[3]

Q5: What are the typical retention behaviors of acyl-CoAs in reversed-phase HPLC?

A5: Generally, the retention time of acyl-CoAs increases with the length of the fatty acid chain and decreases with the number of double bonds.[2][5] For example, Stearoyl-CoA (18:0) will have a longer retention time than Oleoyl-CoA (18:1), which in turn will have a longer retention time than Linoleoyl-CoA (18:2).

Experimental Protocols

Protocol 1: General Acyl-CoA Extraction from Tissues or Cells

This protocol is a common method for extracting a broad range of acyl-CoAs.

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water or 100 mM KH2PO4 buffer, pH 4.9, followed by the addition of 2-propanol).[7][8]

  • Extraction: Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase of your HPLC method (e.g., 50% methanol in water). Methanol has been shown to provide good stability for acyl-CoAs.[2]

Protocol 2: Reversed-Phase HPLC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol provides a starting point for the separation of long-chain acyl-CoAs. Optimization will be required for the separation of specific isomers.

  • HPLC System: An Agilent 1100 binary pump HPLC system or equivalent.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[2]

  • Column: Luna C18(2) 100 Å LC column (100 x 2 mm, 3 µm) with a C18 guard column.[2]

  • Mobile Phase A: 10 mM ammonium acetate (pH 6.8).[2] Alternatively, for better peak shape, 0.1% formic acid in water can be used.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient to 90% B

    • 20-25 min: Hold at 90% B

    • 25.1-30 min: Return to 10% B and equilibrate

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 32°C[2]

  • Injection Volume: 10-30 µL[2]

  • MS Detection: Positive ion mode. Monitor the neutral loss of 507 Da, which is characteristic of the fragmentation of the CoA moiety.[4][9] Specific MRM transitions should be optimized for each acyl-CoA of interest.

Quantitative Data Summary

Table 1: Relative Retention Times of Common Acyl-CoAs

The retention time of acyl-CoAs generally increases with the length of the fatty acid chain and decreases with the number of double bonds.[2] The actual retention times will vary depending on the specific method used.

Acyl-CoAChain CompositionExpected Relative Retention Time
Myristoyl-CoAC14:0Shorter
Palmitoyl-CoAC16:0Intermediate
Palmitoleoyl-CoAC16:1Shorter than C16:0
Stearoyl-CoAC18:0Long
Oleoyl-CoAC18:1 (n-9)Shorter than C18:0
This compoundC18:1 (n-7)Very similar to Oleoyl-CoA
Linoleoyl-CoAC18:2Shorter than C18:1
Table 2: Example MRM Transitions for Selected Acyl-CoAs (Positive Ion Mode)
Acyl-CoAPrecursor Ion (m/z)Product Ion (m/z)
Palmitoyl-CoA (C16:0)1006.4499.4
Stearoyl-CoA (C18:0)1034.5527.4
Oleoyl-CoA (C18:1)1032.5525.4
Linoleoyl-CoA (C18:2)1030.5523.4

Note: These values are illustrative and should be optimized on your specific instrument.[4]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenization Homogenization & Extraction Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Drying Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC HPLC Separation (Reversed-Phase) Reconstitution->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Data Analysis MS->Data G Start Poor Resolution of This compound Q1 Is the gradient shallow enough? Start->Q1 A1_Yes Optimize Gradient: Decrease slope Q1->A1_Yes No Q2 Have you tried different organic modifiers? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Switch between Acetonitrile and Methanol Q2->A2_Yes No Q3 Is the column chemistry selective for isomers? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Change Column: Try Phenyl-Hexyl Q3->A3_Yes No End Improved Separation Q3->End Yes A3_Yes->End

References

Technical Support Center: Enhancing cis-Vaccenoyl-CoA Ionization Efficiency in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of cis-Vaccenoyl-CoA in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound by ESI-MS.

Question: Why is the signal intensity of my this compound consistently low?

Answer:

Low signal intensity for this compound can stem from several factors related to sample preparation, chromatography, and mass spectrometer settings. Follow this troubleshooting guide to identify and resolve the issue.

Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low this compound Signal check_mode Verify Ionization Mode (Positive Ion Mode is generally more sensitive) start->check_mode check_sample_prep Review Sample Preparation (Ensure stability and proper reconstitution) check_mode->check_sample_prep If correct solution1 Switch to Positive Ion Mode check_mode->solution1 check_lc_params Optimize LC Parameters (Mobile phase, gradient, flow rate) check_sample_prep->check_lc_params If optimal solution2 Re-prepare samples, check pH, use fresh methanol for reconstitution check_sample_prep->solution2 check_ms_params Optimize MS Source Parameters (Voltages, temperatures, gas flows) check_lc_params->check_ms_params If optimal solution3 Add ammonium acetate to mobile phase A, adjust gradient for better separation check_lc_params->solution3 check_adducts Investigate Adduct Formation (Promote formation of a single, stable adduct) check_ms_params->check_adducts If optimal solution4 Tune source parameters using a This compound standard check_ms_params->solution4 solution Signal Improved check_adducts->solution solution5 Add a source of adduct-forming ions (e.g., sodium acetate) to the mobile phase check_adducts->solution5

Caption: Troubleshooting decision tree for low this compound signal intensity.

Detailed Steps:

  • Confirm Ionization Mode: For acyl-CoAs, positive ion mode is generally about 3-fold more sensitive than negative ion mode.[1] Ensure your mass spectrometer is operating in positive ESI mode.

  • Evaluate Sample Preparation:

    • Stability: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2] Ensure samples are processed promptly and stored at low temperatures.

    • Reconstitution Solvent: After evaporation, reconstitute your sample in methanol.[2] Avoid purely aqueous solutions where the analyte may be less stable.

    • Sample Purity: High salt concentrations are not compatible with ESI.[3] Ensure your sample is desalted if necessary.

  • Optimize Liquid Chromatography:

    • Mobile Phase Composition: The use of mobile phase modifiers can significantly impact ionization efficiency.[4] For mobile phase A, use 10 mM ammonium acetate in water (pH ~6.8).[2] For mobile phase B, use acetonitrile. The ammonium ions can promote the formation of [M+NH4]+ adducts which can enhance signal.

    • Chromatographic Separation: Good separation is crucial to reduce ion suppression from co-eluting species.[2] A C18 column is commonly used for acyl-CoA separation.

  • Tune Mass Spectrometer Source Parameters:

    • Optimize source parameters by direct infusion of a this compound standard (e.g., 5 µM in 50% acetonitrile) into the mass spectrometer.[2]

    • Pay close attention to capillary voltage, cone voltage, desolvation temperature, and desolvation gas flow rate.

  • Investigate and Control Adduct Formation:

    • This compound can form various adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+). The presence of multiple adducts can split the signal.

    • To enhance a specific adduct, consider adding a low concentration of the corresponding salt to your mobile phase (e.g., sodium acetate for sodium adducts). This can consolidate the signal into a single, more intense ion.[5]

Question: My this compound peak shape is poor (e.g., broad, tailing). What can I do?

Answer:

Poor peak shape is often related to chromatographic conditions or interactions with the analytical hardware.

  • Column Performance: Ensure your C18 column is not degraded. A guard column can help protect the analytical column.

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of polar molecules like acyl-CoAs. Maintaining a pH around 6.8 with ammonium acetate buffer is a good starting point.[2]

  • Flow Rate: A flow rate of around 0.2 mL/min is often used for the separation of acyl-CoAs on a 2 mm inner diameter column.[2] Ensure your flow rate is appropriate for your column dimensions.

  • Injection Volume and Solvent: Injecting a large volume of a solvent much stronger than the initial mobile phase can lead to peak distortion. Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal ESI source parameters for this compound analysis?

A1: While optimal parameters can vary between instruments, the following table provides a good starting point for tuning, based on published methods for similar long-chain acyl-CoAs.[2][6]

ParameterRecommended ValuePurpose
Ionization Mode PositiveGenerally provides higher sensitivity for acyl-CoAs.[1][7]
Capillary Voltage 3.2 - 4.5 kVPromotes the formation of the electrospray plume.
Cone Voltage ~45 VFacilitates ion sampling into the mass spectrometer.
Desolvation Temp. 350 - 500 °CAids in the evaporation of solvent from droplets.
Desolvation Gas Flow 500 L/hAssists in solvent evaporation.
Source Temperature ~120 °CHeats the source block to prevent solvent condensation.

Q2: How can I improve the signal-to-noise ratio for this compound?

A2: Improving the signal-to-noise ratio involves both increasing the signal and decreasing the noise.

  • To Increase Signal:

    • Optimize Ionization: Follow the troubleshooting guide for low signal intensity above.

    • Concentrate the Sample: If sample amount is not limited, consider concentrating your sample before injection.

    • Use a Nano-ESI Source: Nano-electrospray operates at very low flow rates (nL/min) and can significantly improve ionization efficiency.[8][9]

  • To Decrease Noise:

    • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents to minimize chemical noise.

    • Blank Injections: Run blank injections before and after your samples to check for and wash away contaminants.[3]

    • Divert Valve: Use a divert valve to direct the flow to waste during the initial and final parts of the chromatographic run when highly polar or non-polar contaminants might elute, preventing them from entering the mass spectrometer.[2]

Q3: What are the expected precursor and product ions for this compound in positive ion mode MS/MS?

A3: In positive ion mode, this compound (molecular weight to be calculated) will likely form a protonated molecule [M+H]+ or other adducts. The most common fragmentation pattern for acyl-CoAs in MS/MS is a neutral loss of the phosphorylated ADP moiety, which has a mass of 507 Da.[1][2][7]

Fragmentation Pathway of Acyl-CoAs

Fragmentation precursor [this compound + H]+ product [Acyl Chain Fragment]+ precursor->product CID neutral_loss Neutral Loss of Phosphorylated ADP (507 Da)

Caption: Common fragmentation pathway for acyl-CoAs in positive mode MS/MS.

Therefore, for this compound, you would set your MRM transition to monitor the precursor ion (e.g., [M+H]+) and the product ion corresponding to [M+H - 507]+.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol is adapted from established methods for acyl-CoA extraction.[2]

  • Cell Lysis:

    • Wash cultured cells with phosphate-buffered saline (PBS) twice.

    • Add 2 mL of ice-cold methanol and incubate at -80 °C for 15 minutes.

    • Scrape the cell lysate and transfer to a centrifuge tube.

  • Protein Precipitation and Extraction:

    • Centrifuge the lysate at 15,000 x g at 5 °C for 5 minutes.

    • Transfer the supernatant to a new tube.

    • Add 1 mL of acetonitrile to the supernatant.

  • Sample Concentration and Reconstitution:

    • Evaporate the sample to dryness in a vacuum concentrator.

    • Reconstitute the dried extract in an appropriate volume (e.g., 150 µL) of methanol.

    • Vortex and centrifuge at 15,000 x g at 5 °C for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow

SamplePrep start Cultured Cells step1 Wash with PBS start->step1 step2 Lyse with cold Methanol step1->step2 step3 Centrifuge to pellet debris step2->step3 step4 Collect Supernatant step3->step4 step5 Add Acetonitrile step4->step5 step6 Evaporate to dryness step5->step6 step7 Reconstitute in Methanol step6->step7 step8 Centrifuge to clarify step7->step8 end Analyze by LC-MS/MS step8->end

Caption: Workflow for the extraction of acyl-CoAs from cultured cells.

Protocol 2: Generic LC-MS/MS Method for Acyl-CoA Analysis

This method is a starting point and should be optimized for your specific instrument and application.[2]

  • LC Column: C18(2) 100 Å, 100 x 2 mm, 3 µm

  • Mobile Phase A: 10 mM ammonium acetate in water (pH 6.8)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Gradient:

    • 0-15 min: 20% to 100% B

    • 15-22.5 min: Hold at 100% B

    • 22.51-30 min: Return to 20% B for re-equilibration

  • Injection Volume: 30 µL

  • MS Detection: Positive Ion Mode, Multiple Reaction Monitoring (MRM) using the appropriate precursor-product ion transition for this compound.

References

Validation & Comparative

A Comparative Analysis of cis-Vaccenoyl-CoA and Oleoyl-CoA Metabolism for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals detailing the metabolic similarities and differences between cis-vaccenoyl-CoA and oleoyl-CoA, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the metabolism of two key monounsaturated fatty acyl-CoA molecules: this compound (C18:1 n-7) and oleoyl-CoA (C18:1 n-9). Understanding the distinct metabolic fates of these isomers is crucial for research in areas such as lipidomics, metabolic diseases, and drug development. This document summarizes their synthesis, degradation, and incorporation into complex lipids, presenting quantitative data where available and detailing the experimental protocols used to obtain this information.

Introduction to this compound and Oleoyl-CoA

This compound and oleoyl-CoA are both 18-carbon monounsaturated fatty acyl-CoAs that play significant roles in cellular metabolism. They differ in the position of their double bond: this compound has the double bond at the 11th carbon from the carboxyl end (ω-7), while oleoyl-CoA's double bond is at the 9th carbon (ω-9). This seemingly minor structural difference can lead to distinct metabolic handling and biological effects.

Biosynthesis and Activation

Both cis-vaccenic acid and oleic acid can be sourced from the diet or synthesized de novo. Their activation to their respective CoA thioesters is a prerequisite for their participation in most metabolic pathways.

De Novo Synthesis:

  • Oleoyl-CoA is primarily synthesized from stearoyl-CoA (18:0-CoA) by the action of stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the Δ9 position.

  • This compound is typically formed through the elongation of palmitoleoyl-CoA (16:1 n-7), which is itself synthesized from palmitoyl-CoA (16:0-CoA) by SCD1.

Activation: The conversion of free fatty acids to their metabolically active acyl-CoA forms is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). Studies on acyl-CoA synthetases from oilseeds have shown that both vaccenic acid and oleic acid are effectively utilized as substrates. The rates of activation for vaccenic acid are comparable to those for oleic acid, suggesting that ACSs do not strongly discriminate between these two isomers based on double bond position.[1][2]

Catabolism: Beta-Oxidation

The primary catabolic fate for both this compound and oleoyl-CoA is mitochondrial beta-oxidation, a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The presence of a cis-double bond necessitates the action of auxiliary enzymes.

Due to the different positions of their double bonds, this compound and oleoyl-CoA enter the auxiliary steps of beta-oxidation at different stages.

  • Oleoyl-CoA (Δ9): After three standard beta-oxidation cycles, a cis-Δ3-enoyl-CoA intermediate is formed. This is converted to a trans-Δ2-enoyl-CoA by the enzyme enoyl-CoA isomerase, allowing beta-oxidation to proceed.

  • This compound (Δ11): After four standard beta-oxidation cycles, a cis-Δ3-enoyl-CoA is also formed, which is then handled by enoyl-CoA isomerase in the same manner as the intermediate from oleoyl-CoA.

While direct comparative kinetic data for the beta-oxidation of these two molecules is limited, studies on analogous compounds suggest potential differences. For instance, research on the beta-oxidation of cis-5-enoyl-CoAs showed significantly lower dehydrogenation rates by acyl-CoA dehydrogenases compared to saturated acyl-CoAs.[3][4] This suggests that the initial steps of beta-oxidation may be slower for unsaturated fatty acyl-CoAs in general.

Anabolism: Elongation and Desaturation

Both this compound and oleoyl-CoA can be further metabolized through elongation and desaturation reactions, primarily in the endoplasmic reticulum. These pathways contribute to the diversity of fatty acyl chains in the cell.

  • Elongation: Both molecules can be elongated by the addition of two-carbon units from malonyl-CoA by elongase enzymes (ELOVLs). For example, oleoyl-CoA is a precursor for the synthesis of longer-chain fatty acids like eicosenoic acid (20:1 n-9).

  • Desaturation: Desaturase enzymes can introduce additional double bonds. For instance, oleoyl-CoA can be desaturated to linoleoyl-CoA (18:2 n-6) in organisms that possess the necessary Δ12-desaturase.

The relative efficiencies of elongases and desaturases for this compound versus oleoyl-CoA are not well-characterized, but it is an active area of research.[5][6][7]

Incorporation into Complex Lipids

A major fate of both this compound and oleoyl-CoA is their incorporation into complex lipids such as phospholipids, triacylglycerols (TAGs), and cholesterol esters. This process is crucial for membrane structure, energy storage, and signaling.

There is evidence for functionally separate pools of acyl-CoAs within the cell, which may influence their channeling into different lipid synthesis pathways.[8][9][10] For example, some studies suggest that certain acyl-CoA synthetase isoforms may preferentially channel acyl-CoAs towards TAG synthesis, while others may direct them towards phospholipid remodeling. The differential incorporation of this compound and oleoyl-CoA into various lipid classes is an area requiring further investigation.

Quantitative Data Summary

Direct comparative kinetic data for the metabolism of this compound and oleoyl-CoA are not extensively available in the literature. The following table summarizes the available qualitative and semi-quantitative information.

Metabolic ProcessEnzyme/PathwaySubstrateObservationReference
Activation Acyl-CoA SynthetaseVaccenic Acid vs. Oleic AcidActivation rates are comparable.[1][2]
Beta-Oxidation Acyl-CoA Dehydrogenasecis-Unsaturated vs. Saturated Acyl-CoAsDehydrogenation rates are generally lower for cis-unsaturated acyl-CoAs.[3][4]
Desaturation Stearoyl-CoA Desaturase 1 (SCD1)Stearoyl-CoAPrimary product is oleoyl-CoA.[11]

Experimental Protocols

Protocol 1: Measurement of Fatty Acid Oxidation Rates

This protocol is adapted from established methods using radiolabeled fatty acids to measure their oxidation in cultured cells or isolated mitochondria.

Objective: To compare the rate of beta-oxidation of cis-vaccenic acid and oleic acid.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes) or isolated mitochondria.

  • [1-¹⁴C]cis-vaccenic acid and [1-¹⁴C]oleic acid.

  • Fatty acid-free bovine serum albumin (BSA).

  • Reaction buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Perchloric acid.

  • Scintillation fluid and counter.

Procedure:

  • Prepare Fatty Acid-BSA Conjugates: Dissolve radiolabeled fatty acids in a small volume of ethanol and then complex with fatty acid-free BSA in the reaction buffer to the desired final concentration.

  • Cell/Mitochondria Incubation: Incubate the cells or mitochondria with the radiolabeled fatty acid-BSA conjugate at 37°C for a defined period (e.g., 1-2 hours).

  • Stop Reaction and Separate Products: Terminate the reaction by adding perchloric acid. This precipitates proteins and insoluble lipids, while the acid-soluble metabolites (ASMs), including [¹⁴C]acetyl-CoA and other short-chain acyl-CoAs resulting from beta-oxidation, remain in the supernatant.

  • Quantify Radioactivity: Centrifuge the samples and measure the radioactivity in the supernatant (ASMs) using a scintillation counter.

  • Data Analysis: Compare the amount of radioactivity in the ASM fraction between samples incubated with [1-¹⁴C]cis-vaccenic acid and [1-¹⁴⁴C]oleic acid to determine the relative rates of beta-oxidation.

Protocol 2: Analysis of Acyl-CoA Profiles by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of intracellular acyl-CoA species, allowing for the direct measurement of this compound and oleoyl-CoA levels.

Objective: To determine the intracellular concentrations of this compound and oleoyl-CoA in response to specific treatments.

Materials:

  • Cultured cells or tissue samples.

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs).

  • Extraction solvent (e.g., acetonitrile/methanol/water).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Sample Collection and Quenching: Rapidly harvest cells or tissue and quench metabolic activity, for example, by flash-freezing in liquid nitrogen.

  • Extraction: Homogenize the samples in a cold extraction solvent containing internal standards.

  • Protein Precipitation and Clarification: Precipitate proteins and centrifuge to obtain a clear supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis: Inject the supernatant onto an appropriate LC column (e.g., C18) for separation. Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound, oleoyl-CoA, and other acyl-CoAs based on their specific precursor-product ion transitions.

  • Data Analysis: Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the internal standards.

Visualizations

Metabolic Pathways

Metabolic_Pathways cluster_synthesis Synthesis & Activation cluster_catabolism Beta-Oxidation cluster_anabolism Further Metabolism Palmitoyl-CoA Palmitoyl-CoA SCD1 SCD1 Palmitoyl-CoA->SCD1 Stearoyl-CoA Stearoyl-CoA Stearoyl-CoA->SCD1 Palmitoleoyl-CoA Palmitoleoyl-CoA Elongase Elongase Palmitoleoyl-CoA->Elongase This compound This compound Enoyl-CoA Isomerase Enoyl-CoA Isomerase This compound->Enoyl-CoA Isomerase 4 cycles Complex Lipids Complex Lipids This compound->Complex Lipids Longer-chain Acyl-CoAs Longer-chain Acyl-CoAs This compound->Longer-chain Acyl-CoAs Elongation Oleoyl-CoA Oleoyl-CoA Oleoyl-CoA->Enoyl-CoA Isomerase 3 cycles Oleoyl-CoA->Complex Lipids Oleoyl-CoA->Longer-chain Acyl-CoAs Elongation SCD1->Palmitoleoyl-CoA SCD1->Oleoyl-CoA Elongase->this compound ACS ACS ACS->this compound ACS->Oleoyl-CoA cis-Vaccenic Acid cis-Vaccenic Acid cis-Vaccenic Acid->ACS Oleic Acid Oleic Acid Oleic Acid->ACS Acetyl-CoA Acetyl-CoA Enoyl-CoA Isomerase->Acetyl-CoA further cycles

Caption: Overview of this compound and Oleoyl-CoA Metabolism.

Experimental Workflow for Beta-Oxidation Assay

Experimental_Workflow A Prepare [1-14C]Fatty Acid-BSA Conjugates (cis-Vaccenic Acid or Oleic Acid) B Incubate with Cells or Mitochondria (37°C) A->B C Terminate Reaction with Perchloric Acid B->C D Centrifuge to Separate Precipitate and Supernatant (ASMs) C->D E Measure Radioactivity in Supernatant (ASMs) D->E F Compare ASM Radioactivity to Determine Relative Oxidation Rates E->F

Caption: Workflow for Radiolabeled Beta-Oxidation Assay.

Logical Relationship in Lipid Synthesis

Lipid_Synthesis_Logic Dietary Intake & De Novo Synthesis Dietary Intake & De Novo Synthesis Free Fatty Acid Pool Free Fatty Acid Pool Dietary Intake & De Novo Synthesis->Free Fatty Acid Pool Free Fatty Acid Pool\n(cis-Vaccenic Acid & Oleic Acid) Free Fatty Acid Pool (cis-Vaccenic Acid & Oleic Acid) Acyl-CoA Synthetases (ACSs) Acyl-CoA Synthetases (ACSs) Acyl-CoA Pool Acyl-CoA Pool Acyl-CoA Synthetases (ACSs)->Acyl-CoA Pool Acyl-CoA Pool\n(this compound & Oleoyl-CoA) Acyl-CoA Pool (this compound & Oleoyl-CoA) Channeling Mechanisms Channeling Mechanisms Triacylglycerol Synthesis Triacylglycerol Synthesis Channeling Mechanisms->Triacylglycerol Synthesis Phospholipid Synthesis Phospholipid Synthesis Channeling Mechanisms->Phospholipid Synthesis Energy Storage Energy Storage Triacylglycerol Synthesis->Energy Storage Membrane Biogenesis Membrane Biogenesis Phospholipid Synthesis->Membrane Biogenesis Free Fatty Acid Pool->Acyl-CoA Synthetases (ACSs) Acyl-CoA Pool->Channeling Mechanisms

Caption: Acyl-CoA Channeling in Complex Lipid Synthesis.

Conclusion and Future Directions

While this compound and oleoyl-CoA share fundamental metabolic pathways, their subtle structural differences likely lead to nuanced distinctions in enzyme kinetics and metabolic channeling. Current research indicates comparable activation rates but suggests potential variations in their catabolism and incorporation into complex lipids. The provided experimental protocols offer a framework for further investigation into these differences.

Future research should focus on obtaining direct comparative kinetic data for the key enzymes involved in the metabolism of this compound and oleoyl-CoA. Advanced lipidomic approaches will be instrumental in elucidating how these isomers are differentially partitioned into various lipid species and the downstream consequences for cellular signaling and physiology. A deeper understanding of these metabolic intricacies holds promise for the development of targeted therapeutic strategies for metabolic diseases.

References

Validating LC-MS/MS Quantification of cis-Vaccenoyl-CoA: A Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount for robust and reproducible results. This guide provides a comprehensive comparison of internal standards for the validation of cis-Vaccenoyl-CoA quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), supported by established experimental protocols and data.

This compound is a long-chain fatty acyl-coenzyme A that plays a role in fatty acid metabolism. Its accurate measurement is crucial for understanding various physiological and pathological processes. The "gold standard" for quantitative analysis by mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte and corrects for variations in sample preparation and matrix effects. However, the commercial availability and cost of SIL standards can be prohibitive. A common alternative is the use of a structurally similar, non-endogenous compound, such as an odd-chain fatty acyl-CoA.

This guide compares the use of a stable isotope-labeled internal standard, ¹³C-Oleoyl-CoA (as a close structural analog to ¹³C-cis-Vaccenoyl-CoA), and an odd-chain fatty acyl-CoA, Heptadecanoyl-CoA (C17:0-CoA), for the quantification of this compound.

Comparison of Internal Standard Performance

The choice of internal standard significantly impacts the accuracy and precision of quantification. Ideally, an internal standard should mimic the physicochemical properties of the analyte as closely as possible.

Feature¹³C-Labeled this compound (or analog)Heptadecanoyl-CoA (C17:0-CoA)
Chemical & Physical Similarity Virtually identical to the analyte, ensuring co-elution and similar behavior during extraction and ionization.Structurally similar (long-chain acyl-CoA) but differs in chain length and saturation. May have slight differences in extraction recovery and ionization efficiency.
Correction for Matrix Effects Excellent. Co-elution ensures that the internal standard experiences the same ion suppression or enhancement as the analyte.Good, but may not perfectly compensate for matrix effects that are specific to the analyte's retention time and structure.
Accuracy & Precision Highest accuracy and precision due to the most effective normalization.Generally provides good accuracy and precision, but can be less precise than a SIL standard, especially in complex matrices.
Availability & Cost Often not commercially available and requires custom synthesis, which can be expensive.Commercially available and more cost-effective.
Potential for Interference No risk of natural occurrence in biological samples.Not naturally abundant in most mammalian tissues, minimizing the risk of interference.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS quantification of long-chain acyl-CoAs using different types of internal standards, based on published methodologies.

ParameterMethod with ¹³C-Labeled Internal StandardMethod with Odd-Chain Internal Standard
Accuracy (% Recovery) 95-105%85-115%
Precision (% RSD) < 10%< 15%
Linearity (R²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) Typically in the low fmol to pmol rangeTypically in the low to mid pmol range

Experimental Protocols

A robust and validated experimental protocol is essential for accurate quantification. Below is a detailed methodology for the LC-MS/MS analysis of this compound.

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
  • Homogenization: Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA).

  • Internal Standard Spiking: Add a known amount of the chosen internal standard (¹³C-Oleoyl-CoA or C17:0-CoA) to the homogenate.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 50-100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

    • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. The most common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.1 Da).

Analyte / Internal StandardMolecular FormulaMonoisotopic Mass (Da)Precursor Ion (m/z) [M+H]⁺Product Ion (m/z) [M-507+H]⁺
This compound C₃₉H₆₆N₇O₁₇P₃S1033.341034.35527.35
¹³C₁₈-Oleoyl-CoA ¹³C₁₈C₂₁H₆₈N₇O₁₇P₃S1069.341070.35563.35
Heptadecanoyl-CoA (C17:0-CoA) C₃₈H₆₈N₇O₁₇P₃S1021.361022.37515.37

Signaling Pathways and Experimental Workflows

To visualize the experimental process and the rationale behind internal standard selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (Tissue/Cells) homogenization Homogenization in Acid sample->homogenization is_spike Spike Internal Standard homogenization->is_spike centrifugation Protein Precipitation & Centrifugation is_spike->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe reconstitution Evaporation & Reconstitution spe->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc Inject Sample ms Mass Spectrometry (Detection - MRM) lc->ms data Data Acquisition ms->data peak_integration Peak Area Integration (Analyte & IS) data->peak_integration ratio Calculate Peak Area Ratio peak_integration->ratio calibration Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration

LC-MS/MS Experimental Workflow

logical_relationship cluster_ideal Gold Standard cluster_alternative Practical Alternative sil_is Stable Isotope-Labeled IS (¹³C-cis-Vaccenoyl-CoA) high_accuracy Highest Accuracy & Precision sil_is->high_accuracy ensures cost Cost & Availability sil_is->cost High Cost, Low Availability quantification Accurate Quantification of This compound high_accuracy->quantification leads to odd_chain_is Odd-Chain Acyl-CoA IS (C17:0-CoA) good_accuracy Good Accuracy & Precision odd_chain_is->good_accuracy provides odd_chain_is->cost Lower Cost, High Availability good_accuracy->quantification leads to

Internal Standard Selection Logic

Comparative Analysis of cis-Vaccenoyl-CoA Levels in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of bacterial metabolism presents a complex and varied picture, particularly in the realm of fatty acid biosynthesis. Among the key intermediates in this process is cis-Vaccenoyl-CoA, a precursor to cis-vaccenic acid, one of the most common monounsaturated fatty acids found in bacterial membrane phospholipids. Understanding the relative abundance of this compound across different bacterial strains is crucial for fields ranging from antimicrobial drug development to microbial physiology and biotechnology.

This guide provides a comparative overview of this compound levels in various bacterial strains, supported by experimental data and detailed methodologies. While direct quantitative comparisons of this compound are not extensively documented across a wide array of bacterial species in existing literature, this guide synthesizes available information on the presence of its downstream product, cis-vaccenic acid, and the enzymatic machinery for its synthesis, which serve as strong indicators of this compound metabolism.

Quantitative Data Summary

Direct measurements of intracellular this compound concentrations are challenging and not widely reported in a comparative context. However, the presence and relative abundance of cis-vaccenic acid in membrane phospholipids can serve as a proxy for the activity of the this compound synthesis pathway. The following table summarizes the reported presence of key enzymes and the resulting fatty acid in select bacterial species.

Bacterial StrainKey Enzyme(s) for SynthesisPresence of cis-Vaccenic Acid (C18:1n7)Notes
Escherichia coliFabA, FabBAbundantA model organism for unsaturated fatty acid synthesis where the pathway is well-characterized.
Pseudomonas aeruginosaFabA/FabB orthologsPresentPossesses a type II fatty acid synthesis (FAS) system similar to E. coli.
Bacillus subtilisDesA (desaturase)PresentPrimarily synthesizes unsaturated fatty acids through an oxygen-dependent desaturase pathway, acting on stearoyl-ACP.
Staphylococcus aureusNot the primary pathwayLow to absentPrimarily synthesizes branched-chain fatty acids.
Streptomyces coelicolorMultiple FAS systemsPresentKnown for producing a diverse array of fatty acids and polyketides.

Experimental Protocols

The quantification of acyl-CoA species such as this compound from bacterial cells is a multi-step process that requires careful sample handling to ensure accuracy and reproducibility. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of this compound via LC-MS/MS

1. Cell Culture and Harvesting:

  • Grow bacterial strains of interest under desired experimental conditions (e.g., specific media, temperature, growth phase).

  • Rapidly harvest cells by centrifugation at a low temperature (e.g., 4°C) to quench metabolic activity.

  • Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline) to remove extracellular contaminants.

2. Metabolite Extraction:

  • Resuspend the cell pellet in a cold extraction solvent. A common choice is a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v) or acidic acetonitrile.

  • Lyse the cells using physical methods such as bead beating or sonication while keeping the sample on ice to prevent degradation of thermolabile metabolites.

  • Centrifuge the lysate at high speed to pellet cellular debris.

  • Collect the supernatant containing the extracted metabolites.

3. Sample Preparation for LC-MS/MS:

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, often the initial mobile phase of the chromatography gradient.

  • Include internal standards (e.g., isotopically labeled acyl-CoAs) in the reconstituted sample for accurate quantification.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Employ a reversed-phase chromatography column (e.g., C18) to separate the acyl-CoA species based on their hydrophobicity. A gradient of mobile phases, typically water with an ion-pairing agent (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), is used for elution.

  • Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

5. Data Analysis:

  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Generate a standard curve using known concentrations of a this compound standard.

  • Calculate the concentration of this compound in the original sample by normalizing to the internal standard and comparing to the standard curve. The final concentration is typically expressed as pmol or nmol per milligram of dry cell weight or protein.

Visualizations

Signaling Pathways and Experimental Workflows

fatty_acid_biosynthesis cluster_initiation Initiation & Elongation cluster_unsaturation Unsaturation Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH, FabB/F Saturated Acyl-ACP (C10) Saturated Acyl-ACP (C10) Acetoacetyl-ACP->Saturated Acyl-ACP (C10) FAS Elongation Cycles trans-2-Decenoyl-ACP trans-2-Decenoyl-ACP Saturated Acyl-ACP (C10)->trans-2-Decenoyl-ACP FabA cis-3-Decenoyl-ACP cis-3-Decenoyl-ACP trans-2-Decenoyl-ACP->cis-3-Decenoyl-ACP FabA (Isomerase) cis-Vaccenoyl-ACP cis-Vaccenoyl-ACP cis-3-Decenoyl-ACP->cis-Vaccenoyl-ACP FabB Elongation This compound This compound cis-Vaccenoyl-ACP->this compound Acyl-ACP Thioesterase/Synthetase Membrane Phospholipids Membrane Phospholipids This compound->Membrane Phospholipids Acyltransferases

Caption: Biosynthesis of this compound in bacteria like E. coli.

experimental_workflow Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting Centrifugation Metabolite Extraction Metabolite Extraction Cell Harvesting->Metabolite Extraction Cold Solvent & Lysis Sample Preparation Sample Preparation Metabolite Extraction->Sample Preparation Drying & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Injection Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Peak Integration Quantification Quantification Data Analysis->Quantification Standard Curve

Caption: Experimental workflow for quantifying this compound.

Cross-validation of cis-Vaccenoyl-CoA measurements across different analytical platforms.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount. cis-Vaccenoyl-CoA, an acyl-coenzyme A derivative of cis-vaccenic acid, is a key player in fatty acid metabolism, involved in processes such as fatty acid biosynthesis and oxidation.[1] Given its significance, the reliable measurement of this compound is crucial. This guide provides a comparative analysis of various analytical platforms used for the quantification of long-chain acyl-CoAs, with a focus on providing a framework for the cross-validation of this compound measurements.

Comparison of Analytical Platforms

The choice of an analytical method for acyl-CoA quantification is often dictated by the specific requirements of a study, including the desired sensitivity, specificity, and throughput.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for its high sensitivity and specificity, making it ideal for comprehensive profiling.[2][3] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a robust and more accessible alternative for quantifying more abundant acyl-CoA species.[2] Enzymatic and fluorometric assays provide a high-throughput option for the targeted analysis of total or specific acyl-CoAs.[2]

ParameterLC-MS/MSHPLC-UVEnzymatic/Fluorometric Assays
Limit of Detection (LOD) Low fmole range[3]pmol rangepmol to nmol range
Limit of Quantitation (LOQ) Low pmol rangenmol rangenmol range
Linearity Several orders of magnitude[3]Typically 2-3 orders of magnitudeTypically 1-2 orders of magnitude
Precision (CV%) Inter-assay: 2.6-12.2%, Intra-assay: 1.2-4.4%[4]<15%<15-20%
Accuracy (%) 94.8-110.8%[4]85-115%80-120%
Specificity HighModerate to HighVariable, potential for cross-reactivity
Throughput ModerateModerateHigh

Note: The values presented in this table are typical performance characteristics for the analysis of long-chain acyl-CoAs and may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across different platforms. Below are generalized protocols for the key analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and specific quantification of a wide range of acyl-CoA species.[2]

1. Sample Preparation:

  • For tissue samples, approximately 40 mg of frozen tissue is homogenized on ice in a solution of 100 mM potassium phosphate (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol).[5]

  • An internal standard, such as heptadecanoyl CoA (C17-CoA), is added during homogenization.[5]

  • The homogenate is then vortexed, sonicated, and centrifuged to separate the analyte-containing supernatant.[5]

2. Chromatographic Separation:

  • A C18 reversed-phase column is typically used for separation.[2]

  • A binary gradient with mobile phases such as ammonium hydroxide in water and ammonium hydroxide in acetonitrile is employed to elute the long-chain acyl-CoAs.[5]

3. Mass Spectrometry Detection:

  • Positive electrospray ionization (ESI+) is commonly used.[2][5]

  • The analysis is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification, monitoring specific precursor-product ion transitions for each acyl-CoA and the internal standard.[2]

4. Data Analysis:

  • Quantification is achieved by comparing the peak areas of the analyte to those of a standard curve generated with authentic standards.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available method suitable for the quantification of more abundant acyl-CoAs.

1. Sample Preparation:

  • Similar to LC-MS/MS, samples are homogenized in an acidic buffer and extracted with organic solvents.

  • Solid-phase extraction (SPE) may be used for sample cleanup and concentration.

2. Chromatographic Separation:

  • A C18 reversed-phase column is typically used.

  • A gradient elution with a mobile phase containing a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is used to separate the acyl-CoAs.

3. UV Detection:

  • The eluting acyl-CoAs are detected by their absorbance at approximately 260 nm, which corresponds to the adenine moiety of the CoA molecule.

4. Data Analysis:

  • Quantification is based on the peak area of the analyte compared to a standard curve prepared with known concentrations of the acyl-CoA standard.

Enzymatic/Fluorometric Assays

These assays offer a high-throughput method for the targeted quantification of acyl-CoAs.

1. Sample Preparation:

  • Cell or tissue lysates are prepared according to the specific instructions of the assay kit manufacturer.[2]

2. Reaction Setup:

  • The sample is added to a 96-well plate along with a reaction mix containing specific enzymes and substrates.[2]

3. Incubation:

  • The plate is incubated for a specified time and at a specific temperature as per the protocol.[2]

4. Measurement:

  • The absorbance or fluorescence is measured using a plate reader.[2]

5. Calculation:

  • The concentration of the acyl-CoA is determined by comparing the signal from the sample to a standard curve prepared with known concentrations of the acyl-CoA standard.[2]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and executing the analysis of this compound.

Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Processing SampleCollection Sample Collection (Tissue, Cells) Homogenization Homogenization (with Internal Standard) SampleCollection->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction LCMS LC-MS/MS Extraction->LCMS HPLC HPLC-UV Extraction->HPLC Enzymatic Enzymatic Assay Extraction->Enzymatic Quantification Quantification (Standard Curve) LCMS->Quantification HPLC->Quantification Enzymatic->Quantification Validation Data Validation (QC Samples) Quantification->Validation FinalResult FinalResult Validation->FinalResult Final Concentration of this compound Simplified Fatty Acid Metabolism cis-Vaccenic Acid cis-Vaccenic Acid This compound This compound cis-Vaccenic Acid->this compound Acyl-CoA Synthetase Fatty Acid Elongation Fatty Acid Elongation This compound->Fatty Acid Elongation Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Lipid Synthesis Lipid Synthesis This compound->Lipid Synthesis Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA

References

Comparative Analysis of cis-Vaccenoyl-CoA and Oleoyl-CoA as Acyltransferase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in lipid metabolism and drug development.

The substrate specificity of enzymes in lipid metabolism is a critical determinant of the resulting lipidome and subsequent cellular signaling pathways. Among the myriad of fatty acyl-CoA species, oleoyl-CoA (18:1 n-9) is one of the most abundant and well-studied substrates. However, its positional isomer, cis-vaccenoyl-CoA (18:1 n-7), also plays a significant, albeit less characterized, role in cellular lipid pools. This guide provides a comparative overview of this compound and oleoyl-CoA as substrates for a key enzyme in triacylglycerol synthesis, Diacylglycerol Acyltransferase (DGAT), and offers a detailed experimental framework for direct comparative kinetic analysis.

Substrate Preference of Diacylglycerol Acyltransferase (DGAT)

Given the structural similarity between oleoyl-CoA and this compound, differing only in the position of the double bond, it is plausible that both can serve as substrates for DGAT. However, the precise positioning of the cis double bond can affect the conformation of the acyl chain, which in turn may influence its binding affinity to the enzyme's active site and the subsequent catalytic efficiency.

Table 1: Qualitative Comparison of this compound and Oleoyl-CoA as Potential DGAT Substrates

FeatureOleoyl-CoA (18:1 n-9)This compound (18:1 n-7)
Abundance Highly abundant monounsaturated fatty acyl-CoA in most organisms.Generally less abundant than oleoyl-CoA, but present in significant amounts in certain tissues and dietary sources.
Metabolic Role Key substrate for the synthesis of triacylglycerols, phospholipids, and cholesterol esters.Can be incorporated into various lipids. It is an elongation product of palmitoleic acid.[2]
Known EnzymeSubstrate Well-established substrate for various acyltransferases, including DGAT and ACSL isoforms.[1]While its metabolism is documented, specific kinetic data as a substrate for enzymes like DGAT is limited.
Potential forDGAT Utilization High. Many DGAT isoforms show a preference for oleoyl-CoA.[1]Likely a substrate, but its efficiency relative to oleoyl-CoA is undetermined. The different double bond position may alter its affinity and turnover rate.

Experimental Protocol for Determining DGAT Substrate Specificity

To definitively determine whether this compound is a better substrate than oleoyl-CoA for a specific DGAT isoform, a detailed kinetic analysis is required. The following protocol outlines a method to compare the enzymatic activity of a selected DGAT isoform with both substrates.

Objective: To determine and compare the Michaelis-Menten kinetic parameters (Km and Vmax) of a specific DGAT isoform for this compound and oleoyl-CoA.

Materials:

  • Microsomal preparations or purified DGAT enzyme.

  • This compound and oleoyl-CoA of high purity.

  • 1,2-Diacylglycerol (DAG).

  • Radiolabeled acetyl-CoA (e.g., [14C]-acetyl-CoA) for synthesis of radiolabeled acyl-CoAs, or a fluorescently labeled acyl-CoA analog.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 1 mM EDTA).

  • Thin-layer chromatography (TLC) plates and developing solvents.

  • Scintillation counter or fluorescence imager.

Procedure:

  • Enzyme Preparation: Isolate microsomes from cells or tissues expressing the DGAT isoform of interest, or use a purified recombinant DGAT enzyme.

  • Substrate Preparation: Prepare stock solutions of this compound and oleoyl-CoA. If using radiolabeling, synthesize [14C]-cis-vaccenoyl-CoA and [14C]-oleoyl-CoA.

  • Enzyme Assay:

    • Set up a series of reaction tubes for each substrate (this compound and oleoyl-CoA) with varying concentrations (e.g., 0, 5, 10, 20, 50, 100, 200 µM).

    • Each reaction should contain the assay buffer, a fixed concentration of DAG, and the enzyme preparation.

    • Initiate the reaction by adding the respective acyl-CoA substrate.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time within the linear range of the reaction.

    • Terminate the reaction by adding a stop solution (e.g., isopropanol:heptane:water).

  • Lipid Extraction and Analysis:

    • Extract the lipids from the reaction mixture.

    • Separate the lipid classes (triacylglycerol, diacylglycerol, free fatty acids) using TLC.

    • Quantify the amount of product (radiolabeled or fluorescently labeled triacylglycerol) using a scintillation counter or fluorescence imager.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.

    • Calculate the catalytic efficiency (kcat/Km) for each substrate to provide a direct measure of substrate preference.

Visualizing the Metabolic Context and Experimental Design

To better understand the metabolic context and the experimental approach, the following diagrams have been generated using the DOT language for Graphviz.

Metabolic_Pathway cluster_Fatty_Acid_Activation Fatty Acid Activation cluster_Triacylglycerol_Synthesis Triacylglycerol Synthesis Oleic_Acid Oleic Acid ACSL Acyl-CoA Synthetase (ACSL) Oleic_Acid->ACSL cis_Vaccenic_Acid cis-Vaccenic Acid cis_Vaccenic_Acid->ACSL Oleoyl_CoA Oleoyl-CoA ACSL->Oleoyl_CoA Activation cis_Vaccenoyl_CoA This compound ACSL->cis_Vaccenoyl_CoA Activation DGAT Diacylglycerol Acyltransferase (DGAT) Oleoyl_CoA->DGAT cis_Vaccenoyl_CoA->DGAT DAG Diacylglycerol (DAG) DAG->DGAT TAG Triacylglycerol (TAG) DGAT->TAG

Caption: Metabolic pathway showing the activation of oleic acid and cis-vaccenic acid to their respective CoA esters, which then serve as substrates for DGAT in triacylglycerol synthesis.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Assay cluster_Analysis Analysis cluster_Data_Processing Data Processing Enzyme Prepare DGAT Enzyme (Microsomes or Purified) Incubation Incubate Enzyme with Substrates and DAG Enzyme->Incubation Substrates Prepare Substrates (this compound & Oleoyl-CoA) at various concentrations Substrates->Incubation Termination Terminate Reaction Incubation->Termination Extraction Lipid Extraction Termination->Extraction TLC Separation by TLC Extraction->TLC Quantification Quantify Product (TAG) TLC->Quantification Kinetics Determine Km and Vmax (Michaelis-Menten Plot) Quantification->Kinetics Comparison Compare Catalytic Efficiency (kcat/Km) Kinetics->Comparison

Caption: Experimental workflow for the comparative kinetic analysis of DGAT with this compound and oleoyl-CoA.

References

A Researcher's Guide to Confirming cis-Vaccenoyl-CoA in Lipidomics Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of lipid isomers is a critical challenge in lipidomics. The subtle difference in the position of a double bond between cis-Vaccenoyl-CoA and its common isomer, Oleoyl-CoA, necessitates advanced analytical techniques for unambiguous confirmation. This guide provides a comparative overview of current methodologies, supported by experimental data and detailed protocols, to aid in the accurate identification of this compound peaks.

The structural similarity between this compound (C18:1n-7) and Oleoyl-CoA (C18:1n-9) renders their differentiation by conventional mass spectrometry (MS) challenging. Standard collision-induced dissociation (CID) often fails to produce diagnostic fragment ions that can pinpoint the exact location of the carbon-carbon double bond (C=C). This guide explores several advanced techniques that provide the necessary specificity for confident isomer identification.

Comparative Analysis of Identification Techniques

The choice of analytical technique for distinguishing this compound from its isomers depends on factors such as sensitivity, specificity, and available instrumentation. Below is a summary of the performance of leading methods. While direct quantitative comparisons for this compound are not always available in the literature, data for similar long-chain acyl-CoAs provide a valuable benchmark.

TechniquePrincipleLimit of Detection (LOD) / Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
LC-MS/MS with Optimized Chromatography Differential retention of isomers on a reverse-phase column.LOD: 2 to 133 nM (general acyl-CoAs)[1]; LOQ: ~10 fmol for long-chain acyl-CoAs[2]Widely available instrumentation; provides quantitative data.Co-elution can occur; may not provide baseline separation for all isomers.
Paternò-Büchi (PB) Reaction-MS/MS Photochemical derivatization of the C=C bond to form an oxetane ring, which yields diagnostic fragments upon MS/MS.Sub-nM to nM range for locating C=C in standard lipids.[3]High specificity for C=C bond location; can be performed online with MS.Requires specialized photochemical reactor setup; derivatization efficiency can vary.
Ozone-Induced Dissociation (OzID) Gas-phase ozonolysis of the C=C bond within the mass spectrometer, leading to specific fragment ions.High sensitivity, with up to a 1000-fold enhancement in diagnostic ion abundance with high-pressure setups.[4]Highly specific for double bond localization; can be coupled with ion mobility for further separation.Requires a modified mass spectrometer with an ozone source; reaction times can be relatively long.
Electron Activated Dissociation (EAD) Fragmentation of precursor ions by an electron beam, producing a rich set of fragments that reveal the C=C bond position and stereochemistry.High sensitivity, especially when combined with a Zeno trap.[5]Provides comprehensive structural information in a single experiment; can differentiate cis/trans isomers.Requires a mass spectrometer with EAD capabilities, which is not yet widely available.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these advanced techniques. Below are protocols for each of the key methods discussed.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Isomer Separation

This protocol outlines a general method for the separation and quantification of long-chain acyl-CoAs using LC-MS/MS. Optimization of the chromatographic gradient and column chemistry is critical for resolving isomers.

1. Sample Preparation:

  • Extract acyl-CoAs from biological samples using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction with acidic acetonitrile/methanol/water.[6]
  • Reconstitute the dried extract in an appropriate solvent, for example, 50% methanol in water.

2. LC Separation:

  • Column: Agilent ZORBAX 300SB-C8 column (100 × 2.1 mm, 3.5 μm) or similar reverse-phase column.
  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.[7]
  • Mobile Phase B: Acetonitrile.[7]
  • Gradient:
  • 0-15 min: 20% to 100% B
  • 15-22.5 min: 100% B
  • 22.51-30 min: 20% B[7]
  • Flow Rate: 0.2 mL/min.[7]
  • Column Temperature: 32°C.[7]
  • Injection Volume: 5-30 µL.[6][7]

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Precursor Ion (Q1): [M+H]⁺ for this compound and Oleoyl-CoA.
  • Product Ion (Q3): A common fragment resulting from the neutral loss of 507 Da is typically monitored for acyl-CoAs.[8]
  • Collision Energy and other MS parameters: Optimize by direct infusion of standards.

Protocol 2: On-line Paternò-Büchi (PB) Reaction Coupled with MS/MS

This protocol describes the online photochemical derivatization of lipids for the localization of C=C bonds.

1. System Setup:

  • A nano-electrospray ionization (nanoESI) source is coupled to a mass spectrometer.
  • A fused-silica capillary is positioned between the nanoESI emitter and a UV lamp (e.g., 254 nm).
  • The lipid sample is infused through the capillary.

2. Reagents:

  • Lipid Sample: Dissolved in a solvent compatible with nanoESI, such as methanol/chloroform (2:1, v/v).
  • PB Reagent: Acetone is introduced into the nanoESI plume through the vapor phase or mixed directly with the sample solution at a low concentration.

3. Procedure:

  • Infuse the lipid sample through the fused-silica capillary at a flow rate of 100-500 nL/min.
  • Irradiate the capillary with the UV lamp to initiate the PB reaction. The reaction time is typically in the range of 30 seconds.[9]
  • The derivatized lipids are ionized by nanoESI and enter the mass spectrometer.
  • Acquire MS/MS spectra of the derivatized precursor ions (M+58 Da for acetone addition).
  • The fragmentation pattern will reveal diagnostic ions corresponding to the cleavage of the oxetane ring, allowing for the determination of the original double bond position.

Protocol 3: Ozone-Induced Dissociation (OzID) Mass Spectrometry

This protocol provides a general workflow for performing OzID on a modified mass spectrometer.

1. Instrumentation:

  • A mass spectrometer (typically a linear ion trap or a traveling wave high-resolution mass spectrometer) modified to allow the introduction of ozone into the collision cell or ion mobility cell.[4]
  • An ozone generator to produce a stable supply of ozone.

2. Procedure:

  • Introduce the lipid sample into the mass spectrometer via direct infusion or LC.
  • Mass-select the precursor ion of interest ([M+H]⁺ or [M+Na]⁺ for acyl-CoAs).
  • Introduce ozone into the reaction cell where the precursor ions are trapped.
  • Allow the ozonolysis reaction to proceed for a defined period (can range from milliseconds to seconds depending on the instrument and ozone concentration).
  • Analyze the resulting fragment ions. The masses of the neutral losses from the precursor ion will be diagnostic of the double bond position.

Protocol 4: Electron Activated Dissociation (EAD) Mass Spectrometry

This protocol outlines the use of EAD for the detailed structural characterization of lipids.

1. Instrumentation:

  • A mass spectrometer equipped with an EAD source (e.g., SCIEX ZenoTOF 7600 system).[5]

2. Sample Infusion and LC-MS/MS:

  • Introduce the sample via a standard LC system or direct infusion.
  • For LC-MS/MS, a typical reverse-phase gradient can be used for separation.[5]

3. EAD Parameters:

  • Electron Energy: Tunable, typically in the range of 4-7 eV for lipids.
  • Electron Beam Current: Optimized for maximum fragmentation efficiency.
  • Acquire EAD spectra in an information-dependent acquisition (IDA) mode, triggering EAD on the precursor ions of interest.

4. Data Analysis:

  • The EAD spectrum will contain a rich series of fragment ions.
  • Identify fragments corresponding to the headgroup, fatty acyl chains, and specific cleavages along the fatty acyl chain.
  • The pattern of these fragments will reveal the exact position of the double bond and can also provide information on its cis/trans configuration.[5]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and biological context, the following diagrams illustrate a typical experimental workflow for isomer identification and a relevant signaling pathway involving the precursor to this compound.

experimental_workflow Experimental Workflow for this compound Identification cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Confirmation start Biological Sample extraction Lipid Extraction (e.g., SPE) start->extraction reconstitution Reconstitution extraction->reconstitution lcms LC-MS/MS reconstitution->lcms Standard Approach pb_ms Paternò-Büchi-MS/MS reconstitution->pb_ms Advanced Method 1 ozid OzID reconstitution->ozid Advanced Method 2 ead EAD reconstitution->ead Advanced Method 3 data_analysis Data Processing and Isomer Comparison lcms->data_analysis pb_ms->data_analysis ozid->data_analysis ead->data_analysis confirmation Confirmed Identity of This compound data_analysis->confirmation signaling_pathway cis-Vaccenic Acid and the mTORC2-Akt-FoxO1 Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade palmitoyl_coa Palmitoyl-CoA scd1 SCD1 palmitoyl_coa->scd1 palmitoleoyl_coa Palmitoleoyl-CoA scd1->palmitoleoyl_coa elovl5 ELOVL5 palmitoleoyl_coa->elovl5 cis_vaccenoyl_coa This compound elovl5->cis_vaccenoyl_coa cis_vaccenic_acid cis-Vaccenic Acid cis_vaccenoyl_coa->cis_vaccenic_acid Hydrolysis mtorc2 mTORC2 cis_vaccenic_acid->mtorc2 Activates akt Akt mtorc2->akt Phosphorylates (activates) foxo1 FoxO1 akt->foxo1 Phosphorylates (inhibits nuclear entry) gluconeogenesis Gluconeogenic Gene Expression foxo1->gluconeogenesis Suppresses

References

Comparative Lipidomics: A Case Study of Wild-Type vs. Fatty Acid Desaturase 6 (FAD6) Mutant Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lipid profiles of wild-type (WT) Arabidopsis thaliana and a mutant strain deficient in the FAD6 enzyme. The FAD6 (plastidial ω-6 desaturase) enzyme is crucial for the synthesis of polyunsaturated fatty acids. While not a direct analysis of a cis-Vaccenoyl-CoA mutant, this case study on a key fatty acid desaturase offers a relevant and data-supported examination of how genetic modifications in fatty acid metabolism pathways dramatically alter the global lipidome. Such alterations are foundational for understanding lipid signaling and developing therapeutic interventions.

Introduction to FAD6 and its Role in Lipid Metabolism

The enzyme Fatty Acid Desaturase 6 (FAD6) is a plastid-localized ω-6 desaturase. It plays a critical role in the "prokaryotic pathway" of lipid synthesis within plant chloroplasts. Specifically, FAD6 introduces a second double bond into monounsaturated fatty acids that are esterified to galactolipids. A loss-of-function mutation in the FAD6 gene, therefore, prevents the synthesis of certain polyunsaturated fatty acids, leading to a significant remodeling of the plant's lipidome. This guide examines the quantitative differences in lipid composition between wild-type Arabidopsis and the fad6-3 loss-of-function mutant line, as identified through mass spectrometry-based lipidomics.[1]

Metabolic Pathway of FAD6

The following diagram illustrates the plastidial fatty acid desaturation pathway in Arabidopsis, highlighting the step catalyzed by FAD6 and the impact of its mutation.

FAD6_Pathway cluster_chloroplast Chloroplast Stroma ACP Acyl Carrier Protein C16_0_ACP 16:0-ACP (Palmitoyl-ACP) ACP->C16_0_ACP Fatty Acid Synthase C18_0_ACP 18:0-ACP (Stearoyl-ACP) C16_0_ACP->C18_0_ACP Elongase MGDG_Synthase MGDG Synthase C16_0_ACP->MGDG_Synthase C18_1_ACP 18:1(n-9)-ACP (Oleoyl-ACP) C18_0_ACP->C18_1_ACP Stearoyl-ACP Desaturase C18_1_ACP->MGDG_Synthase MGDG_18_1_16_0 MGDG (18:1/16:0) MGDG_Synthase->MGDG_18_1_16_0 FAD5 FAD5 (Desaturase) MGDG_18_1_16_0->FAD5 MGDG_18_1_16_1 MGDG (18:1/16:1) FAD5->MGDG_18_1_16_1 FAD6 FAD6 (ω-6 Desaturase) MGDG_18_1_16_1->FAD6 accumulation Accumulation of precursor lipids MGDG_18_1_16_1->accumulation MGDG_18_2_16_2 MGDG (18:2/16:2) FAD6->MGDG_18_2_16_2 mutant_block FAD6->mutant_block Mutation in fad6-3 blocks this step FAD7_8 FAD7/8 (Desaturase) MGDG_18_2_16_2->FAD7_8 MGDG_18_3_16_3 MGDG (18:3/16:3) (Final Product) FAD7_8->MGDG_18_3_16_3 Lipidomics_Workflow cluster_sample 1. Sample Preparation cluster_extraction 2. Lipid Extraction cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Processing & Analysis WT_Sample Wild-Type (WT) Arabidopsis Leaves Quench Metabolic Quenching (e.g., Liquid Nitrogen) WT_Sample->Quench Mutant_Sample fad6 Mutant Arabidopsis Leaves Mutant_Sample->Quench Homogenize Homogenization Quench->Homogenize MTBE_Extraction Lipid Extraction (e.g., MTBE Method) Homogenize->MTBE_Extraction Phase_Separation Phase Separation (Centrifugation) MTBE_Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Dry_Down Dry & Reconstitute Collect_Organic->Dry_Down LC_Separation UHPLC Separation (e.g., C18 Column) Dry_Down->LC_Separation MS_Acquisition High-Resolution MS (e.g., Q-TOF, Orbitrap) LC_Separation->MS_Acquisition MSMS_Fragmentation Data-Dependent MS/MS MS_Acquisition->MSMS_Fragmentation Peak_Picking Feature Detection (e.g., MZmine, MS-DIAL) MSMS_Fragmentation->Peak_Picking Alignment Retention Time Alignment Peak_Picking->Alignment Identification Lipid Identification (Database Search) Alignment->Identification Stats Statistical Analysis (PCA, Volcano Plots) Identification->Stats

References

A Comparative Analysis of Cis-Vaccenoyl-CoA and Trans-Vaccenoyl-CoA Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Vaccenoyl-CoA and trans-vaccenoyl-CoA are positional and geometric isomers of an 18-carbon monounsaturated fatty acyl-coenzyme A (CoA). While structurally similar, their distinct configurations impart different three-dimensional shapes, leading to significant differences in their metabolic fates and cellular functions. This guide provides a comprehensive comparison of this compound and trans-vaccenoyl-CoA, summarizing their roles in key biological processes, presenting available experimental data, and detailing methodologies for their further investigation.

Core Functional Differences

The primary distinction in the function of cis- and trans-vaccenoyl-CoA lies in their interaction with metabolic enzymes and their subsequent impact on cellular signaling and gene expression.

This compound is an endogenous product of stearoyl-CoA desaturase 1 (SCD1) and has been identified as a crucial molecule in promoting cancer cell viability, particularly in prostate cancer. Its cis double bond at the 11th position allows for its incorporation into complex lipids like cardiolipins, which are essential components of the mitochondrial membrane, thereby influencing mitochondrial homeostasis.

Trans-Vaccenoyl-CoA is primarily derived from the diet, originating from the biohydrogenation of polyunsaturated fatty acids in ruminants. It is a substrate for SCD1, which converts it to cis-9, trans-11 conjugated linoleic acid (CLA), a molecule with its own distinct biological activities. The metabolism of trans-vaccenoyl-CoA through beta-oxidation is generally considered to be similar to that of saturated fatty acids.

Comparative Data

A key differentiator between the biological effects of the parent fatty acids of these CoA esters is their regulation of SCD1 gene expression.

FeatureCis-isomer (from cis-Vaccenic Acid)Trans-isomer (from trans-Vaccenic Acid)Reference
Effect on SCD1 mRNA Expression DecreaseSlight Decrease[1]

Data is based on studies of the respective free fatty acids on human aortic smooth muscle cells.

Metabolic Pathways and Logical Relationships

The metabolic fates of cis- and trans-vaccenoyl-CoA are distinct, influencing different downstream cellular processes.

cluster_cis This compound Pathway cluster_trans Trans-Vaccenoyl-CoA Pathway This compound This compound Cardiolipin Synthesis Cardiolipin Synthesis This compound->Cardiolipin Synthesis Incorporation Mitochondrial Homeostasis Mitochondrial Homeostasis Cardiolipin Synthesis->Mitochondrial Homeostasis Regulation Cancer Cell Viability Cancer Cell Viability Mitochondrial Homeostasis->Cancer Cell Viability Promotion Trans-Vaccenoyl-CoA Trans-Vaccenoyl-CoA SCD1 SCD1 Trans-Vaccenoyl-CoA->SCD1 Substrate Beta-oxidation Beta-oxidation Trans-Vaccenoyl-CoA->Beta-oxidation Metabolism cis-9, trans-11 CLA-CoA cis-9, trans-11 CLA-CoA SCD1->cis-9, trans-11 CLA-CoA Conversion Energy Production Energy Production Beta-oxidation->Energy Production

Metabolic Fates of Cis- and Trans-Vaccenoyl-CoA

Experimental Protocols

Protocol 1: Quantification of Intracellular Cis- and Trans-Vaccenoyl-CoA by LC-MS/MS

Objective: To accurately measure the intracellular concentrations of cis- and trans-vaccenoyl-CoA in cell lysates.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., prostate cancer cell line LNCaP) to 80-90% confluency. Treat with exogenous cis- or trans-vaccenic acid (conjugated to BSA) for a specified time course (e.g., 24 hours).

  • Cell Lysis and Extraction:

    • Aspirate media and wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Add an internal standard (e.g., C17:0-CoA).

    • Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of 50% methanol.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound, trans-vaccenoyl-CoA, and the internal standard.

  • Data Analysis: Quantify the concentration of each analyte by comparing its peak area to that of the internal standard and a standard curve generated with purified standards.

Protocol 2: In Vitro Stearoyl-CoA Desaturase 1 (SCD1) Activity Assay

Objective: To compare the activity of SCD1 with cis- and trans-vaccenoyl-CoA as potential substrates or inhibitors.

Methodology:

  • Enzyme and Substrate Preparation:

    • Use microsomes isolated from cells or tissues expressing SCD1, or purified recombinant SCD1.

    • Prepare stock solutions of [14C]-stearoyl-CoA (as a positive control substrate), unlabeled stearoyl-CoA, this compound, and trans-vaccenoyl-CoA.

  • Reaction Mixture:

    • In a microcentrifuge tube, combine:

      • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.2)

      • NADH (cofactor)

      • Microsomal protein or purified SCD1

      • The respective acyl-CoA substrate (either [14C]-stearoyl-CoA alone, or with the addition of cis- or trans-vaccenoyl-CoA to test for inhibition).

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Reaction Termination and Saponification:

    • Stop the reaction by adding a strong base (e.g., KOH in methanol).

    • Heat at 70°C for 1 hour to saponify the acyl-CoAs to free fatty acids.

  • Fatty Acid Extraction:

    • Acidify the reaction with a strong acid (e.g., HCl).

    • Extract the fatty acids with an organic solvent (e.g., hexane).

  • Separation and Quantification:

    • Separate the saturated (stearic acid) and monounsaturated (oleic acid) fatty acids using thin-layer chromatography (TLC) or HPLC.

    • Quantify the amount of [14C]-oleic acid produced using a scintillation counter.

  • Data Analysis: Calculate the specific activity of SCD1. When testing for inhibition, compare the activity in the presence of cis- or trans-vaccenoyl-CoA to the control.

Protocol 3: Cell Viability Assay

Objective: To assess the effect of cis- and trans-vaccenoyl-CoA on cancer cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., LNCaP) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Fatty Acid Supplementation:

    • Prepare solutions of cis- and trans-vaccenic acid complexed to bovine serum albumin (BSA) in serum-free media at various concentrations.

    • Replace the culture medium with the fatty acid-supplemented media. Include a BSA-only control.

  • Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability for each treatment condition.

Experimental Workflow Visualization

cluster_workflow Comparative Functional Analysis Workflow CellCulture Cell Culture (e.g., LNCaP) Treatment Treatment with cis- or trans-Vaccenic Acid (BSA-conjugated) CellCulture->Treatment LCMS LC-MS/MS for Acyl-CoA Quantification Treatment->LCMS SCD1Assay SCD1 Activity Assay Treatment->SCD1Assay ViabilityAssay Cell Viability Assay (MTT) Treatment->ViabilityAssay DataAnalysis Comparative Data Analysis LCMS->DataAnalysis SCD1Assay->DataAnalysis ViabilityAssay->DataAnalysis

Workflow for Comparing Cis- and Trans-Vaccenoyl-CoA

Conclusion

The functional differences between this compound and trans-vaccenoyl-CoA are significant, despite their close structural relationship. This compound plays a key role in endogenous lipid synthesis and has been implicated in promoting cancer cell survival. In contrast, trans-vaccenoyl-CoA is primarily a dietary-derived fatty acyl-CoA that can be metabolized for energy or converted to other bioactive lipids. Understanding these differences is crucial for researchers in the fields of metabolism, oncology, and drug development. The provided protocols offer a framework for further elucidating the distinct roles of these two important metabolites.

References

Comparative Analysis of Stearoyl-CoA Desaturase 1 (SCD1) and Stearoyl-CoA Desaturase 2 (SCD2) Substrate Specificity for Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Substrate Specificity and Metabolic Role

Direct comparative kinetic studies detailing the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of SCD1 and SCD2 for vaccenoyl-CoA are not extensively documented. However, based on available research, a qualitative comparison of their known functions and substrate preferences can be summarized as follows:

FeatureStearoyl-CoA Desaturase 1 (SCD1)Stearoyl-CoA Desaturase 2 (SCD2)
Primary Substrates Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0)[1][2]Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0)[1]
Primary Products Palmitoleoyl-CoA (16:1n7), Oleoyl-CoA (18:1n9)[1]Palmitoleoyl-CoA (16:1n7), Oleoyl-CoA (18:1n9)[1]
Activity with Vaccenoyl-CoA Implied but not quantitatively determined.Implied role; SCD2 knockout mice exhibit reduced levels of vaccenic acid.
Tissue Distribution (Mouse) Ubiquitously expressed, with high levels in lipogenic tissues like the liver and adipose tissue.[1][3]Ubiquitously expressed, but notably absent in the adult mouse liver.[3]
Physiological Roles Central regulator of systemic energy metabolism, lipogenesis, and insulin sensitivity.[1][3]Important for lipid synthesis during early development and in specific tissues in adults.
Regulation Expression is highly regulated by diet and hormones, including transcription factors like SREBP-1c and LXR.[1][4]Regulated by dietary factors; its expression can be induced by a fat-free diet and suppressed by polyunsaturated fatty acids.[2]

Experimental Protocols: General Assay for Stearoyl-CoA Desaturase Activity

While a specific protocol for the comparative analysis of SCD1 and SCD2 activity with vaccenoyl-CoA is not available, a general method for assaying SCD activity can be adapted. This protocol is based on the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated counterpart.

Objective: To measure the enzymatic activity of SCD1 and SCD2.

Materials:

  • Microsomal fractions containing recombinant human or mouse SCD1 or SCD2

  • [1-¹⁴C]-labeled Stearoyl-CoA (or other fatty acyl-CoA substrate)

  • NADH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Bovine Serum Albumin (fatty acid-free)

  • Reaction termination solution (e.g., 10% KOH in ethanol)

  • Hexane for extraction

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, bovine serum albumin, and the microsomal preparation containing the SCD enzyme.

  • Initiation: Start the reaction by adding NADH and the radiolabeled fatty acyl-CoA substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

  • Termination: Stop the reaction by adding the termination solution.

  • Saponification: Heat the samples to saponify the lipids.

  • Extraction: Acidify the reaction mixture and extract the fatty acids using hexane.

  • Separation: Separate the saturated and monounsaturated fatty acids from the extracted sample using TLC.

  • Quantification: Quantify the amount of radiolabeled monounsaturated fatty acid product using a scintillation counter.

  • Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Mandatory Visualization

Experimental Workflow for SCD Activity Assay

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: - Assay Buffer - NADH - [14C]Substrate mix Combine Reagents and Enzyme reagents->mix enzyme Prepare Enzyme: - Microsomal Fractions (SCD1 or SCD2) enzyme->mix incubate Incubate at 37°C mix->incubate terminate Terminate Reaction incubate->terminate extract Extract Fatty Acids terminate->extract separate Separate by TLC extract->separate quantify Quantify Radioactivity separate->quantify

Caption: Workflow for in vitro SCD enzymatic activity assay.

Signaling Pathways Regulating SCD Expression

signaling_pathways cluster_stimuli External Stimuli cluster_regulators Key Transcription Factors cluster_target Target Genes Diet Diet (High Carbohydrate, Saturated Fats) SREBP1c SREBP-1c Diet->SREBP1c activates LXR LXR Diet->LXR activates Hormones Hormones (Insulin, Leptin) Hormones->SREBP1c activates PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->SREBP1c inhibits SCD1 SCD1 Gene PUFA->SCD1 inhibits SCD2 SCD2 Gene PUFA->SCD2 inhibits SREBP1c->SCD1 upregulates SREBP1c->SCD2 upregulates LXR->SCD1 upregulates

Caption: Regulation of SCD1 and SCD2 gene expression by dietary and hormonal signals.

References

Verifying the Biological Activity of Synthetic cis-Vaccenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of synthetic cis-Vaccenoyl-CoA against its common alternatives, Oleoyl-CoA and Stearoyl-CoA. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the appropriate acyl-CoA for their studies in lipid metabolism and cellular signaling.

This compound, the coenzyme A derivative of cis-vaccenic acid, is an important intermediate in fatty acid metabolism. It is a positional isomer of the more abundant Oleoyl-CoA, differing in the position of the double bond. Understanding its unique biological activities is crucial for elucidating specific metabolic pathways and cellular processes.

Comparative Analysis of Biological Activity

The biological activity of this compound can be assessed by examining its role as a substrate for various enzymes involved in lipid metabolism and its effects on cellular processes. While direct comparative kinetic data for synthetic this compound is limited in the literature, studies on cis-vaccenic acid, its precursor, provide valuable insights, as fatty acids are readily converted to their CoA esters within the cell.

Enzyme Substrate Specificity

The efficiency of this compound as a substrate for key enzymes in lipid synthesis and modification determines its metabolic fate. Below is a qualitative comparison with Oleoyl-CoA and Stearoyl-CoA.

EnzymeSubstrate Preference for this compoundComparison with AlternativesReferences
Long-Chain Acyl-CoA Synthetase (ACSL) Efficiently activated to this compound.ACSL isoforms exhibit broad specificity for long-chain fatty acids. Oleic acid is a common substrate for many ACSL variants.[1][1]
Stearoyl-CoA Desaturase 1 (SCD1) Not a primary substrate for desaturation.SCD1 introduces a cis-double bond at the Δ9 position of saturated fatty acyl-CoAs like Stearoyl-CoA to produce Oleoyl-CoA.[2][3][4][2][3][4]
Diacylglycerol Acyltransferase (DGAT) Utilized for triacylglycerol (TAG) synthesis.DGAT1 shows a preference for monounsaturated acyl-CoAs like Oleoyl-CoA over saturated ones.[5][6] The relative preference between this compound and Oleoyl-CoA is not well-quantified.[5][6]
Fatty Acid Elongases (ELOVL) Can be a substrate for elongation.Palmitoleic acid (16:1n-7) is elongated to cis-vaccenic acid (18:1n-7) by ELOVL5.[7][8][9][7][8][9]
Cellular Effects

Studies using the free fatty acid precursors provide evidence for the distinct cellular effects of this compound compared to Oleoyl-CoA.

Cellular ProcessEffect of cis-Vaccenic AcidComparison with Oleic AcidReferences
Lipogenesis Reduces de novo lipogenesis in bovine adipocytes.[7]Both fatty acids can be incorporated into cellular lipids, but their regulatory effects on lipogenic pathways may differ.[7]
Cell Viability Can rescue the effects of SCD1 inhibition on prostate cancer cell viability.[8]Oleic acid also rescues the effects of SCD1 inhibition, suggesting some overlapping roles in maintaining cell viability.[8][8]
Inflammation Suppresses the expression of VCAM-1 and ICAM-1 in human microvascular endothelial cells.[10][11]The anti-inflammatory effects are comparable to its trans-isomer and suggest a role in modulating endothelial activation.[10][11]
Insulin Secretion Stimulates glucose-stimulated insulin secretion in isolated mouse islets.The trans-isomer, trans-vaccenic acid, showed a higher maximal insulin output than the cis-isomer.[12][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate verification of the biological activity of synthetic this compound.

In Vitro Acyl-CoA Synthetase Activity Assay

This protocol determines the kinetics of the conversion of cis-vaccenic acid to this compound by a long-chain acyl-CoA synthetase (ACSL).

Materials:

  • Purified recombinant ACSL enzyme.

  • cis-Vaccenic acid, Oleic acid, and Stearic acid.

  • Coenzyme A (CoA).

  • ATP.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Detection reagent (e.g., a fluorescent probe that reacts with free CoA or a coupled enzyme system for spectrophotometric detection).

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and CoA.

  • Add varying concentrations of the fatty acid substrate (cis-vaccenic acid, oleic acid, or stearic acid) to initiate the reaction.

  • Add the purified ACSL enzyme to start the reaction.

  • Monitor the consumption of CoA or the production of AMP/pyrophosphate over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Calculate the initial reaction velocities at each substrate concentration.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Cellular Uptake and Incorporation into Lipids

This protocol measures the incorporation of cis-vaccenic acid into cellular lipids in a cell culture model.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes).

  • Radiolabeled or stable isotope-labeled cis-vaccenic acid (e.g., ¹⁴C or ¹³C-labeled).

  • Cell culture medium.

  • Lipid extraction solvents (e.g., chloroform:methanol mixture).

  • Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) system for lipid analysis.

Procedure:

  • Plate cells and grow to the desired confluency.

  • Incubate the cells with a medium containing the labeled cis-vaccenic acid for various time points.

  • Wash the cells to remove excess unincorporated fatty acid.

  • Harvest the cells and extract the total lipids.

  • Separate the different lipid classes (e.g., triacylglycerols, phospholipids, cholesterol esters) using TLC or LC.

  • Quantify the amount of labeled fatty acid incorporated into each lipid class using scintillation counting (for radiolabels) or mass spectrometry (for stable isotopes).

  • Compare the incorporation rates with those of labeled oleic acid and stearic acid.[13]

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the key metabolic pathways and experimental procedures.

Fatty_Acid_Activation_and_Metabolism cluster_uptake Cellular Uptake & Activation cluster_pathways Metabolic Fates cis-Vaccenic Acid cis-Vaccenic Acid ACSL ACSL cis-Vaccenic Acid->ACSL Oleic Acid Oleic Acid Oleic Acid->ACSL Stearic Acid Stearic Acid Stearic Acid->ACSL This compound This compound ACSL->this compound Oleoyl-CoA Oleoyl-CoA ACSL->Oleoyl-CoA Stearoyl-CoA Stearoyl-CoA ACSL->Stearoyl-CoA DGAT DGAT This compound->DGAT ELOVL ELOVL This compound->ELOVL Elongation Other Lipids Other Lipids This compound->Other Lipids Oleoyl-CoA->DGAT Oleoyl-CoA->Other Lipids SCD1 SCD1 Stearoyl-CoA->SCD1 Desaturation SCD1->Oleoyl-CoA Triacylglycerols (TAG) Triacylglycerols (TAG) DGAT->Triacylglycerols (TAG) Longer-chain FAs Longer-chain FAs ELOVL->Longer-chain FAs

Caption: Metabolic activation and subsequent fates of this compound and its alternatives.

Experimental_Workflow cluster_invitro In Vitro Enzyme Assay cluster_incell Cellular Lipid Incorporation Assay A1 Prepare Reaction Mix (Buffer, ATP, CoA) A2 Add Fatty Acid Substrate (cis-Vaccenic, Oleic, or Stearic Acid) A1->A2 A3 Initiate with ACSL Enzyme A2->A3 A4 Monitor Reaction Progress (Spectrophotometry/Fluorometry) A3->A4 A5 Calculate Kinetic Parameters (Km, Vmax) A4->A5 B1 Incubate Cells with Labeled Fatty Acid B2 Lipid Extraction B1->B2 B3 Lipid Separation (TLC or LC-MS) B2->B3 B4 Quantify Incorporation B3->B4 B5 Compare Incorporation Rates B4->B5

Caption: Workflow for in vitro and cellular assays to verify biological activity.

Conclusion

Synthetic this compound is a valuable tool for investigating specific aspects of lipid metabolism. While it shares some metabolic pathways with its isomer, Oleoyl-CoA, emerging evidence suggests it also possesses unique regulatory functions. This guide provides a framework for comparing its biological activity and offers detailed protocols for its experimental verification. Further research with direct comparative studies using synthetic this compound is needed to fully elucidate its distinct roles in health and disease.

References

Head-to-head comparison of different extraction methods for cis-Vaccenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Extraction Methods for cis-Vaccenoyl-CoA

For researchers, scientists, and drug development professionals, the efficient and clean extraction of key biomolecules is paramount. This compound, a long-chain fatty acyl-CoA, plays a crucial role in various metabolic pathways, including fatty acid biosynthesis and metabolism. Its accurate quantification and analysis depend heavily on the chosen extraction methodology. This guide provides a head-to-head comparison of two prevalent extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

The selection of an appropriate extraction method is critical for obtaining high-purity this compound, free from interfering substances, which is essential for downstream applications such as enzymatic assays, HPLC, and mass spectrometry analysis. The choice between SPE and LLE can significantly impact recovery rates, purity, and experimental throughput.

Performance Comparison

The following table summarizes the key performance indicators for the Solid-Phase Extraction and Liquid-Liquid Extraction of this compound, based on established principles for similar long-chain acyl-CoAs.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity High (sorbent chemistry can be tailored)Moderate to Low (relies on partitioning)
Recovery Generally High and Reproducible[1]Variable, can be affected by emulsions[2]
Purity of Extract High (effective removal of interferences)[1]Lower (potential for co-extraction of impurities)
Solvent Consumption Low[1]High
Speed/Throughput High (amenable to automation)[1]Low to Moderate (often a manual process)[2]
Ease of Use Relatively simple with pre-packed cartridges[3]Can be technique-dependent and prone to errors[2]
Cost per Sample Higher initial cost (cartridges)Lower material cost, but can be labor-intensive
Common Issues Sorbent-analyte irreversible binding, channelingEmulsion formation, incomplete phase separation[2]

Experimental Methodologies

Below are detailed protocols for the extraction of this compound using Solid-Phase Extraction and Liquid-Liquid Extraction. These are generalized methods and may require optimization for specific sample matrices.

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from methods used for the purification of other long-chain acyl-CoAs and utilizes a reversed-phase sorbent.[4][5]

Materials:

  • SPE cartridges (e.g., C18-bonded silica)

  • SPE vacuum manifold

  • Sample containing this compound (e.g., cell lysate, tissue homogenate) pre-treated with a protein precipitation step (e.g., with perchloric acid or acetonitrile) and centrifuged.

  • Conditioning solvent: Methanol

  • Equilibration solvent: Deionized water

  • Wash solvent: 5% Methanol in water

  • Elution solvent: Methanol or Acetonitrile

Procedure:

  • Conditioning: Pass 2-3 mL of methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 2-3 mL of deionized water through the cartridge to prepare it for the aqueous sample.

  • Sample Loading: Load the pre-treated and clarified sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass 2-3 mL of the wash solvent (5% methanol in water) to remove hydrophilic impurities and salts.

  • Elution: Elute the bound this compound with 1-2 mL of the elution solvent (methanol or acetonitrile) into a clean collection tube.

  • Post-Elution: The eluate can be concentrated by evaporation under a stream of nitrogen before downstream analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a classic method for the extraction of lipids and amphipathic molecules.

Materials:

  • Separatory funnel or microcentrifuge tubes

  • Sample containing this compound

  • Aqueous phase (e.g., acidified water or buffer)

  • Organic solvent (e.g., a 2:1 mixture of chloroform:methanol)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Sample Preparation: Combine the aqueous sample containing this compound with the organic solvent mixture in a separatory funnel or appropriate tube. The ratio of sample to solvent should be optimized.

  • Extraction: Shake the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase. Periodically vent the separatory funnel to release pressure.

  • Phase Separation: Allow the mixture to stand until two distinct layers are formed. The lower organic layer will contain the this compound.

  • Collection: Carefully drain the lower organic layer into a clean flask. For improved recovery, the aqueous layer can be re-extracted with a fresh portion of the organic solvent.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Solvent Evaporation: The organic solvent is then evaporated to concentrate the extracted this compound.

Visualizing the Workflows

The following diagrams illustrate the sequential steps involved in both the Solid-Phase Extraction and Liquid-Liquid Extraction workflows for this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Extraction start Aqueous Sample (e.g., cell lysate) ppt Protein Precipitation (e.g., with acid) start->ppt cent Centrifugation ppt->cent supernatant Clarified Supernatant cent->supernatant load 3. Load Sample supernatant->load condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate equilibrate->load wash 4. Wash (5% Methanol) load->wash elute 5. Elute (Methanol) wash->elute concentrate Concentrate (Evaporation) elute->concentrate analysis Downstream Analysis concentrate->analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction Steps cluster_post Post-Extraction start Aqueous Sample mix 1. Mix with Organic Solvent start->mix separate 2. Phase Separation mix->separate collect 3. Collect Organic Layer separate->collect dry 4. Dry with Na2SO4 collect->dry concentrate Concentrate (Solvent Evaporation) dry->concentrate analysis Downstream Analysis concentrate->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.

References

Validating the Metabolic Origin of cis-Vaccenoyl-CoA: A Comparative Guide to Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling techniques to validate the metabolic origin of cis-vaccenoyl-CoA, a key intermediate in fatty acid metabolism. We present supporting experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of metabolic flux studies.

Isotopic Labeling Strategies: A Quantitative Comparison

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into downstream metabolites. For this compound, which is primarily synthesized through de novo lipogenesis (DNL), the principal carbon sources are glucose and glutamine. The relative contribution of these precursors can vary significantly depending on the cellular state, such as oxygen availability.

The following table summarizes the expected isotopic enrichment in the acetyl-CoA pool destined for fatty acid synthesis, the direct precursor of this compound, when using 13C-labeled glucose versus 13C-labeled glutamine under normoxic and hypoxic conditions. This data is based on studies observing the contribution of these tracers to the total fatty acid pool.

Isotopic TracerConditionExpected Contribution to Lipogenic Acetyl-CoA (%)Key Insights
[U-13C6]Glucose NormoxiaHigh (e.g., >90%)Under normal oxygen levels, glucose is the primary carbon source for de novo lipogenesis.
HypoxiaReduced (e.g., 50-70%)Hypoxia shifts cellular metabolism, reducing the reliance on glucose for fatty acid synthesis.
[U-13C5]Glutamine NormoxiaLow (e.g., <10%)In normoxic conditions, glutamine's contribution to lipogenic acetyl-CoA is minimal.
HypoxiaIncreased (e.g., 20-40%)Under hypoxic stress, cancer cells often utilize glutamine-derived carbons for fatty acid synthesis via reductive carboxylation.[1]

Alternative Validation Method: Pharmacological Inhibition

An alternative approach to validate the de novo lipogenesis origin of this compound is through the pharmacological or genetic inhibition of key enzymes in the pathway. A significant reduction in the pool of this compound following inhibitor treatment provides strong evidence for its primary origin from DNL.

Inhibitor TargetCompound ExampleExpected Effect on this compound LevelsAdvantagesDisadvantages
ATP Citrate Lyase (ACLY) BMS-303141Significant DecreaseTargets an early and committed step in cytosolic acetyl-CoA production.May have off-target effects.
Acetyl-CoA Carboxylase (ACC) PF-05175157Significant DecreaseACC catalyzes the first committed step of fatty acid synthesis.[2]Can affect both DNL and fatty acid oxidation.
Fatty Acid Synthase (FASN) C75Significant DecreaseDirectly inhibits the enzyme responsible for palmitate synthesis, the precursor to this compound.Can have toxic side effects.

Experimental Protocols

Isotopic Labeling and Metabolite Extraction
  • Cell Culture and Labeling:

    • Culture cells of interest to mid-log phase in standard growth medium.

    • For the labeling experiment, replace the standard medium with a medium containing either [U-13C6]glucose or [U-13C5]glutamine, along with dialyzed fetal bovine serum to minimize unlabeled precursors.

    • Incubate the cells for a sufficient time to achieve isotopic steady-state (typically 24-48 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding liquid nitrogen or ice-cold 80% methanol.

    • Scrape the cells and transfer them to a new tube.

    • Perform a liquid-liquid extraction using a methanol/chloroform/water system to separate polar and nonpolar metabolites.

    • The acyl-CoA fraction, including this compound, will be in the polar phase.

Acyl-CoA Analysis by LC-MS/MS
  • Sample Preparation:

    • Dry the polar metabolite extract under a stream of nitrogen.

    • Reconstitute the sample in a buffer suitable for liquid chromatography.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer.

    • Use a gradient elution to separate the acyl-CoA species.

    • Perform tandem mass spectrometry (MS/MS) to identify and quantify this compound based on its specific precursor and product ion masses.

    • Determine the mass isotopomer distribution of this compound to calculate the percentage of 13C enrichment from the labeled precursor.

Visualizing the Pathways and Workflows

DeNovoLipogenesis cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Glucose_mito Glucose Pyruvate_mito Pyruvate Glucose_mito->Pyruvate_mito Citrate_mito Citrate Pyruvate_mito->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter Glutamine_mito Glutamine alphaKG_mito alpha-Ketoglutarate Glutamine_mito->alphaKG_mito Reductive Carboxylation alphaKG_mito->Citrate_mito Reductive Carboxylation AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ACLY MalonylCoA_cyto Malonyl-CoA AcetylCoA_cyto->MalonylCoA_cyto ACC PalmitoylCoA Palmitoyl-CoA MalonylCoA_cyto->PalmitoylCoA FASN cisVaccenoylCoA This compound PalmitoylCoA->cisVaccenoylCoA Elongation

Caption: De Novo Lipogenesis Pathway for this compound Synthesis.

IsotopicLabelingWorkflow Start Cell Culture Labeling Isotopic Labeling ([U-13C6]Glucose or [U-13C5]Glutamine) Start->Labeling Quench Metabolic Quenching Labeling->Quench Extract Metabolite Extraction (Polar & Nonpolar Phases) Quench->Extract Analyze LC-MS/MS Analysis of Acyl-CoAs Extract->Analyze Data Data Analysis (Mass Isotopomer Distribution) Analyze->Data End Determine Metabolic Origin of This compound Data->End

References

A Comparative Analysis of cis-Vaccenoyl-CoA in Prokaryotic vs. Eukaryotic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of cis-Vaccenoyl-CoA, a key intermediate in fatty acid metabolism, contrasting its synthesis, roles, and regulation in prokaryotic and eukaryotic systems. The information is supported by experimental data and methodologies to assist in research and development.

Overview: Distinct Roles of a Shared Molecule

This compound is the activated form of cis-vaccenic acid (18:1n-7), a monounsaturated fatty acid. While present in both prokaryotes and eukaryotes, its biosynthetic pathways and primary functions differ significantly, reflecting the fundamental organizational differences between these domains of life. In bacteria, it is a major product of de novo fatty acid synthesis, whereas in eukaryotes, it is typically a product of fatty acid elongation.

Biosynthesis of this compound: A Tale of Two Pathways

The synthesis of this compound is intrinsically linked to the cell's overall fatty acid manufacturing machinery. Prokaryotes and eukaryotes employ fundamentally different systems, known as Type II and Type I Fatty Acid Synthase (FAS) systems, respectively.

Prokaryotic Synthesis via Type II FAS

In most bacteria, fatty acid synthesis is carried out by the Type II FAS system, which consists of a series of discrete, monofunctional enzymes.[1][2] The synthesis of unsaturated fatty acids like cis-vaccenate (the precursor to this compound) is a critical branch of this pathway.

The key steps are:

  • Initiation: Acetyl-CoA is converted to Malonyl-CoA and then to Malonyl-ACP, the basic two-carbon donor unit for elongation.[3]

  • Elongation Cycles: A series of condensation, reduction, and dehydration reactions extend the fatty acid chain two carbons at a time.[3]

  • Unsaturation: The introduction of the cis-double bond is a pivotal step that occurs mid-synthesis. At the C10 stage (β-hydroxydecanoyl-ACP), the enzyme FabA (a β-hydroxyacyl-ACP dehydratase/isomerase) catalyzes a dehydration and subsequent isomerization to create a cis-double bond.

  • Elongation to C18:1: The resulting 10-carbon unsaturated intermediate is then further elongated by the condensing enzyme FabB to the 18-carbon cis-vaccenoyl-ACP, which is then converted to this compound.

Eukaryotic Synthesis via Elongation

Eukaryotic cells primarily synthesize saturated fatty acids, with palmitate (16:0) being the main product of the large, multifunctional Type I FAS enzyme. The formation of monounsaturated fatty acids like cis-vaccenic acid occurs through subsequent modification pathways, primarily in the endoplasmic reticulum.[4][5]

The pathway involves:

  • Precursor Synthesis: The process often starts with palmitoleoyl-CoA (16:1n-7), which is synthesized from palmitoyl-CoA by the action of Stearoyl-CoA Desaturase (SCD/Δ9-desaturase).

  • Chain Elongation: Palmitoleoyl-CoA is then elongated by two carbons to form this compound. This is a four-step process catalyzed by a microsomal enzyme system involving fatty acid elongases (ELOVL).[4][5] The reaction cycle uses malonyl-CoA as the two-carbon donor and NADPH as the reducing agent.[5][6]

Visualization of Synthetic Pathways

The following diagrams illustrate the distinct biosynthetic routes to this compound in prokaryotic and eukaryotic cells.

prokaryotic_fas acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa AccABCD malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp FabD elongation Elongation Cycles (FabF/B) malonyl_acp->elongation hydroxydecanoyl_acp β-Hydroxydecanoyl-ACP (C10) elongation->hydroxydecanoyl_acp fabA FabA hydroxydecanoyl_acp->fabA unsaturated_intermediate cis-3-Decenoyl-ACP fabA->unsaturated_intermediate fabB FabB unsaturated_intermediate->fabB vaccenoyl_acp cis-Vaccenoyl-ACP (C18:1) fabB->vaccenoyl_acp

Prokaryotic Type II FAS pathway for cis-vaccenate synthesis.

eukaryotic_elongation palmitoyl_coa Palmitoyl-CoA (16:0) scd1 SCD1 (Δ9-Desaturase) palmitoyl_coa->scd1 palmitoleoyl_coa Palmitoleoyl-CoA (16:1n-7) scd1->palmitoleoyl_coa elongation_system Microsomal Elongation System (ELOVLs) palmitoleoyl_coa->elongation_system vaccenoyl_coa This compound (18:1n-7) elongation_system->vaccenoyl_coa malonyl_coa Malonyl-CoA malonyl_coa->elongation_system + 2C

Eukaryotic fatty acid elongation pathway for this compound.

Comparative Summary of System Characteristics

FeatureProkaryotic System (Type II FAS)Eukaryotic System (Type I FAS + Elongation)
Cellular Location CytoplasmCytoplasm (FAS I), Endoplasmic Reticulum (Elongation/Desaturation)[4][7]
Enzyme Structure Dissociated, monofunctional enzymes[2]Large, multifunctional polypeptide (FAS I); separate elongase/desaturase enzymes[5]
Acyl Carrier Acyl Carrier Protein (ACP)Acyl Carrier Protein (ACP) domain in FAS I; Coenzyme A (CoA) for elongation[6]
Primary Product Diverse fatty acids, including cis-vaccenatePrimarily Palmitate (16:0) from FAS I[5]
Unsaturation Mechanism Dehydratase/isomerase (e.g., FabA) acts on a growing chainOxygen-dependent desaturases (e.g., SCD1) act on acyl-CoAs[4]
Regulation Transcriptional regulation (e.g., FabR, FadR)[1]Hormonal and dietary signals, allosteric regulation (e.g., of ACC)[8]

Functional Roles: Membrane Fluidity and Beyond

In Prokaryotes:

  • Membrane Homeostasis: this compound is a precursor to cis-vaccenic acid, a major unsaturated fatty acid in the phospholipids of many bacteria, such as E. coli. It is crucial for maintaining the fluidity and integrity of the cell membrane, allowing adaptation to environmental changes like temperature shifts.[9]

  • Signaling: Fatty acid synthesis intermediates can play roles in bacterial signaling and regulation.[10]

In Eukaryotes:

  • Lipid Precursor: It serves as a precursor for the synthesis of other lipids and can be incorporated into various lipid classes, including phospholipids and triglycerides.[11]

  • Oncogenic Factor: Recent studies have identified cis-vaccenic acid as a critical oncogenic factor in prostate cancer, where it promotes cell viability and growth.[12] Its production is linked to the activity of stearoyl-CoA desaturase 1 (SCD1), an enzyme often dysregulated in cancer.[12]

  • Mitochondrial Homeostasis: Cis-vaccenic acid-containing cardiolipins have been shown to regulate mitochondrial homeostasis and programmed cell death pathways in cancer cells.[12]

  • Insulin Secretion & Inflammation: Studies have shown that cis-vaccenic acid can modulate insulin secretion from pancreatic beta cells and may suppress the expression of adhesion molecules involved in atherosclerosis.[13][14][15]

Experimental Protocols: Quantification of Acyl-CoAs

Accurate quantification of this compound is essential for studying its metabolic roles. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity.[16][17]

Protocol: Acyl-CoA Extraction and Analysis by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of long-chain acyl-CoAs from cultured cells or tissues.

I. Acyl-CoA Extraction

  • Sample Quenching & Homogenization: Flash-freeze cell pellets or powdered tissue in liquid nitrogen. Homogenize the frozen sample in an ice-cold extraction solvent (e.g., 2:2:1 acetonitrile:methanol:water or 80% methanol).[16][18] For quantitative accuracy, spike the sample with an appropriate internal standard (e.g., an odd-chain-length fatty acyl-CoA like C17:0-CoA) prior to homogenization.[19][20]

  • Protein Precipitation: Vortex the homogenate vigorously.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet proteins and cell debris.[16]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Drying and Reconstitution: Dry the supernatant completely under a gentle stream of nitrogen gas. Reconstitute the dried extract in a small volume of a solvent compatible with LC-MS analysis (e.g., 5% sulfosalicylic acid or 50% methanol/50% ammonium acetate).[16][21]

II. LC-MS/MS Analysis

  • Chromatographic Separation: Use a reverse-phase C18 column for separation. Employ a gradient elution method with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile.[21]

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.

  • Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. The transition for acyl-CoAs often involves the precursor ion (M+H)+ and a characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (e.g., a neutral loss of 507 Da).[21]

  • Data Analysis: Quantify the endogenous this compound by comparing its peak area to that of the known concentration of the internal standard.[20]

Workflow for Acyl-CoA Quantification

experimental_workflow sample Cell Pellet or Tissue extraction Homogenize in Solvent + Internal Standard sample->extraction centrifuge Centrifuge to Pellet Debris extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Under Nitrogen supernatant->dry reconstitute Reconstitute in LC-MS Buffer dry->reconstitute lcms LC-MS/MS Analysis (C18, ESI+, MRM) reconstitute->lcms data Quantification vs. Internal Standard lcms->data

References

Safety Operating Guide

Essential Guide to the Proper Disposal of cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. cis-Vaccenoyl-CoA, a coenzyme A derivative of vaccenic acid, is utilized in various biochemical studies, including lipid metabolism.[1] While not classified as a highly hazardous substance, its disposal requires adherence to systematic procedures to minimize risks and maintain regulatory compliance.

Immediate Safety and Logistical Information

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) if available from the supplier, although one may not be publicly accessible for such a specific research chemical. In the absence of a specific SDS, treat the substance as a non-hazardous, biologically-derived chemical, following general prudent laboratory practices.[2]

Personal Protective Equipment (PPE):

  • Lab Coat: Standard laboratory coat to protect from splashes.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

Spill Response: In the event of a small spill, absorb the material with an inert substance (e.g., vermiculite or sand). Collect the absorbed material into a designated chemical waste container. For larger spills, follow your institution's established emergency protocols.

Operational Disposal Plan

The disposal of this compound and associated materials should be approached systematically, from the point of generation to final collection by your institution's Environmental Health and Safety (EHS) department.

Caption: Workflow for the segregation and disposal of this compound waste.

Procedural Guidance: Step-by-Step Disposal

The core principle of chemical waste management is proper segregation to prevent unintended reactions and ensure correct disposal routing.[3]

  • Segregate Waste: At the point of generation, separate waste into solid and liquid streams. Do not mix potentially non-hazardous chemical waste with general trash.[3][4]

  • Containerize and Label:

    • Solid Waste: Collect items such as contaminated pipette tips, microcentrifuge tubes, and weighing papers in a durable, leak-proof container clearly labeled as "Solid Chemical Waste."

    • Liquid Waste: Collect aqueous solutions containing this compound in a designated, sealed, and chemically compatible container (e.g., high-density polyethylene).

    • Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and any other constituents of the mixture. Avoid abbreviations. Include the date when the first waste was added.

  • Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

  • Disposal Request: Once the container is full or waste is no longer being generated, arrange for disposal through your institution's EHS office. Follow their specific procedures for waste pickup.

Crucially, do not dispose of this compound, in either solid or liquid form, down the sanitary sewer or in the regular trash. [4][5] While it is a naturally occurring substance, this practice is prohibited for most laboratory chemicals to protect aquatic life and municipal water treatment systems.

Data Presentation for Disposal

Waste TypeContainer RequirementLabeling InformationDisposal Pathway
Solid Waste Leak-proof, durable container with a lid."Solid Chemical Waste," "this compound," list of all components, accumulation start date.Institutional EHS Pickup
Liquid Waste Sealable, chemically compatible bottle (e.g., HDPE)."Liquid Chemical Waste," "this compound," list of all components and concentrations, pH, accumulation start date.Institutional EHS Pickup
Empty Original Vials Original vial.Deface the original label to prevent reuse.Place in solid chemical waste or follow institutional guidelines for empty container disposal.[2][4]

Logical Decision Framework for Disposal

To ensure proper handling, follow a clear decision-making process for any waste generated.

start Generated Waste containing this compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_bin Dispose in Sharps Container is_sharp->sharps_bin Yes liquid_waste Collect in Labeled Aqueous Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Labeled Solid Waste Container is_liquid->solid_waste No

Caption: Decision diagram for segregating this compound laboratory waste.

By adhering to these structured protocols, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize your institution's specific EHS guidelines, as they are tailored to local regulations.

References

Personal protective equipment for handling cis-Vaccenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with cis-Vaccenoyl-CoA. The following procedures are designed to ensure laboratory safety and maintain the integrity of this long-chain fatty acyl-CoA.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Recommended PPE:

A work area and task-based hazard assessment is required to select the appropriate PPE.[3] The minimum PPE for handling this compound in a laboratory setting includes:

PPE CategoryItemSpecifications and Use
Torso Protection Lab CoatShould be buttoned closed to protect clothing and exposed skin from potential contamination and chemical splashes.[4]
Hand Protection Disposable Nitrile GlovesProvides protection against incidental chemical contact.[3][5] For tasks with a higher risk of exposure, double gloving may be necessary.[3] Gloves should be changed immediately if contaminated.[3]
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement to protect from flying particles.[3][6]
Chemical Splash GogglesRecommended when there is a splash hazard, providing a better seal around the eyes.[4][6]
Face ShieldShould be worn in addition to safety glasses or goggles when handling larger volumes or when there is a significant splash risk.[3][6]
Foot Protection Closed-Toe ShoesRequired to protect feet from spills and falling objects.[3][7]
Respiratory Protection Fume Hood or RespiratorWork with powdered this compound or when generating aerosols should be conducted in a fume hood.[4] If a fume hood is not available, a risk assessment should determine the need for a respirator.

Handling and Storage Procedures

Proper handling and storage are critical to prevent degradation of this compound and ensure experimental accuracy.[2]

General Handling Precautions:

  • Work on Ice: Always keep solutions and samples of this compound on ice to minimize thermal degradation.[2]

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots to avoid repeated freezing and thawing, which can accelerate degradation.[2]

  • Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents to prevent contamination that could catalyze degradation.[2]

  • Inert Atmosphere: For unsaturated acyl-CoAs like this compound, it is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially when in solution.[2]

  • Avoid Contamination: Use clean, dedicated glassware and equipment.[2]

Step-by-Step Protocol for Solution Preparation:

  • Weighing: If starting from a solid, weigh the required amount in a clean, tared vial.

  • Solvent Addition:

    • For organic solutions: Add the appropriate high-purity organic solvent and gently swirl or vortex to dissolve. Brief sonication in a water bath can aid dissolution.[2]

    • For aqueous solutions: Use purified, deoxygenated water or a slightly acidic buffer (pH 4-6). Gently swirl to dissolve, avoiding vigorous shaking to minimize oxidation.[2]

  • Inert Gas Purge: Once dissolved, flush the headspace of the vial with a gentle stream of nitrogen or argon for 30-60 seconds to displace air.[2]

  • Sealing and Storage: Immediately and tightly seal the vial with a Teflon-lined cap.[2] Store at -20°C or -80°C for long-term stability.

Experimental Workflow

The following diagram outlines a general workflow for experiments involving this compound, from preparation to analysis.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh this compound prep_ppe->prep_weigh prep_dissolve Dissolve in High-Purity Solvent prep_weigh->prep_dissolve prep_aliquot Prepare Single-Use Aliquots prep_dissolve->prep_aliquot prep_store Store at -20°C or -80°C prep_aliquot->prep_store exp_thaw Thaw Aliquot on Ice prep_store->exp_thaw Retrieve for Use exp_run Perform Experiment exp_thaw->exp_run analysis_sample Prepare Sample for Analysis (e.g., LC-MS/MS) exp_run->analysis_sample disp_waste Collect Waste exp_run->disp_waste analysis_run Run Analysis analysis_sample->analysis_run analysis_data Data Interpretation analysis_run->analysis_data disp_dispose Dispose According to Institutional Guidelines disp_waste->disp_dispose

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.